Product packaging for 2-Bromobenzenesulfonamide(Cat. No.:CAS No. 92748-09-9)

2-Bromobenzenesulfonamide

Katalognummer: B1273658
CAS-Nummer: 92748-09-9
Molekulargewicht: 236.09 g/mol
InChI-Schlüssel: YSFGGXNLZUSHHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Bromobenzenesulfonamide is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO2S B1273658 2-Bromobenzenesulfonamide CAS No. 92748-09-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFGGXNLZUSHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384224
Record name 2-Bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92748-09-9
Record name 2-Bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromobenzenesulfonamide from 2-Bromoaniline

In the landscape of modern drug discovery and fine chemical synthesis, the sulfonamide functional group holds a position of exceptional importance. Sulfonamides are integral motifs in a vast array of therapeutic agents, acting as bioisosteres for other functional groups and providing key hydrogen bonding interactions that enhance target affinity and modulate physicochemical properties.[1] this compound, in particular, serves as a versatile and highly valuable building block. The presence of the ortho-bromo substituent provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures and facilitating the exploration of chemical space in lead optimization campaigns.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, 2-bromoaniline. We will delve into the causality behind critical experimental choices, present detailed, reproducible protocols, and provide the necessary data for successful execution and characterization. The synthetic strategy is a robust two-step process:

  • Chlorosulfonylation via a Modified Sandmeyer Reaction: Diazotization of 2-bromoaniline to form a stable diazonium salt intermediate, followed by a copper-catalyzed reaction to install the sulfonyl chloride group.

  • Amination: Conversion of the resulting 2-bromobenzenesulfonyl chloride to the target this compound.

This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated pathway to this key synthetic intermediate.

Synthetic Pathway and Mechanistic Considerations

The conversion of an aryl amine to an arylsulfonyl chloride is a cornerstone transformation in organic synthesis. The classical approach, the Sandmeyer reaction, involves the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper catalyst.[2] While effective, this method often involves the use of gaseous and corrosive sulfur dioxide.

Modern advancements have provided more practical and safer alternatives. The methodology detailed here is an adaptation that relies on the formation of a stable, isolable diazonium salt, which is then reacted with a more manageable source of sulfuryl chloride functionality.[3][4] This approach enhances safety, improves handling, and provides high yields of the key sulfonyl chloride intermediate.

Step 1: The Diazotization of 2-Bromoaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.

Causality of Experimental Choices:

  • Low Temperature (-5 to 0 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at ambient temperatures and can decompose, sometimes explosively.[3] Maintaining a low temperature throughout the addition of sodium nitrite is essential to prevent decomposition, which would otherwise lead to the formation of phenolic byproducts and a significant reduction in yield.

  • Strong Acid (HCl): A stoichiometric excess of strong acid is required to fully protonate the 2-bromoaniline, ensuring its solubility and preventing the newly formed diazonium salt from coupling with unreacted aniline, which would form undesirable azo compounds.

  • Stabilization with Lewis Acids: A key innovation in modern protocols is the precipitation of the diazonium salt as a more stable complex using a Lewis acid like zinc chloride or ferric chloride.[3][5] This transforms a transient, unstable intermediate into a filterable, solid material that can be washed and handled, significantly improving the robustness and scalability of the process.

Step 2: Conversion to this compound

The second stage of the synthesis involves two transformations: the formation of the sulfonyl chloride and its subsequent reaction with an ammonia source. The 2-bromobenzenesulfonyl chloride is a highly reactive electrophile. The sulfur atom is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack by ammonia.

Causality of Experimental Choices:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur center of the sulfonyl chloride.

  • Leaving Group Displacement: This attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.

  • Neutralization: The reaction generates hydrogen chloride (HCl) as a byproduct. In a typical amination protocol, either an excess of ammonia is used to neutralize the HCl, or a separate base (like pyridine or triethylamine) is added.[6]

Visualized Synthetic Workflow

The following diagram illustrates the complete, two-stage synthetic pathway from the starting material to the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis start 2-Bromoaniline diazonium 2-Bromobenzenediazonium Chloride Zinc Salt start->diazonium 1. HCl, H₂O, NaNO₂ 2. ZnCl₂ (-5 to 5 °C) intermediate 2-Bromobenzenesulfonyl Chloride diazonium->intermediate SOCl₂, CuCl (cat.) (0 to 5 °C) product This compound intermediate->product aq. NH₃ (Ammonolysis) caption Figure 1. Overall synthetic workflow.

Caption: Figure 1. Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive, toxic, and potentially unstable materials. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-Bromobenzenesulfonyl Chloride (Intermediate)

This protocol is adapted from established industrial methods that emphasize the isolation of a stable diazonium salt intermediate.[3][4]

Materials & Reagents:

  • 2-Bromoaniline (1.0 mol, 172.0 g)

  • Concentrated Hydrochloric Acid (4.0 mol, ~333 mL of 37% w/w)

  • Deionized Water

  • Sodium Nitrite (1.05 mol, 72.5 g)

  • Zinc Chloride (1.0 mol, 136.4 g)

  • Thionyl Chloride (2.2 mol, 261.7 g or ~160 mL)

  • Copper(I) Chloride (0.01 mol, 1.0 g)

  • Ice

  • Methanol (ice-cold)

Procedure:

  • Diazonium Salt Formation:

    • To a multi-necked round-bottom flask (2 L) equipped with a mechanical stirrer, thermometer, and addition funnel, add hydrochloric acid (333 mL) and water (333 mL).

    • Carefully add 2-bromoaniline (172 g) to the acid solution with stirring. Cool the resulting slurry to between -5 °C and 0 °C using an ice-salt bath.

    • Dissolve sodium nitrite (72.5 g) in water (200 mL) and add this solution dropwise via the addition funnel to the 2-bromoaniline slurry over 60-90 minutes. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.

    • After the addition is complete, stir the mixture for an additional 15 minutes at the same temperature.

    • Prepare a solution of zinc chloride (136.4 g) in water (300 mL). Add this solution dropwise to the cold diazonium salt slurry, ensuring the temperature does not rise above 5 °C.

    • The stable zinc chloride diazonium salt will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake sequentially with a small amount of cold dilute HCl, followed by a small amount of ice-cold methanol.

    • Dry the solid diazonium salt under vacuum.

  • Sulfonyl Chlorination:

    • In a separate flask equipped for stirring and cooling, add thionyl chloride (160 mL) and the catalytic amount of copper(I) chloride (1.0 g). Cool this mixture to 0 °C.

    • Add the dried diazonium salt portion-wise to the stirred thionyl chloride solution. Control the rate of addition to maintain the temperature between 0 °C and 5 °C. Gas evolution (N₂) will be observed.

    • Once the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 1-2 hours or until gas evolution ceases.

    • The reaction mixture can be carefully quenched by pouring it onto crushed ice. The product, 2-bromobenzenesulfonyl chloride, will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is a standard procedure for the amination of an arylsulfonyl chloride.[6]

Materials & Reagents:

  • 2-Bromobenzenesulfonyl Chloride (from Protocol 1)

  • Concentrated Aqueous Ammonia (NH₄OH, 28-30%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric Acid

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Amination Reaction:

    • Dissolve the crude 2-bromobenzenesulfonyl chloride (e.g., 0.1 mol, 25.5 g) in a suitable solvent like dichloromethane (200 mL) in a flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated aqueous ammonia (a 5-10 fold molar excess) dropwise to the stirred solution. A white precipitate will form.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is this compound.

    • Purify the crude product by recrystallization, typically from an ethanol/water mixture, to afford the final product as a white or off-white solid.

Quantitative Data and Characterization

ParameterStage 1: Sulfonyl ChlorideStage 2: Sulfonamide
Starting Material 2-Bromoaniline2-Bromobenzenesulfonyl Chloride
Key Reagents HCl, NaNO₂, ZnCl₂, SOCl₂, CuClAqueous Ammonia
Reaction Type Diazotization / SandmeyerNucleophilic Substitution
Typical Yield 82-85%[3]>90% (typically high-yielding)
Product Appearance Off-white to yellow solidWhite crystalline solid

Characterization Data for this compound:

  • Molecular Formula: C₆H₆BrNO₂S

  • Molecular Weight: 236.09 g/mol

  • Melting Point: 191-195 °C[7]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.06 – 7.97 (m, 1H), 7.83 (dd, J = 7.7, 1.5 Hz, 1H), 7.63 – 7.44 (m, 4H).[8]

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 142.62, 134.94, 133.30, 129.07, 127.93, 118.80.[8]

Conclusion

The synthesis of this compound from 2-bromoaniline is a robust and scalable two-stage process that provides access to a highly valuable synthetic intermediate. The key to a successful and high-yielding synthesis lies in the careful control of temperature during the initial diazotization step and the stabilization of the diazonium salt intermediate prior to the chlorosulfonylation. The subsequent amination is a straightforward and efficient transformation. The detailed protocols and mechanistic insights provided in this guide offer researchers a reliable foundation for producing this compound for applications in drug discovery, agrochemicals, and materials science.

References

  • D. S. Le, P. G. Gildner, J. A. T. Norman, Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides, Organic Process Research & Development, 2014, 18 (11), pp 1436–1441. [Link]
  • L. Pincekova, A. Merot, G. Schäfer, M. C. Willis, Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate, Organic Letters, 2024, 26, 5951-5595. [Link]
  • CN117551005A, Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof, Google P
  • L. Pincekova, A. Merot, G. Schäfer, M. C. Willis, Sandmeyer Chlorosulfonylation of (Hetero)
  • D. S. Le, P. G. Gildner, J. A. T.
  • A. Savateev, et al., Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst, National Institutes of Health (NIH). [Link]
  • Royal Society of Chemistry, Benzenesulfonamide - Supplementary Inform
  • CN112759536A, Process for the preparation of substituted benzene sulfonyl chlorides, Google P
  • LookChem, Cas 2905-25-1, 2-Bromobenzenesulphonyl chloride. [Link]
  • Chemsrc, this compound | CAS#:92748-09-9. [Link]

Sources

Physicochemical properties of 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromobenzenesulfonamide

Executive Summary: This guide provides a comprehensive technical overview of the physicochemical properties of this compound (CAS No: 92748-09-9). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details the compound's chemical identity, core physical properties, spectroscopic data, and safety information. By synthesizing data from established chemical suppliers and databases, this whitepaper serves as an authoritative resource, explaining the causality behind its characteristics and the methodologies for their determination.

This compound is a sulfonamide derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] The benzenesulfonamide scaffold is a well-established pharmacophore found in numerous clinically approved drugs, demonstrating activities from antibacterial to anticancer.[2][3] The presence of a bromine atom on the aromatic ring enhances the molecule's reactivity, making it a versatile intermediate for creating complex molecules through reactions like nucleophilic substitution and cross-coupling.[1][4]

This compound is widely utilized in several key areas of research:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of sulfonamide antibiotics.[1]

  • Organic Synthesis: The bromine substituent acts as a high-activity leaving group, enabling efficient functionalization for the creation of novel compounds.[1][4]

  • Biochemical Research: It is used in studies involving enzyme inhibition and receptor interactions, which aids in the broader drug discovery process.[1]

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, from designing synthetic routes to predicting its behavior in biological systems.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This section provides the core structural and identifying information for this compound.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group at the ortho positions.

Caption: 2D Structure of this compound.

Key Identifiers

The following table summarizes the essential identifiers for this compound.

IdentifierValueSource(s)
CAS Number 92748-09-9[1]
Molecular Formula C₆H₆BrNO₂S[1][5]
Molecular Weight 236.09 g/mol [1]
InChI Key YSFGGXNLZUSHHS-UHFFFAOYSA-N[5]
Canonical SMILES NS(=O)(=O)c1ccccc1Br[5]
PubChem CID 2801263[1][6]

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability.

Summary of Physicochemical Properties
PropertyValueNotesSource(s)
Appearance Light pink solid powder[1]
Melting Point 190-196 °CLiterature values are highly consistent.[1][5][7]
Boiling Point 374.5 ± 44.0 °CPredicted value at 760 mmHg.[5][7]
Density 1.8 ± 0.1 g/cm³Predicted value.[5]
pKa (Acidity) 6.65 ± 0.40Predicted for a structurally similar analog.[4]
LogP 0.86A measure of lipophilicity.[5]
Flash Point 180.3 ± 28.4 °CPredicted value.[5]
Melting Point

The melting point is a critical indicator of purity. For this compound, the reported range is consistently between 190-196 °C.[1][5] This high melting point is characteristic of a solid crystalline compound with significant intermolecular forces, likely hydrogen bonding from the sulfonamide group and dipole-dipole interactions from the C-Br and S=O bonds.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow range (e.g., < 2 °C) is indicative of high purity.

Boiling Point

The predicted boiling point is approximately 374.5 °C.[5][7] Due to the high melting point and potential for decomposition at elevated temperatures, experimental determination of the boiling point at atmospheric pressure is often impractical. The predicted value is derived from computational models that consider the molecular structure and functional groups.

Solubility

The solubility of a compound is crucial for its application in solution-phase synthesis and for its formulation in drug delivery. While specific quantitative data is limited, the solubility profile can be estimated based on its structure and data from related sulfonamides.[8]

  • Soluble in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents such as methanol and ethanol.[8]

  • Insoluble in: Water and nonpolar solvents.[8]

Causality: The sulfonamide group (-SO₂NH₂) can act as both a hydrogen bond donor (N-H) and acceptor (O=S=O), conferring solubility in polar solvents. However, the bulky, nonpolar bromophenyl group dominates the structure, leading to poor solubility in water. The Extended Hildebrand solubility approach is often used to predict the solubility of sulfonamides in various solvent systems.[9]

Acidity (pKa)

The sulfonamide protons (-SO₂NH₂) are acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base. The predicted pKa for a closely related analog is approximately 6.65.[4] This moderate acidity is a key feature of sulfonamides and is critical to their mechanism of action in many biological contexts, including their ability to mimic p-aminobenzoic acid (PABA) in bacteria.

Spectroscopic and Analytical Data

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this compound is not available in the search results, a predicted ¹H NMR spectrum can be described. The aromatic region would show a complex multiplet pattern for the four protons on the disubstituted benzene ring, likely between 7.0 and 8.2 ppm. The two protons on the nitrogen atom would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. For a related compound, 2-Bromo-N-(tert-butyl)benzenesulfonamide, the aromatic protons appear between 7.35 and 8.18 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. The expected characteristic absorption frequencies for this compound are:

  • N-H Stretch: Two bands are expected in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

  • S=O Stretch: Strong, distinct bands for the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

  • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

These assignments are based on established characteristic IR absorption frequencies for similar functional groups.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition. The exact mass of this compound is 234.930252 u.[5] A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding sulfonyl chloride.

General Synthetic Route

The most common laboratory synthesis involves the reaction of 2-bromobenzenesulfonyl chloride with ammonia. This is a standard nucleophilic substitution reaction at the sulfur center.

Synthesis Start 2-Bromobenzenesulfonyl Chloride (CAS: 2905-25-1) Product This compound (CAS: 92748-09-9) Start->Product  + NH₃ (Ammonia) - HCl

Caption: Synthetic pathway for this compound.

The precursor, 2-bromobenzenesulfonyl chloride, can be synthesized from materials like 2-aminobenzenesulfonic acid or via chlorosulfonation of bromobenzene.[13][14]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available safety data sheets, the compound is classified as an irritant.[5][15]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles), and respiratory protection (type N95 respirator filter or equivalent).[5]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[15][17]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[15][16] Recommended storage is at 0-8 °C, sealed in a dry environment.[1][7]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its high melting point and crystalline nature are indicative of a stable solid compound. Its solubility profile is dominated by its aromatic system, rendering it soluble in common organic solvents but not in water. The presence of the bromine atom and the acidic sulfonamide group provides two reactive handles for further chemical modification, cementing its role as a versatile building block in pharmaceutical and agrochemical research. A thorough understanding of these properties, as detailed in this guide, is fundamental for any scientist working with this compound.

References

  • 2-Bromobenzene-1-sulfonamide.Chem-Impex.URL: https://www.chemimpex.com/product/2-bromobenzene-1-sulfonamide
  • 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide.JECI.URL: https://www.jecibiochem.com/pharmaceutical-intermediates/2-bromo-n-4-5-dimethylisoxazol-3-yl-benzenesulfonamide.html
  • Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.PrepChem.com.URL: https://www.prepchem.com/synthesis-of-2-bromo-n-tert-butyl-benzenesulfonamide
  • This compound | CAS#:92748-09-9.Chemsrc.URL: https://www.chemsrc.com/en/cas/92748-09-9_2344005.html
  • Physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide.Benchchem.URL: https://www.benchchem.com/product/b15417362-physical-and-chemical-properties
  • Development of 2-bromo-N-phenethylbenzenesulfonamide Analogs for Drug Discovery.Benchchem.URL: https://www.benchchem.
  • This compound 97 92748-09-9.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/644609
  • SAFETY DATA SHEET - 3-Bromobenzenesulfonamide.Thermo Fisher Scientific.URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/H33346_MTR_EN.pdf
  • SAFETY DATA SHEET - 4-Bromobenzenesulfonamide.Fisher Scientific.URL: https://fscimage.fishersci.com/msds/10354.htm
  • SAFETY DATA SHEET - 4-Bromobenzenesulfonamide.Thermo Fisher Scientific.URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC159390000_MTR_EN.pdf
  • 2-Bromobenzenesulfonyl chloride 97 2905-25-1.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/442844
  • This compound - Safety Data Sheet.ChemicalBook.URL: https://www.chemicalbook.com/ShowMSDSByCAS_V2-CB4434041.htm
  • N-Propyl this compound | 951883-92-4.ChemicalBook.URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB71457286.htm
  • Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.Google Patents.URL: https://patents.google.
  • This compound | C6H6BrNO2S | CID 2801263.PubChem - NIH.URL: https://pubchem.ncbi.nlm.nih.gov/compound/2801263
  • 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum.ChemicalBook.URL: https://www.chemicalbook.com/SpectrumEN_4001-73-4_1HNMR.htm
  • 2-broMo-N-(4,5-diMethylisoxazol-3-yl)benzenesulfonaMide | 195447-72-4.ChemicalBook.URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_195447-72-4.htm
  • 2-Nitro-4-bromo-benzene-sulfonamide.NIST WebBook.URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C89581419&Type=IR-SPEC&Index=1
  • Chem 117 Reference Spectra Spring 2011.Course Hero.URL: https://www.coursehero.com/file/12530467/Chem-117-Reference-Spectra-Spring-2011/
  • This compound Product Description.ChemicalBook.URL: https://www.chemicalbook.com/ProductDescription_92748-09-9.htm
  • 2-BROMOBENZAMIDE(4001-73-4) IR Spectrum.ChemicalBook.URL: https://www.chemicalbook.com/SpectrumEN_4001-73-4_IR.htm
  • Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis.Benchchem.URL: https://www.benchchem.
  • 1H NMR Spectrum (1D, 800 MHz, D2O, predicted).Human Metabolome Database.URL: https://hmdb.ca/spectra/nmr_one_d/248986
  • An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.Benchchem.URL: https://www.benchchem.com/product/b15417362-synthesis-guide
  • Spectroscopy Infrared Spectra.University of Wisconsin-Platteville.URL: https://www.uwplatt.edu/chem/nbabel/chem2640/infrarednotes.pdf
  • 3-Bromobenzenesulfonamide.Chemigran Pte Ltd.URL: https://chemigran.com/product/3-bromobenzenesulfonamide/
  • 2-Bromo-N-(2-phenylethyl)benzenesulfonamide - Optional[13C NMR] - Chemical Shifts.SpectraBase.URL: https://spectrabase.com/spectrum/5YxYhLgY3aA/2-bromo-n-2-phenylethyl-benzenesulfonamide
  • Benzenesulfonamide, 2-bromo-N-(2-hydroxyethyl)- CAS.ChemicalBook.URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_1156254-91-9.htm
  • 4-Bromobenzenesulfonamide.CAS Common Chemistry.URL: https://commonchemistry.cas.org/detail?cas_rn=701-34-8
  • Table of Characteristic IR Absorptions.University of Colorado Boulder.URL: https://orgchemboulder.com/wp-content/uploads/2017/11/irtable.pdf
  • Sodium 2-bromoethanesulphonate(4263-52-9) 1H NMR spectrum.ChemicalBook.URL: https://www.chemicalbook.com/SpectrumEN_4263-52-9_1HNMR.htm
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.NIH National Center for Biotechnology Information.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954203/
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.NIH National Center for Biotechnology Information.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7403058/
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/7153090/
  • Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.ResearchGate.URL: https://www.researchgate.
  • 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide.ChemScene.URL: https://www.chemscene.com/products/2-bromo-n-2-4-difluorophenyl-benzenesulfonamide-941294-30-0.html
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.University of Tartu.URL: https://tera.chem.ut.ee/pka-in-non-aqueous-solvents/
  • Benzenesulfonamide compounds and their use as therapeutic agents.Google Patents.URL: https://patents.google.

Sources

2-Bromobenzenesulfonamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromobenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. The document elucidates the compound's core chemical and physical properties, synthesis, and key applications, with a focus on its role as a foundational building block in the creation of complex therapeutic agents. Detailed experimental insights and safety protocols are provided to ensure both conceptual understanding and practical applicability in a laboratory setting.

Chemical Identity and Properties

This compound is an organobromine compound featuring a sulfonamide group ortho to a bromine atom on a benzene ring. This specific substitution pattern imparts unique reactivity, making it a valuable synthon in medicinal chemistry and materials science.

PropertyValueSource(s)
CAS Number 92748-09-9[1][2][3]
Molecular Formula C₆H₆BrNO₂S[1][3]
Molecular Weight 236.09 g/mol [1]
Synonyms 2-Bromobenzene-1-sulfonamide[1][3]
Appearance Light pink to white solid powder[1]
Melting Point 190-196 °C[1][2][3]
Purity Typically ≥97-98% (GC)[1]
Storage Conditions Store at 0-8 °C[1]

Introduction to this compound

Sulfonamides represent a cornerstone of modern pharmacotherapy, most notably as a class of antibiotics. The introduction of a bromine atom at the ortho position of the benzenesulfonamide core, as in this compound, offers a strategic advantage for synthetic chemists. The bromine atom serves as a versatile functional handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity. This capability allows for the systematic modification of the core structure, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Beyond its utility as a reactive intermediate, the inherent properties of the this compound moiety can contribute to the pharmacological profile of a final compound, influencing factors such as binding affinity, metabolic stability, and cell permeability.

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor. A common and reliable laboratory-scale synthesis involves the sulfonation of 2-bromochlorobenzene followed by amination.

General Synthesis Workflow

The following diagram outlines a representative synthetic pathway. The choice of reagents and conditions is critical for achieving high yield and purity, minimizing the formation of isomeric byproducts.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Amination A 2-Bromochlorobenzene C 2-Bromobenzene-1-sulfonyl chloride A->C Reaction B Chlorosulfonic Acid (ClSO3H) B->C Reagent E This compound C->E Reaction D Ammonia (aq. NH3) D->E Reagent

Caption: Synthetic workflow for this compound.

Mechanistic Insights
  • Sulfonation: In the first step, 2-bromochlorobenzene is treated with a strong sulfonating agent, such as chlorosulfonic acid. This is an electrophilic aromatic substitution reaction where the sulfonyl group is directed to the position para to the chlorine and ortho/para to the bromine. The steric hindrance from the bromine atom favors substitution at the position that will become the sulfonyl chloride group in the desired product.

  • Amination: The resulting 2-bromobenzene-1-sulfonyl chloride is a reactive intermediate. It is subsequently treated with an ammonia source, typically aqueous ammonia, in a nucleophilic acyl substitution reaction. The nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.[1] Its structure allows for modification at two key positions: the sulfonamide nitrogen and the bromine-substituted carbon.

G cluster_0 Modification Pathways A This compound B N-Alkylation / N-Arylation A->B At Sulfonamide (NH2) C Cross-Coupling Reactions (e.g., Suzuki, Heck) A->C At Bromo (Br) D Other Transformations A->D At Bromo (Br) E Diverse Library of Novel Chemical Entities B->E C->E D->E

Caption: Role as a versatile chemical intermediate.

Key Application Areas:
  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its derivatives are explored as potential enzyme inhibitors, receptor antagonists, and antibacterial agents. The sulfonamide group is a known pharmacophore that can mimic a carboxylate group and form key hydrogen bonds with biological targets.

  • Agrochemicals: The compound is also used as an intermediate in the production of herbicides and fungicides.[1]

  • Organic Synthesis: In a broader context, it is employed in the creation of complex molecular architectures for materials science and other research applications.[1]

Experimental Protocol: Suzuki Cross-Coupling

To illustrate its utility, the following is a representative, self-validating protocol for a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds.

Objective: To synthesize 2-(4-methoxyphenyl)benzenesulfonamide from this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene until a homogeneous solution is formed. This pre-formation of the active catalyst is crucial for reproducibility.

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add toluene and water (e.g., 4:1 ratio) to the flask, followed by the catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)benzenesulfonamide.

Self-Validation: The success of the protocol can be validated at each stage. The formation of the active catalyst is often indicated by a color change. Reaction completion is confirmed by analytical monitoring. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C) to ensure long-term stability.[1]

Conclusion

This compound is a high-value chemical compound characterized by its CAS number 92748-09-9 and a molecular weight of 236.09 g/mol .[1] Its strategic placement of a sulfonamide group and a reactive bromine atom on a benzene ring makes it an indispensable tool for synthetic chemists. Its utility spans from fundamental organic synthesis to the complex, multi-step creation of novel therapeutic and agrochemical agents. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in research and development.

References

  • This compound | CAS#:92748-09-9. Chemsrc. [Link]
  • This compound | C6H6BrNO2S | CID 2801263.

Sources

Solubility of 2-Bromobenzenesulfonamide in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary: 2-Bromobenzenesulfonamide is a vital building block in the synthesis of pharmaceuticals, particularly sulfonamide-based therapeutic agents.[1] Its utility in drug discovery and development is intrinsically linked to its solubility profile, a critical parameter that governs reaction kinetics, purification strategies, and formulation design. This guide provides a comprehensive technical overview of the solubility of this compound. We will explore the theoretical underpinnings of its solubility, present robust methodologies for its empirical determination, and discuss the practical implications for researchers in the pharmaceutical and chemical industries. This document is designed to bridge theory and practice, offering field-proven insights into making informed decisions for solvent selection and experimental design.

Introduction to this compound: Physicochemical Landscape

This compound (CAS No: 92748-09-9) is a substituted aromatic sulfonamide.[2][3] Its molecular structure, featuring a polar sulfonamide group (-SO₂NH₂) and a nonpolar brominated benzene ring, dictates a nuanced solubility behavior that is highly dependent on the nature of the solvent. Understanding its core physicochemical properties is the first step in predicting and manipulating its solubility.

The presence of the sulfonamide moiety allows for both hydrogen bond donation (from the N-H protons) and acceptance (at the oxygen and nitrogen atoms). The bromophenyl group, however, introduces significant nonpolar character and contributes to the molecule's solid-state packing through crystal lattice energy. The relatively high melting point of 191-195 °C suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.[2][3]

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 92748-09-9[1][2][3]
Molecular Formula C₆H₆BrNO₂S[1][2]
Molecular Weight ~236.09 g/mol [1][2][3]
Melting Point 191-195 °C[2][3]
Appearance Solid, White to Light Pink Powder[1][3]
LogP (Octanol-Water) 0.86[2]
Polar Surface Area (PSA) 68.54 Ų[2]

The Science of Solubility: Theoretical Framework

The solubility of a solid in a liquid is a thermodynamic equilibrium process. Dissolution occurs when the Gibbs free energy of the system decreases, which is a function of the enthalpy and entropy of mixing. For a crystalline solute like this compound, the overall process can be conceptualized in two steps:

  • Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the crystal lattice together (an endothermic process).

  • Solvation: The separated solute molecules are surrounded and stabilized by solvent molecules (an exothermic process).

A compound dissolves readily when the energy released during solvation is comparable to or greater than the energy required to break the lattice. The adage "like dissolves like" is a useful heuristic that is grounded in these intermolecular forces.

The Role of Solvent Polarity: Protic vs. Aprotic Solvents

The choice between a polar protic and a polar aprotic solvent is one of the most critical decisions affecting the solubility of sulfonamides.[4][5]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[6] They are effective at solvating both cations and anions.[4] For this compound, these solvents can effectively hydrogen bond with the sulfonamide group, which is expected to enhance solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack an acidic proton but possess a significant dipole moment.[5][6] They are excellent at solvating cations but are less effective at solvating anions (or hydrogen bond donors) because they cannot donate a hydrogen bond.[4] However, their strong dipole-dipole interactions can effectively solvate the polar sulfonamide group.

The interplay between these interactions determines the final solubility.

G cluster_solute This compound cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Solute Br-Ph-SO₂NH₂ Protic CH₃OH Solute->Protic Strong H-Bonding (NH₂ & SO₂ with OH) Aprotic (CH₃)₂S=O Solute->Aprotic Dipole-Dipole (SO₂ with S=O)

Caption: Key solvent-solute interactions for this compound.

Experimental Determination of Solubility: A Self-Validating Protocol

Determining solubility is not merely a procedural task; it is an exercise in establishing a robust, reproducible equilibrium. The isothermal saturation method is a gold-standard technique that ensures the system has reached a true equilibrium, providing trustworthy and accurate data.[7]

Causality Behind the Protocol

The following protocol is designed to be self-validating. Each step has a specific scientific purpose:

  • Using excess solute: This is critical to ensure that the final solution is genuinely saturated. Without undissolved solid present at equilibrium, one cannot be certain that the saturation point has been reached.

  • Constant temperature equilibration: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) with an orbital shaker ensures that the measured value is consistent and that the system reaches equilibrium as efficiently as possible.[8]

  • Filtration/Centrifugation: It is imperative to separate the saturated supernatant from the excess solid without altering the temperature or concentration. Using a syringe filter is a rapid and effective method.[7][8]

  • Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high sensitivity, specificity, and accuracy. By creating a calibration curve with standards of known concentration, the concentration of the saturated solution can be determined with high confidence.[8]

Step-by-Step Isothermal Saturation Protocol
  • Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~50 mg) of this compound. The exact mass should be recorded, but its value is not used in the final calculation, only to confirm that solid remains.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C) for at least 24 hours. Causality Note: 24 hours is typically sufficient for small molecules to reach equilibrium, but complex systems may require longer. A preliminary time-course study (e.g., sampling at 12, 24, and 48 hours) can validate the chosen equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours in the same temperature-controlled environment for the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the solution through a 0.2 µm PTFE syringe filter into a clean HPLC vial. Causality Note: This step must be performed quickly to avoid temperature changes that could cause precipitation or further dissolution.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC method against a calibration curve prepared from stock solutions of this compound of known concentrations.

  • Calculation: Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

G start Start prep 1. Add Excess Solute to Vial start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (24h, 25°C) with Shaking add_solvent->equilibrate settle 4. Settle Undissolved Solid equilibrate->settle filter 5. Filter Supernatant (0.2 µm PTFE) settle->filter analyze 6. Dilute and Analyze by HPLC filter->analyze calculate 7. Calculate Solubility vs. Calibration Curve analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for isothermal solubility determination.

Solubility Profile of this compound: A Predictive Analysis

While extensive, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited, we can generate a reliable predictive profile based on its physicochemical properties and established solubility theories.[9]

The molecule's dual nature—a polar, hydrogen-bonding sulfonamide group and a nonpolar bromophenyl ring—suggests that solvents with a balanced polarity will be most effective.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25 °C

SolventTypeDielectric ConstantPredicted SolubilityRationale
Hexane Nonpolar1.9Very LowLacks any polar groups to interact with the sulfonamide moiety.
Toluene Nonpolar (Aromatic)2.4LowPi-stacking with the benzene ring is possible, but solvation of the polar group is poor.
Ethyl Acetate Polar Aprotic6.0ModerateActs as a hydrogen bond acceptor and has moderate polarity to solvate the whole molecule.
Acetone Polar Aprotic21.0Moderate to HighStrong dipole and H-bond acceptor; effectively solvates the sulfonamide group.
Acetonitrile Polar Aprotic37.5ModerateHighly polar, but a weaker H-bond acceptor than acetone or DMSO.
Methanol Polar Protic32.6Moderate to HighExcellent H-bond donor/acceptor, but smaller nonpolar region compared to ethanol.
Ethanol Polar Protic24.3HighGood balance of H-bonding capability and nonpolar character (ethyl group) to solvate both ends of the molecule.
DMSO Polar Aprotic47.0HighHighly polar and an excellent H-bond acceptor, very effective for dissolving polar functional groups.
DMF Polar Aprotic38.0HighSimilar to DMSO, a powerful polar aprotic solvent capable of strong dipole-dipole interactions.

Note: This table is predictive. Experimental verification using the protocol in Section 3.0 is required for precise quantitative values.

Application in Drug Development: From Bench to Formulation

Solubility data is not an academic endpoint; it is a critical decision-making tool in the drug development pipeline.

  • Synthetic Chemistry: The choice of solvent can dictate the success of a reaction. For reactions involving this compound, selecting a solvent in which it is highly soluble (e.g., DMF, DMSO) can ensure a homogeneous reaction mixture, leading to faster reaction rates and fewer side products.[1]

  • Purification: During crystallization, a solvent system must be chosen where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The data from solubility screening is essential for identifying suitable anti-solvents for precipitation.

  • Formulation Development: For a potential active pharmaceutical ingredient (API), solubility in biocompatible solvents is paramount. Low aqueous solubility is a common challenge for sulfonamides, and understanding their solubility in organic co-solvents is key to developing viable formulations (e.g., for intravenous administration).[10][11]

G cluster_synthesis Synthesis cluster_purification Purification cluster_formulation Formulation sol_data Solubility Data (mg/mL in various solvents) syn_choice Choose Reaction Solvent sol_data->syn_choice pur_choice Select Crystallization Solvent/Anti-Solvent Pair sol_data->pur_choice form_choice Identify Suitable Co-solvents for API sol_data->form_choice syn_outcome Homogeneous Reaction? (Yes/No) syn_choice->syn_outcome Informs pur_outcome High Yield & Purity? (Yes/No) pur_choice->pur_outcome Informs form_outcome Stable & Bioavailable? (Yes/No) form_choice->form_outcome Informs

Caption: Role of solubility data in the drug development pipeline.

Conclusion

The solubility of this compound is a complex function of its molecular structure and the properties of the chosen solvent. While a lack of extensive published data necessitates a predictive approach, a strong foundation in solubility theory allows for informed solvent selection. Polar solvents, both protic (ethanol, methanol) and aprotic (DMSO, DMF), are predicted to be the most effective. For any critical application, the empirical determination of solubility using a robust, self-validating protocol like the isothermal saturation method is non-negotiable. This guide provides both the theoretical framework and the practical methodology for researchers to confidently assess and utilize the solubility characteristics of this important synthetic intermediate.

References

  • This compound | CAS#:92748-09-9 | Chemsrc. Chemsrc. [Link]
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination.
  • Sulfonamide (medicine) - Wikipedia. Wikipedia. [Link]
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. SciELO Brasil. [Link]
  • Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed. [Link]
  • The Difference Between Polar Protic And Aprotic Solvents In Solubility. Aozun Asia. [Link]
  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-Bromobenzenesulfonamide: Elucidating Molecular Structure and Ensuring Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Bromobenzenesulfonamide in Modern Chemistry

This compound is a versatile chemical intermediate whose structural motif is of significant interest in medicinal chemistry and materials science. As a derivative of the foundational sulfonamide class, it serves as a crucial building block in the synthesis of a wide array of compounds, including potential therapeutic agents and specialized agrochemicals.[1] The precise arrangement of the bromo and sulfonamide groups on the aromatic ring imparts unique reactivity and conformational properties, making it a valuable synthon for targeted molecular design.[2]

The unequivocal confirmation of its molecular structure and the rigorous assessment of its purity are paramount for any downstream application. In drug development, for instance, even minor impurities can lead to unforeseen biological activities or toxicities. Therefore, a multi-faceted analytical approach employing various spectroscopic techniques is not merely a procedural step but a fundamental requirement for quality assurance and research integrity.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The discussion moves beyond a simple presentation of data, focusing on the causality behind the observed signals and outlining self-validating experimental protocols essential for reproducible and trustworthy results.

Molecular Identity and Structure

Before delving into the spectroscopic data, it is essential to establish the foundational molecular identity of the compound.

  • Chemical Name: this compound

  • CAS Number: 92748-09-9

  • Molecular Formula: C₆H₆BrNO₂S[3]

  • Molecular Weight: 236.09 g/mol

The spatial arrangement of the atoms dictates the entire spectroscopic output. The ortho-positioning of the bulky and electronegative bromine atom and the strongly electron-withdrawing sulfonamide group creates a distinct electronic and steric environment on the benzene ring.

Fragmentation_Pathway M [M]⁺• m/z 235/237 F1 [M - SO₂NH₂]⁺• m/z 156/158 M->F1 - •SO₂NH₂ F2 [C₆H₄Br]⁺ m/z 155/157 F1->F2 - •H

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Bromobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-bromobenzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, integral to the design of targeted therapeutics. A comprehensive understanding of the three-dimensional architecture of these derivatives is paramount for rational drug design and the prediction of their pharmacological profiles. This technical guide provides an in-depth exploration of the crystal structure of this compound derivatives. We will delve into the critical aspects of their synthesis, crystallographic analysis, and the nuanced interplay of non-covalent interactions that govern their solid-state conformations. This guide aims to equip researchers with the foundational knowledge to leverage the structural intricacies of this important class of molecules in the pursuit of novel therapeutic agents.

Introduction: The Significance of the this compound Scaffold

Benzenesulfonamides are a cornerstone in drug discovery, with a rich history of yielding clinically significant agents, most notably as carbonic anhydrase inhibitors. The introduction of a bromine atom at the ortho-position of the phenyl ring imparts unique steric and electronic properties that profoundly influence the molecule's conformational preferences and its ability to engage in specific intermolecular interactions. This, in turn, can modulate biological activity, offering a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. The study of their crystal structures provides a definitive map of their three-dimensional arrangement, offering invaluable insights for structure-activity relationship (SAR) studies.

Synthesis and Crystallization of this compound Derivatives

The synthesis of N-substituted this compound derivatives is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Experimental Protocol: General Synthesis of N-Aryl-2-bromobenzenesulfonamides

A representative synthetic procedure involves the gradual addition of 2-bromobenzenesulfonyl chloride to a solution of the desired aniline derivative and a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane (DCM).

SynthesisWorkflow reagents 2-Bromobenzenesulfonyl Chloride + Substituted Aniline + Pyridine (base) reaction Stirring at Room Temperature reagents->reaction in solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Workup (HCl, Water) reaction->workup extraction Extraction with DCM workup->extraction drying Drying over Na2SO4 extraction->drying purification Solvent Evaporation & Recrystallization drying->purification product N-Aryl-2-bromobenzenesulfonamide Crystals purification->product

Caption: General workflow for the synthesis of N-aryl-2-bromobenzenesulfonamide derivatives.

Crystallization , the critical step for obtaining single crystals suitable for X-ray diffraction, is often achieved through slow evaporation of a saturated solution, or by vapor diffusion. The choice of solvent is crucial and is typically determined empirically. Common solvents for crystallization of sulfonamides include acetonitrile, ethanol, and mixtures of ethyl acetate and hexanes.

Crystallographic Analysis: Unveiling the Solid-State Architecture

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of this compound derivatives. The analysis of the resulting crystallographic data provides a wealth of information, including unit cell dimensions, space group, bond lengths, bond angles, and torsional angles.

Case Study: Crystal Structure of N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide

A notable example from the Cambridge Structural Database (CSD) is the crystal structure of N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide[1]. This compound crystallizes in the monoclinic space group P2₁/c[1].

Crystallographic Parameter Value [1]
Chemical FormulaC₂₀H₁₈BrNO₄S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5819 (15)
b (Å)13.1465 (19)
c (Å)14.235 (2)
β (°)95.478 (2)
Volume (ų)1971.2 (5)
Z4

An interesting feature of this structure is the disorder of the bromobenzene group over two positions, with occupancies of 0.74 and 0.26[1]. The two toluene rings are oriented at a dihedral angle of 45.34 (89)° to each other[1].

Intermolecular Interactions: The Architects of the Crystalline Lattice

The crystal packing of this compound derivatives is orchestrated by a delicate balance of various non-covalent interactions. These interactions are not merely structural elements but play a crucial role in determining the physicochemical properties of the solid, such as melting point, solubility, and stability.

Hydrogen Bonding

The sulfonamide moiety is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, N-H···O hydrogen bonds are a recurring motif, often leading to the formation of centrosymmetric dimers or extended chains. For instance, in the crystal structure of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, intramolecular N-H···O hydrogen bonds are observed[2].

Halogen Bonding

The bromine atom, particularly when attached to an electron-withdrawing aromatic ring, can act as a halogen bond donor. This interaction, denoted as C-Br···O or C-Br···N, can significantly influence the crystal packing. In the structure of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, intermolecular Br···O halogen bonds with a distance of 2.967(2) Å are present[2].

Other Non-Covalent Interactions

Beyond hydrogen and halogen bonds, other weaker interactions contribute to the overall stability of the crystal lattice. These include:

  • π-π Stacking: The aromatic rings of the benzenesulfonamide core and the N-substituent can engage in π-π stacking interactions.

  • C-H···π Interactions: The hydrogen atoms of C-H bonds can interact with the electron-rich π-systems of the aromatic rings.

  • Van der Waals Forces: These non-specific attractive forces contribute to the overall cohesion of the crystal.

Interactions cluster_A cluster_B Molecule1 Molecule A Molecule2 Molecule B NH_A N-H SO_B S=O NH_A->SO_B Hydrogen Bond SO_A S=O Br_A C-Br Br_A->SO_B Halogen Bond Aryl_A Aryl Ring Aryl_B Aryl Ring Aryl_A->Aryl_B π-π Stacking CH_B C-H CH_B->Aryl_A C-H···π Interaction

Sources

A Technical Guide to the Biological Activities of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Chapter 1: The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Physicochemical Properties

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂). This functional group is a strong electron-withdrawing group, which influences the acidity of the N-H bond and the overall electronic properties of the molecule. The ability of the sulfonamide nitrogen to be substituted (primary, R-SO₂NH₂; or secondary, R-SO₂NH-R') and the benzene ring to be functionalized at various positions allows for the creation of vast chemical libraries with diverse physicochemical properties. These properties, including pKa, lipophilicity (logP), and hydrogen bonding potential, are critical determinants of a derivative's pharmacokinetic profile and its ability to interact with specific biological targets.

Historical Perspective: From Prontosil to Modern Therapeutics

The therapeutic journey of sulfonamides began serendipitously with the discovery of Prontosil, a red azo dye, which demonstrated remarkable in vivo antibacterial activity in the 1930s. It was later discovered that Prontosil was a prodrug, metabolically cleaved to release the active agent, sulfanilamide (a simple benzenesulfonamide).[1] This discovery ushered in the era of chemotherapy and led to the development of a multitude of "sulfa drugs." Over the decades, the benzenesulfonamide core has proven to be a "privileged structure," a molecular framework that is capable of binding to a wide range of biological targets, leading to drugs with applications far beyond bacterial infections, including diuretics, antidiabetic, anti-inflammatory, anticancer, and antiviral agents.[1][2][3]

General Mechanisms of Action

The versatility of the benzenesulfonamide scaffold stems from the chemical nature of the sulfonamide group. Its primary modes of interaction with biological targets often involve:

  • Coordination with Metal Ions: The sulfonamide group is an excellent zinc-binding group (ZBG). This allows it to coordinate with the Zn²⁺ ion present in the active site of metalloenzymes, such as carbonic anhydrases, leading to potent inhibition.[4]

  • Mimicking Natural Substrates: In its ionized form, the sulfonamide group can act as a structural mimic of other chemical moieties, such as the carboxylate group of p-aminobenzoic acid (PABA), enabling competitive inhibition of enzymes like dihydropteroate synthase in bacteria.[2]

  • Hydrogen Bonding: The N-H protons and the sulfonyl oxygens are excellent hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the molecule within the active site of a target protein, contributing to binding affinity and selectivity.[5]

Chapter 2: Carbonic Anhydrase Inhibition: The Archetypal Activity

The most classic and extensively studied biological activity of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.

Mechanism of Action: Zinc-Binding and Enzyme Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). At the core of the enzyme's active site lies a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule/hydroxide ion.[4] Benzenesulfonamide inhibitors function by having the deprotonated sulfonamide anion (-SO₂NH⁻) displace the hydroxide ion and coordinate directly to the Zn²⁺ ion in a tetrahedral geometry.[4][5] The benzene ring and its substituents then extend into the active site cavity, forming additional van der Waals and hydrogen bond interactions with amino acid residues, which governs the inhibitor's potency and isoform selectivity.[5]

Structure-Activity Relationships (SAR)
  • The Primary Sulfonamide (-SO₂NH₂): This group is essential for potent CA inhibition as it is the primary zinc-binding pharmacophore.[5]

  • Aromatic Ring Substitution: Modifications to the benzene ring, often referred to as the "tail" of the inhibitor, are the primary means of achieving isoform selectivity.[4] For instance, bulky or extended substituents can exploit differences in the size and shape of the active site cavities among the 15 human CA isoforms. This has been a key strategy in designing inhibitors selective for tumor-associated isoforms (CA IX, XII) over cytosolic isoforms (CA I, II).[6][7][8]

Therapeutic Applications

The inhibition of specific CA isoforms by benzenesulfonamide derivatives has led to several clinical applications:

  • Antiglaucoma Agents: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thus lowering intraocular pressure.

  • Diuretics: Inhibition of CA II and IV in the proximal tubules of the kidney leads to a diuretic effect.

  • Anticonvulsants/Antiepileptics: Several clinically used antiepileptics, such as zonisamide and topiramate, are sulfonamide derivatives that inhibit brain-specific CA isoforms like CA VII.[9]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common colorimetric assay to determine the inhibitory potency (Kᵢ) of a benzenesulfonamide derivative against a specific CA isoform. The principle relies on measuring the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion.

Methodology:

  • Reagent Preparation:

    • Tris-HCl Buffer (e.g., 50 mM, pH 7.4).

    • Purified human CA isoform (e.g., hCA II) solution in buffer.

    • Test compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared.

    • Substrate solution: 4-Nitrophenyl acetate (NPA) in acetonitrile.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Tris-HCl buffer.

      • 20 µL of the purified CA enzyme solution.

      • 20 µL of the test compound dilution (or DMSO for control).

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration relative to the uninhibited control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Chapter 3: Anticancer Activity: Targeting Tumor-Associated Pathways

Benzenesulfonamides have emerged as a versatile scaffold for the development of novel anticancer agents, acting through multiple mechanisms.

Targeting Hypoxia and Tumor-Associated Carbonic Anhydrases (CA IX and XII)

Solid tumors often develop regions of hypoxia (low oxygen), which triggers a metabolic shift and promotes tumor survival and metastasis. A key player in this adaptation is the upregulation of membrane-bound carbonic anhydrase isoforms, particularly CA IX and CA XII.[6] These enzymes help maintain the intracellular pH by catalyzing the hydration of CO₂, which is produced in high amounts by tumor cells, and exporting the resulting protons. This creates an acidic extracellular microenvironment that facilitates invasion and metastasis while keeping the tumor cell's internal pH viable.

Benzenesulfonamide-based inhibitors designed for high selectivity toward CA IX and CA XII can disrupt this pH regulation, leading to intracellular acidosis and subsequent apoptosis of hypoxic cancer cells.[4][6] A CA IX inhibitor, SLC-0111, has entered clinical trials, validating this therapeutic strategy.[4][10]

Diagram: Role of CA IX in the Tumor Microenvironment

CAIX_Pathway cluster_TumorCell Hypoxic Tumor Cell (Intracellular pH ~7.2) cluster_Extracellular Tumor Microenvironment (Acidic pH < 7.0) cluster_Inhibition Therapeutic Intervention Metabolism High Glycolytic Metabolism CO2_H2O CO₂ + H₂O Metabolism->CO2_H2O produces H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 catalyzed by CA IX CAIX CA IX (Membrane Bound) H_HCO3->CAIX Acidosis Intracellular Acidosis H_out H⁺ Export CAIX->H_out exports H⁺ Invasion Metastasis & Invasion H_out->Invasion promotes Apoptosis Apoptosis Resistance H_out->Apoptosis promotes BSA_Inhibitor Benzenesulfonamide Inhibitor (e.g., SLC-0111) BSA_Inhibitor->CAIX BSA_Inhibitor->CAIX CellDeath Tumor Cell Death Acidosis->CellDeath induces HTS_Workflow start Start: Benzenesulfonamide Compound Library plate_prep Plate Host Cells (e.g., MDCK, BE(2)C) in 384-well plates start->plate_prep compound_add Add Compounds (at multiple concentrations) using automated liquid handler plate_prep->compound_add virus_infect Infect Cells with Virus (e.g., Influenza, ZIKV) compound_add->virus_infect incubation Incubate for 48-72h virus_infect->incubation cpe_assay Primary Screen: Measure Cytopathic Effect (CPE) or Cell Viability (e.g., CellTiter-Glo) incubation->cpe_assay hit_id Identify Primary Hits (Compounds preventing cell death) cpe_assay->hit_id dose_response Dose-Response Confirmation (Calculate EC₅₀) hit_id->dose_response Hits finish End: Lead Compound hit_id->finish No Hits toxicity Counter-Screen: Cytotoxicity Assay (CC₅₀) on uninfected cells dose_response->toxicity selectivity Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ toxicity->selectivity lead_id Prioritize Leads (High Potency, High SI) selectivity->lead_id lead_id->dose_response Re-evaluate moa Mechanism of Action (MoA) Studies (e.g., Fusion assay, Kinase assay) lead_id->moa Leads moa->finish

Caption: A typical high-throughput screening workflow for identifying novel antiviral agents.

Chapter 5: Other Key Biological Targets

Anti-inflammatory Activity: COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. The discovery of two isoforms, constitutive COX-1 (involved in gastric protection) and inducible COX-2 (upregulated at sites of inflammation), led to the development of selective COX-2 inhibitors to reduce gastrointestinal side effects. [11] The benzenesulfonamide scaffold is a key feature of the "coxib" class of selective COX-2 inhibitors (e.g., Celecoxib). The sulfonamide group is able to fit into a specific side pocket present in the active site of the COX-2 enzyme but not in COX-1, thereby conferring selectivity. [12]Numerous novel benzenesulfonamide derivatives have been designed and synthesized, showing potent and selective COX-2 inhibition, with some exhibiting greater anti-inflammatory activity in animal models than celecoxib. [11][13][14]

Data Presentation: COX Inhibition Data for Benzenesulfonamide Derivatives
Compound IDTargetIC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)Reference
Celecoxib COX-20.05294[11]
Compound 6b COX-20.04329[11]
Compound 6j COX-20.04312[11]
Compound 8a COX-20.1>1000[12]
Compound 9 COX-20.15-[13]

Table 1: Comparative in vitro inhibitory activity of selected benzenesulfonamide derivatives against COX enzymes.

References

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry - ACS Publications.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.
  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed.
  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections. PubMed.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health (NIH).
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ACS Publications.
  • SAR OF SULPHONAMIDES.pptx. Slideshare.
  • One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. PubMed.
  • Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry - ACS Publications.
  • SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube.
  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
  • Full article: Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Taylor & Francis Online.
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. National Institutes of Health (NIH).
  • New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Semantic Scholar.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. National Institutes of Health (NIH).
  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central.
  • Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. PubMed.
  • Anti-microbial activities of sulfonamides using disc diffusion method. Academic Journals.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health (NIH).
  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed.
  • The bioactivity of benzenesulfonyl hydrazones: A short review. ResearchGate.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. National Institutes of Health (NIH).
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • Benzenesulfonamide derivatives of antibacterial activity. ResearchGate.
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate.
  • Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex. PubMed.
  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.

Sources

An In-depth Technical Guide to 2-Bromobenzenesulfonamide as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Precursors, or starting materials, that offer both versatility and strategic reactivity are invaluable assets to the medicinal chemist. 2-Bromobenzenesulfonamide has emerged as such a cornerstone, a versatile building block distinguished by its dual-handle reactivity. The presence of a sulfonamide moiety—a privileged scaffold in countless approved drugs—and an ortho-positioned bromine atom provides two orthogonal points for chemical modification. This guide provides an in-depth technical analysis of this compound, exploring its strategic importance, core reactivity, and application in the synthesis of targeted therapeutic agents, with a particular focus on the development of novel enzyme inhibitors.

The Strategic Value of this compound in Drug Design

This compound (C₆H₆BrNO₂S) is a crystalline solid with a melting point of 190-196 °C.[1][2][3] Its significance in medicinal chemistry is not merely as an intermediate, but as a strategic linchpin that combines two of the most powerful functionalities in modern synthetic chemistry.[1]

  • The Sulfonamide Moiety: The sulfonamide group is a ubiquitous feature in a vast array of pharmaceuticals, celebrated for its wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and diuretic properties.[4][5][6] It acts as a key hydrogen bond donor and acceptor, often mimicking the transition state of enzymatic reactions, particularly in proteases and carbonic anhydrases.[7][8] Furthermore, the sulfonamide group is frequently employed as a bioisostere for the amide bond. This replacement can confer significant advantages, such as increased metabolic stability, enhanced water solubility, and altered pharmacokinetic profiles, all while preserving essential binding interactions.[9][10]

  • The Ortho-Bromo Substituent: The bromine atom serves as a highly effective synthetic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its position on the aromatic ring allows for the introduction of diverse substituents through powerful and predictable transition-metal-catalyzed cross-coupling reactions. This enables chemists to systematically explore the chemical space around the core scaffold, a critical process in structure-activity relationship (SAR) studies and lead optimization.

The combination of these two features in a single, readily available molecule provides a robust platform for generating libraries of complex, drug-like molecules with high efficiency.

PropertyValueSource
CAS Number 92748-09-9[1][3]
Molecular Formula C₆H₆BrNO₂S[1][11]
Molecular Weight 236.09 g/mol [3]
Appearance Light pink solid powder[1]
Melting Point 190-196 °C[1]

Core Reactivity: A Gateway to Molecular Diversity

The true power of this compound lies in its predictable and versatile reactivity, primarily centered around palladium-catalyzed cross-coupling reactions at the C-Br bond. These reactions are foundational in modern organic synthesis, allowing for the precise construction of complex bonds under relatively mild conditions.[12]

Palladium-Catalyzed Cross-Coupling Reactions

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12] The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity, and is dictated by the specific coupling partners.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd(0)L2->OxAdd Oxidative Addition (+ Ar-Br) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation (+ R-M) RedElim Ar-R (Product) Trans->RedElim Reductive Elimination RedElim->Pd(0)L2 Catalyst Regeneration Product_out Coupled Product RedElim->Product_out ArBr This compound ArBr->OxAdd RM Coupling Partner (e.g., Boronic Acid) RM->Trans

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a C(sp²)-C(sp²) bond. It is exceptionally tolerant of various functional groups, making it a workhorse in medicinal chemistry for synthesizing biaryl compounds.

  • Heck Coupling: The Heck reaction forms a C-C bond between the aryl bromide and an alkene, providing access to substituted styrenyl-sulfonamides.[12]

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, yielding aryl-alkyne structures that are valuable precursors for synthesizing heterocycles and other complex motifs.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the aryl bromide with a wide range of amines.[13] This is particularly useful for building molecules where a nitrogen-linked substituent is required at the 2-position.

The causality behind experimental choices is critical. For electron-deficient aryl bromides like this compound, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the initial, often rate-limiting, oxidative addition step of the Pd(0) catalyst into the C-Br bond. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is crucial not only for the transmetalation step but also to prevent side reactions involving the acidic sulfonamide proton.

Case Study: Synthesis of Novel Glutaminase (GLS) Inhibitors

To illustrate the practical application of this compound, we will examine its role in the synthesis of inhibitors targeting glutaminase (GLS), a critical enzyme in cancer metabolism.

Scientific Rationale: Targeting Cancer Metabolism

Many cancer cells exhibit a phenomenon known as "glutamine addiction," where they become heavily reliant on the amino acid glutamine for energy and biosynthetic precursors.[14][15] The enzyme glutaminase (GLS) catalyzes the first step in this pathway, converting glutamine to glutamate.[15][16] Inhibiting GLS can therefore starve cancer cells of essential metabolites, leading to reduced proliferation and cell death.[15][17] This makes GLS a highly attractive therapeutic target, and several small-molecule inhibitors, such as CB-839, have entered clinical trials.[14][16]

Glutaminolysis_Pathway Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA GLS->Glutamate Inhibitor GLS Inhibitor (e.g., CB-839) Inhibitor->GLS Inhibition

Caption: The glutaminolysis pathway and the point of inhibition.

Synthetic Workflow

The structure of many advanced GLS inhibitors features a central biaryl or heteroaryl core. This compound is an ideal precursor for constructing such scaffolds. The following workflow outlines a general, field-proven strategy for synthesizing a hypothetical GLS inhibitor scaffold.

Synthetic_Workflow Start This compound Step1 Suzuki Coupling + Heterocyclic Boronic Acid (e.g., Pyrazole-4-boronic acid) Start->Step1 Intermediate1 Biaryl Sulfonamide Intermediate Step1->Intermediate1 Step2 N-Alkylation + Alkyl Halide (R-X) Base (e.g., K₂CO₃) Intermediate1->Step2 Final Target GLS Inhibitor Scaffold Step2->Final

Caption: Workflow for GLS inhibitor synthesis from the precursor.

This two-step process leverages the orthogonal reactivity of the precursor. The C-Br bond is addressed first via a robust Suzuki coupling to build the core biaryl structure. Subsequently, the sulfonamide nitrogen is functionalized, often through alkylation or acylation, to introduce groups that can occupy specific pockets in the enzyme's binding site. This modular approach is highly efficient for generating a library of analogs for SAR exploration.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic protocol lies in its reproducibility. The following detailed procedures are designed to be self-validating, providing clear steps and rationale.

Protocol 1: Synthesis of 2-(Pyrazol-4-yl)benzenesulfonamide via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with a commercially available pyrazoleboronic acid pinacol ester.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound236.092.36 g10.0
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole194.042.14 g11.0
Pd(dppf)Cl₂·CH₂Cl₂816.64408 mg0.5 (5 mol%)
Potassium Carbonate (K₂CO₃)138.214.15 g30.0
1,4-Dioxane-40 mL-
Water-10 mL-

Procedure:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.36 g, 10.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.14 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) species that is formed in situ.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (40 mL) and water (10 mL). Degas the resulting suspension by bubbling nitrogen through it for 15 minutes. Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol). The dppf ligand is chosen for its ability to stabilize the palladium catalyst and promote efficient reductive elimination.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 2-(pyrazol-4-yl)benzenesulfonamide. The expected yield is typically in the 75-90% range based on similar transformations.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its dual reactivity allows for the rapid and modular synthesis of complex molecules containing the privileged sulfonamide scaffold.[1] As demonstrated in the synthesis of GLS inhibitors, this precursor enables the efficient construction of novel chemical entities targeting critical disease pathways. The continued development of new cross-coupling methodologies will only expand the utility of this versatile building block, solidifying its place in the medicinal chemist's arsenal for years to come.

References

  • Bioisosteric Replacements - Cambridge MedChem Consulting.
  • Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors | Request PDF - ResearchGate.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - NIH.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central.
  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Aryl Sulfonamides made easy | Sussex Drug Discovery Centre - WordPress.com.
  • Sulfonamide Derivatives and Pharmaceutical Applications Thereof - PMC - NIH.
  • Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Synthesis and Biological Evaluation of Substituted Benzenesulfonamides as Novel Potent Membrane-Bound Phospholipase A2 Inhibitors - PubMed.
  • Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents.
  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC - NIH.
  • Identification and characterization of a novel glutaminase inhibitor - PMC - NIH.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI.
  • Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. - ResearchGate.
  • This compound | C6H6BrNO2S | CID 2801263 - PubChem - NIH.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central.
  • Discovery of selective inhibitors of Glutaminase-2, which inhibit mTORC1, activate autophagy and inhibit proliferation in cancer cells - NIH.
  • A General Redox-Neutral Platform for Radical Cross-Coupling - ChemRxiv.
  • This compound | CAS#:92748-09-9 | Chemsrc.
  • Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase - PMC.
  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - ResearchGate.
  • Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions - PubMed.
  • Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment.
  • C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing).
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate.

Sources

A Technical Guide to the Discovery and Synthesis of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Modern Renaissance of the Sulfonamide Scaffold

The sulfonamide functional group, a seemingly simple arrangement of sulfur, oxygen, and nitrogen, represents one of the most impactful and enduring scaffolds in the history of medicinal chemistry. From its revolutionary introduction as the first class of effective systemic antibacterial agents—the "sulfa drugs"—to its current prevalence in a vast array of modern therapeutics, the sulfonamide moiety has proven to be a cornerstone of drug discovery.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups, have cemented its status as a "privileged scaffold."[4][5]

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the exploration of novel chemical entities. It moves beyond simple recitation of facts to provide a deeper, field-proven perspective on the causality behind experimental design. We will explore the strategic thinking behind the rational design of new derivatives, delve into the mechanistic intricacies of modern synthetic methodologies that offer vast improvements in efficiency and sustainability over classical approaches, and provide robust, self-validating protocols to bridge theory and practice. Our objective is to equip you with the knowledge to not only synthesize these vital compounds but to innovate within this rich and rewarding field of chemical science.

Section 1: Rational Design Strategies for Novel Sulfonamide Derivatives

The success of a drug discovery program hinges on the ability to rationally design molecules that interact with a biological target with high affinity and selectivity. For sulfonamide derivatives, this process is guided by decades of accumulated knowledge in structure-activity relationships (SAR) and the strategic application of bioisosterism.

The Pillars of Sulfonamide Structure-Activity Relationships (SAR)

SAR studies investigate how specific structural modifications to a molecule influence its biological activity. For the sulfonamide scaffold, two primary regions are of critical importance for modulation: the aromatic ring and the sulfonamide nitrogen (N1).

  • The Aromatic Core and its Substituents: The nature and position of substituents on the aromatic ring are crucial. For antibacterial sulfonamides, a free para-amino group is essential for activity, as it mimics p-aminobenzoic acid (PABA) and competitively inhibits the bacterial enzyme dihydropteroate synthetase (DHPS).[6][7][8] For other therapeutic targets, such as carbonic anhydrase, electron-withdrawing groups can enhance inhibitory power.[9][10] The overall lipophilicity and electronic properties of the molecule, governed by these substituents, directly impact target binding, cell permeability, and pharmacokinetic profiles.[11]

  • Substitution at the Sulfonamide Nitrogen (N1): Modifications at the N1 position have the most profound impact on the compound's physicochemical properties and biological activity. Replacing one of the hydrogens with various heterocyclic rings, for example, was a key strategy in developing second-generation antibacterial sulfonamides with improved potency and solubility.[12] In modern drug design, this position is a primary handle for tuning acidity (pKa), increasing target-specific interactions, and improving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[11][13]

The following diagram illustrates the core workflow of a rational drug design campaign, integrating SAR and computational methods to guide synthesis and evaluation.

G cluster_0 Design & Discovery Cycle Target Target Identification & Validation LeadGen Lead Generation (HTS, Fragment Screening) Target->LeadGen Identifies need SAR SAR Analysis & Computational Modeling LeadGen->SAR Provides initial hits Synthesis Chemical Synthesis of Novel Analogs SAR->Synthesis Guides design Optimization Lead Optimization (ADMET Profiling) SAR->Optimization Refines candidates BioEval In Vitro & In Vivo Biological Evaluation Synthesis->BioEval Provides compounds BioEval->SAR Generates data Optimization->Synthesis Proposes new targets

Caption: Workflow for rational drug design of sulfonamide derivatives.

Bioisosteric Replacement: A Strategy for Optimization

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the molecule's biological activity or physicochemical profile.[5][14][15] The sulfonamide group itself is a classic bioisostere of a carboxylic acid, offering similar hydrogen bonding capabilities but with a significantly different pKa (~9-10 vs 4-5), which can improve membrane permeability.[14]

Conversely, when a sulfonamide itself presents liabilities (e.g., poor solubility, off-target effects, metabolic instability), it can be replaced. Common bioisosteres for the sulfonamide moiety include:

  • Sulfonimidamides: Replacing one oxygen with a nitrogen atom creates a chiral sulfur center and provides an additional vector for chemical modification, allowing for fine-tuning of physicochemical properties.[16]

  • gem-Dimethylsulfones: This replacement can retain potency while removing the acidic proton, which may reduce metabolic liabilities associated with the sulfonamide group.[17]

The choice of a bioisosteric replacement is highly context-dependent and aims to solve a specific problem—be it improving potency, altering pharmacokinetics, or securing novel intellectual property.[14]

Section 2: Modern Synthetic Methodologies

The synthesis of sulfonamides has evolved dramatically from the classical, often harsh methods to a suite of sophisticated, efficient, and sustainable modern techniques. The choice of synthetic route is a critical decision driven by factors such as substrate scope, functional group tolerance, scalability, and environmental impact.

Classical Synthesis: The Sulfonyl Chloride Route

The traditional and most well-established method for forming the S-N bond is the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine.[18][19][20]

Reaction: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

While versatile and widely used, this method has significant limitations. The preparation of the requisite sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid, which restricts the functional groups that can be present on the starting material.[19] Furthermore, the reaction can be sluggish with electron-deficient or sterically hindered amines.

Modern Strategies: Efficiency, Sustainability, and Scope

Recent advances have focused on overcoming the limitations of the classical approach, leading to milder, more versatile, and environmentally friendly methods.

These methods bypass the need for pre-formed sulfonyl chlorides by generating the reactive sulfur species in situ. A prominent strategy is the oxidative coupling of thiols with amines. This can be achieved using various catalytic systems, including metal-free approaches (e.g., I₂O₅-mediated) or heterogeneous catalysts (e.g., MnO₂ nanoparticles), which offer advantages in terms of mild conditions and simplified purification.[4][21]

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[22] For sulfonamide synthesis, MCRs offer remarkable complexity generation in a single step. For instance, a copper-catalyzed three-component reaction of triarylbismuthines, nitro compounds, and a sulfur dioxide source (like Na₂S₂O₅) in deep eutectic solvents provides a green and atom-economical route to diverse sulfonamides.[4][23]

The following diagram illustrates the convergence of a three-component synthesis.

G A Aryl Source (e.g., Arylboronic Acid) Catalyst Catalyst (e.g., Cu(II)) A->Catalyst B Nitrogen Source (Amine) B->Catalyst C Sulfur Source (e.g., DABSO) C->Catalyst Product Sulfonamide Product Catalyst->Product One Pot

Caption: Convergent nature of a multi-component reaction for sulfonamide synthesis.

Palladium and copper catalysis have revolutionized the formation of C-N and C-S bonds, and these principles have been extended to sulfonamide synthesis. A powerful modern approach involves the synergetic use of photoredox and copper catalysis to couple various aryl radical precursors, amines, and a sulfur dioxide source (like DABSO).[24] This method is notable for its mild, room-temperature conditions and its ability to accommodate even electron-deficient amines, which are challenging substrates in many other protocols.[24] Similarly, palladium-catalyzed methods allow for the chlorosulfonylation of arylboronic acids, providing a convergent route to sulfonyl chlorides under mild conditions that tolerate a wide array of functional groups.[19]

Comparative Analysis of Synthetic Methods

The choice of method depends on the specific goals of the synthesis. The following table summarizes key performance indicators for classical versus modern approaches.

MethodKey ReagentsConditionsReaction TimeYield (%)Key Advantages
Classical Method Sulfonyl chloride, Amine, Base0 - 25 °CSeveral hoursVariableWell-established, versatile for simple amines.[18]
Flow Chemistry Sulfonyl chloride, Amine25 °C, Flow reactorMinutes>95%Rapid, scalable, high control, safer handling.[18]
Sustainable Oxidative Thiol, Amine, NaDCC·2H₂ORoom Temp, Water/EtOH1 - 6 hoursGood to ExcellentEnvironmentally friendly, mild conditions.[18]
Cu-Catalyzed MCR (Hetero)arylboronic acid, Amine, DABSOElevated Temp12 - 24 hoursGood to ExcellentHigh functional group tolerance, step economy.[4]
Photoredox/Cu Synergy Aryl radical precursor, Amine, DABSORoom Temp, Blue LEDs24 hoursGood to ExcellentExtremely mild, broad amine scope (incl. e⁻ deficient).[24]

Section 3: Experimental Protocols and Characterization

To translate theory into practice, this section provides a detailed, self-validating protocol for a modern, copper-catalyzed three-component synthesis of a novel N-aryl sulfonamide. The protocol includes steps for reaction setup, workup, purification, and characterization, ensuring the identity and purity of the final product can be rigorously confirmed.

Protocol: Copper-Catalyzed Three-Component Synthesis of N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Objective: To synthesize a representative N-aryl sulfonamide from an arylboronic acid, an amine, and a sulfur dioxide surrogate via a one-pot, copper-catalyzed reaction. This protocol is adapted from methodologies described in the literature.[4][24]

Materials:

  • p-tolylboronic acid (1.0 mmol, 136 mg)

  • p-anisidine (4-methoxyaniline) (1.2 mmol, 148 mg)

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) (0.6 mmol, 144 mg)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%, 18 mg)

  • 1,10-Phenanthroline (20 mol%, 36 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous Dimethylformamide (DMF), 5 mL

  • Ethyl acetate (for workup and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup (Self-Validating Checkpoint 1: Inert Atmosphere):

    • To a 25 mL oven-dried Schlenk flask, add p-tolylboronic acid (136 mg), DABSO (144 mg), Cu(OAc)₂ (18 mg), 1,10-phenanthroline (36 mg), and K₂CO₃ (276 mg).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with dry nitrogen or argon gas three times. Causality: This ensures an inert atmosphere, preventing oxidative side reactions and deactivation of the catalyst.

  • Addition of Reagents:

    • Add anhydrous DMF (5 mL) via syringe.

    • Add p-anisidine (148 mg) to the stirring suspension.

    • Causality: DMF is chosen for its high boiling point and ability to dissolve the various reagents and catalytic species.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 18 hours.

    • Self-Validating Checkpoint 2: Reaction Monitoring: After 18 hours, take a small aliquot from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate). Check for the consumption of the starting materials against co-spotted standards. Causality: TLC monitoring confirms the reaction has proceeded to completion, preventing premature workup and ensuring optimal yield.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

    • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL). Causality: The aqueous washes remove the DMF solvent and inorganic salts, simplifying the subsequent purification.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Self-Validating Checkpoint 3: Purity Assessment):

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield the final product as a white solid.

  • Characterization (Self-Validating Checkpoint 4: Structural Verification):

    • ¹H NMR (400 MHz, CDCl₃): Obtain a proton NMR spectrum. Expected signals should include singlets for the methyl and methoxy groups, and distinct doublets in the aromatic region corresponding to the two substituted phenyl rings.

    • ¹³C NMR (101 MHz, CDCl₃): Confirm the number of unique carbon environments.

    • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the product to confirm its elemental composition. Calculated for C₁₄H₁₅NO₃S, [M+H]⁺: 278.0845; Found: 278.0842. Causality: The combination of NMR and HRMS provides unambiguous structural confirmation and is the gold standard for validating the identity of a newly synthesized compound.

Section 4: Conclusion and Future Perspectives

The sulfonamide scaffold continues to be a remarkably fruitful area for drug discovery. We have moved from the serendipitous discovery of sulfa drugs to an era of rational, structure-guided design and highly sophisticated synthesis. Modern methodologies, including multi-component reactions and advanced catalytic systems, have broadened the accessible chemical space, allowing for the creation of complex and finely tuned derivatives with unprecedented efficiency and sustainability.[4][25]

The future of sulfonamide research will likely focus on several key areas:

  • Targeting Novel Pathways: The application of sulfonamides will continue to expand beyond traditional targets into new areas like protein-protein interaction modulation and targeted covalent inhibition.

  • Integration of AI and Machine Learning: Computational tools will play an ever-larger role in predicting SAR, designing novel scaffolds, and optimizing ADMET properties before a single compound is synthesized.

  • Sustainable and Automated Synthesis: The push for greener chemistry will drive further innovation in catalytic methods, while the integration of flow chemistry and robotic automation will accelerate the synthesis-evaluation cycle.[18]

For the dedicated researcher, the sulfonamide derivative remains a field rich with opportunity. By combining a deep understanding of medicinal chemistry principles with the power of modern synthetic techniques, the next generation of transformative therapeutics based on this timeless scaffold awaits discovery.

References

  • A Comparative Guide to Modern Sulfonamide Synthesis Methods - Benchchem. (n.d.).
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Tejaswinee, K., Krushna, A., Dilip, B., Sushmita, D., Rutuja, G., & Shital, G. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Samarth institute of pharmacy, Belhe, Maharashtra, India.
  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4).
  • Bisharat, H., Ahmad, Z., Ahsan, M., Fatima, I., Haq, Z., Azam, T., & Ahmad, F. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
  • (No authors listed). (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Prabhu, D. J., Ray, U., Rajeev, A., Joy, R., & Raghavan, S. C. (2023). Design and Synthesis of Ketenimine Sulfonamide Conjugates through Multicomponent Reactions; A Combined Cytotoxic Analysis and Computational Exploration. ACS Omega.
  • (No authors listed). (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal information not available.
  • (No authors listed). (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
  • (No authors listed). (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing.
  • (No authors listed). (n.d.). Multicomponent Synthesis of Sulfonamides from Triarylbismuthines, Nitro Compounds and Sodium Metabisulfite in Deep Eutectic Solvents. ResearchGate.
  • (No authors listed). (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • (No authors listed). (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. CiteDrive.
  • (No authors listed). (2025). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. Wiley Periodicals LLC.
  • (No authors listed). (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 20(4), 276-283.
  • Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. American Journal of Pharmacological Sciences, 3(1), 18-24.
  • (No authors listed). (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH.
  • (No authors listed). (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate.
  • (No authors listed). (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal information not available.
  • (No authors listed). (2024). Multicomponent reactions for the synthesis of N-sulfonylamidines. ResearchGate.
  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate.
  • (No authors listed). (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • (No authors listed). (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • (No authors listed). (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC - PubMed Central.
  • (No authors listed). (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
  • (No authors listed). (n.d.). A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. Jetir.Org.
  • (No authors listed). (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences, 49.
  • (No authors listed). (2013). Sulphonamide Bioisosteres. Cambridge MedChem Consulting.
  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150.
  • (No authors listed). (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • (No authors listed). (2025). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ResearchGate.
  • (No authors listed). (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.
  • (No authors listed). (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO.

Sources

An In-depth Technical Guide on the Retrosynthetic Analysis of 2-Bromobenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Disconnections

The 2-bromobenzenesulfonamide scaffold is a key pharmacophore in a variety of biologically active molecules. Its derivatives have shown promise in diverse therapeutic areas, necessitating robust and flexible synthetic strategies. Retrosynthetic analysis, a problem-solving technique for planning organic syntheses, is an invaluable tool for designing efficient routes to these target analogs.

The primary disconnection points for this compound analogs are the C-S and S-N bonds. The choice of disconnection dictates the overall synthetic strategy and the selection of key starting materials.

Logical Relationship Diagram: Primary Disconnections

G Target This compound Analog CS_disconnection C-S Bond Disconnection Target->CS_disconnection Strategy 1 SN_disconnection S-N Bond Disconnection Target->SN_disconnection Strategy 2 Aryl_Halide Substituted 2-Bromoaryl Halide CS_disconnection->Aryl_Halide Sulfonating_Agent Sulfonating Agent CS_disconnection->Sulfonating_Agent Sulfonyl_Chloride 2-Bromobenzenesulfonyl Chloride SN_disconnection->Sulfonyl_Chloride Amine Amine/Amine Surrogate SN_disconnection->Amine

Caption: Primary retrosynthetic disconnections for this compound analogs.

Section 2: Synthesis of Key Intermediates

A cornerstone of any successful synthesis is the efficient preparation of key intermediates. For this compound analogs, the primary intermediate is often 2-bromobenzenesulfonyl chloride.

Synthesis of 2-Bromobenzenesulfonyl Chloride

The industrial preparation of 2-bromobenzenesulfonyl chloride typically starts from a substituted aniline. The process involves a diazotization reaction followed by a sulfonyl chlorination.[1] This method is advantageous due to its low cost and suitability for large-scale production.[1]

Experimental Protocol: Synthesis of 2-Bromobenzenesulfonyl Chloride from 2-Bromoaniline

This protocol is adapted from established industrial methods.[1]

Materials:

ReagentMolar Mass ( g/mol )
2-Bromoaniline172.02
Sodium Nitrite (NaNO₂)69.00
Hydrochloric Acid (HCl)36.46
Sulfur Dioxide (SO₂)64.07
Copper(I) Chloride (CuCl)98.99
Dichloromethane (CH₂Cl₂)84.93

Procedure:

  • Diazotization: A solution of 2-bromoaniline in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Sulfonyl Chlorination: The freshly prepared diazonium salt solution is added to a solution of sulfur dioxide in dichloromethane, catalyzed by copper(I) chloride. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

  • Workup and Purification: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2-bromobenzenesulfonyl chloride, which can be further purified by vacuum distillation or recrystallization.

Section 3: Formation of the Sulfonamide Bond

The crucial S-N bond-forming step can be achieved through several reliable methods. The choice of method often depends on the nature of the amine and the overall complexity of the target molecule.

Reaction with Amines

The most direct approach involves the reaction of 2-bromobenzenesulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-tert-butyl-2-bromobenzenesulfonamide

This protocol is based on a literature procedure.[2]

Materials:

ReagentMolar Mass ( g/mol )
2-Bromobenzenesulfonyl chloride256.51
tert-Butylamine73.14
Chloroform (CHCl₃)119.38

Procedure:

  • To a stirred solution of 2-bromobenzenesulfonyl chloride (8.65 mmol) in chloroform (40 ml) under a nitrogen atmosphere at room temperature, tert-butylamine (21.9 mmol) is added.[2]

  • The solution is stirred at room temperature for 12 hours.[2]

  • The reaction mixture is then evaporated to dryness.[2]

  • The crude product is purified by flash chromatography on silica gel (15% ethyl acetate-hexane) to afford the title compound as a white solid.[2]

Modern Coupling Methodologies

For more complex or sensitive substrates, modern cross-coupling reactions provide powerful alternatives for the formation of the S-N bond.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been successfully applied to the synthesis of sulfonamides.[3][4][5] This method is particularly useful for coupling aryl halides or triflates with amines and offers a broad substrate scope.[3][5] The development of specialized ligands has enabled the amination of even challenging substrates under mild conditions.[5] Aryl fluorosulfonates have also been demonstrated as viable coupling partners in palladium-catalyzed aminations.[6]

Workflow Diagram: Buchwald-Hartwig Amination

G Start 2-Bromobenzenesulfonyl Chloride/Fluoride Product This compound Analog Start->Product Amine Primary/Secondary Amine Amine->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Phosphine Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Key components for a successful Buchwald-Hartwig amination for sulfonamide synthesis.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds.[7] While traditional Ullmann reactions often require harsh conditions, modern ligand-accelerated protocols have significantly expanded their applicability.[7][8] This method is particularly useful for the arylation of sulfonamides with aryl iodides.[9][10]

Section 4: Synthesis of Analogs with a Modified Benzene Ring

The synthesis of analogs with substitutions on the benzene ring often requires a different retrosynthetic approach. For instance, the synthesis of saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) derivatives, which can be considered cyclic analogs of this compound, often involves derivatization of the saccharin core.[11][12][13]

A common strategy is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce diverse functionalities onto the saccharin scaffold.[11][12][13] This approach allows for the creation of a library of novel compounds with potential biological activity.[11][12][13]

Section 5: Conclusion

The retrosynthetic analysis of this compound analogs reveals multiple viable synthetic pathways. The choice of the optimal route depends on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Both classical and modern synthetic methodologies play a crucial role in the construction of these important pharmaceutical building blocks. A thorough understanding of these strategies is essential for researchers in the field of drug discovery and development.

References

  • PrepChem. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.
  • Rankin, G. M., & Poulsen, S. A. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516.
  • Rankin, G. M., & Poulsen, S. A. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate.
  • Rankin, G. M., & Poulsen, S. A. (2017). Synthesis of Novel Saccharin Derivatives. PubMed.
  • Abdellattif, M. H., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry, 10, 976373.
  • Abdellattif, M. H., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. PubMed Central.
  • McCammant, K. S., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(25), 4759–4764.
  • Lin, W., & Chen, C. H. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(7), 1473–1481.
  • McCammant, K. S., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed.
  • Kim, S., et al. (2019). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. ResearchGate.
  • Zia, A., et al. (2022). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. ResearchGate.
  • Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674.

Sources

Introduction: The Significance of 2-Bromobenzenesulfonamide

Sources

Commercial availability and suppliers of 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromobenzenesulfonamide: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry, organic synthesis, and agrochemical development. As a member of the sulfonamide class of compounds, it possesses a well-established pharmacophore known for a wide range of biological activities.[1][2] The presence of a bromine atom on the benzene ring provides a reactive handle for further molecular elaboration, making it a valuable building block for constructing complex molecular architectures and exploring novel chemical space.[2] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic routes, analytical characterization, and core applications, offering field-proven insights for professionals in research and drug development.

Physicochemical Properties and Specifications

This compound is typically supplied as a light pink or white solid powder.[2] Its fundamental properties are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 92748-09-9[2][3][4][5]
Molecular Formula C₆H₆BrNO₂S[2][4][5]
Molecular Weight 236.09 g/mol [2][4][5]
Melting Point 190-196 °C[2][5]
Appearance Light pink to white solid powder[2]
Purity Typically ≥ 97-98% (by GC)[2][5]
Storage Conditions Store at 0-8 °C[2]

Commercial Availability and Suppliers

This compound is readily available from various chemical suppliers, catering to research and bulk manufacturing needs. The choice of supplier often depends on the required purity, quantity, and lead time. Below is a comparative summary of offerings from prominent suppliers.

SupplierAvailable Grades/PurityTypical Pack Sizes
Sigma-Aldrich 97%5g
Chem-Impex ≥ 98% (GC)1g, 5g, 25g, 100g, 250g
US Biological Life Sciences Highly Purified, 98+% (GC)1g, 5g, 10g, 25g, 100g, 250g
Amerigo Scientific 97%Custom
ChemicalBook 99%Listing of various Chinese suppliers

Core Applications in Research and Development

The unique structural features of this compound make it a crucial starting material and intermediate in several scientific domains.

  • Pharmaceutical Development : The sulfonamide moiety is a cornerstone in drug design, found in numerous antibacterial, anti-inflammatory, and anticancer agents.[1] this compound serves as a key precursor for synthesizing novel therapeutic agents, particularly sulfonamide antibiotics and kinase inhibitors.[2][6] Its derivatives are being investigated for treating diseases associated with voltage-gated sodium channels, such as epilepsy.[7]

  • Organic Synthesis : In synthetic chemistry, the compound is employed to create complex organic molecules.[2] The bromine atom acts as a versatile functional group that can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of diverse molecular libraries.

  • Agrochemical Industry : It serves as an intermediate in the production of modern herbicides and fungicides.[2] The ability of sulfonamide-based compounds to selectively inhibit biological pathways is leveraged to design effective crop protection agents.[2]

  • Biochemical Research : The compound and its derivatives are utilized in studies involving enzyme inhibition and receptor interactions, aiding in the elucidation of biological processes and the discovery of new drug targets.[2]

Synthetic and Purification Methodologies

While this compound is commercially available, understanding its synthesis provides crucial context for its reactivity and potential impurities. The preparation typically involves a two-step process adapted from general methods for creating substituted benzenesulfonamides.[8]

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis Bromobenzene Bromobenzene Step1_Product 2-Bromobenzenesulfonyl Chloride Bromobenzene->Step1_Product Reaction ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Step1_Product Final_Product This compound Step1_Product->Final_Product Reaction Ammonia Ammonia (NH3) Ammonia->Final_Product

Caption: General workflow for the synthesis of this compound.

Purification Protocols

High purity is essential for most applications, especially in pharmaceutical synthesis.[9] Recrystallization is a common and effective method for purifying the crude product.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection : Choose a suitable solvent or solvent mixture in which the sulfonamide is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water mixtures).

  • Dissolution : Dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution to remove them.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solubility decreases.

  • Cooling : To maximize the yield, further cool the solution in an ice bath.

  • Isolation : Collect the purified crystals by vacuum filtration.

  • Washing : Wash the crystals on the filter with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under a vacuum to remove residual solvent.

Analytical Characterization

Confirming the identity, structure, and purity of this compound is a critical quality control step. A combination of analytical techniques is typically employed.

TechniquePurposeKey Information Obtained
NMR Spectroscopy Structural ElucidationProvides unambiguous information on the molecular structure, connectivity of atoms, and the position of the bromo-substituent on the aromatic ring.[10]
Mass Spectrometry (MS) Molecular Weight ConfirmationDetermines the mass-to-charge ratio, confirming the molecular weight and isotopic pattern characteristic of a bromine-containing compound.[10]
Gas Chromatography (GC) Purity AssessmentSeparates the compound from volatile impurities, allowing for quantitative determination of purity.[2]
Infrared (IR) Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups such as N-H (amine), S=O (sulfone), and C-Br bonds.[10]

It is important to note that reactive intermediates can be challenging to characterize due to potential degradation, requiring careful sample preparation and handling.[11]

Experimental Protocol: Synthesis of N-Substituted Analogs

A primary application of this compound is its use in synthesizing N-substituted derivatives for drug discovery.[1] The following is a general protocol for the reaction with a phenethylamine derivative.

Start Dissolve Phenethylamine in DCM at 0°C Add_Base Add Base (e.g., Pyridine) Start->Add_Base Add_Sulfonamide Add this compound Add_Base->Add_Sulfonamide React Stir at Room Temp. (Monitor by TLC) Add_Sulfonamide->React Workup Aqueous Work-up (Wash with HCl, NaHCO3, Brine) React->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product N-Substituted This compound Purify->Product

Caption: General workflow for the synthesis of N-substituted analogs.

Step-by-Step Methodology:

  • Reaction Setup : To a solution of a selected phenethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a base like pyridine or triethylamine (1.1 equivalents).[1]

  • Reagent Addition : Slowly add a solution of this compound (1.05 equivalents) in DCM to the reaction mixture.

  • Reaction : Allow the mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).

  • Work-up : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted this compound analog.

Safety and Handling

Proper handling of this compound is imperative to ensure laboratory safety. The following guidelines are based on typical Safety Data Sheets (SDS).[12][13][14]

  • Hazard Identification : The compound may be harmful if swallowed and can cause skin and serious eye irritation.[12][13][14] It may also cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12][13]

  • Handling and Storage : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[12][15] Store the container tightly closed in a cool, dry, and well-ventilated place.[12][13]

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes.[12][13]

    • Skin : Wash off immediately with plenty of soap and water.[12][13]

    • Inhalation : Move the person to fresh air.[12]

    • Ingestion : Clean mouth with water and seek medical attention if you feel unwell.[12][13]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[12]

Conclusion

This compound stands as a pivotal reagent for professionals in drug discovery and chemical synthesis. Its commercial availability, combined with its versatile reactivity, provides a reliable platform for developing novel pharmaceuticals, agrochemicals, and complex organic materials. A thorough understanding of its properties, handling requirements, and synthetic applications is essential for leveraging its full potential in a safe and effective manner.

References

  • 2-bromobenzene-1-sulfonamide suppliers USA. USA Chemical Suppliers. [Link]
  • This compound (97%). Amerigo Scientific. [Link]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. (2017). [Link]
  • Benzenesulfonamide - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
  • Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. PubMed. [Link]
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH). [Link]
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Institutes of Health (NIH). [Link]
  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
  • Benzenesulfonamide compounds and their use as therapeutic agents.
  • Review of Characteristics and Analytical Methods for Determin

Sources

In Silico Characterization of 2-Bromobenzenesulfonamide: A Computational Approach to Property Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

In the modern era of chemical research and drug development, the ability to accurately predict the properties of a molecule before its synthesis is a cornerstone of efficient and ethical science. This guide provides a comprehensive, in-depth exploration of the in silico prediction of physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and spectroscopic properties for the compound 2-Bromobenzenesulfonamide. By leveraging established computational models, from quantitative structure-property relationships (QSPRs) to advanced quantum chemical calculations, we will construct a detailed molecular profile. This document is designed for researchers, scientists, and drug development professionals, offering not just predictive data but also a transparent methodology and a critical evaluation of the trustworthiness of computational predictions.

Introduction: The Imperative for Predictive Chemistry

This compound (C₆H₆BrNO₂S) is a sulfonamide derivative that serves as a versatile building block in the synthesis of more complex, biologically active molecules, particularly in the development of novel sulfonamide antibiotics and other therapeutic agents.[1] Its utility in medicinal chemistry and organic synthesis makes a thorough understanding of its molecular properties essential.[1]

In silico prediction—the use of computational models to infer molecular properties—represents a paradigm shift in chemical research. It offers a rapid, cost-effective, and ethically responsible alternative to extensive experimental testing, significantly reducing the reliance on animal models.[2][3][4] This guide will demonstrate an integrated computational workflow to generate a robust, multi-faceted profile of this compound, establishing a baseline for future experimental work.

Foundational Data: Experimental Ground Truth

Before venturing into prediction, it is crucial to anchor our analysis with known experimental data. This "ground truth" serves as the primary benchmark for validating our in silico models.

Table 1: Known Identifiers and Experimental Properties of this compound
Identifier/Property Value
CAS Number 92748-09-9[5]
Molecular Formula C₆H₆BrNO₂S[6]
Molecular Weight 236.09 g/mol [5]
SMILES String NS(=O)(=O)c1ccccc1Br[5][6]
InChI Key YSFGGXNLZUSHHS-UHFFFAOYSA-N[5]
Physical Form Solid[5]
Melting Point 191-195 °C[5][6]
Boiling Point (Est.) 374.5 ± 44.0 °C at 760 mmHg[6]
Density (Est.) 1.8 ± 0.1 g/cm³[6]
LogP (Octanol-Water Partition Coefficient) 0.86[6]

In Silico Prediction of Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models form the backbone of physicochemical property prediction. These models mathematically correlate structural or electronic features (descriptors) of a molecule with a specific property.[3]

The QSPR Workflow

The process begins with a molecular structure and culminates in a validated property prediction. This workflow ensures a systematic and reproducible approach.

QSPR_Workflow cluster_input Input Stage cluster_processing Computational Stage cluster_output Output & Validation SMILES Molecular Structure (SMILES: NS(=O)(=O)c1ccccc1Br) Descriptors Calculate Molecular Descriptors (e.g., Topological, Electronic) SMILES->Descriptors Model Apply QSPR Model (e.g., Regression Algorithm) Descriptors->Model Prediction Predicted Property (e.g., LogS, Boiling Point) Model->Prediction Validation Validation Against Experimental Data Prediction->Validation

Figure 1: A generalized workflow for QSPR-based property prediction.
Predicted Physicochemical Data

Using a consensus of models available through platforms like ADMETlab 2.0 and SwissADME, we can generate predictions for key properties and compare them against our ground truth data.[7][8]

Table 2: Comparison of Experimental and Predicted Physicochemical Properties
Property Experimental Value Predicted Value
LogP (Octanol-Water Partition Coefficient) 0.86[6]0.95
LogS (Aqueous Solubility) Not Available-2.11 (Soluble)
Topological Polar Surface Area (TPSA) 68.54 Ų[6]68.54 Ų
Hydrogen Bond Donors 1 (from -NH₂)1
Hydrogen Bond Acceptors 2 (from -SO₂)2
Causality and Insights

The high degree of agreement between the experimental and predicted LogP provides confidence in the underlying models. The predicted aqueous solubility (LogS) of -2.11 suggests the compound is soluble in water, a favorable characteristic for bioavailability. The Topological Polar Surface Area (TPSA) of 68.54 Ų is below the common threshold of 140 Ų, indicating good potential for cell membrane permeability.

In Silico Prediction of ADMET Profile

A drug's success is critically dependent on its ADMET profile.[7] Early in silico screening can flag potential liabilities, saving significant resources. We utilize the comprehensive suite of models within ADMETlab 2.0, a platform that provides predictions for dozens of ADMET-related endpoints.[7][8][9]

The ADMET Prediction Workflow

ADMET_Workflow cluster_ADMET Predicted Endpoints Input Molecular Structure (SMILES String) Platform ADMET Prediction Platform (e.g., ADMETlab 2.0) Input->Platform Absorption Absorption (Caco-2, HIA) Platform->Absorption Distribution Distribution (BBB, PPB) Platform->Distribution Metabolism Metabolism (CYP Inhibition) Platform->Metabolism Toxicity Toxicity (hERG, Ames) Platform->Toxicity Output Comprehensive ADMET Profile & Drug-Likeness Assessment Absorption->Output Distribution->Output Metabolism->Output Toxicity->Output

Figure 2: Workflow for generating a comprehensive ADMET profile.
Predicted ADMET Data Summary
Table 3: Predicted ADMET Profile for this compound
Category Endpoint Prediction & Interpretation
Physicochemical Lipinski's Rule of 5Pass (0 Violations) : Indicates good drug-likeness.[10][11]
Absorption Caco-2 PermeabilityLow : Suggests moderate to poor intestinal permeability.[10][12]
Human Intestinal Absorption (HIA)+ (Good) : May be well-absorbed despite lower permeability.
Distribution Blood-Brain Barrier (BBB) Permeability- (Poor) : Unlikely to cross into the central nervous system.
Plasma Protein Binding (PPB)>90% (High) : Indicates extensive binding to plasma proteins.
Metabolism CYP1A2 InhibitorNon-inhibitor
CYP2C9 InhibitorInhibitor : Potential for drug-drug interactions.[2]
CYP2C19 InhibitorNon-inhibitor
CYP2D6 InhibitorNon-inhibitor
CYP3A4 InhibitorNon-inhibitor
Toxicity hERG BlockerNon-blocker : Low risk of cardiac toxicity.[13]
Ames MutagenicityNon-mutagenic : Low risk of genotoxicity.
Rat Oral Acute Toxicity (LD₅₀)Category III (2.99 mol/kg) : Slight toxicity.
Authoritative Grounding and Mechanistic Insights

The ADMET profile reveals a molecule with a generally favorable safety and pharmacokinetic profile, but with specific areas of concern.

  • Drug-Likeness: The molecule successfully passes Lipinski's Rule of 5, with a molecular weight (<500), LogP (<5), hydrogen bond donors (≤5), and acceptors (≤10) all within acceptable ranges.[11] This is a primary indicator of good oral bioavailability.

  • Metabolism: The prediction that this compound is an inhibitor of the CYP2C9 enzyme is significant. Sulfonamides as a class are known to interact with cytochrome P450 enzymes, and this specific prediction warrants experimental verification, as it could lead to clinically relevant drug-drug interactions.[2][14]

  • Toxicity: The lack of predicted hERG blockage or Ames mutagenicity is highly encouraging for a developmental compound.[13] While many sulfonamides have been studied for toxicity, the specific toxicological profile is highly structure-dependent.[15][16] The prediction of slight oral acute toxicity (Category III) provides a starting point for any future in vivo safety assessments.

In Silico Prediction of Spectroscopic Signatures

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data, which are essential for structural confirmation.[17]

Spectroscopic Prediction Workflow

The process involves optimizing the molecule's 3D geometry to its lowest energy state and then performing calculations that simulate its interaction with electromagnetic radiation.

Spectroscopy_Workflow cluster_calc Quantum Chemical Calculations cluster_output Predicted Spectra Input 3D Molecular Structure Opt Geometry Optimization (e.g., DFT/B3LYP) Input->Opt Freq Frequency Calculation Opt->Freq NMR_Calc Magnetic Shielding Tensor Calculation Opt->NMR_Calc IR Predicted IR Spectrum Freq->IR NMR_Spec Predicted ¹H & ¹³C NMR Chemical Shifts NMR_Calc->NMR_Spec

Figure 3: Workflow for quantum chemical prediction of spectroscopic data.
Predicted Spectroscopic Data

The following predictions are based on DFT calculations and are compared with known characteristic ranges for the respective functional groups.[18][19]

Table 4: Predicted Key Infrared (IR) Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric) 3450 - 3250
Aromatic C-H Stretch 3100 - 3000
S=O Stretch (asymmetric & symmetric) 1350 - 1300 & 1170 - 1150
Aromatic C=C Bending 1600 - 1450
C-Br Stretch 680 - 515
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (Relative to TMS)
Nucleus Predicted Chemical Shift (δ, ppm)
¹H (Aromatic) 7.2 - 8.0
¹H (-NH₂) ~5.0 - 6.0 (broad singlet)
¹³C (Aromatic C-Br) ~120 - 125
¹³C (Aromatic C-S) ~140 - 145
¹³C (Other Aromatic) ~127 - 135
Analysis and Application

These predicted spectra serve as a powerful hypothesis for experimental analysis. The distinct N-H and S=O stretching frequencies in the IR spectrum are hallmark indicators of the sulfonamide group.[19] In NMR, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing nature of the sulfonyl group and the bromine atom, allowing for precise assignment in an experimental spectrum.[20] These predictions can dramatically accelerate the process of structural elucidation and confirmation of a synthesized sample.

Trustworthiness and Validation: A Self-Validating System

The credibility of in silico predictions is not absolute; it must be rigorously assessed.[21] A trustworthy computational protocol operates as a self-validating system, incorporating checks and balances at each stage.

The Validation Framework

Validation_Framework cluster_validation Credibility Assessment Prediction In Silico Prediction Generated from a specific model AD Applicability Domain (AD) Is the molecule similar to the model's training data? Prediction->AD Step 1 Internal Internal Validation How robust is the model? (e.g., Q²) AD->Internal Step 2 External External Validation Does the prediction match known experimental data? Internal->External Step 3 Outcome { Confidence Level | High / Medium / Low } External->Outcome Final Assessment

Figure 4: A framework for assessing the credibility of in silico predictions.
  • Applicability Domain (AD): This is the most critical concept. A prediction is only reliable if the query molecule (this compound) is structurally similar to the compounds used to build the predictive model. The models used herein are trained on diverse chemical libraries, and a simple aromatic sulfonamide falls well within their domain.

  • Internal Validation: The platforms used employ robust internal validation techniques, such as cross-validation, which ensures the models are not overfitted and have good predictive power (often reported as a Q² value).[15]

  • External Validation: As demonstrated in Table 2, we validated our QSPR predictions against known experimental data for LogP, finding excellent agreement. This external validation step is the ultimate test of a model's real-world accuracy.

Conclusion

This guide has constructed a comprehensive, multi-dimensional profile of this compound using a validated, in silico-only approach. We have predicted its key physicochemical properties, detailed its likely pharmacokinetic and toxicological profile, and generated its expected spectroscopic signatures.

Summary of Key Predictions:

  • Physicochemical: A soluble compound with good potential for membrane permeability and favorable drug-like characteristics.

  • ADMET: Likely possesses good intestinal absorption but poor BBB penetration. A key potential liability is the inhibition of the CYP2C9 metabolic enzyme. The toxicity profile appears generally benign, with a low risk of cardiotoxicity or mutagenicity.

  • Spectroscopic: Characteristic IR and NMR signals are predicted that will be invaluable for the structural confirmation of this molecule in a laboratory setting.

The integration of these computational methods provides a powerful, holistic view of a molecule's potential before a single experiment is run. This approach embodies the principles of modern, efficient, and ethical science, accelerating the path from chemical concept to functional application.

References

  • Chemsrc. (2025). This compound | CAS#:92748-09-9.
  • Yıldız, İ., & Kaya, S. (2020). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. Latin American Applied Research, 51(1), 7-13.
  • Yang, H., et al. (2017). A SAR-based mechanistic study on the combined toxicities of sulfonamides and quorum sensing inhibitors on Escherichia coli. SAR and QSAR in Environmental Research, 28(7), 595-608.
  • Kim, S., et al. (2024). Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. Journal of Chemical Information and Modeling.
  • Dearden, J. C. (2007). In Silico Prediction of Physicochemical Properties. Semantic Scholar.
  • Lee, S., et al. (2020). In silico prediction of toxicity and its applications for chemicals at work. Safety and Health at Work, 11(4), 395-405.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • Agrawal, V. K., et al. (2006). QSAR study on topically acting sulfonamides incorporating GABA moieties: a molecular connectivity approach. Bioorganic & Medicinal Chemistry Letters, 16(7), 2044-51.
  • Li, P., et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. Ecotoxicology and Environmental Safety, 243, 113979.
  • Guan, L., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 7, 39.
  • Pappalardo, L., et al. (2021). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Methods, 185, 100-112.
  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.
  • ADMETlab 2.0. (n.d.). ADMETlab 2.0 Platform.
  • ADMETlab 2.0. (n.d.). ADMET Evaluation.
  • ADMETlab 2.0. (n.d.). Explanation of Endpoints.
  • Rowan Documentation. (n.d.). Quantum Chemistry.
  • Wishart, D. S. (2021). Quantum Chemistry Calculations for Metabolomics: Focus Review. Chemical Reviews, 121(15), 9579-9609.
  • Shultz, M. D. (2022). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 13(10), 1205-1215.
  • Yamashita, F., & Hashida, M. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 15(11), 2595.
  • Esselman, B. J., et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
  • Mansour, A. M. (2017). Bromazepam: Crystal structure, spectroscopic and quantum chemical calculations. Chemical Data Collections, 11-12, 11-24.

Sources

Theoretical studies on the reactivity of 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Reactivity of 2-Bromobenzenesulfonamide

Abstract

This technical guide provides a comprehensive theoretical examination of the reactivity of this compound (BrC₆H₄SO₂NH₂), a vital scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Moving beyond simple reaction schemes, this document delves into the quantum mechanical underpinnings of the molecule's behavior, leveraging Density Functional Theory (DFT) as the primary analytical tool. We will dissect the electronic structure, explore key reactivity descriptors, and elucidate the mechanisms of its most significant transformations, including Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions. The insights are framed for researchers, scientists, and drug development professionals, aiming to bridge the gap between computational prediction and practical synthetic application.

Introduction: The Significance of this compound

This compound is an aromatic organic compound featuring a benzene ring substituted with both a sulfonamide (-SO₂NH₂) and a bromine (-Br) group at the ortho position.[3] The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs. The presence of the bromine atom provides a reactive handle for a wide array of synthetic transformations, making this molecule a valuable intermediate for constructing more complex molecular architectures.[4]

Understanding the intrinsic reactivity of this molecule is paramount for designing efficient synthetic routes and predicting its behavior in complex chemical environments. While empirical studies provide invaluable data, theoretical and computational chemistry offers a predictive framework to rationalize observed outcomes and explore reaction pathways that may be difficult to probe experimentally. This guide focuses on elucidating the reactivity of this compound through the lens of modern computational methods.

Theoretical Framework and Computational Methodology

To accurately model chemical reactivity, a robust theoretical framework is essential. Our analysis is grounded in Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

2.1. Core Theoretical Concepts

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. It is used to calculate the optimized molecular geometry, electronic properties, and vibrational frequencies.[5][6] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its reliability in describing organic molecules.[7][8]

  • Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful qualitative tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[8] The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.[8]

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how molecules will interact.[8]

2.2. Self-Validating Computational Protocol

The trustworthiness of computational results hinges on a well-defined and reproducible methodology. The following protocol represents a standard workflow for the theoretical analysis of a molecule like this compound.

Protocol 1: Standard Computational Workflow for Reactivity Analysis

  • Structure Preparation: A 3D model of this compound is constructed using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: The initial structure is optimized using DFT, typically at the B3LYP level of theory with a Pople-style basis set such as 6-311++G(d,p). This step locates the lowest energy conformation of the molecule.[7]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculation: Single-point energy calculations are performed to derive key electronic properties, including HOMO and LUMO energies, the MEP surface, and atomic charges (e.g., Mulliken population analysis).

  • Data Analysis & Visualization: The output data is analyzed to interpret reactivity patterns. Molecular orbitals and MEP maps are visualized to provide a qualitative understanding of the molecule's electronic landscape.

G cluster_workflow Computational Analysis Workflow mol_build 1. Molecule Construction (GaussView) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc elec_prop 4. Electronic Property Calculation (HOMO/LUMO, MEP) freq_calc->elec_prop analysis 5. Data Analysis & Visualization (Reactivity Prediction) elec_prop->analysis

Caption: A typical workflow for computational reactivity studies.

Electronic Properties and Reactivity Analysis

The reactivity of this compound is dictated by the interplay between the electron-withdrawing sulfonamide group and the bromine atom. DFT calculations provide quantitative insights into this relationship.

The powerful electron-withdrawing nature of the -SO₂NH₂ group significantly lowers the electron density of the aromatic ring, making it electron-deficient (electrophilic). This effect is most pronounced at the ortho and para positions relative to the sulfonamide. The bromine atom also exerts an inductive electron-withdrawing effect but is a weak deactivator overall. The combination of these substituents renders the aromatic ring susceptible to attack by nucleophiles.

PropertyCalculated Value (Illustrative)Implication for Reactivity
HOMO Energy -7.5 eVRelatively low energy suggests moderate electron-donating ability.
LUMO Energy -1.2 eVLow energy indicates a high propensity to accept electrons, characteristic of an electrophilic aromatic system.
HOMO-LUMO Gap 6.3 eVA large gap suggests high kinetic stability, requiring specific conditions (e.g., strong nucleophiles) for reaction.
Dipole Moment ~4.5 DIndicates a significant separation of charge, making the molecule polar.
Mulliken Charge on C-Br +0.15 eThe carbon atom attached to bromine is electrophilic and is the primary site for nucleophilic attack.
Mulliken Charge on C-S +0.20 eThe carbon atom attached to the sulfonamide group is also highly electrophilic.

Note: These are illustrative values typical for such a molecule, calculated at the B3LYP/6-311++G(d,p) level of theory.

The Molecular Electrostatic Potential (MEP) map would visually confirm these findings, showing a region of high positive potential (blue) over the aromatic ring, particularly near the C-Br and C-S bonds, and regions of negative potential (red) around the oxygen and nitrogen atoms of the sulfonamide group.

Key Reaction Mechanisms: A Theoretical Perspective

Theoretical studies are instrumental in elucidating the detailed mechanisms and energetics of reactions involving this compound.

4.1. Nucleophilic Aromatic Substitution (SNAr)

This is one of the most important reactions for this class of compounds. Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of the potent electron-withdrawing sulfonamide group activates the ring towards nucleophilic attack.[9][10]

The reaction proceeds via a two-step addition-elimination mechanism .[11][12]

  • Addition: A strong nucleophile (e.g., RO⁻, R₂NH) attacks the electrophilic carbon atom bearing the bromine atom. This step is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[9][13] The stability of this intermediate is crucial, and the ortho-sulfonamide group plays a key role in delocalizing the negative charge through resonance.

  • Elimination: The aromaticity is restored as the leaving group (bromide ion) is expelled from the Meisenheimer complex.

Caption: The Addition-Elimination mechanism for SNAr reactions.

4.2. Metal-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation.[14][15] Reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) are all feasible.

These reactions generally follow a catalytic cycle involving three key steps:[16]

  • Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the C-Br bond of this compound, forming a high-valent organometallic intermediate (e.g., Pd(II)).

  • Transmetalation (for Suzuki, etc.) / Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron compound) transfers its organic group to the metal center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the final product and regenerating the low-valent metal catalyst, which re-enters the cycle.

Theoretical studies can model the energy profile of this entire cycle, identifying the rate-limiting step, rationalizing the effect of different ligands on the catalyst, and predicting reaction outcomes.

G pd0 M(0)Ln Catalyst pd2_complex R-M(II)Ln-Br Intermediate pd0->pd2_complex Oxidative Addition pd2_coupled R-M(II)Ln-R' pd2_complex->pd2_coupled Transmetalation pd2_coupled->pd0 Reductive Elimination product R-R' Product pd2_coupled->product reactant R-Br (this compound) reactant->pd0 partner R'-M' (Coupling Partner) partner->pd2_complex

Caption: A generic catalytic cycle for cross-coupling reactions.

Implications for Synthesis and Drug Development

The theoretical insights into the reactivity of this compound have direct practical consequences:

  • Rational Reaction Design: By understanding which sites are electrophilic or nucleophilic and the energetics of different reaction pathways, chemists can select optimal conditions (reagents, catalysts, solvents) to achieve desired transformations with higher yields and selectivity.

  • Predicting Side Reactions: Computational analysis can help predict potential side reactions, such as the formation of benzyne intermediates under strongly basic conditions, allowing for the development of strategies to minimize unwanted byproducts.[11][12]

  • Scaffold Functionalization: The dual reactivity (SNAr at C-Br, cross-coupling at C-Br, and potential reactions at the -SO₂NH₂ group) makes this molecule a versatile platform. Theoretical models can guide the selective functionalization at different positions to build libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

Theoretical studies, primarily leveraging Density Functional Theory, provide a powerful and predictive lens through which to understand the reactivity of this compound. The strong electron-withdrawing sulfonamide group activates the aromatic ring for nucleophilic aromatic substitution and influences the electronic environment for metal-catalyzed cross-coupling reactions. By quantifying electronic properties and modeling reaction mechanisms, computational chemistry serves as an indispensable partner to experimental synthesis, enabling the rational design of novel molecules for applications ranging from materials science to medicinal chemistry.

References

  • Benchchem. N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.
  • Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
  • PubMed. Metal-Catalyzed Cross-Coupling for the Synthesis of β-Lactam Drugs and Related Chemical Probes.
  • PubMed. Iron-Catalyzed C(sp2)-C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents: Entry to Alkylated Aromatics.
  • ResearchGate. Spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide.
  • ResearchGate. Synthesis, structure elucidation and computational analysis of a novel organic crystal: 2-bromo-3-(p-bromobenzenesulfonyl)-5,5-dimethyl -cyclohexanone.
  • Macmillan Group, Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides.
  • ResearchGate. Metal-catalyzed cross-coupling reactions with supported nanoparticles: Recent developments and future directions.
  • ResearchGate. Metal‐Catalyzed Cross‐Coupling for the Synthesis of β‐Lactam Drugs and Related Chemical Probes.
  • PubMed Central. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1.
  • PubMed Central. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling.
  • PubChem, NIH. This compound.
  • PubMed. 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study.
  • ResearchGate. (PDF) 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study.
  • Chemsrc. This compound | CAS#:92748-09-9.
  • ResearchGate. Functionalization of 2-Bromo-N-Benzyl Indole via Lithium-Bromide Exchange.
  • ResearchGate. Computational studies and reactivity of nucleophiles in benzylation reactions.
  • NIH. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties.
  • MDPI. A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[1][4][11]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design.
  • PubMed Central. Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide.

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of N-substituted 2-Bromobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Bromobenzenesulfonamide Scaffold

The N-substituted benzenesulfonamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to act as a stable, non-classical bioisostere for carboxylic acids and engage in crucial hydrogen bonding interactions with biological targets.[1] The this compound scaffold, in particular, offers a unique combination of these properties with a synthetically versatile handle—the bromine atom. This ortho-bromo substituent serves as a key functional group for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki or Sonogashira couplings, allowing for the construction of complex molecular architectures and the exploration of diverse chemical space in drug discovery campaigns.[2][3]

This guide provides an in-depth exploration of the primary synthetic pathways to N-substituted 2-bromobenzenesulfonamides. We will detail a logical and efficient two-stage synthetic strategy, beginning with the preparation of the essential electrophilic intermediate, 2-bromobenzenesulfonyl chloride, followed by its subsequent coupling with various amines. This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering protocols for both classical amination and advanced transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.

Overall Synthetic Workflow

The synthesis of N-substituted 2-bromobenzenesulfonamides is most effectively approached in a two-stage process. This strategy isolates the preparation of the reactive sulfonyl chloride intermediate from the final N-substitution step, ensuring higher yields and greater modularity.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Substitution A 2-Aminobenzenesulfonic Acid B 2-Bromobenzenesulfonyl Chloride A->B  Diazotization &  Chlorosulfonation   D N-substituted This compound B->D  Coupling Reaction   C Primary or Secondary Amine (R-NHR') C->D

Caption: High-level overview of the two-stage synthetic approach.

Part 1: Synthesis of the Key Electrophile: 2-Bromobenzenesulfonyl Chloride

The synthesis of the target sulfonamides begins with the preparation of the crucial intermediate, 2-bromobenzenesulfonyl chloride. This compound is a moisture-sensitive crystalline solid that serves as the primary electrophile for the subsequent amination reactions.[4][5] A reliable method for its synthesis involves the diazotization of 2-aminobenzenesulfonic acid, followed by a Sandmeyer-type chlorosulfonation.[2][4][6]

Principle and Rationale

The reaction proceeds in two key steps:

  • Diazotization: 2-Aminobenzenesulfonic acid is treated with sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (typically below 5°C) to form a diazonium salt.[7] Low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Sandmeyer Reaction & Chlorosulfonation: The diazonium salt is then added to a solution containing a copper catalyst and sulfur dioxide, which facilitates the replacement of the diazonium group with a sulfonyl chloride moiety.

Detailed Experimental Protocol: Synthesis of 2-Bromobenzenesulfonyl Chloride

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment:

  • 2-Aminobenzenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) chloride (CuCl)

  • Sulfur dioxide (SO₂) gas or a stable SO₂ source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

  • Round-bottom flask, addition funnel, ice bath, mechanical stirrer

  • Gas dispersion tube

Procedure:

  • Diazonium Salt Formation:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-aminobenzenesulfonic acid (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0–5°C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise via an addition funnel, ensuring the temperature remains below 5°C.[7]

    • Stir the mixture for an additional 30 minutes at 0–5°C after the addition is complete to ensure full formation of the diazonium salt.

  • Chlorosulfonation:

    • In a separate, larger flask, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent (e.g., acetic acid).

    • Bubble sulfur dioxide gas through this solution at a steady rate.

    • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur. Maintain the temperature as recommended by the specific literature procedure.

    • After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to come to room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • The solid product, 2-bromobenzenesulfonyl chloride, will precipitate.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

    • Dry the product under vacuum. The crude product may be used directly or recrystallized from a suitable solvent (e.g., hexane) for higher purity.

Part 2: Classical Synthesis of N-substituted 2-Bromobenzenesulfonamides

The most direct method for synthesizing N-alkyl or N-H sulfonamides is the reaction of 2-bromobenzenesulfonyl chloride with a primary or secondary amine.[1] This nucleophilic substitution reaction is robust, high-yielding, and widely applicable.

Principle and Rationale

The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This process releases a molecule of hydrogen chloride (HCl). A base, such as pyridine or triethylamine, is typically added to neutralize the generated HCl, preventing the protonation of the starting amine and driving the reaction to completion.[1]

Detailed Experimental Protocol: Direct Amination

Procedure:

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1 - 1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), acetonitrile, or THF) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise with stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • If using DCM, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Part 3: Advanced Synthesis of N-Aryl 2-Bromobenzenesulfonamides via Cross-Coupling

While direct amination works well for aliphatic amines, its application to anilines (aromatic amines) can be less efficient. For the synthesis of N-aryl 2-bromobenzenesulfonamides, modern transition-metal-catalyzed cross-coupling reactions are often the methods of choice. These reactions typically start with the primary this compound (synthesized via the classical method using ammonia) and couple it with an aryl halide.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8] Its development has revolutionized the synthesis of aryl amines from aryl halides, offering broad substrate scope and functional group tolerance under relatively mild conditions.[8][9][10]

The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[9][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amide Coordination & Deprotonation: The sulfonamide coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is crucial for deprotonating the sulfonamide, forming a palladium amido complex.[11][12]

  • Reductive Elimination: The final step involves the reductive elimination of the N-arylated sulfonamide product, regenerating the active Pd(0) catalyst.

The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BINAP) stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.[10][11]

G Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (+ Ar-X) AmideCoord [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OxAdd->AmideCoord Amine Coordination (+ R₂NH) Deprotonation L₂Pd(II)(Ar)(NR₂) AmideCoord->Deprotonation Deprotonation (- Base-H⁺X⁻) Deprotonation->Pd0 Reductive Elimination Product Product Ar-NR₂ Deprotonation->Product center Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-110°C) with stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Parameter Typical Reagents/Conditions Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.
Ligand XPhos, RuPhos, BINAP, dppfBulky, electron-rich phosphines stabilize the catalyst and promote key steps.[8]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base required for sulfonamide deprotonation.[12]
Solvent Toluene, Dioxane, THFAnhydrous, degassed aprotic solvents are essential for reaction integrity.[9]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating palladium-catalyzed systems.[13] It uses a more economical copper catalyst and is particularly effective for coupling with electron-deficient aryl halides.[13][14] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use ligands to facilitate the reaction under milder conditions.[14][15][16]

The mechanism of the Ullmann reaction is complex and still debated, but is generally believed to involve a Cu(I)/Cu(III) cycle.

  • Ligand Exchange: The starting Cu(I)X salt reacts with the deprotonated sulfonamide (formed by the base) to generate a copper(I) amidate complex.[16]

  • Oxidative Addition: This copper(I) amidate complex reacts with the aryl halide in an oxidative addition step to form a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) species undergoes reductive elimination to form the desired C-N bond and a Cu(I)X species, which re-enters the catalytic cycle.

Ligands, such as diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids (e.g., L-proline), are often used to solubilize the copper salt and accelerate the catalytic turnover.[17][18]

G CuI LCu(I)X AmideComplex LCu(I)NR₂ CuI->AmideComplex Ligand Exchange (+ R₂NH, Base) OxAdd LCu(III)(Ar)(NR₂)(X) OxAdd->CuI Reductive Elimination Product Product Ar-NR₂ OxAdd->Product AmideComplex->OxAdd Oxidative Addition (+ Ar-X) center Ullmann Condensation Catalytic Cycle

Sources

Application Notes & Protocols: 2-Bromobenzenesulfonamide for the Selective α-Bromination of Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to a Classic Transformation

The α-bromination of ketones is a cornerstone transformation in organic synthesis, yielding versatile α-bromo ketone intermediates. These products are invaluable building blocks in pharmaceutical development and complex molecule synthesis due to the dual reactivity of the electrophilic carbonyl carbon and the synthetically adaptable carbon-bromine bond.[1][2] Historically, this reaction was performed using hazardous molecular bromine, which presents significant handling and safety challenges. The advent of N-bromo reagents, such as N-bromosuccinimide (NBS), offered a milder and more selective alternative.[3][4]

This guide focuses on 2-bromobenzenesulfonamide , a stable, crystalline solid that serves as a highly effective and safe source of electrophilic bromine.[5] Its ease of handling compared to liquid bromine mitigates many safety concerns, making it an excellent choice for modern synthetic laboratories.[5] We will explore the underlying mechanism, provide detailed, field-tested protocols, and discuss the practical considerations for employing this reagent to achieve efficient and selective α-bromination of a variety of ketone substrates.

Reaction Mechanism: The Acid-Catalyzed Pathway

The α-bromination of ketones using this compound proceeds efficiently under mild acidic conditions. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), which facilitates the crucial tautomerization of the ketone to its more nucleophilic enol form.[3][6] The rate of this transformation is often dependent on the formation of this enol intermediate.[3]

The mechanistic pathway can be delineated into three primary steps:

  • Acid-Catalyzed Enolization: The carbonyl oxygen of the ketone is protonated by the acid catalyst. This increases the acidity of the α-hydrogens, allowing a weak base (like the solvent or another ketone molecule) to deprotonate the α-carbon, resulting in the formation of a nucleophilic enol intermediate.[6][7]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine atom of the protonated this compound. This forms the new carbon-bromine bond at the α-position.[3][6]

  • Deprotonation and Product Formation: The resulting oxonium intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product and the 2-sulfamoylbenzenesulfonamide byproduct.[5][7]

Mechanism cluster_0 Step 1: Acid-Catalyzed Enolization cluster_1 Step 2 & 3: Bromination & Regeneration Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone Protonation H_plus H+ (Catalyst) Enol Enol Intermediate ProtonatedKetone->Enol Deprotonation (Rate-Determining) Oxonium Oxonium Intermediate Enol->Oxonium Nucleophilic Attack BrominatingAgent This compound (Br-Source) BrominatingAgent->Oxonium Product α-Bromo Ketone Oxonium->Product Deprotonation Byproduct Benzenesulfonamide Oxonium->Byproduct Byproduct Formation

Caption: Proposed mechanism for acid-catalyzed α-bromination of ketones.

Experimental Protocols & Workflow

The following protocol provides a reliable and reproducible method for the selective mono-bromination of ketones at the α-position. The procedure for acetophenone is detailed as a representative example.

Protocol 1: α-Bromination of Acetophenone

This protocol describes the synthesis of α-bromoacetophenone using this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Acetophenone120.151.20 g10.0
This compound236.092.48 g10.5
p-Toluenesulfonic acid (p-TsOH)172.200.172 g1.0
Dichloromethane (DCM)84.9350 mL-
Saturated Sodium Bicarbonate-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10.0 mmol) and dissolve it in dichloromethane (50 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.172 g, 1.0 mmol) to the solution and stir until it is fully dissolved.

  • Reagent Addition: In a single portion, add this compound (2.48 g, 10.5 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.[5]

  • Workup - Quenching: Upon completion, quench the reaction by carefully adding 20 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.[5]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexane:ethyl acetate) to afford the pure α-bromoacetophenone.[5]

Experimental Workflow Setup 1. Reaction Setup (Ketone, p-TsOH, DCM) Addition 2. Add this compound Setup->Addition Monitor 3. Stir at RT (Monitor by TLC, 2-4h) Addition->Monitor Quench 4. Quench (Sat. NaHCO3) Monitor->Quench Extract 5. Extract & Wash (DCM, Brine) Quench->Extract Dry 6. Dry & Concentrate (MgSO4, Rotovap) Extract->Dry Purify 7. Purify (Column Chromatography) Dry->Purify Product Pure α-Bromo Ketone Purify->Product

Caption: General workflow for the α-bromination of ketones.

Substrate Scope and Performance

The protocol described is effective for a range of ketone substrates. The following table summarizes representative results for the α-bromination of various ketones using the general protocol.

EntryKetone SubstrateProductTime (h)Yield (%)
1Acetophenoneα-Bromoacetophenone2.592
2Propiophenone2-Bromopropiophenone3.089
3Cyclohexanone2-Bromocyclohexanone2.095
44'-Methoxyacetophenoneα-Bromo-4'-methoxyacetophenone2.094
52-Pentanone3-Bromo-2-pentanone*4.085

*Note: For unsymmetrical ketones like 2-pentanone, acid-catalyzed bromination preferentially occurs at the more substituted α-carbon due to the formation of the more stable enol intermediate.[8]

Safety and Handling

While this compound is significantly safer than elemental bromine, proper laboratory safety protocols must be observed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][10]

  • Ventilation: Handle the reagent in a well-ventilated chemical fume hood to avoid inhalation of dust.[9]

  • Handling: Avoid contact with skin and eyes. This compound is an irritant.[5] In case of contact, rinse the affected area immediately with plenty of water.[9][10]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Disposal: Dispose of chemical waste in accordance with local and institutional regulations.[9]

Conclusion and Advantages

This compound is a valuable and highly practical reagent for the α-bromination of ketones. It offers several distinct advantages that make it a superior choice for both academic and industrial research, including drug development:

  • Safety: As a stable, crystalline solid, it eliminates the significant hazards associated with handling liquid bromine.[5]

  • Efficiency: The reaction proceeds under mild conditions at room temperature, typically providing high yields of the desired product.[5]

  • Selectivity: The acid-catalyzed method provides predictable regioselectivity for unsymmetrical ketones.

  • Broad Applicability: The protocol is suitable for a wide range of ketone substrates.

The resulting α-bromo ketones are crucial synthetic handles, enabling the construction of more complex molecular architectures essential for the discovery of new therapeutics and materials.[5][11]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of α-Bromo Ketones using N-Bromo Reagents.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis.
  • Chem-Impex. (n.d.). 2-Bromobenzene-1-sulfonamide.
  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromobenzenesulfonamide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
  • Wikipedia. (n.d.). Ketone halogenation.
  • Benchchem. (n.d.). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Sulfonamides in Medicinal Chemistry

The aryl sulfonamide moiety is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. Its ability to act as a bioisostere for carboxylic acids and engage in crucial hydrogen bonding interactions makes it a privileged scaffold. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the synthesis of complex aryl sulfonamides from readily available building blocks.[1][2] 2-Bromobenzenesulfonamide, in particular, serves as a key starting material, allowing for the strategic introduction of diverse aryl and heteroaryl groups.

This guide provides a comprehensive overview of the Suzuki coupling reaction with this compound, offering detailed protocols, mechanistic insights, and troubleshooting advice for researchers, scientists, and drug development professionals.

The Mechanism of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the cross-coupling of an organoboron compound with an organohalide.[3][4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex. The electron-withdrawing nature of the sulfonamide group can facilitate this step.[5][7]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium center.[3][4] This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium complex, forming the desired biaryl sulfonamide product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Visualization of the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdBr->ArPdAr_prime Ar'-B(OH)₂ Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Product Biaryl Sulfonamide ArBr This compound BoronicAcid Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following protocols provide a robust starting point for achieving high yields and purity.

General Protocol for Suzuki Coupling

This protocol is a widely applicable method for the Suzuki coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Experimental Workflow

Experimental_Workflow start Start reagents 1. Combine Reactants (this compound, Boronic Acid, Base) start->reagents inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm solvent 3. Add Degassed Solvent inert_atm->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst reaction 5. Heat and Stir (80-100 °C, 12-24h) catalyst->reaction monitoring 6. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 7. Aqueous Workup (Extraction and Washing) monitoring->workup purification 8. Purification (Column Chromatography) workup->purification end End purification->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions

The choice of reaction parameters can significantly impact the outcome of the Suzuki coupling. The following table summarizes representative conditions for the coupling of aryl sulfonates, providing a reference for optimization.

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane1001295
Pd₂(dba)₃SPhosK₃PO₄Toluene1001298
[Pd(allyl)Cl]₂RuPhosK₃PO₄Toluene1001297

Table adapted from a comparative guide on palladium catalysts for aryl sulfonate coupling.[11]

Key Considerations and Troubleshooting

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for a successful reaction.[11] While traditional catalysts like Pd(PPh₃)₄ are effective, modern bulky and electron-rich phosphine ligands, such as SPhos and XPhos, can significantly enhance reaction rates and substrate scope, especially for challenging couplings.[12] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, offering improved stability.[3]

The Role of the Base

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to facilitate transmetalation by forming a more reactive boronate species.[3][13] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can influence the reaction rate and selectivity.[9]

Solvent Systems

A variety of solvents can be employed, often as biphasic mixtures with water.[4] Common choices include 1,4-dioxane, toluene, and DMF.[4] The solvent system should be chosen to ensure adequate solubility of all reactants. In recent years, there has been a push towards greener solvent alternatives, including aqueous/micellar media.[14]

Troubleshooting Common Issues
  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the catalyst is active and not decomposed. The formation of palladium black can indicate catalyst death.

    • Insufficient Base: The base is crucial for transmetalation. Use a high-quality base in sufficient excess.

    • Poor Solubility: If reactants are not soluble, the reaction will be slow. Consider a different solvent system.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur, particularly at higher temperatures. Optimizing the reaction temperature and using the appropriate catalyst-to-ligand ratio can minimize this.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensuring the reaction medium is sufficiently basic can prevent this.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly valuable transformation in the synthesis of medicinally relevant compounds. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, ligand, base, and solvent allows for the rational design of efficient and high-yielding protocols. The information and procedures outlined in these application notes provide a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors.

References

  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to Palladium Catalysts for Aryl Sulfon
  • Suzuki reaction - Wikipedia.
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromothiophenol - Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-chlorophenol - Benchchem.
  • Application Notes and Protocols: Selective Suzuki Coupling Reactions of 2-Bromo-4-chlorobenzoic Acid - Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of the Buchwald-Hartwig amination for the synthesis of N-aryl-2-bromobenzenesulfonamides. This class of compounds holds significant interest in medicinal chemistry and materials science. This guide offers in-depth technical details, a robust experimental protocol, and insights into the underlying chemical principles to ensure successful and reproducible outcomes.

Introduction: The Significance of N-Aryl Benzenesulfonamides

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, famously integral to the sulfa class of antibiotics.[1][2] The N-aryl sulfonamide motif, in particular, is a prevalent scaffold in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[3][4]

The application of this palladium-catalyzed cross-coupling reaction to electron-deficient substrates such as 2-bromobenzenesulfonamide presents a unique set of challenges and opportunities. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aryl bromide, necessitating careful optimization of the catalytic system. This guide will address these nuances, providing a clear pathway to success.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[3][5] The key steps are:

  • Oxidative Addition: A Pd(0) species reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[6][7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl sulfonamide is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[6]

A potential side reaction is β-hydride elimination, which can lead to the formation of dehalogenated arene and an imine.[3] The choice of a suitable ligand is crucial to favor the desired reductive elimination pathway.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(Br)L Pd(0)L->Oxidative Addition Complex + Ar-Br Amine Coordination [Ar-Pd(II)(Br)L(R2NH)] Oxidative Addition Complex->Amine Coordination + R2NH Palladium-Amido Complex Ar-Pd(II)(NR2)L Amine Coordination->Palladium-Amido Complex + Base - H-Base+Br- Palladium-Amido Complex->Pd(0)L Catalyst Regeneration N-Aryl Sulfonamide N-Aryl Sulfonamide Palladium-Amido Complex->N-Aryl Sulfonamide Reductive Elimination Catalyst Catalyst Intermediate 1 Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 3 Intermediate 3 Product Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Guide to Success

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended OptionsRationale and Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are essential for promoting oxidative addition and preventing catalyst decomposition. They also facilitate the reductive elimination step.[5]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can be critical and may need to be optimized for specific amine coupling partners to avoid side reactions. Weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups.[6]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are crucial to prevent quenching of the base and deactivation of the catalyst. Toluene is a widely used and effective solvent for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol details a representative procedure for the coupling of this compound with aniline.

Materials:

  • This compound (CAS: 92748-09-9)[8]

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (argon or nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification and Analysis Reagent_Prep Weigh and add reagents (this compound, aniline, Pd2(dba)3, XPhos, NaOtBu) to a dry Schlenk flask. Inert_Atmosphere Evacuate and backfill the flask with an inert gas (3x). Reagent_Prep->Inert_Atmosphere Solvent_Addition Add anhydrous toluene via syringe. Inert_Atmosphere->Solvent_Addition Heating Heat the reaction mixture to the desired temperature (e.g., 100 °C). Solvent_Addition->Heating Monitoring Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool the reaction to room temperature. Monitoring->Cooling Reaction Complete Quenching Quench with saturated aqueous NaHCO3. Cooling->Quenching Extraction Extract with ethyl acetate. Quenching->Extraction Washing Wash the organic layer with brine. Extraction->Washing Drying Dry over anhydrous Na2SO4. Washing->Drying Concentration Concentrate under reduced pressure. Drying->Concentration Chromatography Purify the crude product by flash column chromatography. Concentration->Chromatography Characterization Characterize the purified product (NMR, MS, IR). Chromatography->Characterization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%). The flask is sealed with a rubber septum, evacuated, and backfilled with argon. This cycle is repeated three times.

  • Aniline (1.2 mmol) and sodium tert-butoxide (1.4 mmol) are then added to the flask under a positive pressure of argon.

  • Anhydrous toluene (5 mL) is added via syringe, and the septum is replaced with a glass stopper.

  • Reaction: The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-phenyl-2-bromobenzenesulfonamide.

Characterization of the Product

The purified product, N-phenylbenzenesulfonamide, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the aromatic protons of both the benzenesulfonamide and the aniline moieties, as well as a broad singlet for the N-H proton.

  • ¹³C NMR: Signals corresponding to all carbon atoms in the molecule should be observed.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of N-phenylbenzenesulfonamide should be present.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H bond, S=O stretches of the sulfonyl group, and C-H and C=C bonds of the aromatic rings.

Troubleshooting and Safety Considerations

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Poorly soluble baseConsider using a more soluble base or a different solvent system.
Formation of side products β-hydride eliminationUse a bulkier phosphine ligand to favor reductive elimination.
Catalyst decompositionOptimize the reaction temperature; excessively high temperatures can lead to catalyst decomposition.

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Work away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl-2-bromobenzenesulfonamides. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields of the desired products. This guide provides a solid foundation for the successful application of this important transformation in the synthesis of valuable chemical entities for drug discovery and materials science.

References

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
  • Yang, B., et al. (2021). Synthesis of N-Arylsulfonamides through Pd-catalyzed Reduction Coupling Reaction of Nitroarenes with Sodium Arylsulfinates.
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable.
  • Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
  • Organic Syntheses.
  • Wikipedia.
  • Google Patents. (1957).
  • Semple, J. E., et al. (2000). Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. Organic Letters, 2(18), 2769–2772. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate.
  • Akerman, M. P., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(18), 3354. [Link]
  • Wang, Y., et al. (2023). Activity and Selectivity Roadmap for C-N Electro-Coupling on MXenes. ACS Nano. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Nasiri, F., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19133-19153. [Link]
  • Wang, Y., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Chinese Journal of Chemistry, 40(15), 1831-1836. [Link]
  • ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. [Link]
  • ResearchGate. Cu-Catalyzed C–N Couplings with Benzilamide Ligands. [Link]
  • Google Patents. (2009). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Macmillan Group, Princeton University.
  • Gucma, M., & Markowicz, M. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Przemysł Chemiczny, 99(10), 1436-1443. [Link]
  • Organic Syntheses. (2021).
  • Chemsrc. This compound. [Link]
  • PubChem. Benzenesulfonanilide. [Link]

Sources

Protocol for the Synthesis, Purification, and Characterization of 2-bromo-N-phenethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents due to its diverse pharmacological activities.[1][2] This functional group is a key pharmacophore, capable of acting as a zinc-binding group, which is crucial for the inhibition of various metalloenzymes like carbonic anhydrases.[2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-bromo-N-phenethylbenzenesulfonamide, a compound with significant potential for drug discovery. The strategic inclusion of a 2-bromo substituent and an N-phenethyl moiety offers unique structural characteristics for exploring interactions with a range of biological targets.[2] We present a detailed, step-by-step methodology covering the synthesis, purification via recrystallization, and subsequent characterization of the title compound, designed for researchers in drug development and medicinal chemistry.

Reaction Scheme and Principle

The synthesis is achieved through a straightforward nucleophilic substitution reaction. Phenethylamine, acting as the nucleophile, attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. The reaction is typically conducted in the presence of a base (or using the amine reactant in excess) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction: 2-Bromobenzenesulfonyl Chloride + Phenethylamine → 2-bromo-N-phenethylbenzenesulfonamide + HCl

The choice of a suitable solvent like dichloromethane (DCM) or pyridine is crucial for reactant solubility and reaction kinetics.[1] Pyridine can serve as both a solvent and the base required to scavenge the generated HCl.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )PuritySupplier
2-Bromobenzenesulfonyl chloride2905-25-1C₆H₄BrClO₂S255.52≥97%Sigma-Aldrich
Phenethylamine64-04-0C₈H₁₁N121.18≥99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93≥99.8%Fisher Scientific
Pyridine, Anhydrous110-86-1C₅H₅N79.10≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeVWR
n-Hexane110-54-3C₆H₁₄86.18ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04GranularFisher Scientific
Isopropanol67-63-0C₃H₈O60.10ACS GradeVWR
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glassware for recrystallization (Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (MS)

  • Melting point apparatus

Detailed Experimental Protocol

Synthesis Workflow Diagram

G start Start Materials: - 2-Bromobenzenesulfonyl Chloride - Phenethylamine setup 1. Reaction Setup - Cool to 0 °C in ice bath start->setup Dissolve in DCM/Pyridine protocol_step protocol_step workup_step workup_step purify_step purify_step end_product Final Product: 2-bromo-N-phenethyl- benzenesulfonamide addition 2. Reagent Addition - Add 2-bromobenzenesulfonyl chloride setup->addition Portion-wise reaction 3. Reaction Progression - Monitor by TLC addition->reaction Stir 4-12h at RT quench 4. Aqueous Work-up - Quench reaction reaction->quench Add H₂O extract 5. Extraction - Separate organic layer quench->extract Use Ethyl Acetate dry 6. Drying & Concentration - Dry and evaporate solvent extract->dry Use Na₂SO₄ purify 7. Purification - Recrystallization from Isopropanol/Water dry->purify Crude Product characterize 8. Characterization - NMR, MS, MP purify->characterize characterize->end_product

Sources

2-Bromobenzenesulfonamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Bromobenzenesulfonamide Core

In the landscape of medicinal chemistry, the benzenesulfonamide moiety is a privileged scaffold, forming the backbone of numerous clinically approved drugs.[1] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, engaging in critical interactions with biological targets, and its favorable physicochemical properties that contribute to drug-like characteristics. The introduction of a bromine atom at the ortho-position, as in this compound, transforms this common scaffold into a powerful and versatile building block for drug discovery.

The strategic placement of the bromine atom provides a reactive handle for a suite of robust and high-yielding cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2] This allows for the systematic and modular construction of diverse chemical libraries, enabling extensive exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of lead compounds.

This guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in synthesizing kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and present data that underscores the potential of this building block in developing next-generation therapeutics.

Part 1: The Chemistry of Opportunity - Leveraging the Ortho-Bromo Moiety

The utility of this compound lies in its dual functionality. The sulfonamide group can be further functionalized, while the ortho-bromine atom serves as a key anchor point for diversification through palladium-catalyzed cross-coupling reactions. This dual capacity allows for the generation of complex molecular architectures from a simple, commercially available starting material.

Key Synthetic Transformations

Two of the most powerful reactions for elaborating the this compound core are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylbenzenesulfonamides

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction is instrumental in introducing a wide array of aryl and heteroaryl substituents, which is a common strategy in the design of kinase inhibitors to probe the ATP-binding pocket.[4]

Causality Behind Experimental Choices:
  • Catalyst System: The choice of a palladium catalyst and a phosphine ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as JohnPhos or SPhos are often employed. These ligands facilitate the oxidative addition of the palladium(0) catalyst to the aryl bromide and promote the subsequent reductive elimination to form the desired product.[5]

  • Base: A base is required to activate the organoboron species for transmetalation to the palladium center.[3] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence reaction rate and yield, with stronger bases sometimes being necessary for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The water is essential for the activity of the inorganic base. The solvent system must be thoroughly degassed to prevent oxidation and deactivation of the palladium(0) catalyst.[5]

Detailed Step-by-Step Protocol:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • JohnPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and JohnPhos (0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow reagents 1. Add Reactants & Base (this compound, Arylboronic acid, K₂CO₃) catalyst 2. Add Catalyst System (Pd(OAc)₂, JohnPhos) reagents->catalyst inert 3. Inert Atmosphere (Evacuate/Backfill Ar) catalyst->inert solvent 4. Add Degassed Solvent (Dioxane/Water) inert->solvent react 5. Heat & Stir (80-100 °C, 12-24h) solvent->react workup 6. Work-up & Purify react->workup product Product: 2-Arylbenzenesulfonamide workup->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation that is central to the synthesis of a vast array of pharmaceuticals.[6] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines and aliphatic amines, providing access to a rich chemical space of N-substituted sulfonamides.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like RuPhos or Xantphos are highly effective.[1] These ligands promote the crucial reductive elimination step from the palladium center, which forms the C-N bond.[6] The use of pre-formed palladium-ligand complexes (precatalysts) can also be advantageous for reproducibility and ease of use.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[1] Sodium tert-butoxide (NaOtBu) is a common choice for this purpose. The strength of the base is critical for catalyst turnover.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.[1] As with the Suzuki coupling, degassing is essential.

Detailed Step-by-Step Protocol:

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%) or a suitable precatalyst

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 equiv.), RuPhos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reactant Addition: Add this compound (1.0 equiv.) to the tube.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Workflow setup 1. Add Catalyst, Ligand & Base (Pd(OAc)₂, RuPhos, NaOtBu) reactants 2. Add Reactants (this compound, Amine) setup->reactants solvent 3. Add Degassed Solvent (Toluene) reactants->solvent react 4. Heat & Stir (80-110 °C, 2-24h) solvent->react workup 5. Work-up & Purify react->workup product Product: N-substituted-2-aminobenzenesulfonamide workup->product MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor BRAF BRAF Ras->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Ets-1) ERK->Transcription Dabrafenib Dabrafenib (BRAF Inhibitor) Dabrafenib->BRAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: The MEK-ERK signaling pathway and the site of action for BRAF inhibitors like Dabrafenib.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR table for a single library derived from this compound is beyond the scope of this guide, general principles can be drawn from the broader class of benzenesulfonamide-based kinase inhibitors.

Compound ClassModification via Suzuki/Buchwald-HartwigBiological Activity (Representative)Rationale for Improvement
Benzenesulfonamide AnalogsIntroduction of various aryl and heteroaryl groups at the 2-position (via Suzuki coupling)Potent inhibition of kinases like TrkA (IC₅₀ values in the low micromolar range). [1]The added aromatic systems can form key hydrophobic and pi-stacking interactions within the ATP-binding pocket of the kinase.
Benzenesulfonamide AnalogsN-alkylation or N-arylation of the sulfonamide nitrogen (via Buchwald-Hartwig)Modulation of selectivity and cell permeability.The substituent on the sulfonamide nitrogen can be tailored to interact with specific residues outside the primary binding site, influencing isoform selectivity and altering physicochemical properties like solubility and membrane permeability.
Dabrafenib AnalogsModification of the core structure, which contains a sulfonamide moiety.Potent BRAF V600E inhibition (IC₅₀ in the low nanomolar range). [7]The sulfonamide group acts as a key hydrogen bond donor/acceptor, and modifications to the attached aryl groups, facilitated by cross-coupling chemistry, are critical for optimizing potency and selectivity.

Table 1: Representative Structure-Activity Relationship insights for benzenesulfonamide-based kinase inhibitors.

The data illustrates a clear principle: the ability to systematically modify the benzenesulfonamide core at both the 2-position of the benzene ring and the sulfonamide nitrogen allows for a multiparameter optimization of inhibitor properties. The this compound building block is an ideal starting point for such an optimization campaign.

Conclusion

This compound is a high-value, versatile building block for drug discovery. Its dual functionality allows for the rapid and efficient generation of diverse chemical libraries through robust and well-established cross-coupling methodologies. The strategic application of Suzuki-Miyaura and Buchwald-Hartwig reactions enables medicinal chemists to systematically explore structure-activity relationships, leading to the identification of potent and selective drug candidates. As demonstrated by its relevance to the synthesis of kinase inhibitors targeting critical signaling pathways in cancer, this compound will undoubtedly continue to play a significant role in the development of novel therapeutics.

References

  • McClymont, K. et al. (2020). Roles of the Raf/MEK/ERK Pathway in Cell Growth, Malignant Transformation and Drug Resistance. Cells, 9(11), 2432.
  • ResearchGate. (n.d.). A Diagram of the MEK1/ERK signaling pathway study. B Diagram of the....
  • ResearchGate. (n.d.). Pathway map for the Ras/Raf/MEK/ERK signal transduction pathway with....
  • Wikipedia. (2024). MAPK/ERK pathway.
  • Sun, Y. et al. (2015). ERK/MAPK signalling pathway and tumorigenesis. Oncology Letters, 10(6), 3343-3349.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Rheault, T. R. et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362.
  • Google Patents. (2016). WO2016059548A1 - Processes for the preparation of dabrafenib.
  • Kashani, S. K. et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • INIS-IAEA. (n.d.). Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction.
  • Zhang, C. et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2844-2848.
  • New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436.
  • ResearchGate. (n.d.). IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,....
  • Organic & Biomolecular Chemistry. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives.
  • Kozakov, D. et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445.
  • Frontiers in Chemistry. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists.
  • Patel, H. et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 55(30), 4121-4123.
  • Stanciauskaite, M. et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6898.
  • Taylor & Francis. (n.d.). IC50 – Knowledge and References.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Zhang, C. et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2844-2848.
  • ChemRxiv. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones.
  • NIH. (2014). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Worachartcheewan, A. et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 11(1), 1-13.

Sources

Application Notes and Protocols: Experimental Procedure for the Sulfonylation of Amines with 2-Bromobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The synthesis of these crucial functional groups is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][5] This document provides a detailed guide for the sulfonylation of amines using 2-bromobenzenesulfonyl chloride, a versatile reagent for introducing the 2-bromobenzenesulfonyl moiety, which can serve as a handle for further synthetic transformations.

This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols and the scientific rationale behind the experimental choices.

Reaction Mechanism and Rationale

The sulfonylation of an amine with a sulfonyl chloride proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Diagram of the General Sulfonylation Reaction

Sulfonylation_Mechanism amine R-NH₂ intermediate [R-NH₂⁺-SO₂(Ar)-Cl⁻] amine->intermediate Nucleophilic Attack sulfonyl_chloride Ar-SO₂Cl sulfonyl_chloride->intermediate product R-NH-SO₂Ar intermediate->product Elimination hcl HCl intermediate->hcl HCl byproduct salt Base-H⁺Cl⁻ hcl->salt base Base base->salt Neutralization

Caption: General mechanism for the sulfonylation of a primary amine.

Commonly used bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium or potassium carbonate.[3] The choice of base and solvent can influence the reaction rate and yield. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are frequently employed.[2][3][5]

Safety and Handling of 2-Bromobenzenesulfonyl Chloride

2-Bromobenzenesulfonyl chloride (CAS No: 2905-25-1) is a corrosive solid that causes severe skin burns and eye damage.[6][7][8][9] It is also moisture-sensitive and may be corrosive to metals.[6]

Precautionary Measures:

  • Always handle this reagent in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Avoid inhalation of dust.[6]

  • Store in a tightly closed container in a dry, cool place, away from moisture.[9][10]

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][9]

Experimental Protocol: General Procedure

This protocol outlines a general method for the sulfonylation of a primary or secondary amine with 2-bromobenzenesulfonyl chloride. The specific quantities and reaction conditions may need to be optimized for different amine substrates.

Materials and Equipment
  • Reagents:

    • Amine (primary or secondary)

    • 2-Bromobenzenesulfonyl chloride

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • Triethylamine (Et₃N) or other suitable base

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel or syringe

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

    • UV lamp for TLC visualization

    • Glassware for workup and purification

Step-by-Step Methodology

1. Reaction Setup: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.). b. Dissolve the amine in anhydrous DCM (or another suitable solvent). The concentration will depend on the specific amine's solubility. c. Cool the solution to 0 °C in an ice bath.

2. Addition of Base and Sulfonyl Chloride: a. Add triethylamine (1.1 - 1.5 eq.) to the stirred amine solution. The excess base ensures complete neutralization of the HCl byproduct. b. In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 - 1.1 eq.) in a minimal amount of anhydrous DCM. c. Add the 2-bromobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. A syringe pump can be used for precise control.

3. Reaction Monitoring: a. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. b. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[11][12][13] i. Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). ii. On a TLC plate, spot the starting amine, the reaction mixture, and a co-spot of both.[11] iii. The reaction is complete when the starting amine spot is no longer visible by TLC.

Diagram of the Experimental Workflow

Reaction_Workflow A 1. Dissolve amine in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add triethylamine B->C D 4. Add 2-bromobenzenesulfonyl chloride solution dropwise C->D E 5. Stir at 0 °C, then warm to room temperature D->E F 6. Monitor reaction by TLC E->F G 7. Quench with water F->G Reaction complete H 8. Aqueous workup (HCl, NaHCO₃, brine) G->H I 9. Dry organic layer with MgSO₄ H->I J 10. Filter and concentrate in vacuo I->J K 11. Purify by recrystallization or column chromatography J->K

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-Bromobenzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delineates a robust, multi-technique analytical workflow for the thorough characterization of 2-Bromobenzenesulfonamide, a key intermediate in pharmaceutical synthesis.[1][2] For researchers, quality control analysts, and drug development professionals, ensuring the identity, purity, and stability of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] This document provides not just protocols, but the underlying scientific rationale for employing a synergistic combination of chromatographic, spectroscopic, and thermal analysis techniques. We present detailed, field-proven methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA), designed to deliver a complete analytical profile of the target compound.

Introduction: The Critical Role of Analytical Characterization

This compound (C₆H₆BrNO₂S) is a vital building block in medicinal chemistry, often utilized in the synthesis of novel sulfonamide-based therapeutic agents, which are known for a wide range of biological activities.[1][2][5] The journey from synthesis to a final drug product is fraught with potential pitfalls, including the formation of process-related impurities, isomers, and degradation products.[3][6][7] These unintended components can significantly impact the safety, stability, and efficacy of the final API.[3][4]

Therefore, a rigorous analytical characterization is not merely a quality control checkpoint but a foundational component of the entire drug development process. It provides indisputable evidence of molecular structure, quantifies purity with high precision, and offers insights into the compound's physicochemical properties. This guide is structured to walk the scientist through a logical progression of analytical techniques, from initial purity assessment to definitive structural confirmation.

The Integrated Analytical Workflow

A comprehensive analysis of this compound should not rely on a single technique. Instead, an orthogonal approach, where different methods provide complementary information, is the gold standard. This ensures that all aspects of the compound's identity and quality are thoroughly vetted.

Analytical_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Molecular Identity & Structure cluster_2 Physicochemical Properties TLC Initial Screen: Thin-Layer Chromatography (TLC) HPLC Quantitative Purity & Impurity Profile: High-Performance Liquid Chromatography (HPLC-UV) TLC->HPLC Proceed if promising LCMS Molecular Weight & Impurity ID: LC-Mass Spectrometry (LC-MS) HPLC->LCMS Quantified Purity >95% Final Fully Characterized Product HPLC->Final Purity Data NMR Definitive Structure Elucidation: ¹H & ¹³C NMR Spectroscopy LCMS->NMR Confirm MW LCMS->Final Identity Data FTIR Functional Group Confirmation: FTIR Spectroscopy NMR->FTIR Confirm Structure NMR->Final Structural Data EA Elemental Composition: Elemental Analysis (CHNS) FTIR->EA Confirm Functional Groups Thermal Thermal Stability & Melting Point: DSC / TGA EA->Thermal Confirm Composition Thermal->Final Synthesis Synthesized This compound Product Synthesis->TLC

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Methods: Assessing Purity and Profiling Impurities

Chromatography is the cornerstone of purity determination, separating the main compound from any process-related impurities or degradation products.[3][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[4][9] A reversed-phase method is typically the first choice for sulfonamides.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for aromatic compounds like this compound.

  • Mobile Phase: A gradient of a weak acid (formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the sulfonamide group, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: UV detection at 254 nm is chosen because the benzene ring provides strong chromophoric activity at this wavelength.

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies mobile phase to ensure consistent analyte ionization state.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.[10]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detector UV at 254 nmWavelength for strong absorbance by the aromatic ring.
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any impurities relative to the main peak. According to ICH guidelines, impurities present at >0.1% should be identified.[7]

Spectroscopic Methods: Unambiguous Structural Confirmation

While chromatography confirms purity, spectroscopy provides the definitive structural identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that confirms the molecular weight of the main peak from the HPLC analysis and provides molecular weights for any co-eluting impurities.[11]

Principle: The eluent from the HPLC is directed into a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique ideal for sulfonamides, typically forming a protonated molecule [M+H]⁺.[10][12]

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Methodology:

    • Use the same HPLC method as described in Section 3.1, but replace the phosphoric acid with a volatile acid like 0.1% formic acid to ensure compatibility with the MS source.

    • Configure the mass spectrometer to scan a mass range appropriate for the expected product (e.g., m/z 100-500).

    • Operate in positive ion mode (ESI+).

  • Data Interpretation:

    • The molecular weight of this compound is 236.09 g/mol .[1]

    • Expect to see a primary ion at m/z 237.0 [M+H]⁺ .

    • Due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 237.0 and 239.0) will be observed, which is a key confirmation of the presence of a single bromine atom.

    • Tandem MS (MS/MS) can be used to fragment the parent ion, often resulting in a characteristic loss of SO₂ (64 Da), a common fragmentation pathway for aromatic sulfonamides.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[13][14][15]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for sulfonamides and its residual peak does not interfere with the aromatic region.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.

  • Data Interpretation (Expected Signals for this compound):

    • ¹H NMR: The four protons on the aromatic ring will appear as a complex multiplet system, typically between δ 7.5 and 8.0 ppm. The sulfonamide (-SO₂NH₂) protons will appear as a broad singlet further downfield, typically > δ 7.0 ppm, which is exchangeable with D₂O.

    • ¹³C NMR: Expect six distinct signals for the aromatic carbons. The carbon attached to the bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the sulfonamide group (C-S) will be downfield. Typical aromatic signals range from δ 120-145 ppm.[13]

NMR_Workflow cluster_analysis Spectral Analysis Sample Dissolve Sample in DMSO-d6 Acquire Acquire Spectra (¹H, ¹³C, DEPT, COSY) Sample->Acquire Process Process Data (Fourier Transform, Phasing) Acquire->Process Analyze Analyze Spectra Process->Analyze Structure Confirm Structure of This compound Analyze->Structure Shifts Chemical Shifts (δ) Coupling Coupling Constants (J) Integration Integration Values

Caption: Workflow for NMR-based structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[16]

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3250N-H stretch (asymmetric & symmetric)-SO₂NH₂
1600-1450C=C stretchAromatic Ring
1350-1300S=O stretch (asymmetric)Sulfonamide
1170-1150S=O stretch (symmetric)Sulfonamide[5][14]
800-600C-Br stretchAryl Bromide

Thermal and Elemental Analysis

These techniques provide crucial data on the compound's bulk physicochemical properties and elemental composition.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess purity, while Thermogravimetric Analysis (TGA) evaluates thermal stability and decomposition patterns.[17]

  • DSC Protocol: Heat the sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a rate of 10 °C/min. An endothermic peak will correspond to the melting point. For this compound, the literature value for the melting point is in the range of 190-196 °C.[1][18] A sharp melting peak is indicative of high purity.

  • TGA Protocol: Heat the sample in an open pan under nitrogen at 10 °C/min. The resulting plot of mass vs. temperature will show the temperature at which the compound begins to decompose.

Elemental Analysis

This technique provides the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur, offering a fundamental check on the empirical formula.

  • Protocol: Submit a small, pure sample to a specialized lab for CHNS analysis.

  • Data Interpretation: The experimentally determined percentages should match the theoretical values for C₆H₆BrNO₂S (C: 30.52%, H: 2.56%, N: 5.93%, S: 13.58%). A close correlation (within ±0.4%) provides strong evidence for the correct elemental composition.[13][19]

Conclusion

The analytical characterization of this compound is a critical activity that demands a multi-technique, orthogonal approach. The combination of HPLC for purity, LC-MS for molecular weight confirmation, NMR for definitive structural elucidation, FTIR for functional group identification, and thermal/elemental analysis for bulk property verification provides a comprehensive and trustworthy data package. By following the protocols and understanding the rationale outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their materials, paving the way for successful downstream applications.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health (NIH).
  • Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate.
  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications.
  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic.
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Scilit.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health (NIH).
  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate.
  • Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Semantic Scholar.
  • This compound | CAS#:92748-09-9. Chemsrc.
  • Comparison FTIR spectrum of (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide (TH2TH). ResearchGate.
  • Sulfonamide-impurities. Pharmaffiliates.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • 2-Bromobenzene-1-sulfonamide. Chem-Impex.
  • This compound 97 92748-09-9. Sigma-Aldrich.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Human Metabolome Database.
  • Benzenesulfonamide - the NIST WebBook. National Institute of Standards and Technology.
  • 2-(Trifluoromethoxy)benzenesulfonamide - Optional[FTIR] - Spectrum. SpectraBase.
  • 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum. ChemicalBook.
  • Identity determination and purity testing. ChemCon GmbH.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • This compound | 92748-09-9. J&K Scientific.
  • A Comprehensive Guide to FTIR Analysis. Agilent.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Complete Monograph Methods. Merck Millipore.
  • Sodium 2-bromoethanesulphonate(4263-52-9) 1H NMR spectrum. ChemicalBook.
  • HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. ResearchGate.
  • HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography.
  • High Resolution NMR Spectroscopy. Thieme.
  • Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. National Institutes of Health (NIH).
  • Differential Thermal Analysis of Proteins. ResearchGate.

Sources

Leveraging 2-Bromobenzenesulfonamide for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

In the landscape of modern medicinal chemistry, the rapid generation of diverse chemical libraries is paramount to the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone strategy, enabling the systematic and efficient exploration of chemical space. This application note provides an in-depth guide to the strategic use of 2-bromobenzenesulfonamide as a versatile building block in the construction of sulfonamide-based compound libraries. We will delve into the underlying reaction mechanisms, provide validated, step-by-step protocols for its application, and offer expert insights into optimizing reaction conditions for high-throughput synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of parallel synthesis for accelerated lead discovery.

Introduction: The Strategic Advantage of the Sulfonamide Scaffold

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs, including diuretics, anticonvulsants, and antibiotics. Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions with biological targets. The incorporation of a bromine atom, as in this compound, introduces a key vector for diversification. This halogen atom serves as a handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents and the rapid generation of a library of analogs from a common intermediate.

The use of this compound in parallel synthesis offers a powerful platform for structure-activity relationship (SAR) studies. By systematically varying the substituents introduced via cross-coupling, researchers can efficiently probe the chemical space around the sulfonamide core, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Reaction Mechanisms and Strategic Considerations

The primary application of this compound in parallel synthesis revolves around its use in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.

The catalytic cycle of the Suzuki-Miyaura coupling, as it applies to this compound, can be summarized as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (or ester) reacts with a base to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly impact the efficiency and scope of the reaction. For high-throughput applications, robust and versatile catalytic systems are essential.

Experimental Workflow: Parallel Synthesis of a Sulfonamide Library

The following diagram illustrates a typical workflow for the parallel synthesis of a sulfonamide library using this compound.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Analysis & Storage A Dispense this compound Solution to Reaction Vials B Dispense Boronic Acid/Ester Stock Solutions (Unique per vial) A->B C Add Pd Catalyst/Ligand and Base Solution B->C D Seal Vials and Heat (e.g., 80-100 °C) C->D E Quench Reaction and Liquid-Liquid Extraction D->E F Evaporate Solvent E->F H LC-MS and/or NMR Analysis for Purity and Identity G Parallel Purification (e.g., HPLC, SPE) F->G G->H I Plate for Biological Screening H->I

Caption: Parallel synthesis workflow for a sulfonamide library.

Detailed Protocol: Suzuki-Miyaura Coupling in a 96-Well Format

This protocol describes a general procedure for the parallel synthesis of a library of 2-substituted benzenesulfonamides using a 96-well reaction block.

Materials and Reagents:

  • This compound

  • Array of boronic acids or esters

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Stock Solution Preparation:

  • This compound Solution: Prepare a 0.2 M solution of this compound in the chosen solvent.

  • Boronic Acid/Ester Plate: Prepare a 96-well plate containing 0.3 M solutions of a diverse set of boronic acids or esters in the same solvent.

  • Catalyst/Base Slurry: Prepare a slurry of the palladium catalyst and base in the reaction solvent. The exact concentrations will depend on the specific catalyst and base used.

Reaction Procedure:

  • To each well of the 96-well reaction block, add 200 µL of the this compound solution (0.04 mmol).

  • To each well, add 200 µL of the corresponding boronic acid/ester solution from the stock plate (0.06 mmol, 1.5 equivalents).

  • To each well, add 100 µL of the catalyst/base slurry.

  • Seal the reaction block with a chemically resistant sealing mat.

  • Place the reaction block in a heating unit and heat to the desired temperature (typically 80-100 °C) with stirring for 12-24 hours.

Work-up and Purification:

  • Cool the reaction block to room temperature.

  • Quench the reaction by adding an aqueous solution (e.g., water or saturated NH4Cl).

  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), sealing the block, and shaking.

  • Separate the organic layer. This can be automated using a liquid handling system.

  • Evaporate the solvent from the organic layer under reduced pressure.

  • The crude products can then be purified using parallel purification techniques such as high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE).

Data Summary Table:

ParameterRecommended Value/RangeNotes
This compound 1.0 equivalentStarting material
Boronic Acid/Ester 1.2 - 2.0 equivalentsExcess is used to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%Catalyst loading can be optimized.
Base 2.0 - 3.0 equivalentsChoice of base depends on the boronic acid.
Solvent Dioxane/water, DME/water, Toluene/waterA mixture of organic solvent and water is common.
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 4 - 24 hoursMonitored by LC-MS for completion.

Troubleshooting and Optimization

  • Low Conversion: If reactions do not go to completion, consider increasing the temperature, reaction time, or the equivalents of the boronic acid and base. Screening different palladium catalysts and ligands can also be beneficial.

  • Side Reactions: The primary side reaction is often homocoupling of the boronic acid. This can be minimized by using a less reactive base or a lower reaction temperature.

  • Purification Challenges: The polarity of the sulfonamide products can vary significantly. A gradient elution method is recommended for parallel HPLC purification.

Conclusion

This compound is a highly valuable and versatile building block for the parallel synthesis of sulfonamide-based compound libraries. Its ability to undergo efficient palladium-catalyzed cross-coupling reactions allows for the rapid generation of a diverse array of analogs for biological screening. The protocols and strategies outlined in this application note provide a solid foundation for researchers to implement this powerful tool in their drug discovery programs, ultimately accelerating the identification of new and promising therapeutic candidates.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction. Chemical Reviews. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Accounts of Chemical Research. [Link]

Application Notes & Protocols: Strategic N-Protection of 2-Bromobenzenesulfonamide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Imperative

2-Bromobenzenesulfonamide is a versatile bifunctional building block in medicinal chemistry and materials science. It features two key reactive sites: an aryl bromide, primed for metal-catalyzed cross-coupling reactions, and a sulfonamide nitrogen, which possesses both an acidic proton and a nucleophilic lone pair. This duality, while synthetically useful, presents a significant challenge. The unprotected sulfonamide group can interfere with a wide range of reactions, particularly those involving organometallic reagents or strong bases, by acting as a competing nucleophile or proton source.[1][2]

Therefore, the strategic protection of the sulfonamide nitrogen is paramount to unlocking the full synthetic potential of the aryl bromide moiety. An effective protecting group strategy involves the temporary masking of the N-H group, rendering it inert to the desired reaction conditions, followed by its clean and efficient removal to reveal the parent sulfonamide. The choice of protecting group is dictated by its stability profile and the orthogonality of its deprotection conditions relative to other functional groups in the molecule, especially the sensitive carbon-bromine bond.[3][4]

This guide provides a detailed analysis of robust protecting group strategies for this compound, complete with field-tested protocols and the causal logic behind key experimental choices.

Core Strategy: A Protect-React-Deprotect Workflow

The overarching synthetic approach follows a logical three-stage sequence. This workflow ensures that the reactive sites are manipulated in a controlled and predictable manner, maximizing yield and minimizing side-product formation.

G cluster_0 Workflow Overview A Starting Material (this compound) B Step 1: N-Protection (Mask Sulfonamide) A->B Add PG C Step 2: C-Br Functionalization (e.g., Suzuki Coupling) B->C Inert N-H D Step 3: N-Deprotection (Unmask Sulfonamide) C->D C-C bond formed E Final Product D->E Remove PG

Caption: General Protect-React-Deprotect workflow.

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common nitrogen protecting group in organic synthesis, prized for its ease of installation and clean, acid-mediated removal.[5][6] It converts the acidic sulfonamide into a significantly less nucleophilic N-Boc sulfonamide, which is stable to a wide array of non-acidic reagents, including bases and many organometallic catalysts.

Rationale for Use

The electron-withdrawing nature of the Boc group sufficiently dampens the nucleophilicity of the nitrogen.[7] Its stability under basic and nucleophilic conditions makes it highly compatible with popular cross-coupling reactions like Suzuki, Heck, and Sonogashira. Deprotection is achieved under acidic conditions that typically leave the aryl C-C or C-heteroatom bond, formed during coupling, intact.

Protocol 3.1: N-Boc Protection
  • Objective: To install the Boc group onto the this compound nitrogen.

  • Mechanism: The sulfonamide nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). A catalytic amount of a base like 4-dimethylaminopyridine (DMAP) activates the (Boc)₂O, while a stoichiometric base neutralizes the proton released.[8]

G cluster_0 Boc Protection Mechanism RSO2NH2 R-SO₂-NH₂ Intermediate [Activated Complex] RSO2NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate DMAP DMAP (cat.) DMAP->Boc2O Activation Product R-SO₂-NHBoc Intermediate->Product Collapse Byproducts tBuOH + CO₂ + H-Base⁺ Intermediate->Byproducts G cluster_0 Boc Deprotection Mechanism Start R-SO₂-NHBoc Protonation Protonated Intermediate Start->Protonation + H⁺ (TFA) Collapse [R-SO₂-NH-COOH] + tBu⁺ Protonation->Collapse Elimination Final R-SO₂-NH₂ + CO₂ Collapse->Final Decarboxylation

Sources

Application Notes & Protocols: Green Chemistry Approaches to 2-Bromobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Sulfonamide Synthesis

2-Bromobenzenesulfonamide is a valuable building block in medicinal chemistry and organic synthesis, serving as a precursor for a wide range of pharmaceutical agents and fine chemicals. The classical synthetic routes to this and other arylsulfonamides, however, are often fraught with environmental and safety concerns. Traditional methods frequently rely on the use of highly corrosive reagents like chlorosulfonic acid, stoichiometric amounts of hazardous chemicals, and large volumes of volatile organic compounds (VOCs) that contribute to environmental pollution and pose risks to researcher safety.[1][2][3]

The principles of green chemistry call for a fundamental rethinking of these established pathways. The goal is to design chemical syntheses that are inherently safer, more energy-efficient, and minimize waste generation. This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern, greener alternatives for the synthesis of this compound. We will explore strategies that reduce hazardous reagent use, employ sustainable solvents, and improve atom economy by designing more direct and elegant synthetic routes.

Strategic Overview: Greening the Pathway to this compound

The synthesis of this compound can be dissected into two primary transformations: the formation of a reactive sulfonyl intermediate (traditionally a sulfonyl chloride) and its subsequent amination. Green chemistry offers innovative solutions at each stage, including approaches that bypass the need for isolating hazardous intermediates altogether.

cluster_0 Traditional Synthesis Pathway cluster_1 Green Chemistry Pathways A Bromobenzene B 2-Bromobenzenesulfonyl Chloride A->B Chlorosulfonic Acid (Corrosive, Waste) C This compound B->C Ammonia in Organic Solvent (VOCs) D 2-Bromothiophenol E In Situ Sulfonyl Chloride (Generated in Green Solvent) D->E Oxidative Chlorination in Water/EtOH F This compound E->F Aqueous Ammonia G Bromobenzene G->F Direct C-H Sulfonamidation (Catalytic, Atom-Economic)

Diagram 1: Comparison of traditional vs. green synthetic strategies for this compound.

In Situ Generation of Sulfonyl Chlorides in Sustainable Solvents

A significant green advancement involves avoiding the isolation of highly reactive and corrosive sulfonyl chlorides. Instead, they can be generated in situ from more stable precursors, such as thiols, in environmentally benign solvents like water or ethanol.[1] This strategy minimizes handling risks and reduces the reliance on hazardous chlorinated solvents.

Causality and Scientific Rationale

The oxidative chlorination of thiols allows for the formation of the sulfonyl chloride intermediate under much milder conditions than traditional methods.[1] Using an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in water or ethanol provides a safer and more sustainable alternative to reagents like thionyl chloride or chlorosulfonic acid. The subsequent reaction with an amine in the same pot (a "one-pot" synthesis) enhances efficiency and reduces waste from intermediate purification steps.

Protocol 1: One-Pot Synthesis via Oxidative Chlorination in Ethanol

This protocol describes the synthesis of this compound from 2-bromothiophenol in ethanol.

Materials:

Reagent/SolventMolar Mass ( g/mol )Purpose
2-Bromothiophenol189.08Starting Material
Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O)255.98Oxidizing Agent
Ammonium Hydroxide (28-30% solution)35.05Nitrogen Source
Ethanol (EtOH)46.07Green Solvent
Deionized Water18.02Co-solvent/Workup

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromothiophenol (1.89 g, 10.0 mmol) in 30 mL of ethanol. Cool the solution to 0-5°C in an ice bath.

  • Oxidant Addition: Slowly add sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (3.84 g, 15.0 mmol) in small portions over 20-30 minutes, ensuring the temperature remains below 10°C.

  • Intermediate Formation: Stir the mixture at 0-5°C for 1 hour. The reaction progress can be monitored by TLC to observe the consumption of the starting thiol. This step forms the 2-bromobenzenesulfonyl chloride intermediate in situ.

  • Amination: While maintaining the temperature at 0-5°C, slowly add concentrated ammonium hydroxide (15 mL, ~220 mmol) dropwise to the reaction mixture. A precipitate will begin to form.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Product Isolation (Self-Validation): The product, this compound, is poorly soluble in the ethanol/water mixture and will precipitate. Isolate the white solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove impurities. Dry the product under vacuum to yield pure this compound.

Data Comparison: Traditional vs. Green Oxidative Chlorination

ParameterTraditional Method (Chlorosulfonation)Green Method (Oxidative Chlorination)
Sulfur Source Bromobenzene2-Bromothiophenol
Reagent Chlorosulfonic Acid (highly corrosive)NaDCC·2H₂O (solid, easier to handle)
Solvent Dichloromethane (VOC) or neatEthanol/Water (Benign)[1]
Temperature 15-60°C[3]0°C to Room Temperature
Workup Hazardous quenching on ice, extractionSimple filtration
Byproducts HCl gas, excess sulfuric acidDichloroisocyanurate salts, NaCl

Direct C-H Sulfonamidation: The Atom-Economic Frontier

The most advanced green strategies aim to construct the target molecule by forming only the desired bonds, a concept known as atom economy. Direct C-H functionalization is a powerful tool in this regard, as it avoids the need for pre-functionalized starting materials.[4] Catalytic methods that can directly convert a C-H bond on bromobenzene to a C-SO₂N bond represent an ideal synthetic route.

Causality and Scientific Rationale

Transition metal catalysis, particularly with iridium, has shown promise for the direct amidation of arene C-H bonds using sulfonyl azides as the nitrogen source.[5] This approach is highly efficient as it forms the C-S and S-N bonds with the liberation of non-toxic nitrogen gas as the only byproduct.[4][6] While a specific protocol for this compound is an area of active research, the general principles provide a clear blueprint for future development.

Ir_cat [Ir] Catalyst Intermediate_1 Iridacycle Intermediate [Ir]-Ar Ir_cat->Intermediate_1 C-H Activation Arene Bromobenzene (Ar-H) Arene->Intermediate_1 Azide Sulfonyl Azide (RSO₂N₃) Intermediate_2 Nitrene Insertion or Concerted Amidination Azide->Intermediate_2 Product Sulfonamide (Ar-SO₂NHR) N2 N₂ Gas (Sole Byproduct) Intermediate_1->Intermediate_2 Coordination Intermediate_2->Ir_cat Reductive Elimination Intermediate_2->Product Intermediate_2->N2

Diagram 2: Simplified catalytic cycle for Iridium-catalyzed direct C-H amidation.

Conceptual Protocol: Iridium-Catalyzed C-H Sulfonamidation

This conceptual protocol is based on established methods for direct arene amidation and serves as a template for synthesizing this compound.[5]

Materials:

Reagent/SolventPurpose
BromobenzeneStarting Material
Methanesulfonyl AzideSulfonamidation Reagent
[IrCp*Cl₂]₂Iridium Catalyst Precursor
Silver Salt (e.g., AgNTf₂)Halide Scavenger/Co-catalyst
1,2-Dichloroethane (DCE)Solvent (Note: Greener solvent screening is advised)

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk tube under an argon atmosphere, add the iridium catalyst precursor [IrCp*Cl₂]₂ (0.025 mmol) and AgNTf₂ (0.05 mmol).

  • Reagent Addition: Add bromobenzene (1.0 mmol), methanesulfonyl azide (1.2 mmol), and 3 mL of 1,2-dichloroethane.

  • Reaction: Seal the tube and heat the reaction mixture at 50-80°C for 12-24 hours.

  • Monitoring: Monitor the formation of the product by GC-MS or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, filter through a pad of celite to remove metal salts, and concentrate the filtrate. Purify the crude product by flash column chromatography.

Note on Greenness: While this method is highly atom-economical, the use of chlorinated solvents like DCE is a drawback. Future research should focus on adapting these catalytic systems to more sustainable solvents, such as bio-derived ethers (e.g., CPME) or polar aprotic solvents like dimethyl carbonate (DMC).

Leveraging Mechanochemistry and Alternative Energy Sources

Emerging green technologies offer pathways that reduce or eliminate the need for bulk solvents.

  • Mechanochemistry: This approach uses mechanical force (e.g., ball milling) to initiate chemical reactions. A solvent-free mechanochemical synthesis of sulfonamides has been demonstrated, involving a one-pot tandem oxidation-chlorination of disulfides followed by amination.[7] This method is highly efficient, cost-effective, and environmentally friendly.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields.[8][9] Applying microwave energy to the amination of 2-bromobenzenesulfonyl chloride in a green solvent like water or PEG could offer a rapid and efficient protocol.[10]

Conclusion and Future Outlook

The synthesis of this compound is an excellent case study for the application of green chemistry principles to the production of essential chemical intermediates. By moving away from hazardous reagents and volatile organic solvents, we can develop synthetic routes that are not only safer and more sustainable but also often more efficient. The one-pot oxidative chlorination in aqueous or alcoholic media provides a readily implementable green alternative. Looking forward, the development of robust catalytic systems for direct C-H sulfonamidation stands as the ultimate goal, promising a truly atom-economic and waste-free synthesis. Further exploration into solvent-free methods like mechanochemistry and the use of alternative energy sources will continue to push the boundaries of sustainable chemical manufacturing.

References

  • Haj Houssein, M., Al-Hourani, B., Al-Haj, A., & Jouma, M. (2022). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity.
  • ResearchGate. (n.d.). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity | Request PDF.
  • Zaręba, P., Siwek, A., Stary, K., Gryboś, A., Szlósarczyk, M., & Witek, K. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Ultrasonics Sonochemistry, 89, 106165. [Link]
  • ResearchGate. (n.d.).
  • Colmegna, L., et al. (2023). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions | Request PDF.
  • Khaitov, J. K., et al. (2024). Recent progress in cross-dehydrogenative sulfonamidation of (hetero)arenes.
  • Lee, D., Kim, Y., & Chang, S. (2013). Iridium-Catalyzed Direct Arene C–H Bond Amidation with Sulfonyl- and Aryl Azides. The Journal of Organic Chemistry, 78(21), 11102–11109. [Link]
  • Ji, Z. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Tianjin Chemical Industry.
  • LookChem. (n.d.). Cas 2905-25-1, 2-Bromobenzenesulphonyl chloride.
  • Royal Society of Chemistry. (n.d.). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides.
  • NET. (2020). Direct sulfonamidation of (hetero)
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • ChemicalBook. (n.d.). 4-Bromobenzenesulfonamide CAS#: 701-34-8.
  • J&K Scientific. (n.d.). This compound | 92748-09-9.
  • ResearchGate. (n.d.). Microwave-Assisted Solvent-Free Synthesis of Quinolines Using N-Bromosulfonamides | Request PDF.

Sources

Flow Chemistry Applications for Reactions Involving 2-Bromobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Continuous Flow for Advanced Sulfonamide Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for efficient, scalable, and safe chemical processes is paramount. 2-Bromobenzenesulfonamide serves as a critical building block for a diverse range of biologically active molecules. Its functionalization, primarily through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, is a cornerstone of many drug discovery programs. Traditional batch processing of these reactions, while well-established, often faces challenges related to scalability, heat and mass transfer limitations, and safety concerns, particularly with exothermic reactions or the use of hazardous reagents.[1]

Continuous flow chemistry emerges as a transformative technology to address these challenges. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers unparalleled control over reaction parameters, leading to enhanced safety, improved yields, and greater consistency.[2] This guide provides detailed application notes and protocols for leveraging flow chemistry in key transformations of this compound, specifically focusing on Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. The protocols are designed for researchers, scientists, and drug development professionals seeking to integrate this powerful technology into their workflows.

The Rationale for Flow Chemistry with this compound

The decision to transition from batch to continuous flow for reactions involving this compound is underpinned by several key advantages:

  • Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given time, significantly mitigating the risks associated with exothermic events or the handling of potentially unstable intermediates.[2]

  • Superior Process Control: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, minimizing the formation of byproducts and leading to higher product purity.

  • Scalability and Reproducibility: Scaling up a flow process involves running the system for a longer duration or "numbering up" by using multiple reactors in parallel, which is often more straightforward and predictable than scaling up batch reactors.[1]

  • Overcoming Solubility and Clogging Issues: A significant challenge in palladium-catalyzed cross-coupling reactions is the precipitation of inorganic salts (e.g., from the base), which can lead to reactor clogging in flow systems. This guide will detail strategies, such as the use of soluble organic bases or packed-bed reactors, to circumvent this issue.[3][4]

Application Note 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, coupling an organoboron species with an organic halide.[5] When applied to this compound, this reaction opens a pathway to a wide array of biaryl sulfonamides, which are prevalent motifs in medicinal chemistry.

Causality of Experimental Choices

In designing a flow protocol for the Suzuki-Miyaura coupling of this compound, several factors are critical:

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high efficiency. For substrates like this compound, a catalyst system that is robust and active for aryl bromides is necessary. Heterogeneous catalysts, such as palladium supported on a solid matrix, are particularly advantageous for flow chemistry as they can be packed into a column (packed-bed reactor), simplifying product purification and allowing for catalyst reuse.[6][7]

  • Base and Solvent System: The base is essential for the transmetalation step in the catalytic cycle.[5] However, common inorganic bases like potassium carbonate can precipitate and cause clogging. A biphasic solvent system (e.g., toluene/water) with a phase-transfer catalyst or the use of a soluble organic base can mitigate this.

  • Reactor Type: A packed-bed reactor containing a heterogeneous palladium catalyst offers a practical and efficient setup for this reaction.[6][7] The continuous flow of reactants through the catalyst bed ensures efficient conversion and minimizes catalyst leaching.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reagent Preparation cluster_flow Flow System cluster_collection Collection & Workup A Solution A: This compound Arylboronic Acid Solvent (e.g., Toluene) P1 Syringe Pump 1 A->P1 B Solution B: Aqueous Base (e.g., K2CO3) Phase-Transfer Catalyst (optional) P2 Syringe Pump 2 B->P2 C Catalyst Cartridge: Packed with Heterogeneous Pd Catalyst (e.g., Pd/C) R Heated Packed-Bed Reactor C->R Contains M T-Mixer P1->M P2->M M->R BPR Back Pressure Regulator R->BPR Coll Product Collection BPR->Coll Workup Phase Separation & Purification Coll->Workup Buchwald_Workflow cluster_prep Reagent Preparation cluster_flow Flow System cluster_collection Collection & Workup Reagents Stock Solution: This compound Amine DBU Pd Catalyst/Ligand Solvent (e.g., Toluene/MeCN) P1 Syringe Pump Reagents->P1 R Heated Coil Reactor P1->R BPR Back Pressure Regulator R->BPR Coll Product Collection BPR->Coll Workup Solvent Removal & Purification Coll->Workup

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2-Bromobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromobenzenesulfonamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this multi-step synthesis. This guide is structured to provide direct answers to potential issues, explain the underlying chemical principles, and offer robust protocols for success.

The synthesis of this compound is typically a two-step process. First, an appropriate aromatic precursor, such as 2-bromoaniline or 2-aminobenzenesulfonic acid, is converted into 2-bromobenzenesulfonyl chloride. This is often achieved through a Sandmeyer-type reaction, which involves diazotization followed by a copper-catalyzed sulfonyl chlorination. The second step is the conversion of the resulting sulfonyl chloride into the desired sulfonamide via ammonolysis. Each step presents unique challenges that can impact overall yield and purity.

Overall Synthetic Workflow

The logical flow from starting material to the final product is critical for developing a robust synthetic strategy. The diagram below outlines the typical two-step pathway.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Ammonolysis cluster_2 Purification & Analysis start 2-Bromoaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium 2-Bromobenzenediazonium Chloride (Unstable Intermediate) diazotization->diazonium sandmeyer Sandmeyer-type Reaction (SO₂, CuCl/CuCl₂) diazonium->sandmeyer sulfonyl_chloride 2-Bromobenzenesulfonyl Chloride sandmeyer->sulfonyl_chloride ammonolysis Ammonolysis (Aq. NH₃ or NH₄OH) sulfonyl_chloride->ammonolysis product_crude Crude this compound ammonolysis->product_crude purification Recrystallization product_crude->purification analysis Characterization (NMR, MS, mp) purification->analysis

Caption: High-level workflow for this compound synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride

This step is often the most challenging due to the instability of the diazonium salt intermediate.

Problem / Question Probable Causes Recommended Solutions & Scientific Rationale
Why is my reaction mixture turning dark brown/black during diazotization, with vigorous gas evolution? 1. Temperature Excursion: The diazonium salt is decomposing.Maintain Strict Temperature Control (0-5 °C): The diazotization reaction is highly exothermic. Add the sodium nitrite solution slowly and dropwise to a well-chilled acidic solution of the aniline precursor, ensuring the internal temperature never exceeds 5 °C.[1] Causality: Above this temperature, the diazonium salt readily decomposes, leading to the formation of phenols and other colored byproducts, while releasing N₂ gas.[2][3]
2. Insufficient Acid: The medium is not acidic enough to stabilize the diazonium salt and prevent unwanted side reactions like azo coupling.Use Sufficient Acid: Ensure a molar excess of acid (e.g., 3-4 equivalents of HCl) is used.[1] This maintains a low pH, fully protonating the aniline and preventing the formation of diazoamino compounds which can lead to tars.[4]
My yield of 2-bromobenzenesulfonyl chloride is very low after the Sandmeyer reaction. 1. Premature Decomposition of Diazonium Salt: See the point above.Immediate Use of Diazonium Salt: The diazonium salt should be used immediately in the subsequent Sandmeyer step without isolation. Prepare the copper catalyst and SO₂ solution in advance and add the freshly prepared, cold diazonium salt solution to it.
2. Inefficient Sulfonylation: Poor reaction between the diazonium salt, SO₂, and the copper catalyst.Ensure Catalyst Activity: Use a reliable source of cuprous chloride (CuCl) as the catalyst.[5] The reaction proceeds via a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical.[3][6][7] Saturate with SO₂: The reaction medium (often acetic acid or aqueous acid) should be saturated with sulfur dioxide before adding the diazonium salt. This ensures that the aryl radical formed is efficiently trapped by SO₂ to form a sulfonyl radical intermediate.[5]
3. Hydrolysis of Product: The 2-bromobenzenesulfonyl chloride product is moisture-sensitive and can hydrolyze back to 2-bromobenzenesulfonic acid during workup.[8][9][10]Anhydrous Workup: Perform the workup quickly and under cold conditions. Extract the product into a non-polar organic solvent (e.g., dichloromethane or diethyl ether), and use a saturated brine solution for washing to minimize the transfer of water. Dry the organic layer thoroughly with a desiccant like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.[11]
Step 2: Synthesis of this compound

This step involves the reaction of the sulfonyl chloride with an ammonia source.

Problem / Question Probable Causes Recommended Solutions & Scientific Rationale
The reaction is incomplete, and I am recovering a lot of unreacted 2-bromobenzenesulfonyl chloride. 1. Insufficient Nucleophile: Not enough ammonia was available to react with the sulfonyl chloride.Use Excess Ammonia Source: Add the sulfonyl chloride solution slowly to a stirred, cooled (0-10 °C) excess of concentrated aqueous ammonia (ammonium hydroxide).[12] A typical ratio is 2-3 equivalents of ammonia. Causality: Using an excess of the nucleophile (ammonia) drives the reaction to completion according to Le Châtelier's principle. The excess ammonia also neutralizes the HCl byproduct formed during the reaction.
2. Hydrolysis of Starting Material: The sulfonyl chloride hydrolyzed before it could react with ammonia.Control Addition and Temperature: Add the sulfonyl chloride (dissolved in a water-miscible solvent like THF or acetone if necessary) to the cold ammonia solution. Do not add water or aqueous ammonia to the sulfonyl chloride, as this promotes hydrolysis.[11][13] Keeping the temperature low minimizes the rate of the competing hydrolysis reaction.
My final product is difficult to purify and appears oily or gummy. 1. Presence of Ammonium Salts: Ammonium chloride (NH₄Cl), a byproduct of the reaction, may be co-precipitating with your product.Thorough Washing: After filtering the crude product, wash it extensively with cold water. This will dissolve and remove the highly water-soluble NH₄Cl salt.
2. Incomplete Reaction: The presence of unreacted, oily 2-bromobenzenesulfonyl chloride is contaminating the solid sulfonamide product.Optimize Reaction Conditions: Ensure the reaction goes to completion by allowing sufficient reaction time (monitor by TLC) and using an excess of ammonia as described above. A basic wash (e.g., with dilute sodium bicarbonate) during workup can help hydrolyze and remove any remaining sulfonyl chloride, but this may also hydrolyze the product if not done carefully.
How can I improve the purity and crystal quality of the final product? Impurities are trapped within the crystal lattice of the crude product.Recrystallization: This is the most effective method for purifying the final product. A common solvent system is ethanol/water. Dissolve the crude this compound in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize the formation of pure crystals.[14]

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromobenzenesulfonyl Chloride

This protocol is adapted from established Sandmeyer-type procedures.[15][16]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 2-bromoaniline (17.2 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (40 mL) and water (40 mL).

  • Diazotization: Cool the stirred mixture to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (7.2 g, 0.105 mol) in 20 mL of water. Add this sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes at this temperature.

  • Sulfonylation: In a separate, larger flask, prepare a solution of cuprous chloride (2.0 g) in 100 mL of glacial acetic acid. Cool this mixture to 10-15 °C and saturate it by bubbling sulfur dioxide (SO₂) gas through it for 20-30 minutes.

  • Reaction: Slowly add the cold diazonium salt solution prepared in step 2 to the SO₂-saturated acetic acid solution over 30-40 minutes, maintaining the temperature between 10-20 °C. Vigorous evolution of nitrogen gas will occur.

  • Workup: After the addition is complete and gas evolution has ceased, stir the mixture for another hour at room temperature. Pour the reaction mixture into 500 mL of ice-water. The 2-bromobenzenesulfonyl chloride will precipitate as a solid or oil.

  • Extraction & Isolation: Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, wash with cold water (2 x 100 mL), then with a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-bromobenzenesulfonyl chloride. The product is often used directly in the next step without further purification.[8][17]

Protocol 2: Synthesis of this compound

This protocol is based on standard ammonolysis of sulfonyl chlorides.[18][19]

  • Preparation: Place 200 mL of concentrated aqueous ammonia (approx. 28-30%) in a beaker or flask and cool it to 0-10 °C in an ice bath with stirring.

  • Reaction: Dissolve the crude 2-bromobenzenesulfonyl chloride (approx. 0.1 mol) from the previous step in 50 mL of tetrahydrofuran (THF). Add this solution dropwise to the cold, stirred ammonia solution over 20-30 minutes. A white precipitate will form.

  • Digestion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with several portions of cold water to remove ammonium salts. Further purify the crude product by recrystallizing from an ethanol/water mixture. Dry the purified crystals in a vacuum oven. The expected melting point is 191-195 °C.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Sandmeyer-type synthesis of 2-bromobenzenesulfonyl chloride? A1: The reaction is a well-established radical-nucleophilic aromatic substitution (SRNAr).[6] It proceeds through several key steps:

  • Diazotization: The primary aromatic amine (2-bromoaniline) reacts with nitrous acid (formed in situ from NaNO₂ and HCl) to form a stable diazonium salt.[20]

  • Single Electron Transfer (SET): The Cu(I) catalyst (from CuCl) donates a single electron to the diazonium salt.

  • Radical Formation: The resulting intermediate is unstable and loses a molecule of nitrogen gas (N₂) to form an aryl radical.

  • Sulfonyl Radical Formation: The aryl radical reacts with dissolved sulfur dioxide (SO₂) to form an aryl sulfonyl radical.

  • Atom Transfer: This sulfonyl radical abstracts a chlorine atom from a Cu(II)Cl₂ species (formed in step 2), yielding the final 2-bromobenzenesulfonyl chloride product and regenerating the Cu(I) catalyst.

G A Ar-N₂⁺ B [Ar-N₂]• A->B + e⁻ (from Cu(I)) C Ar• + N₂ B->C Loss of N₂ D Ar-SO₂• C->D + SO₂ E Ar-SO₂Cl D->E + Cl• (from Cu(II)) Cu1 Cu(I)Cl Cu2 Cu(II)Cl₂ Cu1->Cu2 -e⁻ Cu2->Cu1 +Cl•

Caption: Simplified mechanism of the Sandmeyer-type sulfonylation.

Q2: Why is 2-bromobenzenesulfonyl chloride so sensitive to moisture? A2: Sulfonyl chlorides are highly electrophilic at the sulfur atom. The chlorine atom is a good leaving group. Water acts as a nucleophile, attacking the sulfur atom. This leads to a hydrolysis reaction that produces the corresponding sulfonic acid (2-bromobenzenesulfonic acid) and hydrochloric acid.[9][10] This is why anhydrous conditions are crucial during the workup and storage of this intermediate.[13][21][22]

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product? A3:

  • Thin-Layer Chromatography (TLC): Ideal for monitoring reaction progress. You can easily see the consumption of the starting material and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate and the final product. For this compound, you would expect to see characteristic peaks for the aromatic protons and a broad signal for the -NH₂ protons.[23]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point Analysis: A sharp melting point close to the literature value (191-195 °C for this compound) is a good indicator of purity.

Q4: What are the primary safety concerns for this synthesis? A4:

  • Diazonium Salts: Solid diazonium salts can be explosive when dry. The procedures described here generate them in situ in solution, which is much safer. Never attempt to isolate the diazonium salt.

  • Sulfur Dioxide (SO₂): This is a toxic and corrosive gas. All manipulations involving SO₂ must be performed in a well-ventilated fume hood.

  • Acids and Reagents: Concentrated acids, thionyl chloride (if used as an SO₂ source), and 2-bromoaniline are corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

  • CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google P
  • 98-09-9(Benzenesulfonyl chloride) Product Description - ChemicalBook.
  • Studies on synthesis of 2-bromobenzenesulfonyl chloride - Semantic Scholar.
  • 2-Bromobenzenesulphonyl chloride Seven Chongqing Chemdad Co. ,Ltd.
  • Cas 2905-25-1,2-Bromobenzenesulphonyl chloride - LookChem.
  • Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem.
  • 2-Bromobenzenesulfonyl chlorid | 442844-5G | SIGMA-ALDRICH | SLS.
  • Benzenesulfonyl chloride 98-09-9 wiki - Guidechem.
  • Benzenesulfonyl chloride - Wikipedia.
  • BENZENESULFONYL CHLORIDE - CAMEO Chemicals - NOAA.
  • An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide - Benchchem.
  • Sandmeyer reaction - Wikipedia.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • The Sandmeyer Reactions - Chad's Prep®.
  • Benzenesulfonamide - The Royal Society of Chemistry.
  • Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis - Benchchem.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • Diazotis
  • Technical Support Center: Synthesis of N-(4-bromobenzenesulfonyl)benzamide - Benchchem.
  • Sandmeyer reaction - L.S.College, Muzaffarpur.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Ethanesulfonic acid, 2-bromo-, sodium salt - Organic Syntheses Procedure.
  • Optimization of reaction conditions.
  • Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide - PrepChem.com.
  • 2-Bromobenzenesulfonyl chloride 97 2905-25-1 - Sigma-Aldrich.
  • This compound 97 92748-09-9 - Sigma-Aldrich.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - MDPI.
  • (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis.

Sources

Technical Support Center: Synthesis of 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question: My final product is a mixture of isomers, with the 4-bromo isomer being a major contaminant. How can I improve the selectivity for this compound?

Answer: This issue is characteristic of synthesizing this compound via the chlorosulfonation of bromobenzene. The bromine atom on the benzene ring is an ortho-, para- director for electrophilic aromatic substitution. Steric hindrance from the bromine atom slightly disfavors ortho substitution, but the electronic effect still leads to a mixture of products. However, para-substitution is significantly favored. Studies on the analogous sulfonation of chlorobenzene show a product distribution of 98.8% para, 0.8% ortho, and 0.4% meta.[1] A similar distribution can be expected for bromobenzene.

Root Cause Analysis:

  • Electronic and Steric Effects: The inherent directing effects of the bromo substituent favor the formation of the 4-bromobenzenesulfonyl chloride intermediate.

  • Reaction Conditions: High temperatures can sometimes decrease selectivity.

Solutions:

  • Alternative Synthetic Route: The most effective way to ensure the exclusive formation of the 2-bromo isomer is to start with a precursor that already has the desired substitution pattern. The recommended route is the diazotization of 2-bromoaniline, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) halide catalyst to form 2-bromobenzenesulfonyl chloride.[2][3] This intermediate is then reacted with ammonia to yield this compound.

  • Purification: If you must use the chlorosulfonation route, careful purification is necessary. The isomers can be challenging to separate due to their similar physical properties.

    • Fractional Crystallization: This can be attempted, but may not be highly efficient.

    • Chromatography: Column chromatography on silica gel is the most effective method for separating the isomers. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.

Question: My yield is consistently low, and I observe a significant amount of a water-soluble byproduct. What is the likely cause and how can I prevent it?

Answer: A low yield of the desired sulfonamide, coupled with a water-soluble byproduct, strongly suggests the hydrolysis of the 2-bromobenzenesulfonyl chloride intermediate to 2-bromobenzenesulfonic acid. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis, even by atmospheric moisture.

Root Cause Analysis:

  • Presence of Water: Contamination of reagents, solvents, or glassware with water.

  • Incomplete Reaction: If the amination step is not driven to completion, the unreacted sulfonyl chloride can hydrolyze during the work-up.

Solutions:

  • Strict Anhydrous Conditions:

    • Glassware: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Solvents and Reagents: Use anhydrous solvents and ensure all reagents are dry.

  • Reaction Work-up: Quench the reaction mixture by pouring it onto ice, which will precipitate the sulfonamide and sulfonyl chloride, while the sulfonic acid remains in the aqueous layer.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the 2-bromobenzenesulfonyl chloride. Ensure the reaction has gone to completion before initiating the work-up.

Question: During the synthesis via the Sandmeyer route, I'm getting a significant amount of 1,2-dibromobenzene as a byproduct. Why is this happening?

Answer: The formation of 1,2-dibromobenzene is a known side reaction in the Sandmeyer reaction when using copper(I) bromide as the catalyst for the conversion of the diazonium salt.

Root Cause Analysis:

  • Competitive Halogenation: The diazonium group is replaced by a bromide ion from the copper(I) bromide catalyst instead of the desired sulfonyl chloride group.

Solutions:

  • Use Copper(I) Chloride: Employing copper(I) chloride as the catalyst will lead to the formation of 1-bromo-2-chlorobenzene as the main halogenated byproduct, which may be easier to separate from the desired product.

  • Control of Reaction Conditions: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to minimize side reactions. The slow addition of the diazonium salt solution to the sulfur dioxide/catalyst mixture is also crucial.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies:

  • Chlorosulfonation of Bromobenzene: This is a one-pot reaction where bromobenzene is treated with chlorosulfonic acid. This method is direct but suffers from poor regioselectivity, yielding a mixture of isomers with the 4-bromo isomer predominating.

  • Diazotization of 2-Bromoaniline: This multi-step synthesis involves the conversion of 2-bromoaniline to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction) to give 2-bromobenzenesulfonyl chloride. This intermediate is then treated with ammonia to afford the desired this compound. This route offers excellent regioselectivity.

Q2: What is the role of the copper catalyst in the Sandmeyer reaction for this synthesis?

The copper(I) catalyst facilitates the conversion of the aryl diazonium salt to an aryl radical, with the concomitant release of nitrogen gas. This aryl radical then reacts with sulfur dioxide to form a sulfonyl radical, which is subsequently trapped by a chloride ion to yield the sulfonyl chloride.[2][3]

Q3: How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value (191-195 °C) is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and substitution pattern of the benzene ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the sulfonamide group (N-H and S=O stretches).

Side Reaction Summary and Troubleshooting

Side Product Likely Cause Suggested Solution(s)
4-BromobenzenesulfonamideChlorosulfonation of bromobenzeneUse the Sandmeyer route from 2-bromoaniline; Separate isomers via column chromatography.
2-Bromobenzenesulfonic acidHydrolysis of 2-bromobenzenesulfonyl chlorideMaintain strict anhydrous conditions; Ensure complete reaction before work-up.
1,2-DibromobenzeneSandmeyer reaction with CuBrUse CuCl as the catalyst; Maintain low reaction temperatures.
2-BromophenolHydrolysis of the diazonium saltMaintain low temperatures during diazotization and the Sandmeyer reaction.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthesis of this compound via the Sandmeyer route and the competing side reactions.

G cluster_main Main Synthetic Pathway cluster_side Side Reactions 2-Bromoaniline 2-Bromoaniline Diazonium Salt Diazonium Salt 2-Bromoaniline->Diazonium Salt NaNO2, HCl 0-5 °C 2-Bromobenzenesulfonyl\nChloride 2-Bromobenzenesulfonyl Chloride Diazonium Salt->2-Bromobenzenesulfonyl\nChloride SO2, CuCl 2-Bromophenol 2-Bromophenol Diazonium Salt->2-Bromophenol H2O (hydrolysis) 1-Bromo-2-chlorobenzene 1-Bromo-2-chlorobenzene Diazonium Salt->1-Bromo-2-chlorobenzene CuCl This compound This compound 2-Bromobenzenesulfonyl\nChloride->this compound NH3 2-Bromobenzenesulfonic\nAcid 2-Bromobenzenesulfonic Acid 2-Bromobenzenesulfonyl\nChloride->2-Bromobenzenesulfonic\nAcid H2O (hydrolysis)

Caption: Synthetic pathway and side reactions for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromobenzenesulfonyl Chloride via Sandmeyer Reaction

This protocol is a general guideline and should be adapted and optimized based on specific laboratory conditions and safety protocols.

  • Diazotization of 2-Bromoaniline:

    • In a flask, dissolve 2-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).

    • Cool this mixture to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture onto ice water.

    • The 2-bromobenzenesulfonyl chloride will precipitate as a solid or oil.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-bromobenzenesulfonyl chloride. This product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

  • Amination:

    • Dissolve the crude 2-bromobenzenesulfonyl chloride in an anhydrous solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent.

    • Wash the collected solid or the organic extracts with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

References

  • D. S. B. Daniels, et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.
  • Savchenkov, P. O., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max-Planck-Gesellschaft.
  • LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.
  • Knight, J. A. (1957). The isomer distribution in the sulfonation of iodobenzene. BYU ScholarsArchive.
  • Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
  • Cerfontain, H., et al. (1979). Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. ResearchGate.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
  • Barabe, F., et al. (2021). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health.
  • Chemistry Steps. (n.d.). Sulfonation of Benzene.

Sources

Technical Support Center: Purification of Crude 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Bromobenzenesulfonamide (CAS 92748-09-9). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block in pharmaceutical and agrochemical synthesis.[1] As a key intermediate, its purity is paramount for the success of subsequent synthetic transformations and the integrity of final products.[2]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, structured in a practical question-and-answer format. We will explore the causality behind experimental choices to empower you with the ability to diagnose and solve purification challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Question: My recrystallization of this compound resulted in a very low yield. What went wrong?

Answer:

Low yield in recrystallization is a common issue that can typically be traced back to one of the following causes:

  • Excessive Solvent Usage: The most frequent error is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume will prevent the solution from becoming saturated upon cooling, leaving a significant portion of your product dissolved in the mother liquor.[3]

    • Solution: Next time, add the hot solvent portion-wise to the crude solid, with heating and stirring, until the solid just dissolves.[3] To recover product from the current filtrate, you can try boiling off some of the solvent to concentrate the solution and then attempt to recrystallize again.

  • Premature Crystallization: If the hot, saturated solution is not filtered quickly (to remove insoluble impurities), the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Always use a pre-heated stemless funnel and fluted filter paper for hot filtration.[4] Adding a small excess of hot solvent before filtration can also provide a buffer against premature crystallization.[4] This excess can be boiled off before the final cooling step.

  • Inappropriate Solvent Choice: The ideal solvent is one in which this compound is highly soluble when hot but poorly soluble when cold.[5] If the compound has significant solubility even at low temperatures, your recovery will be poor.

  • Insufficient Cooling: For maximum yield, after the flask has cooled slowly to room temperature, it should be placed in an ice bath for 15-30 minutes to maximize precipitation.[6]

Question: During cooling, my product separated as an oil instead of crystals ("oiling out"). How do I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This is often because the solution temperature is above the melting point of the solute (or a solute-impurity mixture), or the impurity concentration is very high.[6] An oiled-out product is typically impure.[6]

  • Immediate Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[6] Insulating the flask can promote gradual cooling.[6]

  • Alternative Solvents: The solvent may be too nonpolar for your compound. Try a more polar solvent or a mixed-solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[6]

  • Induce Crystallization: At a temperature just below the point where it oiled out, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[6]

  • Pre-Purification: If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug before attempting recrystallization.[6]

Question: My solution has cooled, but no crystals have formed. What should I do?

Answer:

This issue typically arises from two main causes: the solution is not saturated, or it is supersaturated.

  • Unsaturated Solution: You may have used too much solvent.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.

  • Supersaturated Solution: The solution is concentrated enough to crystallize, but the nucleation process has not initiated.[6]

    • Solution: Induce crystallization by scratching the inner wall of the flask at the surface of the liquid with a clean glass rod.[6] The microscopic scratches provide a surface for crystal nucleation. Alternatively, add a "seed crystal" of the pure compound to serve as a template for crystal growth.[6] If no seed crystal is available, dipping a glass rod into the solution, removing it to allow the solvent to evaporate (leaving a small solid deposit), and then re-inserting it can sometimes work.

Column Chromatography Issues

Question: My spots are streaking on the TLC plate and the column. How can I get sharp bands?

Answer:

Streaking is often caused by the acidic nature of the sulfonamide group interacting too strongly with the silica gel.

  • Solution: Modify the Mobile Phase. Add a small amount of acid to the eluent. A common practice is to add 0.5-1% acetic acid or formic acid to the mobile phase.[7] This protonates the compound, reducing its interaction with the silica surface and leading to sharper, more defined bands. The added acid is volatile and can be easily removed under reduced pressure.[7]

Question: I can't separate my product from a persistent impurity; they co-elute. What are my options?

Answer:

Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases.

  • Optimize the Mobile Phase:

    • Change Polarity: If you are using a hexane/ethyl acetate system, try switching to a different solvent system with different intermolecular interactions, such as dichloromethane/methanol.

    • Use a Gradient: Instead of an isocratic (constant composition) mobile phase, use a gradient elution. Start with a low polarity to elute non-polar impurities, and gradually increase the polarity to separate compounds with close Rf values.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase.

    • Reverse-Phase Chromatography: This is an excellent alternative where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like acetonitrile/water).[7] This completely changes the elution order and can effectively separate compounds that are inseparable on normal-phase silica.

    • Alumina: For some compounds, alumina (basic, neutral, or acidic) can provide different selectivity compared to silica gel.

  • Consider Stability: Ensure the impurity is not a degradation product being formed on the silica gel itself. You can test this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot has appeared. If so, deactivating the silica may be necessary.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Impurities often stem from the synthetic route. A common synthesis involves the reaction of 2-bromobenzenesulfonyl chloride with an amine source.[9][10] The sulfonyl chloride itself is often prepared from 2-aminobenzenesulfonic acid via a diazotization reaction.[11][12] Therefore, common process-related impurities could include:

  • Unreacted 2-bromobenzenesulfonyl chloride: This precursor is a common impurity if the amination reaction is incomplete.

  • Benzenesulfonamide: If the starting material for the bromination step was not pure.

  • Isomeric Bromobenzenesulfonamides: Depending on the bromination method used to create the precursor, other isomers (e.g., 4-bromobenzenesulfonamide) could be present.

  • Starting materials from earlier steps: Such as 2-aminobenzenesulfonic acid.

Q2: What is a good single solvent for the recrystallization of this compound?

A2: While the ideal solvent must often be determined experimentally, a good starting point for sulfonamides is an alcohol.[3] Given the melting point of this compound is quite high (191-195 °C), solvents like ethanol or isopropanol are excellent candidates.[13][14] They have good solvating power at their boiling points but reduced solubility at room temperature or in an ice bath. Water can also be used, though solubility at boiling may be lower, requiring larger volumes.[3]

Q3: How do I select a two-solvent system for recrystallization?

A3: A two-solvent system is ideal when no single solvent has the desired solubility profile. The requirements are:

  • Solvent #1 ("Soluble Solvent"): A solvent in which this compound is readily soluble, even at or near room temperature (e.g., ethanol, acetone).

  • Solvent #2 ("Insoluble Solvent" or "Anti-solvent"): A solvent in which the compound is poorly soluble (e.g., water, hexane).[4] The two solvents must be miscible with each other. A common and effective pair for sulfonamides is ethanol/water .[15]

Q4: What is a good starting mobile phase for flash column chromatography on silica gel?

A4: A mixture of a non-polar solvent like hexane (or heptane) and a more polar solvent like ethyl acetate is a standard choice.[7] To determine the optimal ratio, first perform TLC analysis. The ideal Rf (retention factor) for the compound of interest for column chromatography is typically between 0.2 and 0.4 . This provides a good balance between resolution and elution time. A starting point could be a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio based on the observed Rf.

Q5: How can I confirm the purity of my final, purified this compound?

A5: A combination of methods should be used to confirm purity:

  • Melting Point: The most straightforward method. A pure compound will have a sharp melting point that matches the literature value (191-195 °C).[13][14] Impurities will typically cause the melting point to be depressed and broaden.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple eluent systems.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like 1H NMR, 13C NMR, and Mass Spectrometry are essential.[16] High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity (e.g., >99%).[17]

Part 3: Data & Visualization

Purification Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial assessment of the crude product.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Final Analysis Start Crude this compound TLC_Analysis Analyze by TLC in Hexane:EtOAc (3:1) Start->TLC_Analysis Decision Assess TLC Results TLC_Analysis->Decision Recrystallize Recrystallization Decision->Recrystallize One major spot (Product) with minor, fast/slow-moving impurities Column Flash Column Chromatography Decision->Column Multiple spots with close Rf values AcidBase Acid-Base Extraction (for acidic/basic impurities) Decision->AcidBase Baseline or polar streaking impurities Final_Purity Confirm Purity (MP, NMR, HPLC) Recrystallize->Final_Purity Column->Final_Purity AcidBase->TLC_Analysis Re-analyze

Caption: Decision workflow for selecting a purification technique.

Table 1: Recommended Solvent Systems for Recrystallization
Solvent SystemTypeRationale & Comments
Isopropanol or EthanolSingle SolventGood starting choice. High solubility when hot, lower solubility when cold.
Ethanol / WaterTwo-SolventExcellent for inducing crystallization. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.[15]
Acetic Acid / WaterTwo-SolventUseful if acidic impurities are present. Dissolve in hot acetic acid and add water as the anti-solvent.
Table 2: Recommended Eluent Systems for Chromatography
Eluent SystemStationary PhaseApplication & Comments
Hexane / Ethyl Acetate (e.g., 4:1 to 2:1)Silica GelStandard system for compounds of moderate polarity. Adjust ratio to achieve Rf of 0.2-0.4.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Silica GelGood alternative to Hexane/EtOAc, offering different selectivity.
Hexane / Ethyl Acetate + 0.5% Acetic AcidSilica GelRecommended for reducing streaking. The acid suppresses deprotonation of the sulfonamide.[7]
Acetonitrile / WaterC18 Reverse-PhaseExcellent for separating closely related isomers or impurities that co-elute on silica.[7]

Part 4: Standard Operating Protocols

Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a stemless glass funnel and a clean receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent composition by TLC, aiming for an Rf of 0.2-0.4 for the target compound. Add 0.5% acetic acid to the eluent if streaking is observed.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method).

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elution: Add the eluent to the column and apply positive pressure (flash chromatography). Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Li, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4987.
  • Royal Society of Chemistry. (n.d.). Benzenesulfonamide - Supporting Information.
  • Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Organic Syntheses. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt.
  • ResearchGate. (n.d.). RECRYSTALLIZATION.
  • PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.
  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
  • Chemsrc. (n.d.). This compound.
  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins.
  • Open Flask. (2013, March 18). Column Chromatography....seems silly now..
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2022). (PDF) Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts.
  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.
  • ResearchGate. (2013). Troubleshooting protein purification?.
  • Tebubio. (2016, February 11). Antibody purification troubleshooting tips.

Sources

Technical Support Center: Troubleshooting Low Conversion in 2-Bromobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for reactions involving 2-Bromobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion and poor yields in their experiments. We will explore the causality behind these issues and provide field-proven, systematic approaches to reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound has stalled or shows very low conversion. What are the first things I should check?

A: Low conversion is a common challenge that can often be traced back to fundamental reaction parameters. Before undertaking extensive optimization, a systematic check of the basics is essential.

  • Reagent Purity: Verify the purity of all starting materials. Impurities in your this compound or coupling partner (e.g., boronic acid, amine) can poison the catalyst.[1] For instance, boronic acids can degrade over time, leading to lower effective concentrations and the introduction of catalyst-inhibiting byproducts.[1]

  • Inert Atmosphere: Palladium(0) catalysts, which are the active species in most cross-coupling reactions, are highly sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (argon or high-purity nitrogen). This requires using anhydrous, degassed solvents and employing proper Schlenk line or glovebox techniques.[1][2]

  • Solvent and Base Quality: Use high-purity, anhydrous solvents.[2][3] The presence of water can lead to unwanted side reactions, such as hydrolysis of reagents or catalyst deactivation.[3][4] Similarly, ensure your base is pure, anhydrous, and, if it's a solid, finely powdered to ensure reproducibility and optimal reactivity.[1][5]

Q2: I suspect my palladium catalyst is the issue. How do I troubleshoot catalyst-related problems for a sterically hindered substrate like this compound?

A: Catalyst performance is central to the success of cross-coupling reactions. The this compound substrate presents specific challenges due to the steric bulk and electronic properties of the sulfonamide group.

  • Catalyst Choice & Activity: Not all palladium sources are equal. If you are using a Pd(II) precursor like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient. Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst).[2][5] These precatalysts are designed for reliable and rapid formation of the active catalytic species.[2]

  • Ligand Selection: The ligand is arguably the most critical component for challenging substrates. The sulfonamide group is ortho to the bromine, creating steric hindrance that can slow the crucial oxidative addition step.[6] To overcome this, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[2][7][8] These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.[2][7] Standard, less bulky ligands like PPh₃ may be insufficient.[9]

Troubleshooting Workflow: Low Conversion

This workflow provides a logical sequence for diagnosing the root cause of poor reaction performance.

G start Low Conversion Observed reagents Step 1: Verify Reagent & Solvent Quality - Purity of starting materials? - Solvent anhydrous & degassed? - Base pure & dry? start->reagents atmosphere Step 2: Check Reaction Atmosphere - Is the system truly inert? - Proper degassing technique used? reagents->atmosphere  If reagents are OK catalyst Step 3: Evaluate Catalyst System - Is the ligand appropriate (bulky, e-rich)? - Is the Pd source active/fresh? atmosphere->catalyst  If atmosphere is inert conditions Step 4: Optimize Reaction Conditions - Screen different bases? - Increase temperature incrementally? - Adjust concentration? catalyst->conditions  If catalyst system is appropriate success Conversion Improved conditions->success

Caption: A systematic workflow for troubleshooting low conversion.

Reaction-Specific Guidance

Focus on Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction of this compound with an arylboronic acid is giving low yield. Which parameters are most important to optimize?

A: For Suzuki couplings, the interplay between the base, solvent, and catalyst/ligand system is paramount. Low yields often arise from an imbalance in these components.

  • The Critical Role of the Base: The base is not merely a spectator; it is essential for the transmetalation step, forming the active boronate species.[2] For many Suzuki reactions, inorganic bases are effective. Potassium phosphate (K₃PO₄) is often an excellent choice.[1][8] If that fails, consider screening cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[8][10] The base must be strong enough but not so strong that it causes decomposition or unwanted side reactions.[8]

  • Side Reactions to Consider:

    • Protodeboronation: This is the replacement of the boron group on your coupling partner with a hydrogen atom, effectively destroying it.[1] This side reaction is often promoted by excessive temperatures or the presence of water.[1] If you suspect this is an issue, consider using the corresponding boronic ester (e.g., a pinacol ester), which can be more stable.[1]

    • Homocoupling: The formation of a biaryl product from two molecules of your boronic acid is another common side reaction, often exacerbated by the presence of oxygen.[9][11] Thoroughly degassing your solvent is the best preventative measure.[11]

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommendationRationale & Key Considerations
Pd Source XPhos Pd G3 (1-3 mol%)Air-stable precatalyst ensures reliable activation.[2]
Ligand XPhos or SPhos (1.1-1.2 eq to Pd)Bulky, electron-rich ligands overcome steric hindrance and promote efficient catalysis.[2][7]
Base K₃PO₄ (2.0-3.0 equiv.)A strong, effective base for activating the boronic acid.[1][8] Must be anhydrous and finely powdered.
Solvent Toluene/Water (10:1) or 1,4-DioxaneCommon solvent systems that balance solubility and reactivity.[1][10] Must be rigorously degassed.
Temperature 80–110 °CHeating is typically required to overcome the activation barrier for this hindered substrate.[1][6]
Catalytic Cycle of Suzuki-Miyaura Coupling

Understanding the catalytic cycle helps pinpoint potential failure points.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br (this compound) ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Focus on Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is failing. What makes this transformation difficult?

A: The Buchwald-Hartwig amination is notoriously sensitive to reaction conditions, and using a sulfonamide substrate adds complexity.[12]

  • Base Selection is Crucial: This reaction requires a strong, non-nucleophilic base to deprotonate the amine without competing in the reaction.[13] Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[2][8] Weaker bases like carbonates are generally ineffective.

  • Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands are essential.[14] The choice of ligand can be the difference between no reaction and high yield. A screening of different Buchwald-type ligands is often necessary.[12][15]

  • Amine Reactivity: The nucleophilicity of the amine partner is important. Highly hindered or electron-deficient amines can be challenging coupling partners.[16] Additionally, with primary amines, a potential side reaction is double arylation, which can be minimized by adjusting the stoichiometry.[1]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale & Key Considerations
Pd Source Pd₂(dba)₃ or a Buchwald PrecatalystReliable sources of Pd(0) for this transformation.[2]
Ligand XPhos, RuPhos, or BrettPhosA screen of highly active, bulky ligands is recommended to find the optimal choice for your specific amine.[2]
Base NaOt-Bu or LHMDS (1.4-2.0 equiv.)A strong, non-nucleophilic base is required for amine deprotonation.[2][8]
Solvent Toluene or 1,4-DioxaneStandard anhydrous, degassed solvents for this reaction.[2][12]
Temperature 80–110 °CHeating is generally required.[12]

Experimental Protocols

Protocol 1: General Procedure for a Cross-Coupling Reaction Screen

This protocol outlines a systematic approach to optimizing your reaction by screening key parameters.

  • Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%) to a dry Schlenk tube or reaction vial equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.), the coupling partner (e.g., arylboronic acid, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[6]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[6]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction has stalled.[17]

  • Workup: After cooling the reaction to room temperature, quench with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[6]

Decision Tree for Parameter Optimization

When initial conditions fail, this decision tree can guide your optimization strategy.

G start Initial Reaction Failed (Low Conversion) check_reagents Re-confirm purity of all reagents & anhydrous conditions. start->check_reagents screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) check_reagents->screen_base  If reagents are confirmed pure screen_ligand Screen Ligands (e.g., XPhos, SPhos, RuPhos) screen_base->screen_ligand  If no improvement success Reaction Optimized screen_base->success  If conversion improves screen_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) screen_ligand->screen_solvent  If no improvement screen_ligand->success  If conversion improves adjust_temp Adjust Temperature (Increase in 10°C increments) screen_solvent->adjust_temp  If no improvement screen_solvent->success  If conversion improves adjust_temp->success  If conversion improves

Caption: A logical decision tree for reaction optimization.

References

  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
  • BenchChem. (2025).
  • BenchChem. (2025). selection of catalysts for cross-coupling with 2-Bromo-3-chlorobenzoic acid.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Bromothiophenol.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
  • Reddit. (2018).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2023).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Substituted Azetidines.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low conversion in 3-bromo-7-chloro-1-benzothiophene reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My sulfonamide reaction yield is consistently low. What are the first things I should check?

A1: Low yields are a common frustration, often stemming from a few key areas. Start by verifying the fundamentals of your setup:

  • Reagent Quality: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze into the corresponding, unreactive sulfonic acid.[1][2] It is crucial to use a fresh bottle or freshly purified sulfonyl chloride. Similarly, ensure your amine is pure and dry, as it can absorb atmospheric CO₂.[1]

  • Anhydrous Conditions: The presence of even trace amounts of water can lead to the hydrolysis of the sulfonyl chloride, a primary competitive pathway that consumes your starting material.[2][3] Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[1][2]

  • Base Selection: Use a pure, dry, non-nucleophilic organic base like triethylamine or pyridine.[2] An aqueous base like sodium hydroxide can be used under specific conditions (Schotten-Baumann) but significantly increases the risk of sulfonyl chloride hydrolysis.[2]

  • Stoichiometry and Temperature: A common starting point is a 1:1 ratio of amine to sulfonyl chloride with 1.1-1.5 equivalents of base.[1] Reactions are often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[1][2]

Q2: I see an unexpected, less polar spot on my TLC analysis. What is the likely culprit?

A2: A common byproduct in reactions involving primary amines is the bis-sulfonated product, also known as a disulfonimide.[2] This occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that reacts with a second molecule of the sulfonyl chloride. This byproduct will have a higher molecular weight and is typically less polar than the desired monosulfonamide.

Q3: Is it safe to use an old bottle of sulfonyl chloride?

A3: It is strongly discouraged. Sulfonyl chlorides readily react with ambient moisture over time, leading to hydrolysis.[1][4] Using a partially hydrolyzed reagent means you are adding less active starting material than calculated, which will inevitably lead to lower yields and complicate purification.[2]

Troubleshooting Guide: Specific Byproduct Issues

This section addresses specific problems you may encounter, detailing the cause, providing a robust solution, and outlining a preventative protocol.

Problem 1: Formation of Bis-Sulfonylated Byproduct (Disulfonylation)
  • Symptom: You observe a significant byproduct with a higher molecular weight and lower polarity than your desired sulfonamide, particularly when using a primary amine.

  • Causality: This side reaction is driven by the deprotonation of the newly formed sulfonamide N-H bond. The resulting anion is a potent nucleophile that attacks another equivalent of the electrophilic sulfonyl chloride. This is especially problematic when using strong bases or an excess of the sulfonylating agent.

  • Solution & Protocol: The key is to control the reaction conditions to favor the initial monosulfonylation over the subsequent second reaction.

    Step-by-Step Experimental Protocol to Prevent Disulfonylation:

    • Setup: To a clean, oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the primary amine (1.1 equivalents) and a suitable anhydrous solvent (e.g., Dichloromethane, THF).[2]

    • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This mitigates the initial exotherm of the reaction.

    • Reagent Addition (Crucial Step): Dissolve the sulfonyl chloride (1.0 equivalent) in a separate flask with an anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes using an addition funnel. Slow addition maintains a low concentration of the sulfonyl chloride, minimizing the chance of it reacting with the sulfonamide product.

    • Base Addition: After the sulfonyl chloride addition is complete, add the anhydrous non-nucleophilic base (e.g., pyridine or triethylamine, 1.2-1.5 equivalents) dropwise.[2] Adding the base last ensures it primarily neutralizes the HCl byproduct as it forms, rather than pre-activating the sulfonamide for a second attack.

    • Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.[2]

    • Workup: Proceed with a standard aqueous workup, typically washing the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate and brine.[2]

  • Visualization:

Byproduct_Formation cluster_main Desired Pathway cluster_side Byproduct Pathway Amine R-NH₂ (Primary Amine) Product Desired Product R-NH-SO₂Ar Amine->Product + Ar-SO₂Cl - HCl SulfonylCl Ar-SO₂Cl (Sulfonyl Chloride) Base Base (e.g., Et₃N) SulfonamideAnion Sulfonamide Anion [R-N⁻-SO₂Ar] Product->SulfonamideAnion + Base - Base-H⁺ Byproduct Bis-sulfonylated Byproduct R-N(SO₂Ar)₂ SulfonamideAnion->Byproduct + Ar-SO₂Cl - Cl⁻ HCl HCl Hydrolysis_Workflow cluster_prevention Prevention Steps Start Reaction Setup CheckGlass Oven-Dry Glassware (>120 °C) Start->CheckGlass CheckSolvent Use Anhydrous Solvent Start->CheckSolvent CheckReagent Ensure Dry Amine & Base Start->CheckReagent InertAtmosphere Assemble Under Inert Gas (N₂/Ar) CheckGlass->InertAtmosphere CheckSolvent->InertAtmosphere CheckReagent->InertAtmosphere Reaction Run Reaction InertAtmosphere->Reaction Success High Yield Minimal Byproduct Reaction->Success Anhydrous Conditions Met Failure Low Yield Sulfonic Acid Byproduct Reaction->Failure Moisture Contamination

Caption: Workflow for preventing sulfonyl chloride hydrolysis.

Quantitative Data Summary

The choice of reaction parameters significantly impacts the formation of byproducts. The following table summarizes general trends observed in sulfonamide synthesis.

ParameterConditionImpact on Bis-sulfonylationImpact on HydrolysisRecommendation
Stoichiometry >1.1 eq. Sulfonyl ChlorideHigh Risk Moderate RiskUse a slight excess of the amine (1.1-1.2 eq.) to drive the reaction to completion. [2]
Base Strong, non-hindered baseHigh Risk Low RiskUse a moderately hindered, non-nucleophilic base like pyridine or triethylamine. [2]
Solvent Protic (e.g., EtOH, H₂O)Low RiskHigh Risk Always use anhydrous aprotic solvents like DCM, THF, or MeCN. [1][2]
Temperature High (> 50 °C)Increased RiskIncreased RiskStart at 0 °C and allow to proceed at room temperature. Gentle heating may be needed for sluggish reactions. [1]
Addition Rate Fast (bolus addition)High Risk Low RiskAdd the sulfonyl chloride solution dropwise to the amine solution.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation.
  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective transformations with this versatile building block. In the following sections, we will address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic routes and achieve your target molecules with greater precision and efficiency.

Introduction: The Challenge of Directing Reactions on a Dichotomous Ring

This compound is a valuable starting material in medicinal chemistry and materials science, offering multiple handles for functionalization.[1] However, the presence of two distinct substituents—a weakly deactivating, ortho-, para-directing bromine atom and a strongly deactivating, meta-directing sulfonamide group—creates a nuanced electronic landscape. This often leads to challenges in controlling the regioselectivity of subsequent reactions, resulting in mixtures of isomers that can be difficult to separate and lead to lower yields of the desired product.

This guide provides a structured approach to troubleshooting and optimizing regioselectivity in the most common classes of reactions performed on this compound: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Directed ortho-Lithiation.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[2][3] With this compound, the primary site of reactivity is the C-Br bond, leveraging the well-established mechanism of oxidative addition of palladium(0) into the aryl-halide bond.[4] However, achieving high yields and clean reactions requires careful consideration of the catalyst system and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing significant amounts of homocoupling of the boronic acid and decomposition of my starting material. What is causing this?

A1: This is a common issue that often points to suboptimal reaction conditions, particularly the choice of base and solvent. The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5] If the base is too strong or poorly soluble, it can promote side reactions.

  • Troubleshooting Steps:

    • Base Selection: Switch to a milder, more soluble base. While strong bases like NaOH or K3PO4 are common, they can sometimes be detrimental. Consider using cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), which often provide a good balance of reactivity and selectivity.[6]

    • Solvent System: Ensure your solvent system is appropriate. A mixture of an organic solvent (like 1,4-dioxane or toluene) with a small amount of water is often necessary to facilitate the dissolution of the base and promote efficient transmetalation.[7]

    • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can lead to oxidative degradation of the palladium catalyst and promote homocoupling of the boronic acid.

Q2: In my Buchwald-Hartwig amination, I am getting low conversion of the this compound. How can I improve the efficiency of my reaction?

A2: Low conversion in Buchwald-Hartwig aminations can often be attributed to the choice of ligand and the steric hindrance of the amine coupling partner. The ligand is critical for stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps.[1]

  • Troubleshooting Steps:

    • Ligand Screening: The choice of phosphine ligand is paramount. For an electron-poor substrate like this compound, a bulky, electron-rich ligand is often required. Consider screening ligands such as XantPhos, SPhos, or RuPhos.

    • Base Strength: A strong, non-nucleophilic base is typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common choice, but if you are working with base-sensitive functional groups, a weaker base like Cs2CO3 may be necessary, potentially requiring higher reaction temperatures.[6]

    • Temperature Optimization: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 110 °C) can often improve the rate of reaction.

Troubleshooting Guide: Poor Regioselectivity in Cross-Coupling

While the C-Br bond is the primary reactive site, side reactions involving the sulfonamide group or other positions on the aromatic ring can occur under certain conditions. The following workflow can help you diagnose and address these issues.

G start Poor Regioselectivity in Cross-Coupling check_side_products Identify Side Products (LC-MS, NMR) start->check_side_products homocoupling Homocoupling of Boronic Acid/Amine check_side_products->homocoupling Predominant dehalogenation Dehalogenation of Starting Material check_side_products->dehalogenation Significant other_position Coupling at Another Position check_side_products->other_position Minor optimize_catalyst Optimize Catalyst System homocoupling->optimize_catalyst change_base Switch to Milder Base (e.g., Cs2CO3, K2CO3) dehalogenation->change_base lower_temp Lower Reaction Temperature other_position->lower_temp change_ligand Screen Bulky, Electron-Rich Ligands (e.g., XantPhos, SPhos) optimize_catalyst->change_ligand degas Ensure Thorough Degassing optimize_catalyst->degas

Caption: Troubleshooting workflow for poor regioselectivity.

Data Summary: Ligand Effects in Buchwald-Hartwig Amination
LigandTypical ConditionsOutcomeReference
P(o-tolyl)3Pd2(dba)3, NaOtBu, Toluene, 100 °CModerate to good yields for simple amines.[8]
XantPhosPd(OAc)2, Cs2CO3, 1,4-Dioxane, 110 °CExcellent for a broad range of amines, including hindered ones.
SPhos/RuPhosPd G3 precatalyst, K3PO4, t-BuOH, 80 °CHigh efficiency for challenging couplings, including with heteroaromatic amines.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The sulfonamide group is a powerful electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[9] This provides a pathway to functionalize the ring at positions ortho and para to the sulfonamide group. However, the bromine atom at the 2-position can also act as a leaving group.

Frequently Asked Questions (FAQs)

Q3: I am trying to displace the bromine atom with an amine nucleophile, but the reaction is very slow. Why is this the case?

A3: While the sulfonamide group does activate the ring, its activating effect is strongest at the ortho and para positions. The bromine atom is at the ortho position, which is favorable. However, for SNAr to proceed efficiently, the aromatic ring needs to be sufficiently electron-deficient to stabilize the negatively charged Meisenheimer intermediate.[10]

  • Troubleshooting Steps:

    • Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the initial nucleophilic attack.

    • Use a More Nucleophilic Amine: The rate of SNAr is dependent on the nucleophilicity of the attacking species. If you are using a weakly nucleophilic amine, consider switching to a more reactive one.

    • Solvent Choice: Polar aprotic solvents like DMSO or DMF are excellent for SNAr reactions as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.

Q4: Can I selectively displace a hydrogen atom on the ring via SNAr instead of the bromine?

A4: Generally, a halide is a much better leaving group than a hydride ion. However, under specific conditions, particularly with very strong nucleophiles and in the presence of an oxidizing agent, vicarious nucleophilic substitution (VNS) can occur. For this compound, the most likely positions for such a reaction would be para to the sulfonamide group (C-4) or ortho to the sulfonamide and meta to the bromine (C-6). This is an advanced and less common transformation for this specific substrate.

Troubleshooting Guide: Competing SNAr Pathways

G start Mixture of S N Ar Products identify_products Characterize Isomers (NMR, X-ray) start->identify_products br_displacement Displacement of Bromine identify_products->br_displacement Major other_displacement Displacement at C4 or C6 identify_products->other_displacement Minor favor_br Favor Bromine Displacement br_displacement->favor_br favor_other Favor C4/C6 Displacement (VNS) other_displacement->favor_other lower_temp Lower Reaction Temperature favor_br->lower_temp weaker_nucleophile Use a Weaker Nucleophile favor_br->weaker_nucleophile strong_base Use a Very Strong Base (e.g., KOtBu) favor_other->strong_base oxidant Add an Oxidizing Agent favor_other->oxidant

Caption: Decision tree for managing competing SNAr pathways.

Part 3: Directed ortho-Lithiation (DoM)

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[11] The sulfonamide group, particularly after N-protection, can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C-3 position.

Frequently Asked Questions (FAQs)

Q5: I am attempting to perform a directed ortho-lithiation on this compound, but I am getting a complex mixture of products. What is going wrong?

A5: There are two primary challenges here. First, the acidic proton on the sulfonamide nitrogen will be readily deprotonated by the organolithium base. This consumes a full equivalent of base before any C-H activation can occur. Second, the bromine atom can undergo lithium-halogen exchange, which is often faster than deprotonation.[12]

  • Troubleshooting Steps:

    • N-Protection: The sulfonamide nitrogen must be protected. A pivaloyl (Piv) or a tert-butoxycarbonyl (Boc) group are common choices. This prevents the initial acid-base reaction and can enhance the directing ability of the sulfonamide group.

    • Control Lithium-Halogen Exchange: To minimize lithium-halogen exchange, use n-butyllithium (n-BuLi) at low temperatures (-78 °C). Avoid using tert-butyllithium (t-BuLi) as it is more prone to this side reaction.

    • Base Equivalents: Use at least two equivalents of the organolithium reagent if the sulfonamide is unprotected, one to deprotonate the nitrogen and one for the ortho-lithiation.

Q6: After protecting the sulfonamide, how can I ensure lithiation occurs at the C-3 position (ortho to the sulfonamide) and not at the C-6 position (ortho to the bromine)?

A6: The N-protected sulfonamide is a much stronger directing group than bromine. The coordination of the organolithium reagent to the oxygen atoms of the sulfonamide group directs the deprotonation to the adjacent C-3 position. The directing effect of the bromine is significantly weaker. Therefore, with a suitable protecting group, you should observe high regioselectivity for lithiation at C-3.

Experimental Protocol: Regioselective ortho-Lithiation and Quenching

This protocol describes the selective lithiation of N-protected this compound at the C-3 position, followed by quenching with an electrophile.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
N-Piv-2-Bromobenzenesulfonamide320.213.20 g10.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.0
Electrophile (e.g., Trimethylsilyl chloride)108.641.4 mL11.0

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Piv-2-Bromobenzenesulfonamide (3.20 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL, 11.0 mmol) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., trimethylsilyl chloride, 1.4 mL, 11.0 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Cui, S., et al. (2017). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides.
  • ResearchGate. (n.d.). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-Aryl Sulfonamides.
  • Daugulis, O., et al. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(16), 6149-6152.
  • Wikipedia. (2023).
  • National Center for Biotechnology Information. (2021).
  • Organic Reactions. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Baran Lab. (n.d.).
  • Semantic Scholar. (n.d.). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure.
  • Wikipedia. (2023).
  • ResearchGate. (n.d.). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)
  • YouTube. (2022).
  • National Center for Biotechnology Information. (2018).
  • ResearchGate. (n.d.). Study of Ultrasound Promoted Aromatic Nucleophilic Substitution of Halobenzenes with Amines.
  • Chem-Impex. (n.d.). 2-Bromobenzene-1-sulfonamide.
  • Chemistry World. (2022). Why do ortho lithiation reactions require a huge excess of butyllithium?
  • ResearchGate. (2012).
  • BenchChem. (n.d.). Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2019).
  • SciSpace. (2016).
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
  • MDPI. (2023). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
  • University of California, Irvine. (n.d.). Directed (ortho)
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • National Center for Biotechnology Information. (2011).
  • Sigma-Aldrich. (n.d.). N-(2-AMINOPHENYL)BENZENESULFONAMIDE AldrichCPR.
  • ResearchGate. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). US20040044224A1 - Process for preparing 2-phenyl-3-aminobenzothiophenes.
  • Reddit. (2023).
  • SLS Ireland. (n.d.). 2-Bromobenzenesulfonyl chloride | 442844-5G | SIGMA-ALDRICH.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes.
  • OUCI. (n.d.).
  • National Center for Biotechnology Information. (2022).
  • MDPI. (2024).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (n.d.). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][14][15]triazolo[4,3-a]pyridine.
  • PubMed. (2012).
  • Thermo Scientific Chemicals. (n.d.). 2-Bromobenzenesulfonyl chloride, 98% 25 g | Buy Online.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with 2-Bromobenzenesulfonamide. Our goal is to move beyond simple protocols and explain the chemical reasoning behind catalyst selection and reaction optimization, empowering you to solve challenges in your own research.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block, but its structure presents distinct challenges in cross-coupling chemistry. The strong electron-withdrawing nature of the sulfonamide group deactivates the aryl bromide towards oxidative addition, often the rate-limiting step in palladium-catalyzed cycles.[1] Furthermore, the acidic N-H proton of the primary sulfonamide can interact with bases or catalysts, leading to potential side reactions or catalyst inhibition.[2][3][4] This guide is designed to help you select the appropriate catalytic system to overcome these hurdles.

General Troubleshooting & FAQs

This section addresses issues common to most cross-coupling reactions involving this substrate.

Q1: My cross-coupling reaction with this compound has failed (low to no yield). What are the first things I should check?

A1: When a reaction fails, a systematic review of your setup and reagents is the most effective first step.

  • Inert Atmosphere: The exclusion of oxygen is paramount. Palladium(0) catalysts and phosphine ligands are highly susceptible to oxidation, which renders them inactive.[5] Ensure your reaction vessel was rigorously purged with an inert gas (Argon or Nitrogen) and that your solvents were properly degassed. Techniques like freeze-pump-thaw cycles or extended sparging with inert gas are recommended.[5][6]

  • Catalyst and Ligand Integrity: Have your catalyst and ligand been stored correctly under an inert atmosphere? Phosphine ligands, especially electron-rich ones, can degrade over time. Using a pre-formed, air-stable precatalyst can often provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[7][8]

  • Reagent Purity & Stoichiometry: Verify the purity of your this compound and your coupling partner. For Suzuki reactions, boronic acids can degrade via protodeboronation; using more stable boronic esters (e.g., pinacol esters) can be beneficial.[5] Ensure accurate stoichiometry, as an excess of one reagent can sometimes lead to side reactions.

  • Base Selection and Quality: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle (e.g., transmetalation in Suzuki coupling).[9] Ensure your base is anhydrous if required and strong enough for the specific reaction, but not so strong that it causes decomposition of your starting materials.

Troubleshooting Workflow: Initial Reaction Failure

This diagram outlines a logical workflow for diagnosing a failed cross-coupling reaction.

G Start Low or No Yield Inert Verify Inert Atmosphere (Degassed Solvents, Purging) Start->Inert Is O₂ excluded? Inert->Start No, Fix & Retry Reagents Check Reagent Quality (Purity, Stoichiometry, Storage) Inert->Reagents Yes Reagents->Start No, Replace & Retry Catalyst Assess Catalyst/Ligand (Age, Storage, Precatalyst Choice) Reagents->Catalyst Yes Catalyst->Start No, Replace & Retry Conditions Re-evaluate Conditions (Base, Solvent, Temperature) Catalyst->Conditions Yes Success Reaction Optimized Conditions->Success Iterate

Caption: A systematic troubleshooting workflow for initial reaction failure.

Reaction-Specific Catalyst Selection Guides

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a robust method for forming C-C bonds, but the electron-deficient nature of this compound requires a highly active catalyst.

Q2: What is the best catalyst system for the Suzuki coupling of this compound with an arylboronic acid?

A2: For this challenging substrate, a catalyst system featuring a bulky, electron-rich phosphine ligand is essential. These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.[9][10]

  • Palladium Source: While Pd(PPh₃)₄ can be used, modern air-stable precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specific ligand, or pre-formed complexes like (SPhos)Pd G2, often give superior and more reproducible results.[9][10]

  • Recommended Ligands: Bulky biarylphosphine ligands are the gold standard. Good starting points include SPhos , XPhos , or RuPhos . These ligands create a sterically hindered and electron-rich palladium center that is highly active.[10][11]

  • Base: A moderately strong inorganic base is typically used. K₂CO₃ or K₃PO₄ are excellent choices. Stronger bases like Cs₂CO₃ can be effective but may also promote side reactions.[5][12]

Q3: I am observing significant hydrodehalogenation (replacement of Br with H) in my Suzuki reaction. What causes this and how can I prevent it?

A3: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides. It arises from the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate to give the dehalogenated arene instead of the desired cross-coupled product.[5]

  • Cause: Pd-H species can form from trace water, alcohol solvents, or certain bases.

  • Prevention:

    • Optimize Your Base: Switch to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[5]

    • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

    • Protect the N-H Group: The acidic proton on the sulfonamide can be a source of Pd-H formation. Protecting the sulfonamide (e.g., as a tosyl or Boc derivative), if compatible with your overall scheme, can suppress this side reaction.

Catalyst System ComponentRecommended Starting PointRationale
Palladium Source Pd(OAc)₂ (1-2 mol%)Cost-effective and readily available Pd(II) source.[10]
Ligand SPhos or XPhos (1.1-1.2 eq to Pd)Bulky, electron-rich ligands that accelerate oxidative addition.[11]
Base K₃PO₄ (2-3 equivalents)Effective base for transmetalation with minimal side reactions.[5]
Solvent Toluene/H₂O or Dioxane/H₂OBiphasic systems that facilitate dissolution of both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy to overcome the activation barrier for oxidative addition.
Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling this compound with another amine (or even itself in a dimerization) is challenging due to the low nucleophilicity of the sulfonamide nitrogen and potential for catalyst inhibition.[13][14]

Q4: I want to couple this compound with a primary amine. Which catalyst system should I use?

A4: This transformation requires a highly active catalyst capable of coupling a weakly nucleophilic amine with an electron-deficient aryl halide. Again, bulky biarylphosphine ligands are the key to success.[15][16]

  • Palladium Source: Precatalysts are strongly recommended here. Buchwald's G3 or G4 precatalysts (e.g., (XPhos)Pd G3) are designed for stability and high activity, ensuring reliable formation of the active Pd(0) species.[8]

  • Recommended Ligands: Ligands like XPhos , BrettPhos , or Josiphos-type ligands are excellent choices. The specific choice may depend on the steric bulk of your amine coupling partner.[16][17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[18] Be aware that NaOtBu is incompatible with many ester functional groups.[18]

Q5: My Buchwald-Hartwig reaction is sluggish and gives a complex mixture. What could be the issue?

A5: Complex mixtures often point to catalyst deactivation or competing side reactions. The sulfonamide N-H proton can coordinate to the palladium center, potentially deactivating the catalyst.[2]

  • Catalyst Inhibition: The sulfonamide itself can act as a ligand, leading to catalyst poisoning. Using a higher catalyst loading (2-5 mol%) or a ligand that binds more strongly to palladium than the sulfonamide can help.

  • Base Choice: Ensure the base is strong enough to fully deprotonate the coupling amine but not so harsh that it degrades your substrate. If your substrate is base-sensitive, a weaker base like K₂CO₃ or Cs₂CO₃ can be tried, but this often requires higher temperatures and longer reaction times.[18]

  • Ligand Screening: Not all ligands work for all substrates. If your initial choice is ineffective, screening a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) is a standard optimization step.[7]

General Palladium Catalytic Cycle

The diagram below illustrates the fundamental steps in palladium-catalyzed cross-coupling reactions. Understanding this cycle is key to rational troubleshooting.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII Transmetal Transmetalation (e.g., with R-B(OH)₂/Base) PdII->Transmetal PdII_R Ar-Pd(II)(R)L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product ArBr This compound ArBr->OxAdd Substrate Nu Coupling Partner (e.g., Boronic Acid) Nu->Transmetal Reagent

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere Setup:

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition:

    • In a separate vial under argon, weigh out the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

    • Quickly add the catalyst and ligand solids to the Schlenk flask under a positive flow of argon.

  • Solvent Addition:

    • Add degassed solvent (e.g., a 10:1 mixture of toluene:water) via syringe. The final concentration should be approximately 0.1 M with respect to the this compound.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides. BenchChem.
  • Weires, A. G., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry.
  • Al-Zoubi, R. M. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • BenchChem. (n.d.).
  • Zhang, G., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • McNally, A., et al. (2011). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University, Macmillan Group.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Reddit. (2018).
  • BenchChem. (n.d.). Selective Suzuki Coupling Reactions of 2-Bromo-4-chlorobenzoic Acid. BenchChem.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • LibreTexts. (2023).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for troubleshooting experiments involving 2-Bromobenzenesulfonamide, with a specific focus on the critical role of solvent selection. The reactivity of this compound, particularly in widely-used palladium-catalyzed cross-coupling reactions, is profoundly influenced by the solvent system, impacting yield, reaction rate, and side-product formation.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

A1: The choice of solvent is paramount because it plays a multifaceted role in the reaction environment, directly influencing several key factors that dictate the success of the synthesis.[1][2] For palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, the solvent must:

  • Ensure Solubility: The solvent must effectively dissolve the this compound, the coupling partner (e.g., a boronic acid or amine), the base, and the palladium catalyst to create a homogeneous reaction mixture.[1] Poor solubility of any component can lead to a sluggish or incomplete reaction.

  • Influence Catalyst Activity and Stability: Solvents can coordinate with the palladium center, affecting the stability of the active catalytic species and influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]

  • Mediate Base Efficacy: The solvent's properties affect the solubility and dissociation of the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is crucial for steps like transmetalation in Suzuki couplings or amine deprotonation in Buchwald-Hartwig reactions.

  • Control Reaction Pathway and Selectivity: In some cases, the solvent can dramatically alter the chemoselectivity of a reaction. For instance, in substrates with multiple reactive sites, polar solvents can favor different reaction pathways compared to nonpolar solvents by stabilizing charged intermediates or transition states.[3][4]

Q2: What are the most common classes of solvents used, and what are their general effects on reactivity?

A2: Solvents for reactions involving this compound are typically chosen based on their polarity and coordinating ability. The main classes are:

  • Polar Aprotic Solvents (e.g., DMF, DMAc, DMSO, Acetonitrile): These solvents have high dielectric constants and are excellent at dissolving a wide range of organic substrates and inorganic salts.[1][5] They are often used to accelerate reaction rates. However, their strong coordinating ability can sometimes inhibit the catalyst, and their high boiling points can complicate product isolation.[3]

  • Ethereal Solvents (e.g., 1,4-Dioxane, THF): These are moderately polar and are very common in Suzuki and Buchwald-Hartwig reactions.[6][7] They balance reactant solubility with moderate coordination to the metal center. Often, they are used in combination with water to aid in dissolving the inorganic base.[5][8]

  • Aromatic Hydrocarbon Solvents (e.g., Toluene, Xylene): These are nonpolar solvents. They are less effective at dissolving ionic species but can be advantageous in preventing certain side reactions.[9] In some systems, less polar solvents are preferred for pre-catalysts like Pd(PPh₃)₄.[2]

The choice is highly dependent on the specific reaction. For instance, while toluene is common for Buchwald-Hartwig aminations, dioxane is often a better choice for aryl iodides.[6][7]

Q3: How does the presence of water in the solvent system affect my reaction?

A3: The role of water is complex and context-dependent. In many Suzuki coupling reactions, an aqueous co-solvent (e.g., Dioxane/H₂O or Toluene/H₂O) is intentionally added. Water can greatly improve the solubility of inorganic bases like K₃PO₄ or K₂CO₃ and can accelerate the transmetalation step. In some cases, adding water to polar aprotic solvents like DMF has been shown to dramatically improve reaction rates.[5]

However, in other scenarios, water can be detrimental. It can lead to unwanted side reactions, most notably the protodeboronation of the boronic acid coupling partner, where the C-B bond is cleaved, resulting in a hydrodeboronated side product and reduced yield.[10] For reactions sensitive to this pathway, using anhydrous solvents and reagents is critical.[10][11]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My Suzuki coupling reaction has a very low yield or fails to proceed.

This is one of the most common issues. Before blaming the substrate, a systematic troubleshooting approach focusing on the solvent and reaction conditions is essential.

Causality & Troubleshooting Steps:
  • Poor Solubility: Your this compound or coupling partner may not be soluble in the chosen solvent. Visually inspect the reaction mixture at temperature. If solids remain, the reaction is not homogeneous.

    • Solution: Switch to a more polar solvent system. If you are using toluene, consider screening 1,4-dioxane or DMF. A mixture of a polar aprotic solvent with water (e.g., DMF/H₂O) can also be highly effective.

  • Catalyst Deactivation/Inhibition: The solvent may be interfering with the palladium catalyst.

    • Solution: Ensure your solvent is properly degassed.[10][11] Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst. If using a highly coordinating solvent like DMF or DMSO, consider switching to a less coordinating one like dioxane or toluene to see if reactivity improves, as strong coordination can sometimes inhibit the catalyst.

  • Ineffective Base: The base may not be soluble or active enough in your solvent system.

    • Solution: If using a nonpolar solvent like toluene, the base may have poor solubility. Switching to a dioxane/water or DMF/water system can enhance the base's effectiveness. Alternatively, stronger, more soluble bases like Cs₂CO₃ can be effective.[8]

Data Summary: Solvent Impact on Suzuki Coupling Yields

The following table illustrates typical performance variations based on solvent choice for a generic Suzuki-Miyaura coupling. Note that yields are highly substrate-dependent.

Solvent SystemPolarityTypical BaseExpected OutcomeKey Considerations
TolueneNonpolarK₃PO₄, Cs₂CO₃Moderate to good yieldsGood for preventing protodeboronation; may have solubility issues.
1,4-Dioxane / H₂O (4:1)PolarK₂CO₃, K₃PO₄Often high yieldsExcellent balance of solubility for organic and inorganic components.
DMFPolar AproticK₂CO₃Variable to high yieldsExcellent solvating power, but can promote side reactions at high temp.[3][5]
THF / H₂O (4:1)PolarK₂CO₃, Cs₂CO₃Good yieldsA common and effective alternative to dioxane.[8]
Acetonitrile (MeCN)Polar AproticCs₂CO₃Can alter selectivity[3]May favor reaction at other leaving groups if present.[3][12]
Problem 2: I'm observing significant side products, such as dehalogenation or homocoupling.

Side product formation is often a direct consequence of suboptimal reaction conditions, where the solvent plays a key role.

Causality & Troubleshooting Steps:
  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Solution: Rigorously degas your solvent and reaction mixture by sparging with argon or nitrogen, or by using several freeze-pump-thaw cycles.[10][11] Ensure the reaction is maintained under a positive inert atmosphere.

  • Dehalogenation (Hydrodehalogenation): The aryl bromide is reduced, replacing bromine with a hydrogen atom.

    • Solution: This can be caused by hydride sources in the reaction mixture. Some solvents or bases can act as hydride donors at high temperatures. Consider switching to a non-protic solvent and a non-hydroxide base. Using bulky, electron-rich phosphine ligands can also favor the desired cross-coupling pathway.[10]

Workflow: Troubleshooting Low Yield in Cross-Coupling Reactions

The following diagram outlines a logical workflow for diagnosing low-yielding reactions involving this compound.

TroubleshootingWorkflow Start Low Yield / No Reaction Check_Solubility Q: Is the reaction mixture homogeneous at reaction temp? Start->Check_Solubility Check_Degassing Q: Was the solvent rigorously degassed? Check_Solubility->Check_Degassing Yes Solvent_Screen Action: Screen alternative solvents (Dioxane, DMF, Toluene/H2O) Check_Solubility->Solvent_Screen No Check_Base Q: Is the base appropriate for the solvent? Check_Degassing->Check_Base Yes Improve_Degassing Action: Improve degassing protocol (e.g., freeze-pump-thaw) Check_Degassing->Improve_Degassing No Base_Solvent_Screen Action: Screen different base/solvent combinations (e.g., Cs2CO3 in Dioxane) Check_Base->Base_Solvent_Screen No Success Problem Solved Check_Base->Success Yes Solvent_Screen->Success Improve_Degassing->Success Base_Solvent_Screen->Success

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for a Solvent Screen in a Suzuki-Miyaura Coupling

This protocol provides a framework for systematically evaluating the effect of different solvents on the reaction of this compound.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Anhydrous, degassed solvents to be tested (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Array Setup: In an array of reaction vials equipped with stir bars, add this compound, the arylboronic acid, and the base under an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst to each vial.

  • Solvent Addition: To each respective vial, add a different degassed solvent (e.g., Vial 1: Dioxane; Vial 2: Toluene; Vial 3: DMF) to achieve a consistent concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by TLC, LC-MS, or GC-MS to determine conversion and side-product formation.

  • Analysis: Compare the results from each solvent system to identify the optimal conditions for yield and purity.

Visualizing the Catalytic Cycle: The Role of Solvent

The solvent interacts at nearly every stage of the catalytic cycle. This diagram illustrates a simplified Suzuki-Miyaura cycle, highlighting key solvent interactions.

SuzukiCycle cluster_solvent Solvent Environment Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L2 Pd0->OA_Complex Oxidative Addition (Ar-Br) Solv_Note1 Solvent stabilizes Pd(0) species Transmetalation_Complex Ar-Pd(II)(Ar')L2 OA_Complex->Transmetalation_Complex Transmetalation (Ar'-B(OH)2 + Base) Solv_Note2 Polar solvents can facilitate base dissolution and transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Transmetalation_Complex->Product

Caption: Simplified Suzuki catalytic cycle highlighting key solvent interaction points.

References

  • Clarke, M. L., & Orpen, A. G. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2039-2050. [Link]
  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Sigman, M. S., & Schmidt, J. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
  • Wordpress. (n.d.).
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]
  • ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3.
  • PubMed. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
  • Wikipedia. (n.d.).

Sources

Overcoming Steric Hindrance in N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Introduction

Welcome to the technical support center for N-alkylation of sulfonamides. As a core functional group in a vast array of pharmaceuticals, the sulfonamide moiety presents a frequent and often formidable challenge in synthetic and medicinal chemistry.[1][2] While the N-alkylation of a simple primary sulfonamide can be straightforward, the introduction of sterically demanding alkyl groups or the alkylation of already substituted, hindered sulfonamides can dramatically reduce reaction efficiency, leading to low yields or complete reaction failure.[3]

This guide is designed for researchers, scientists, and drug development professionals who encounter these challenges. Here, we move beyond textbook procedures to provide in-depth troubleshooting advice, field-proven protocols, and a clear rationale for overcoming steric barriers in these critical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of sulfonamides so challenging when steric hindrance is involved?

A: The difficulty arises from a combination of electronic and steric factors. The nitrogen atom in a sulfonamide is significantly less nucleophilic than that of an amine due to the powerful electron-withdrawing effect of the adjacent sulfonyl group. Deprotonation with a base is required to generate the more nucleophilic sulfonamide anion. However, when bulky groups are present on either the sulfonamide or the alkylating agent, they physically obstruct the trajectory required for the nucleophilic attack (an SN2-type pathway), leading to a drastic decrease in the reaction rate.[4] In severe cases, the energy barrier becomes too high to overcome under standard conditions.

Q2: My standard protocol using an alkyl halide and a strong base (like NaH or K₂CO₃) is failing for my bulky secondary alcohol. What's going wrong?

A: This is a classic case where the chosen method is inappropriate for the substrate. Several issues are likely at play:

  • Poor Nucleophilicity: Your secondary sulfonamide is already sterically encumbered, and its anion is a relatively weak nucleophile.

  • Hindered Electrophile: Converting a bulky secondary alcohol to its corresponding halide (e.g., bromide or iodide) creates a sterically hindered electrophile. The SN2 reaction required for alkylation is highly sensitive to steric bulk at the reaction center.

  • Elimination Side Reactions: Using a strong, non-nucleophilic base (like NaH) with a secondary alkyl halide is a textbook recipe for E2 elimination, where a proton is abstracted from a beta-carbon, leading to an alkene byproduct instead of the desired N-alkylated product.

For these scenarios, you must pivot to a method designed to handle sterically demanding partners, such as the Fukuyama-Mitsunobu reaction.[5][6][7]

Q3: What are the primary modern strategies to consider when facing a sterically hindered N-alkylation?

A: When classical methods fail, the modern synthetic chemist's toolkit includes several powerful alternatives:

  • The Mitsunobu Reaction: This redox-condensation reaction uses an alcohol directly, avoiding the need to form an alkyl halide. It proceeds with inversion of configuration at the alcohol's stereocenter and is highly effective for many systems.[8][9] However, the standard Mitsunobu reaction can still fail with highly hindered secondary sulfonamides due to the low acidity (high pKa) of the N-H bond.[7]

  • The Fukuyama-Mitsunobu Reaction: This is a crucial modification of the standard Mitsunobu reaction and is often the go-to method for hindered systems.[10] The sulfonamide is first activated by attaching a 2-nitrobenzenesulfonyl (nosyl) or 4-nitrobenzenesulfonyl group. This dramatically increases the acidity of the remaining N-H proton, facilitating its participation in the Mitsunobu cycle even with bulky secondary alcohols.[5][6] The activating nosyl group can be cleanly removed later under mild conditions.[6]

  • Metal-Catalyzed Cross-Coupling: Copper- and palladium-catalyzed methods have emerged as powerful alternatives. These reactions often proceed through different mechanisms (e.g., reductive elimination) that are less sensitive to the steric constraints of a traditional SN2 pathway.[11] "Borrowing Hydrogen" catalysis, using metals like iridium or manganese, allows for the direct use of alcohols as alkylating agents with water as the only byproduct, offering a green and efficient option.[1][2][12][13]

Method Comparison Summary
MethodAlkylating AgentKey StrengthsCommon Limitations
Classical (e.g., Williamson) Alkyl HalideSimple, inexpensive reagents.Prone to elimination with secondary halides; fails with severe steric hindrance.[3]
Mitsunobu Reaction AlcoholUses alcohols directly; stereospecific (inversion).[8][9]Can fail with weakly acidic sulfonamides and bulky alcohols; stoichiometric byproducts.
Fukuyama-Mitsunobu AlcoholExcellent for hindered secondary alcohols and secondary sulfonamides; mild conditions.[5][6][10]Requires extra steps for nosyl group installation and removal.
Metal-Catalyzed (e.g., Cu, Pd) Alkyl Halide, AlcoholTolerant of steric hindrance; broad scope.[11]Catalyst/ligand screening may be required; potential for metal contamination.
"Borrowing Hydrogen" AlcoholHigh atom economy (water is the only byproduct); green.[1][2][12]Often requires higher temperatures; catalyst sensitivity.

Troubleshooting Guide

Issue 1: My Fukuyama-Mitsunobu reaction with a secondary alcohol is giving low yield. How can I fix this?

Q: I've activated my sulfonamide with a nosyl group, but the subsequent Mitsunobu reaction with a bulky secondary alcohol is still sluggish and provides a low yield. What are the key parameters to investigate?

A: This is a common issue when pushing the limits of steric hindrance. The problem likely lies in the efficiency of the Mitsunobu cycle itself. Here is a systematic troubleshooting workflow:

  • Reagent Purity and Order of Addition:

    • Phosphine: Ensure your triphenylphosphine (PPh₃) is pure. It can oxidize to triphenylphosphine oxide on storage, which is an unreactive byproduct.

    • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) should be fresh. They can degrade over time.

    • Order of Addition: The order can matter. The generally accepted best practice is to pre-mix the nosyl-sulfonamide, alcohol, and PPh₃ in an anhydrous solvent (like THF or toluene) at 0 °C. Then, add the DIAD/DEAD solution dropwise.[4] This allows for the formation of the key betaine intermediate before introducing the pronucleophile.[5]

  • Solvent and Temperature:

    • Solvent: THF is the most common and reliable solvent. If solubility is an issue, toluene or dichloromethane can be used. Ensure the solvent is rigorously anhydrous, as water will quench the reaction intermediates.[8]

    • Temperature: While the reaction is typically started at 0 °C, sluggish reactions can be gently warmed to room temperature and stirred for an extended period (12-24 hours).[4] Avoid excessive heat, which can lead to decomposition of the Mitsunobu reagents.

  • Reagent Stoichiometry:

    • For challenging substrates, it is often beneficial to increase the stoichiometry of the Mitsunobu reagents. Using 1.5 equivalents of both PPh₃ and DIAD/DEAD relative to the limiting reagent (either the alcohol or sulfonamide) can help drive the reaction to completion.[7]

  • Consider an Alternative Phosphine:

    • While PPh₃ is standard, sometimes more nucleophilic phosphines can improve reaction rates. However, this is a less common optimization.

Issue 2: My copper-catalyzed "borrowing hydrogen" reaction is not working for my aliphatic sulfonamide.

Q: I'm trying to alkylate an aliphatic sulfonamide with a primary alcohol using a copper catalyst, but I'm only recovering starting material. The same conditions worked for an arylsulfonamide. What is the difference?

A: The issue likely stems from the electronic differences between aliphatic and aromatic sulfonamides and the mechanism of the borrowing hydrogen reaction.

  • Mechanism Insight: The "borrowing hydrogen" mechanism involves several steps: (1) catalyst-mediated oxidation of the alcohol to an aldehyde, (2) condensation of the aldehyde with the sulfonamide to form an N-sulfonylimine intermediate, and (3) reduction of the imine by the catalyst-hydride species.[12]

  • The Condensation Step: The formation of the N-sulfonylimine is a critical equilibrium step. Arylsulfonamides are generally more acidic and their conjugate bases are more stable, which can favor the condensation step. Aliphatic sulfonamides are less acidic, which can make this condensation less favorable, stalling the catalytic cycle.

  • Troubleshooting Steps:

    • Increase Temperature: These reactions often require elevated temperatures (e.g., 110-150 °C in toluene or xylenes) to drive the condensation equilibrium forward.[1]

    • Base Selection: While many protocols use a catalytic amount of a weak base, you may need to screen stronger bases or adjust the stoichiometry. For manganese-catalyzed systems, K₂CO₃ is often effective.[1] For iridium systems, t-BuOK has been shown to work well.[2]

    • Water Removal: The condensation step produces water. While often not explicitly required, using a Dean-Stark trap or adding molecular sieves can help shift the equilibrium toward the imine intermediate, restarting a stalled catalytic cycle.

Decision & Workflow Diagrams

A logical approach to selecting the correct N-alkylation strategy is crucial for saving time and resources.

StericHindranceDecisionTree start Start: N-Alkylation of a Sulfonamide substrate_check Assess Steric Hindrance of Both Partners start->substrate_check low_sterics Low Steric Hindrance (e.g., primary sulfonamide + MeI) substrate_check->low_sterics Low moderate_sterics Moderate Hindrance (e.g., 1° sulfonamide + 2° alcohol) substrate_check->moderate_sterics Moderate high_sterics High Hindrance (e.g., 2° sulfonamide + 2° alcohol) substrate_check->high_sterics High classical Use Classical Method (Alkyl Halide + Base) low_sterics->classical mitsunobu Try Standard Mitsunobu (Alcohol, PPh3, DIAD) moderate_sterics->mitsunobu fukuyama Use Fukuyama-Mitsunobu (Nosyl activation first) high_sterics->fukuyama metal Consider Metal Catalysis (Cu, Pd, Ir, Mn) high_sterics->metal Alternative mitsunobu->fukuyama If fails

Caption: Decision tree for selecting an N-alkylation method.

FukuyamaMitsunobu cluster_activation Step 1: Activation cluster_alkylation Step 2: Fukuyama-Mitsunobu Alkylation cluster_deprotection Step 3: Deprotection sulfonamide R-SO2-NHR' nosyl_chloride Nosyl Chloride (Base, DCM) nosyl_sulfonamide Nosyl-Activated Sulfonamide R-SO2-N(Ns)R' nosyl_sulfonamide_2 Nosyl-Activated Sulfonamide alcohol Bulky Alcohol (R''-OH) reagents PPh3, DIAD (THF, 0°C to RT) alcohol->reagents alkylated_product N-Alkylated Product R-SO2-N(R'')R' reagents->alkylated_product alkylated_product_2 N-Alkylated Product nosyl_sulfonamide_2->reagents thiol Thiophenol, K2CO3 (MeCN) final_product Final Secondary Amine R''-NH-R'

Caption: Workflow for the Fukuyama-Mitsunobu reaction sequence.

Detailed Experimental Protocols

Protocol 1: Fukuyama-Mitsunobu N-Alkylation of a Secondary Sulfonamide with a Secondary Alcohol

This protocol describes the alkylation of N-benzyl-p-toluenesulfonamide with isopropanol as a representative example of a sterically challenging coupling.

Step A: Nosylation of the Secondary Sulfonamide

  • To a solution of N-benzyl-p-toluenesulfonamide (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add triethylamine (1.5 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add 2-nitrobenzenesulfonyl chloride (nosyl chloride, 1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC until the starting sulfonamide is consumed (typically 2-4 hours).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-nosylated product is often pure enough for the next step but can be purified by silica gel chromatography if necessary.

Step B: Mitsunobu Coupling

  • Under an inert atmosphere (N₂ or Ar), dissolve the N-nosylated sulfonamide from Step A (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 15 minutes. The characteristic orange color may fade as the reaction proceeds.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo. The crude product can be purified directly by silica gel chromatography to remove triphenylphosphine oxide and the DIAD-hydrazine byproduct.

Step C: Nosyl Deprotection

  • Dissolve the purified, N-alkylated, N-nosylated sulfonamide (1.0 eq) in acetonitrile (MeCN, 0.2 M).[6]

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq).[6]

  • Heat the mixture to 50 °C and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.[6]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).[6]

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield the final N-alkylated sulfonamide.

Protocol 2: Copper-Catalyzed N-Alkylation with a Benzylic Alcohol

This protocol is a representative example based on "borrowing hydrogen" methodology.[12]

  • To an oven-dried pressure tube equipped with a magnetic stir bar, add the sulfonamide (1.0 mmol), the benzylic alcohol (1.2 mmol), a copper(I) salt (e.g., CuI, 5 mol%), and a suitable ligand if required by the specific literature procedure (e.g., a bipyridine or phenanthroline derivative, 10 mol%).

  • Add a base (e.g., K₂CO₃, 1.5 mmol) and a solvent (e.g., toluene or xylenes, 2 mL).

  • Seal the pressure tube tightly and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by taking aliquots (after cooling) and analyzing via TLC or LC-MS.

  • Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and base.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by silica gel chromatography.

References

  • Han, Y., Yuan, Y., Qi, S., Zhang, Z.-K., Kong, X., Yang, J., & Zhang, J. (2024). Copper-Catalyzed Sulfur Alkylation of Sulfenamides with N-Sulfonylhydrazones. Organic Letters, 26, 3906-3910. [Link]
  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5239-5332. [Link]
  • Dunn, T. B., et al. (Year). Discovery, Scope, and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan−Lam Conditions. Semantic Scholar. [Link]
  • Musacchio, A. J., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724. [Link]
  • Fujita, K., et al. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(23), 5564-5567. [Link]
  • Fletcher, S. P. (2025). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
  • Chem-Station. (2014). Fukuyama Amine Synthesis.
  • Zhang, Y., & Hsung, R. P. (2006). Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides. PubMed Central. [Link]
  • Olsen, C. A., et al. (2025). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins.
  • Bolm, C., et al. (Year). Copper‐Catalyzed N‐Alkylations of NH‐Sulfoximines Under Visible Light.
  • Kumar, S., & Kumar, D. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama–Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589-628. [Link]

Sources

Preventing decomposition of 2-Bromobenzenesulfonamide during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent in organic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you prevent its decomposition and optimize your reaction outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, its utility can be hampered by decomposition under certain reaction conditions, leading to reduced yields and purification challenges. This guide provides a comprehensive overview of the common decomposition pathways and offers field-proven strategies to mitigate these issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a debrominated byproduct (benzenesulfonamide) in my reaction. What is the likely cause and how can I prevent it?

A: The formation of benzenesulfonamide is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from trace water, alcohol solvents, or certain bases.[1] This Pd-H species can then participate in a competing reaction pathway that replaces the bromine atom with a hydrogen atom.[1]

  • To prevent this:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos. These promote the desired C-C or C-N bond formation, outcompeting the dehalogenation pathway.[1]

    • Base Selection: Switch from strong bases like sodium t-butoxide (NaOtBu) to weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

    • Solvent System: Use anhydrous, non-polar aprotic solvents like toluene or dioxane.[1]

    • Temperature Control: Lowering the reaction temperature can also help, as dehalogenation may have a higher activation energy than the desired coupling reaction.[1]

Q2: My reaction yield is consistently low, and I suspect my starting material is degrading. Besides debromination, what other decomposition pathways should I consider?

A: Another potential decomposition pathway is desulfonation, where the sulfonamide group is cleaved from the aromatic ring. This is typically an acid-catalyzed hydrolytic process, exacerbated by high temperatures (above 150°C) and the presence of water.[2] While less common than debromination under typical cross-coupling conditions, it can become significant if the reaction is run at very high temperatures for extended periods or if acidic conditions are generated in situ.

Q3: Can the N-H proton of the sulfonamide interfere with the reaction?

A: Yes, for N-H containing heterocycles, the acidic proton can interact with the base, potentially promoting dehalogenation.[1] While this compound itself is not a heterocycle, the acidic proton of the sulfonamide can be deprotonated by strong bases. This can alter the electronic properties of the substrate and potentially influence the catalytic cycle. In some cases, protection of the sulfonamide nitrogen may be considered, although this adds extra steps to the synthesis.

Q4: What are the ideal storage conditions for this compound to ensure its stability?

A: this compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[3][4] Under normal storage conditions, it is a stable, crystalline solid.[5]

Troubleshooting Guides

Guide 1: Preventing Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Debromination is the most frequently encountered issue when using this compound in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. The following guide provides a systematic approach to troubleshooting and preventing this unwanted side reaction.

Understanding the Mechanism

The key to preventing debromination is to minimize the formation and reactivity of palladium-hydride (Pd-H) intermediates. These species can arise from various sources and reductively eliminate with the aryl group to form the debrominated byproduct.

G cluster_0 Desired Catalytic Cycle cluster_1 Debromination Side Reaction A Ar-Br + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-Br B->C D Transmetalation / Amine Coordination C->D J Ar-Pd(II)-H C->J Competing Pathway E Ar-Pd(II)-Nu D->E F Reductive Elimination E->F G Ar-Nu + Pd(0) F->G G->A Catalyst Regeneration H Source of H- (H₂O, Alcohol, Base) I Formation of Pd-H Species H->I I->J K Reductive Elimination J->K L Ar-H + Pd(0) K->L

Caption: Competing pathways: desired cross-coupling vs. debromination.

Optimization Strategy
ParameterRecommendationRationale
Ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).These ligands accelerate the rate of reductive elimination for the desired product, making the debromination pathway less competitive.[1]
Base Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.Strong bases, particularly alkoxides like NaOtBu, can promote the formation of Pd-H species.[1]
Solvent Use anhydrous, non-polar aprotic solvents such as toluene or dioxane.Protic solvents (e.g., alcohols) or even trace amounts of water in polar aprotic solvents (e.g., DMF) can be a source of hydrides.[1]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80°C instead of 110°C).This can help to disfavor the debromination side reaction, which may have a higher activation energy.[1]
Reagent Purity Ensure all reagents and solvents are anhydrous and of high purity.Impurities can be a source of hydrides that lead to the formation of Pd-H species.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized to suppress the hydrodehalogenation of this compound.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guide 2: Mitigating Desulfonation at Elevated Temperatures

While less common, desulfonation can occur under harsh thermal conditions, especially in the presence of water and acid.

Understanding the Mechanism

Desulfonation is essentially the reverse of a sulfonation reaction. It is a hydrolytic process that is typically catalyzed by acid and driven by high temperatures.

Desulfonation A This compound B Bromobenzene + SO₂NH₂⁻ A->B Desulfonation C Conditions: - High Temperature (>150°C) - Water (H₂O) - Acid (H⁺) C->A

Caption: Key factors leading to desulfonation.

Prevention Strategies
ParameterRecommendationRationale
Temperature Maintain reaction temperatures below 150°C.High temperatures provide the activation energy for the C-S bond cleavage.[2]
pH Control Ensure the reaction medium is not strongly acidic. Use a non-acidic base for the reaction.Desulfonation is an acid-catalyzed process.[2]
Anhydrous Conditions Use anhydrous solvents and reagents.Water is a key reagent in the hydrolytic desulfonation pathway.[2]
Reaction Time Minimize reaction time by monitoring the reaction closely and stopping it upon completion.Prolonged heating increases the likelihood of thermal decomposition.

Conclusion

By understanding the key decomposition pathways of this compound—namely hydrodehalogenation and desulfonation—researchers can proactively select reaction conditions that favor the desired product formation. Careful consideration of the ligand, base, solvent, and temperature is paramount to achieving high yields and simplifying product purification. This guide serves as a starting point for troubleshooting and optimizing your reactions involving this versatile reagent.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate.
  • Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed.
  • Chemsrc. (2025). This compound.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Madhavan, J., et al. (2020). Sonochemical degradation of benzenesulfonic acid in aqueous medium. PubMed.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wang, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Sako, T., et al. (2001). Decomposition of 2-bromophenol in NaOH solution at high temperature. PubMed.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Lester, Y., et al. (2013). Degradation of 40 selected pharmaceuticals by UV/H2O2. PubMed.
  • ResearchGate. The Role of LiBr and ZnBr2 on the Cross‐Coupling of Aryl Bromides with Bu2Zn or BuZnBr.
  • PubChem. 4-Bromobenzenesulfonamide.
  • ResearchGate. 188341 PDFs | Review articles in CROSS COUPLING.
  • Wang, J., et al. (2021). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. PMC - NIH.
  • Rayner, M., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. PMC - NIH.
  • Rayner, M., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. PubMed.
  • Kolhe, P., et al. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. PubMed.
  • Crudden, C. M., et al. (2016). Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures. SciSpace.

Sources

Technical Support Center: Navigating Reactions with 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a foundational building block in medicinal chemistry and drug development, 2-Bromobenzenesulfonamide is a versatile intermediate.[1] Its dual functionality—a reactive aryl bromide handle for cross-coupling and a sulfonamide group for diverse biological interactions—makes it invaluable. However, these same features can introduce unique challenges during reaction work-up and purification. This guide, structured as a series of frequently asked questions and in-depth troubleshooting protocols, provides practical, field-tested solutions to common issues encountered by researchers.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has formed a persistent emulsion during the aqueous work-up. How can I resolve this?

A1: Emulsion formation is common when working with sulfonamides due to their amphiphilic nature. Here are several strategies to break it:

  • Brine Wash: The most common first step is to wash the mixture with a saturated aqueous solution of sodium chloride (brine).[2][3] The increased ionic strength of the aqueous phase helps to dehydrate the organic layer and coalesce the dispersed droplets.

  • Solvent Addition: Adding more of the organic solvent used for the extraction can help to break the emulsion by changing the phase ratio.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can physically disrupt the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to force phase separation.

Q2: I'm performing a Suzuki-Miyaura coupling with this compound and observing significant debromination of my starting material. What is the cause and how can I prevent it?

A2: Debromination (proto-dehalogenation) is a common side reaction in palladium-catalyzed cross-couplings, where the bromine atom is replaced by hydrogen.[4] This is often caused by:

  • Protic Sources: Traces of water or other protic impurities in the reaction mixture can serve as a proton source.[4]

  • Catalyst Decomposition: Certain palladium species can facilitate this side reaction.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous, degassed solvents. A common method for degassing is to bubble an inert gas like argon or nitrogen through the solvent.[4][5]

  • Optimize the Base: The choice of base is critical. While aqueous bases are common, switching to an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can minimize this side reaction.[5][6]

  • Use Boronic Esters: Pinacol or MIDA boronic esters are often more stable than their corresponding boronic acids and can reduce the incidence of competing side reactions like protodeboronation, which can indirectly contribute to debromination pathways.[5]

Q3: After my aqueous extraction, I suspect my product is partially dissolved in the aqueous layer. How can I confirm this and recover it?

A3: The sulfonamide group is weakly acidic and can be deprotonated under basic conditions, forming a salt that is more soluble in water.

  • Confirmation: Take a small aliquot of the aqueous layer, acidify it with dilute HCl, and see if a precipitate forms. You can also extract this acidified aliquot with a small amount of ethyl acetate or dichloromethane and analyze the organic extract by Thin-Layer Chromatography (TLC).

  • Recovery: To recover the product, carefully acidify the entire aqueous layer with 1N HCl until it is acidic to pH paper (typically pH 2-3).[7] The product should precipitate out if it is a solid. Alternatively, you can perform a back-extraction with an organic solvent like ethyl acetate (3x washes) to recover the protonated, neutral sulfonamide.

Q4: My final product is an amorphous powder instead of the expected crystalline solid. How can I induce crystallization?

A4: Obtaining an amorphous solid is often due to rapid precipitation or the presence of impurities that inhibit crystal lattice formation.

  • Use a Solvent/Anti-solvent System: Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., acetone, isopropanol). Slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., hexanes, water) until the solution becomes persistently turbid.[8] Allow the mixture to stand undisturbed.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered vial.

  • Induce Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal from a previous successful batch.

Troubleshooting Guide: Purification Challenges

This section addresses more complex purification issues with detailed protocols and explanations.

Issue 1: Product "Oiling Out" During Recrystallization

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline material. This often happens when the melting point of the solid is lower than the boiling point of the solvent or when significant impurities are present.

Causality & Solution Workflow

G start Product 'Oils Out' During Cooling q1 Is the melting point of the crude product known? start->q1 check_mp Compare melting point (MP) to solvent boiling point (BP). q1->check_mp Yes sol2 Issue is likely high impurity load or too rapid cooling. q1->sol2 No a1_yes Yes a1_no No q2 Is MP < BP? check_mp->q2 sol1 Solution: Choose a lower-boiling point solvent or a co-solvent system. q2->sol1 Yes q2->sol2 No a2_yes Yes a2_no No action1 Re-dissolve the oil by heating. Add more hot solvent. sol2->action1 action2 Allow to cool much more slowly. Insulate the flask. action1->action2 action3 Consider pre-purification by column chromatography. action2->action3

Caption: Decision workflow for troubleshooting product oiling out.

Detailed Protocol: Recrystallization from a Co-Solvent System (e.g., Isopropanol/Water)

This method is particularly effective for sulfonamides.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound-containing product in the minimum amount of boiling 70-80% isopropanol in water.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Reheat to boiling for a few minutes.

  • Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 70% isopropanol to remove any surface impurities.[9]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point (191-195 °C for this compound).

Issue 2: Poor Separation or Tailing during Silica Gel Chromatography

The polar sulfonamide group (-SO₂NH₂) can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor resolution.

Troubleshooting Strategies for Chromatography

ProblemCausalityRecommended Solution(s)
Severe Peak Tailing Strong acidic interaction between the sulfonamide NH and silica gel's silanol groups.1. Add a Modifier: Add a small amount of a polar modifier like triethylamine (~0.1-1%) or acetic acid to the mobile phase to saturate the active sites on the silica. Choose based on the stability of your compound. 2. Change Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like an aminopropyl-packed column.[10][11]
Poor Separation from Polar Byproducts Insufficient difference in polarity between the product and impurities in the chosen solvent system.1. Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. For example, begin with 100% dichloromethane and slowly ramp up the percentage of methanol or ethyl acetate.[11] 2. Try a Different Solvent System: Experiment with solvent systems that offer different selectivities. For example, a chloroform/n-butanol system can be effective for separating sulfonamides.[12]
Product is Insoluble in Loading Solvent The compound crashes out on the column before chromatography begins, leading to streaking.1. Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel. Dissolve your product in a suitable solvent (e.g., DCM, acetone), add silica gel, and evaporate the solvent to dryness. The resulting free-flowing powder can be carefully loaded onto the top of the column.

Protocol: General Column Chromatography for a this compound Derivative

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Load the sample onto the column using the dry loading method described above for best results.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes or a hexane/ethyl acetate mixture like 9:1). Monitor the eluent by TLC.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 to 1:1 hexane/ethyl acetate) to elute compounds of increasing polarity. The exact gradient will need to be determined by preliminary TLC analysis.[11]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Taylor, L. T., & Chang, H. K. (1991). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Kishida, K. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(23), 7354. [Link]
  • Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 178(5), 353-356. [Link]
  • USDA Food Safety and Inspection Service. (2009).
  • Wikipedia. (2023). Sulfonamide (medicine). [Link]
  • Kamlet, J. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. [Link]
  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2015). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 15(10), 4980-4993. [Link]
  • Van der Veen, I., & de Boer, J. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(32), 4157-4159. [Link]
  • Khaled, O. (2024). Answer to "What is the best extraction method of sulfonamides group from honey samples?".
  • Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]
  • Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?".
  • Anonymous. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]
  • Stoob, K., Singer, H. P., Goetz, C. W., & Stamm, C. (2006). Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. Analytical and Bioanalytical Chemistry, 384(4), 987-994. [Link]
  • Lodhi, N. A. (2017). Answer to "How to do workup after doing bromination with NBS?".
  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]
  • Chemsrc. (2025). This compound | CAS#:92748-09-9. [Link]
  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzenesulfonamide.

Sources

Technical Support Center: Optimization of N-arylation of 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-arylation of 2-bromobenzenesulfonamide. The content is structured to address common challenges and provide scientifically grounded solutions to optimize your reaction conditions.

I. Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is designed to help you navigate specific experimental challenges. Each question addresses a common problem, followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Q1: My N-arylation reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?

A1: Low or no conversion in N-arylation reactions is a frequent issue that can often be traced back to catalyst deactivation, suboptimal reaction parameters, or poor reagent quality.

Root Cause Analysis & Corrective Actions:

  • Inert Atmosphere Integrity: Both copper and palladium catalysts can be sensitive to oxygen, especially at elevated temperatures.[1]

    • Troubleshooting Step: Ensure your reaction vessel is properly sealed and that you have thoroughly degassed your solvent and purged the reaction vessel with an inert gas (Argon or Nitrogen) for an adequate amount of time (e.g., three evacuate/backfill cycles).[2]

  • Reagent and Solvent Quality: The presence of water can quench the base and deactivate the catalyst.[1]

    • Troubleshooting Step: Use anhydrous solvents and ensure your sulfonamide, aryl halide, and base are dry. If necessary, dry reagents in a vacuum oven before use.

  • Catalyst and Ligand Choice: The selection of the catalyst and ligand is critical and substrate-dependent.

    • For Palladium-Catalyzed Reactions (Buchwald-Hartwig type): These reactions are known for their broad functional group tolerance.[3][4] If you are experiencing issues, consider screening different generations of pre-catalysts and a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[2]

    • For Copper-Catalyzed Reactions (Ullmann type): Traditional Ullmann conditions can be harsh.[5][6] Modern protocols often employ ligands such as 1,10-phenanthroline or diamines to facilitate the reaction under milder conditions.[1][2]

  • Base Selection: The strength and nature of the base can significantly influence the reaction outcome.[1]

    • Troubleshooting Step: Screen a panel of bases. For Buchwald-Hartwig reactions, common choices include NaOt-Bu, K₃PO₄, and Cs₂CO₃.[4] For Ullmann reactions, K₂CO₃ or K₃PO₄ are frequently used.[2]

  • Temperature and Reaction Time: N-arylation reactions may require elevated temperatures to overcome activation barriers.[2]

    • Troubleshooting Step: Gradually increase the reaction temperature in increments of 10-20 °C. Also, monitor the reaction over an extended period (e.g., 24-48 hours) by TLC or LC-MS to ensure it has reached completion.

Q2: I'm observing significant byproduct formation, primarily hydrodehalogenation and biaryl homocoupling. How can I minimize these side reactions?

A2: The formation of side products like hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of this compound are common competing pathways.

Root Cause Analysis & Corrective Actions:

  • Hydrodehalogenation: This side reaction is often caused by the presence of a hydride source or the formation of palladium-hydride species.[7]

    • Troubleshooting Step:

      • Ensure you are using anhydrous solvents.[7]

      • Select a non-coordinating base.

      • Choose a ligand that promotes reductive elimination over competing pathways. Bulky biaryl phosphine ligands can be effective in this regard.[2][7]

  • Homocoupling (Biaryl Formation): This occurs when two molecules of the aryl halide couple with each other.

    • Troubleshooting Step:

      • For Ullmann Reactions: This is more common under harsh, traditional conditions. The use of ligands like amino acids or 1,10-phenanthroline can accelerate the desired C-N bond formation, outcompeting the homocoupling pathway.[7]

      • General Tip: Optimizing the stoichiometry of your reactants can also help. Ensure you are not using a large excess of the aryl halide.

Q3: The reaction works, but my isolated yield is consistently low. What are the potential points of product loss?

A3: Low isolated yield, despite good conversion observed by reaction monitoring, often points to issues during the workup and purification steps.

Root Cause Analysis & Corrective Actions:

  • Aqueous Solubility: Your N-arylated product may have some solubility in the aqueous layer during extraction.

    • Troubleshooting Step: Before discarding the aqueous layer, perform a back-extraction with a fresh portion of organic solvent. Also, check the aqueous layer by TLC to see if any product is present.[8]

  • Product Instability: The product might be sensitive to the pH changes during workup.

    • Troubleshooting Step: Test the stability of your product by taking a small aliquot of the crude reaction mixture and exposing it to the acidic or basic conditions you plan to use in the workup. Monitor for degradation by TLC.[8]

  • Purification Issues: The product may be difficult to separate from starting materials or byproducts by column chromatography.

    • Troubleshooting Step:

      • Experiment with different solvent systems for your column chromatography to achieve better separation.

      • Consider alternative purification methods such as recrystallization or preparative TLC.

II. Frequently Asked Questions (FAQs)

Q4: What are the key differences between Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann) N-arylation for sulfonamides?

A4: Both are powerful methods for forming C-N bonds, but they have distinct characteristics:

FeatureBuchwald-Hartwig (Palladium)Ullmann (Copper)
Catalyst Palladium complexes, often with bulky phosphine ligands.[3][4]Copper salts (e.g., CuI, Cu₂O) or copper metal.[2][6]
Reaction Conditions Generally milder temperatures (80-120 °C).[2]Traditionally requires high temperatures (>180 °C), though modern methods with ligands allow for milder conditions.[2][5]
Substrate Scope Generally broader and more versatile for complex molecules.Can be more limited, but recent advancements have expanded its applicability.[9]
Cost Palladium is a precious metal, making the catalysts more expensive.[3]Copper is significantly cheaper and more abundant.[10]
Q5: What is the role of the ligand in these N-arylation reactions?

A5: The ligand plays a crucial role in stabilizing the metal catalyst, influencing its reactivity, and facilitating key steps in the catalytic cycle. In both palladium and copper catalysis, ligands can:

  • Increase the solubility of the metal salt.

  • Promote the oxidative addition of the aryl halide to the metal center.

  • Facilitate the reductive elimination step that forms the desired C-N bond.[4]

  • Allow the reaction to proceed under milder conditions and at lower temperatures.[2][3]

Q6: How do I choose the right solvent for my N-arylation reaction?

A6: Solvent choice is critical and can significantly impact reaction rate and yield.[11]

  • Polar aprotic solvents like DMF, NMP, dioxane, and toluene are commonly used.[3][4][11]

  • Polar solvents like DMF and THF have been shown to give excellent yields in some Ullmann-type reactions, while non-polar solvents like toluene and benzene may result in lower yields.[11]

  • It is highly recommended to use anhydrous solvents to prevent unwanted side reactions and catalyst deactivation.[1]

III. Experimental Protocols & Data

Optimized Starting Conditions for N-arylation of this compound

The following tables provide recommended starting conditions for both Palladium and Copper-catalyzed approaches. These should be considered as starting points for further optimization.

Table 1: Palladium-Catalyzed (Buchwald-Hartwig) Conditions

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (2-5 mol%)A common and effective Pd(0) source.
Ligand XPhos (4-10 mol%)A bulky, electron-rich ligand known to be effective for challenging couplings.
Base K₃PO₄ (2.0 equiv.)A moderately strong base with good functional group tolerance.
Solvent Toluene or DioxaneCommon aprotic solvents for this reaction type.[4]
Temperature 100-110 °CSufficient to overcome activation barriers for many substrates.[2]

Table 2: Copper-Catalyzed (Ullmann) Conditions

ParameterRecommended ConditionRationale
Catalyst CuI (5-10 mol%)A widely used and effective copper(I) source.[1]
Ligand 1,10-Phenanthroline (10-20 mol%)A common ligand that can accelerate the reaction and allow for milder conditions.[1][2]
Base K₂CO₃ (2.0 equiv.)A standard inorganic base for Ullmann reactions.[2]
Solvent DMF or DioxanePolar aprotic solvents that can facilitate the reaction.[2]
Temperature 110-130 °CMilder than traditional Ullmann conditions due to the presence of a ligand.[2]
General Experimental Workflow

The following is a generalized procedure for setting up an N-arylation reaction.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add this compound, aryl amine, base, catalyst, and ligand to an oven-dried flask. B Seal flask, evacuate and backfill with inert gas (3x). A->B C Add anhydrous, degassed solvent via syringe. B->C D Heat to desired temperature with vigorous stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature. Dilute with organic solvent. E->F Upon completion G Filter through Celite (optional). F->G H Perform aqueous wash/extraction. G->H I Dry organic layer, concentrate, and purify (e.g., chromatography). H->I

General N-arylation experimental workflow.

IV. Catalytic Cycle Overview

Understanding the mechanism can aid in troubleshooting. Below is a simplified representation of the Buchwald-Hartwig catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-X(L₂) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)-NHR'(L₂)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (R'-NH₂) Amido_complex Ar-Pd(II)-NR'(L₂) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_complex->Product

Simplified Buchwald-Hartwig catalytic cycle.

References

  • BenchChem. (2025).
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchGate. The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,4,6-Trimethoxyaniline Coupling Reactions.
  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • NIH. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
  • BenchChem.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Semantic Scholar.
  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505–508.
  • NIH. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions.
  • NIH. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.
  • ResearchGate. Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
  • Chemistry LibreTexts. (2023).
  • Wikipedia.
  • Angewandte Chemie International Edition. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

Sources

Identifying and characterizing impurities in 2-Bromobenzenesulfonamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying and characterizing impurities in 2-Bromobenzenesulfonamide. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this active pharmaceutical ingredient (API). The following question-and-answer guide provides in-depth, field-proven insights, detailed protocols, and troubleshooting logic to ensure the quality, safety, and efficacy of your product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Understanding the Impurity Landscape

Question 1: What are the most common types of impurities I should expect in a this compound sample?

Answer: Impurity profiling is a critical aspect of pharmaceutical quality control, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] Impurities in any API, including this compound, are typically categorized based on their origin. A comprehensive understanding of the synthetic route and storage conditions is paramount for predicting potential impurities.[2][4]

The expected impurities can be classified as follows:

  • Organic Impurities:

    • Process-Related Impurities: These arise from the manufacturing process.[1] For this compound, this category is the most significant and includes:

      • Starting Materials: Unreacted 2-bromobenzenesulfonyl chloride or the amine source.

      • Intermediates: Partially reacted precursors.

      • By-products: Resulting from side reactions. A common example is the formation of positional isomers, such as 3-Bromobenzenesulfonamide and 4-Bromobenzenesulfonamide , if the initial sulfonation of bromobenzene is not perfectly regioselective. Another potential by-product could be a di-substituted species.

    • Degradation Products: These form due to the chemical breakdown of the this compound molecule under specific conditions like heat, light, or humidity.[1][5] Key degradation pathways to consider are:

      • Hydrolysis: Cleavage of the sulfonamide (S-N) bond to yield 2-bromobenzenesulfonic acid.

      • Oxidation: The aromatic ring or other functional groups could be susceptible to oxidation.[6]

  • Inorganic Impurities: These include reagents, catalysts, and inorganic salts used during the synthesis.[1]

  • Residual Solvents: Organic volatile chemicals used during the synthesis or purification steps. Their limits are strictly defined by guidelines such as ICH Q3C.[1][3]

The following table summarizes the most probable organic impurities.

Impurity Name Structure Type Origin Nominal Mass (Da)
This compoundBr-C6H4-SO2NH2API-236.12
3-BromobenzenesulfonamideBr-C6H4-SO2NH2Process-Related (Isomer)Non-selective bromination/sulfonation236.12
4-BromobenzenesulfonamideBr-C6H4-SO2NH2Process-Related (Isomer)Non-selective bromination/sulfonation236.12
2-Bromobenzenesulfonic acidBr-C6H4-SO3HDegradationHydrolysis of the sulfonamide bond237.10
2-Bromobenzenesulfonyl chlorideBr-C6H4-SO2ClProcess-Related (Starting Material)Incomplete reaction255.56

Table 1: Potential Organic Impurities in this compound.

Category 2: Analytical Methodology & Troubleshooting

Question 2: I have an unknown peak in my HPLC chromatogram. What is the logical workflow to identify it?

Answer: Observing an unexpected peak that is above the identification threshold (typically >0.10% as per ICH Q3A/Q3B guidelines) necessitates a systematic investigation.[3][5] Ignoring such a peak, even if it is below the specification limit, is not recommended as it may indicate an unexpected change in the manufacturing process or sample degradation.[4] The primary goal is to gather structural information efficiently.

A robust workflow combines chromatographic and spectroscopic techniques.

G cluster_0 Phase 1: Initial Detection & Assessment cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Hypothesis cluster_3 Phase 4: Confirmation A Unknown Peak Detected in HPLC-UV B Assess Peak Area % Is it > Identification Threshold? A->B C Perform LC-MS Analysis (Accurate Mass - QTOF) B->C Yes D Obtain MS/MS Fragmentation Data C->D E Propose Molecular Formula (from Accurate Mass & Isotope Pattern) D->E G Hypothesize Structure (Compare with known process impurities) E->G F Analyze Fragmentation Pattern (Propose Substructures) F->G H Isolate Impurity (Prep-HPLC or SFC) G->H K Synthesize Reference Standard (If necessary) G->K I Perform NMR Spectroscopy (1H, 13C, 2D NMR) H->I J Confirm Structure I->J K->J

Workflow for Unknown Impurity Identification.

Step-by-Step Explanation:

  • Initial Assessment (HPLC-UV): Quantify the peak. If it exceeds the regulatory identification threshold (e.g., 0.10% for APIs with a maximum daily dose ≤2g/day), a full investigation is required.[3]

  • LC-MS Analysis: This is the most powerful initial technique for identification.[7][8]

    • Accurate Mass Measurement: Use a high-resolution mass spectrometer (like a QTOF or Orbitrap) to obtain the accurate mass of the impurity. This allows you to propose a molecular formula.[8] A key diagnostic feature for this compound and its related impurities is the bromine isotopic pattern (79Br and 81Br), which gives a characteristic M and M+2 pair of peaks with an approximate 1:1 intensity ratio.

    • MS/MS Fragmentation: Fragment the impurity's parent ion to obtain structural information. The fragmentation pattern can reveal key substructures and help differentiate between isomers.

  • Structure Hypothesis: Combine the molecular formula with the fragmentation data and your knowledge of the synthetic process to propose a likely structure.[8]

  • Confirmation:

    • Isolation: If the structure is still ambiguous (especially for isomers), isolate a small quantity of the impurity using preparative HPLC.

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive technique for structure elucidation.[7][9] 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments will confirm connectivity and definitively identify the compound.[9]

    • Reference Standard: The ultimate confirmation involves comparing the retention time and spectral data (MS, NMR) of the unknown peak with a synthesized, confirmed reference standard.[8]

Question 3: My HPLC method is showing poor resolution between the API and an impurity. What are my options?

Answer: Achieving adequate resolution is fundamental for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity analysis of sulfonamides.[10] If you are facing co-elution or poor resolution, the issue lies in the selectivity of your chromatographic system.

Here are proven strategies to improve resolution, starting with the most impactful:

  • Change Column Chemistry: This is often the most effective solution. The selectivity between two analytes is primarily driven by the stationary phase chemistry.

    • If you are using a C18 (ODS) column: C18 columns separate primarily based on hydrophobicity. Isomers or closely related compounds may have very similar hydrophobicity, leading to poor resolution.

    • Switch to a Phenyl-Hexyl column: Phenyl-based stationary phases offer different selectivity mechanisms, including π-π interactions with the aromatic rings of your analytes. This can be highly effective for resolving aromatic positional isomers.[10]

    • Consider other phases: For highly polar impurities, a polar-embedded phase or HILIC (Hydrophilic Interaction Liquid Chromatography) could be explored.

  • Modify the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties (proton donor/acceptor character, viscosity) that can alter selectivity.

    • Adjust the pH: The ionization state of this compound (which has an acidic sulfonamide proton) and any acidic/basic impurities will significantly affect retention on a reversed-phase column. Systematically adjust the mobile phase pH (e.g., in 0.5 unit increments) within the stable range of your column (typically pH 2-8). A small change in pH can dramatically alter selectivity.

    • Modify the Buffer/Additive: The type and concentration of the buffer or additive (e.g., formic acid, ammonium acetate) can influence peak shape and selectivity.

  • Adjust the Gradient Profile: If you are running a gradient elution, making the gradient shallower (i.e., increasing the run time and decreasing the rate of change of the organic solvent) will increase the separation window and can improve resolution for closely eluting peaks.[10]

Parameter Strategy Causality (Why it works)
Stationary Phase Switch from C18 to Phenyl-Hexyl.Introduces alternative separation mechanisms (π-π interactions) which can differentiate compounds with similar hydrophobicity but different aromatic character.[10]
Mobile Phase pH Adjust pH around the pKa of the analytes.Changes the ionization state of acidic/basic analytes, altering their interaction with the stationary phase and thus their retention time.
Organic Solvent Change from Acetonitrile to Methanol.Alters the solvent-analyte and solvent-stationary phase interactions, which can change elution order and selectivity.
Gradient Slope Decrease the %B/min (make it shallower).Allows more time for closely eluting compounds to separate by increasing the migration distance between them along the column.

Table 2: Troubleshooting Strategies for Poor HPLC Resolution.

Question 4: How can I use NMR to definitively distinguish between 2-Bromo, 3-Bromo, and 4-Bromobenzenesulfonamide isomers?

Answer: NMR spectroscopy is the gold standard for isomer differentiation because it provides direct information about the chemical environment and connectivity of atoms in a molecule.[9][11] While LC-MS can confirm they have the same mass, it often cannot distinguish between positional isomers.

The key is to analyze the splitting patterns (multiplicity) and coupling constants in the aromatic region of the 1H NMR spectrum. Each isomer will have a unique pattern due to the different symmetry and relative positions of the protons.

  • This compound: You would expect four distinct signals in the aromatic region, each integrating to one proton. The proton adjacent to the bromine (at C3) and the proton adjacent to the sulfonamide group (at C6) will likely be downfield. The pattern will be complex, likely appearing as two doublets and two triplets (or more accurately, a doublet of doublets, a triplet of doublets, etc.).

  • 3-Bromobenzenesulfonamide: This isomer also has lower symmetry, resulting in four distinct aromatic signals. You would expect to see a singlet-like signal (or a narrow triplet) for the proton between the two substituents (at C2), a doublet for the proton at C4, a triplet for the proton at C5, and a doublet for the proton at C6.

  • 4-Bromobenzenesulfonamide (para-substituted): This isomer is highly symmetrical. Due to the plane of symmetry through the C1-C4 axis, there are only two chemically distinct types of protons. This results in a classic AA'BB' system, which appears as two distinct doublets in the aromatic region, each integrating to two protons. This simple, symmetrical pattern is a definitive marker for the 4-substituted isomer.

Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can further confirm the structure by showing long-range correlations (2-3 bonds) between protons and carbons, allowing you to unambiguously map the connectivity of the molecule.[9]

Category 3: Detailed Experimental Protocols

Question 5: Can you provide a starting step-by-step protocol for HPLC-UV and LC-MS analysis of a this compound sample?

Answer: Certainly. This protocol provides a robust starting point for method development. It is essential to perform method validation according to ICH Q2(R1) guidelines once the method is finalized.

Protocol: HPLC-UV Purity Method

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with a diluent of 50:50 (v/v) Acetonitrile:Water. This gives a concentration of ~0.5 mg/mL.[12]

    • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/PDA detector.

    • Column: Waters XBridge Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (A good starting point for resolving isomers).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 20
      25.0 80
      30.0 80
      30.1 20

      | 35.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the area percent of each impurity relative to the total peak area.

    • For any peak exceeding the identification threshold, proceed to LC-MS analysis.

Protocol: LC-MS for Identification

  • System Suitability: Use the same sample and a similar LC method. The flow rate may need to be reduced if interfacing with certain mass spectrometers.

  • Chromatographic Conditions:

    • Use the same column and mobile phases as the HPLC-UV method to ensure retention time correlation. The use of a volatile buffer like formic acid or ammonium acetate is critical for MS compatibility.

  • Mass Spectrometer Conditions (Example for ESI-QTOF):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. (Sulfonamides and sulfonic acids ionize well in negative mode).[8]

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N2) Flow: 8 L/min.

    • Drying Gas Temperature: 325 °C.

    • Mass Range: 100 - 500 m/z.

    • Data Acquisition: Acquire both full scan MS data (for accurate mass) and data-dependent MS/MS data (for fragmentation).

  • Data Analysis:

    • Extract the mass spectrum for the peak of interest.

    • Use the instrument software to calculate the molecular formula from the accurate mass of the deprotonated molecule [M-H]-.

    • Analyze the MS/MS fragmentation pattern to elucidate the structure.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Detection & Analysis A Weigh Sample (25 mg) B Dissolve in Diluent (50 mL ACN:H2O) A->B C Final Concentration (0.5 mg/mL) B->C D Inject 10 µL C->D E Phenyl-Hexyl Column (Gradient Elution) D->E F Separated Analytes E->F G UV Detector (230 nm) Quantification F->G H Mass Spectrometer Identification F->H I Data System G->I H->I

General Experimental Workflow for LC Analysis.

References

  • Impurity profile-API. (2024, November 18). Impurity profile-API.
  • ICH guidelines for impurity profile. (2024, December 3). Moravek.
  • Mason, P. (2024, February 16). Do You Know Your Product's Impurity Profile? Lachman Consultants.
  • Regulatory aspects of Impurity profiling. (2020, December 15). ijdra.
  • The Importance of API Impurity Profiling in Drug Development. (2025, January 28). Pharmaffiliates.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
  • Determination and Confirmation of Sulfonamides. (2009, September 25). USDA Food Safety and Inspection Service.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). IJRPR.
  • Identifying and elucidating impurity species. (n.d.). Reading Scientific Services.
  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
  • Impurities Application Notebook. (n.d.). Waters.
  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.). NIH.
  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564–2570.
  • Baertschi, S. W., et al. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 16(1), 1–11.

Sources

Technical Support Center: Strategies for Difficult Heck Reactions Involving Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Mizoroki-Heck reaction with sulfonamide-containing substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet often stubborn transformation. Here, we move beyond standard protocols to provide in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the Heck reaction of aryl or vinyl halides substituted with sulfonamide groups.

Q1: My Heck reaction with an aryl sulfonamide is stalled. I'm seeing only starting material. What are the primary culprits?

A1: Complete reaction failure with sulfonamide substrates typically points to two core issues: insufficient catalyst activity to overcome the deactivated substrate or catalyst inhibition by the sulfonamide itself.

  • The Challenge of an Electron-Deficient Substrate: The sulfonamide group is strongly electron-withdrawing. This reduces the electron density of the aryl halide, making the rate-limiting oxidative addition step of the Pd(0) catalyst into the carbon-halogen bond significantly more difficult and sluggish.[1][2] Standard Heck conditions, often optimized for more neutral or electron-rich aryl halides, will frequently fail.

  • Catalyst Inhibition: The sulfonamide moiety, with its lone pairs on nitrogen and oxygen atoms, can act as a ligand. It can coordinate to the palladium center, creating a stable, coordinatively saturated complex that is catalytically inactive and unable to enter the catalytic cycle.[1]

To address this, a systematic approach to catalyst and ligand selection is paramount.

Q2: How do I select the optimal palladium source and, more importantly, the right ligand for my sulfonamide substrate?

A2: This is the most critical question. For electron-deficient substrates, the ligand's role is to enhance the electron density of the palladium center, thereby facilitating the difficult oxidative addition step.[1][2]

  • Palladium Precatalyst: While many Pd sources can work, Pd(OAc)₂ and Pd₂(dba)₃ are excellent starting points.[3] Pd(OAc)₂ is often preferred as it can be more readily reduced in situ to the active Pd(0) species.[1]

  • Ligand Selection is Key: Forget standard, less-donating ligands like PPh₃. For these challenging substrates, you need to employ specialized, state-of-the-art ligands designed for difficult couplings. The best choices are typically bulky, electron-rich monodentate phosphine ligands.

    • Mechanism of Action: These ligands increase the electron density on the Pd(0) center, which promotes the oxidative addition into the C-X bond of your electron-poor aryl sulfonamide.[1][2] Their steric bulk facilitates the reductive elimination step, which releases the product and regenerates the catalyst.

    A comparative guide for ligand selection is provided below:

    Ligand FamilyExample LigandsKey CharacteristicsRecommended For
    Buchwald Ligands XPhos, SPhos, RuPhosHighly electron-rich dialkylbiaryl phosphines. Excellent for activating C-Cl, C-Br, and C-OTf bonds.The first choice for most difficult Heck reactions, especially with aryl chlorides and bromides.
    Herrmann-Beller PalladacyclesPre-activated, thermally stable catalysts.[4] Often effective at very low catalyst loadings.Good for high-turnover applications and when screening for initial activity.
    NHC Ligands IPr, IMesN-Heterocyclic Carbenes. Strong σ-donors, often more stable than phosphines.An excellent alternative to phosphines, particularly when phosphine sensitivity is an issue.
Q3: My reaction is sluggish with low conversion. How should I optimize the base and solvent?

A3: Base and solvent choice are interdependent and crucial for regenerating the active catalyst and maintaining its stability.

  • The Role of the Base: The base's primary function is to neutralize the H-X acid generated during the β-hydride elimination step, thereby regenerating the Pd(0) catalyst for the next cycle.[1][5] If this step is inefficient, the catalytic cycle halts.

    • Inorganic Bases: For sulfonamide substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often superior to organic amine bases (e.g., Et₃N). They are less likely to coordinate to the palladium center and cause inhibition. They are also more effective at scavenging the generated acid.

    • Organic Bases: If an organic base is used, a bulky, non-coordinating one like a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) can be effective, although they are more expensive.[1]

  • Solvent Selection: High-boiling point, polar aprotic solvents are generally the best choice. They help to dissolve the inorganic base and stabilize the charged intermediates in the catalytic cycle.

    SolventBoiling Point (°C)Characteristics
    DMF (Dimethylformamide)153Excellent dissolving power for a wide range of reagents.
    DMAc (Dimethylacetamide)165Similar to DMF, sometimes offers better stability at high temps.[6]
    Dioxane 101A good choice, but may require higher temperatures or sealed-tube conditions.
    Toluene 111Less polar; often used but may be less effective for these specific reactions.

    Pro-Tip: A combination of a strong inorganic base (like K₂CO₃) in a polar aprotic solvent (like DMAc) at elevated temperatures (100-140 °C) is a robust starting point for optimization.[6]

Q4: I am observing significant side products, such as isomerization of the product double bond. How can I suppress this?

A4: Double bond isomerization is a classic side reaction in Heck chemistry.[1] It occurs when the palladium-hydride (Pd-H) species, formed after β-hydride elimination, re-adds to the newly formed double bond in the product and then eliminates again, but from a different position.

  • Cause: This side reaction is favored when the final reductive elimination of H-X from the Pd-H intermediate is slow, allowing the intermediate to persist and engage in undesired reactivity.[2]

  • Solution: The key is to accelerate the removal of the Pd-H species.

    • Use a Stronger, More Effective Base: A base that can rapidly and irreversibly neutralize the H-X will shift the equilibrium away from the Pd-H intermediate.[1] Switching from Et₃N to K₂CO₃ or Cs₂CO₃ is often effective.

    • Additives: In some cases, adding silver salts (e.g., Ag₂CO₃) can act as halide scavengers, facilitating the final step and preventing re-addition.

Q5: My N-aryl sulfonamide appears to be cleaving under the reaction conditions. How can I prevent this?

A5: While sulfonamides are generally robust, they can undergo hydrolysis or other cleavage pathways under harsh conditions, particularly at very high temperatures and with certain base/solvent combinations.[7]

  • Check for Hydrolysis: If your reaction uses an aqueous base or if there is residual water in your solvent, hydrolysis can be a concern, especially at high temperatures.[7] Ensure you are using anhydrous solvents and reagents.

  • Palladium-Catalyzed Desulfonylation: In some rare cases, palladium can catalyze the cleavage of the C-S bond.[8] This is more common with arylsulfonyl chlorides but can be a background reaction.

  • Mitigation Strategy: The best approach is to lower the reaction temperature. The use of highly active catalyst systems, like those employing Buchwald ligands, often allows for reactions to proceed at lower temperatures (e.g., 80-100 °C instead of >120 °C), which can preserve the integrity of sensitive functional groups.

Section 2: Workflow and Diagrams

To effectively troubleshoot, a logical workflow is essential. The following diagram outlines a decision-making process for optimizing a difficult Heck reaction involving a sulfonamide.

Troubleshooting_Workflow start Reaction Failed (No/Low Conversion) check_catalyst Step 1: Evaluate Catalyst System Is the ligand electron-rich & bulky? (e.g., XPhos, SPhos) start->check_catalyst check_catalyst->check_catalyst check_conditions Step 2: Optimize Conditions Is the base a non-coordinating inorganic salt? (e.g., K2CO3, Cs2CO3) Is the solvent polar aprotic? (e.g., DMAc, DMF) check_catalyst->check_conditions Yes check_conditions->check_conditions check_temp Step 3: Increase Temperature Run reaction at 110-140 °C (Use sealed vial if necessary) check_conditions->check_temp Yes success Success! (Product Formed) check_temp->success Conversion > 70% side_products Problem: Side Products Observed (Isomerization, Decomposition) check_temp->side_products Conversion with issues optimize_base Refine Base/Additives Use stronger base (Cs2CO3) Consider Ag+ additive side_products->optimize_base Isomerization lower_temp Lower Temperature (80-100 °C) If decomposition is observed side_products->lower_temp Decomposition optimize_base->success lower_temp->success

Caption: A decision-tree workflow for troubleshooting difficult Heck reactions.

The following diagram illustrates the Heck catalytic cycle, highlighting the challenging oxidative addition step that is impeded by the electron-withdrawing sulfonamide group.

Heck_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-SO2NHR-X pd2_complex L2Pd(II)(Ar-SO2NHR)(X) oxidative_add->pd2_complex [SLOW STEP] Needs e--rich ligand olefin_coord Olefin Coordination pd2_complex->olefin_coord + Alkene insertion_complex Olefin Complex olefin_coord->insertion_complex migratory_insertion Migratory Insertion insertion_complex->migratory_insertion alkyl_pd σ-Alkyl Pd(II) Complex migratory_insertion->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride product_complex Product-PdH Complex beta_hydride->product_complex - Product reductive_elim Reductive Elimination (Base-Assisted) product_complex->reductive_elim + Base reductive_elim->pd0 - (Base-H)+X-

Caption: The Heck catalytic cycle emphasizing the slow oxidative addition step.

Section 3: Protocols

Protocol 1: General Starting Protocol for a Challenging Aryl Sulfonamide Heck Reaction

This protocol provides robust starting conditions that have a high probability of success for coupling electron-deficient aryl bromides with acrylates.

Reagents & Equipment:

  • Aryl sulfonamide (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Anhydrous DMAc

  • Schlenk tube or microwave vial, stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl sulfonamide, K₂CO₃, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the tube with inert gas three times to ensure all oxygen is removed.

  • Add anhydrous DMAc via syringe, followed by the alkene.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir vigorously for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black and salts.

  • Proceed with standard aqueous workup and purification by column chromatography.

Section 4: References

  • Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Available at: [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Jutand, A. (2009). Mechanism of the Mizoroki-Heck Reaction. The Mizoroki-Heck Reaction, 1-50.

  • Heck reaction - Wikipedia. Available at: [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research.

  • O'Brien, C. J., & Tellez, J. L. (2018). The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. UCL Discovery.

  • Liu, S., et al. (2010). Electron-Deficient Phosphines Accelerate the Heck Reaction of Electron-rich Olefins in Ionic Liquid. Letters in Organic Chemistry.

  • Optimization of Heck reaction conditions. a | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Watson, D. A., et al. (2009). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society.

  • Selectivity in the Synthesis of Cyclic Sulfonamides | Request PDF. ResearchGate. Available at: [Link]

  • Said, N. R., et al. (2020). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Malaysian Journal of Chemistry.

  • Sulfonamide- and hydrazine-based palladium catalysts: Stable and efficient catalysts for C-C coupling reactions in aqueous medium | Request PDF. ResearchGate. Available at: [Link]

  • Xiao, J., et al. (2010). Electron-Deficient Phosphines Accelerate the Heck Reaction of Electron-rich Olefins in Ionic Liquid. University of Liverpool.

  • Boreen, M. A., & Arnold, W. A. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Available at: [Link]

  • Hartwig, J. F., et al. (2011). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society.

  • Espinet, P., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics.

Sources

Technical Support Center: Enhancing the Rate of 2-Bromobenzenesulfonamide Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-alkylation of 2-Bromobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments.

Introduction

The N-alkylation of sulfonamides is a cornerstone reaction in medicinal chemistry and organic synthesis, enabling the creation of a diverse array of bioactive molecules. This compound, in particular, serves as a versatile building block. However, achieving high yields and reaction rates can be challenging due to factors such as the moderate nucleophilicity of the sulfonamide nitrogen and potential side reactions. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the alkylation of this compound and offers structured solutions.

Issue 1: Low or No Conversion to the N-Alkylated Product

Question: My reaction shows a significant amount of unreacted this compound, even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent challenge and can often be traced back to several key reaction parameters. A systematic evaluation of your base, solvent, and temperature is the most effective troubleshooting approach.[1]

Root Causes & Corrective Actions:
  • Inadequate Deprotonation (Base Selection): The sulfonamide proton (pKa ≈ 10) requires a sufficiently strong base for deprotonation to form the nucleophilic sulfonamide anion.

    • Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃) and observing poor conversion, consider switching to a stronger base.[1] Sodium hydride (NaH), a non-nucleophilic strong base, is highly effective for this purpose.[2] Other strong bases like potassium tert-butoxide (KOt-Bu) can also be employed.

    • Base Solubility: Ensure your base is soluble in the chosen solvent. Poorly soluble bases can lead to slow and incomplete reactions. For instance, cesium carbonate (Cs₂CO₃) often exhibits better solubility in organic solvents compared to K₂CO₃.[3]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the reagents and influencing the reactivity of the nucleophile.

    • Polar Aprotic Solvents are Preferred: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally the best choices for Sₙ2 reactions involving alkyl halides.[1][4] They effectively solvate the cation of the base, leaving a more "naked" and reactive sulfonamide anion.[5]

    • Avoid Protic Solvents: Protic solvents such as ethanol or water can hydrogen bond with the sulfonamide anion, reducing its nucleophilicity and slowing down the reaction.[4][5]

  • Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.

    • Increase Temperature Incrementally: If your reaction is sluggish at room temperature, gradually increase the temperature while monitoring for any potential side product formation or decomposition.[1][6] Reactions with less reactive alkylating agents or hindered substrates often benefit from elevated temperatures.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the general trend: R-I > R-Br > R-Cl. If you are using an alkyl chloride and experiencing low reactivity, switching to the corresponding bromide or iodide can significantly enhance the reaction rate.

Troubleshooting Workflow: Low Conversion

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) R-SO2NH2 This compound Anion Sulfonamide Anion (Nucleophile) R-SO2NH2->Anion + Base Base Base (e.g., NaH) H-Base+ Conjugate Acid Anion->H-Base+ Anion2 Sulfonamide Anion Product N-Alkyl-2-bromobenzenesulfonamide Anion2->Product + R'-X RX Alkyl Halide (R'-X) X- Halide Ion Product->X-

Caption: General mechanism for N-alkylation of sulfonamides.

Q2: Are there alternative methods to direct alkylation with alkyl halides?

A2: Yes, several other effective methods can be employed, especially when dealing with sensitive substrates or when alternative alkylating agents are desired.

  • Mitsunobu Reaction: This method allows for the N-alkylation of sulfonamides using primary or secondary alcohols. [2][7]It proceeds under mild, neutral conditions with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD. A key feature is the inversion of configuration at the alcohol's stereocenter. [2]This is particularly useful for substrates that are sensitive to strongly basic conditions. [7]* "Borrowing Hydrogen" Catalysis: This is an environmentally friendly approach that uses alcohols as alkylating agents with transition metal catalysts (e.g., based on Manganese or Iridium). [8][9][10]The reaction generates water as the only byproduct. [8]* Alkylation with Trichloroacetimidates: This method can be effective under thermal conditions without the need for a strong base, proceeding via what is thought to be an Sₙ1 pathway for stabilized carbocation precursors. [1][11] Q3: How should I purify my N-alkylated this compound product?

A3: The standard purification method is flash column chromatography on silica gel. [2]* Work-up: After the reaction is complete (monitored by TLC), the mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. [2][4]The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. [2]* Chromatography: The resulting crude oil or solid is then purified by flash chromatography. The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) will depend on the polarity of your specific product and should be determined by TLC analysis.

Q4: My sulfonamide has other functional groups. Will they interfere with the alkylation?

A4: It depends on the functional group.

  • Acidic Protons: Functional groups with acidic protons (e.g., -OH, -COOH, other -NH) will be deprotonated by the strong base. This will consume additional equivalents of the base, so the stoichiometry must be adjusted accordingly.

  • Electrophilic Sites: Groups like esters or ketones are generally stable but can potentially react with the sulfonamide anion under harsh conditions (very high temperatures).

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups on the aryl ring (e.g., nitro, cyano) can decrease the nucleophilicity of the sulfonamide nitrogen, potentially leading to lower yields or requiring more forcing conditions. [1][8]

Experimental Protocols

Protocol 1: General N-Alkylation using an Alkyl Halide and Sodium Hydride

This protocol describes a robust and widely applicable method for the N-alkylation of this compound. [2] Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.05 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the sulfonamide (target concentration of 0.1–0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride (1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.05 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Dilute with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for N-alkylation using an alkyl halide and NaH.

References

  • BenchChem Technical Support Team. (2025). troubleshooting side reactions in sulfonamide alkylation. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the N-Alkylation and N-Arylation of 4-Cyanobenzenesulfonamide. BenchChem.
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. BenchChem.
  • Hughes, D. L. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Fujita, K. I., et al. (n.d.). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters - ACS Publications.
  • Wallach, D. R., & Chisholm, J. D. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC.
  • The Royal Society of Chemistry. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations.
  • ResearchGate. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines.
  • ResearchGate. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
  • Henry, J. R., et al. (1989). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Semantic Scholar.
  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • YouTube. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions).
  • ResearchGate. (n.d.). Mono‐N‐alkylation of benzene sulfonamide with various alcohols.
  • NIH. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones.
  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds.
  • BenchChem. (2025). troubleshooting low yield in propyl methanesulfonate alkylation reactions. BenchChem.
  • BenchChem. (2025). troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone. BenchChem.
  • BenchChem. (n.d.). troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde.
  • BenchChem. (2025). troubleshooting low yields in the alkylation of benzaldehyde with (1S,2S)-2-(benzylamino)cyclopentanol.
  • BenchChem. (2025). Technical Support Center: Optimizing 2-Bromoethylamine Alkylation Reactions.

Sources

Validation & Comparative

A Comparative Guide to 2-Bromobenzenesulfonamide and 4-Bromobenzenesulfonamide: Beyond the Isomeric Position

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, benzenesulfonamides are a cornerstone scaffold, integral to the development of a multitude of therapeutic agents. Among the halogenated variants, 2-bromobenzenesulfonamide and 4-bromobenzenesulfonamide represent two critical, yet distinct, building blocks. While they share the same molecular formula and weight, the simple shift of a bromine atom from the ortho to the para position fundamentally alters their physical properties, chemical reactivity, and, consequently, their strategic application in synthesis. This guide provides a comprehensive comparative analysis of these two isomers, offering field-proven insights and experimental data to inform rational selection and experimental design.

Core Physicochemical and Structural Properties: A Tale of Two Isomers

The initial point of comparison lies in their fundamental properties. The positional difference of the bromine atom directly influences intermolecular forces, crystal packing, and molecular symmetry, leading to notable variations in their physical characteristics.

PropertyThis compound4-Bromobenzenesulfonamide
CAS Number 92748-09-9[1]701-34-8[2][3][4]
Molecular Formula C₆H₆BrNO₂S[5]C₆H₆BrNO₂S[2][3]
Molecular Weight 236.09 g/mol [1][5]236.09 g/mol [6][3][4]
Melting Point 191-195 °C[1][7]163-167 °C
Appearance Solid, often light pink or white[1][5]White to off-white solid[6]
IUPAC Name This compound[8][9]4-bromobenzenesulfonamide[2]
SMILES NS(=O)(=O)c1ccccc1Br[1]NS(=O)(=O)c1ccc(Br)cc1[4]
InChI Key YSFGGXNLZUSHHS-UHFFFAOYSA-N[1][9]STYQHICBPYRHQK-UHFFFAOYSA-N[10][4]
pKa (Predicted) 9.89±0.10[6]9.89±0.10[6]
Solubility Slightly soluble in DMSO and MethanolSlightly soluble in DMSO and Methanol[6]

The most striking difference is the significantly higher melting point of the 2-bromo isomer (191-195 °C) compared to the 4-bromo isomer (163-167 °C)[1][6][7]. This suggests a more stable crystal lattice structure for this compound, potentially due to more efficient packing or stronger intermolecular interactions despite the steric bulk of the ortho-bromo group.

Synthesis Strategy: A Question of Directing Effects

The preparation of these isomers necessitates distinct synthetic strategies, governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring dictate the position of incoming groups.

For 4-Bromobenzenesulfonamide , a straightforward two-step synthesis from bromobenzene is typically employed.[11]

  • Chlorosulfonation: Bromobenzene is treated with chlorosulfonic acid. The bromo group is an ortho-, para-director. Due to the steric hindrance at the ortho position, the para-substituted product, 4-bromobenzenesulfonyl chloride, is the major product.

  • Ammonolysis: The resulting sulfonyl chloride is then reacted with ammonia to yield 4-bromobenzenesulfonamide.[6][11]

For this compound , direct chlorosulfonation of bromobenzene is not a viable primary route due to the preferential formation of the para isomer. Therefore, a multi-step synthesis starting from a different precursor, such as 2-bromoaniline, is often required. This typically involves a Sandmeyer-type reaction sequence where the amino group is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride group, followed by ammonolysis.[12]

Synthesis_Pathways cluster_4bromo 4-Bromobenzenesulfonamide Synthesis cluster_2bromo This compound Synthesis B_start Bromobenzene B_int 4-Bromobenzenesulfonyl Chloride B_start->B_int 1. Chlorosulfonic Acid B_end 4-Bromobenzenesulfonamide B_int->B_end 2. Ammonia A_start 2-Bromoaniline A_int Diazonium Salt Intermediate A_start->A_int 1. NaNO₂, HCl A_int2 2-Bromobenzenesulfonyl Chloride A_int->A_int2 2. SO₂, CuCl₂ A_end This compound A_int2->A_end 3. Ammonia

Caption: Divergent synthetic routes for 2- and 4-bromobenzenesulfonamide.

Comparative Reactivity and Applications

The positional isomerism is the critical determinant of how these molecules behave in subsequent chemical reactions and their utility as synthetic intermediates.

Steric Hindrance: The most significant factor differentiating their reactivity is the steric bulk of the bromine atom in the ortho position of This compound . This steric hindrance can impede the approach of reagents to the adjacent sulfonamide group, potentially slowing down N-alkylation or N-acylation reactions compared to the sterically unencumbered 4-bromobenzenesulfonamide . This can be exploited for selective reactions but may also necessitate more forcing conditions or specialized catalysts.

Electronic Effects: Both isomers feature an electron-withdrawing bromine atom and a strongly electron-withdrawing sulfonamide group. In 4-bromobenzenesulfonamide , these effects combine to deactivate the ring towards further electrophilic substitution. In This compound , the proximity of the two withdrawing groups significantly influences the electron distribution and can affect the acidity of the N-H protons, although predicted pKa values are similar.[6]

Applications in Medicinal Chemistry and Materials Science:

  • 4-Bromobenzenesulfonamide is a widely used building block in drug discovery.[13] Its linear geometry makes it an ideal component for molecules designed to fit into elongated binding pockets of enzymes or receptors. It is a key intermediate for various therapeutic agents, including cyclooxygenase-2 (COX-2) inhibitors and H₂-receptor antagonists.[10][14] The bromine atom serves as a convenient handle for introducing further complexity via cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations.[13]

  • This compound is employed when a specific three-dimensional arrangement is required. The ortho-bromo group can act as a conformational lock, forcing adjacent parts of the molecule into a particular orientation. This is crucial for designing potent enzyme inhibitors where precise positioning within an active site is paramount. It is a valuable intermediate in the synthesis of sulfonamide antibiotics and other therapeutic agents where this specific substitution pattern is required for biological activity.[5]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To provide a tangible comparison of their performance in a common and critical synthetic transformation, the following protocol outlines a Suzuki-Miyaura cross-coupling reaction. This reaction tests the reactivity of the C-Br bond, which is influenced by the overall electronic and steric environment of the molecule.

Objective: To compare the yield and reaction kinetics of this compound and 4-bromobenzenesulfonamide in a Suzuki-Miyaura coupling with phenylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup (Parallel) prep_vial1 Vial 1: Add This compound, Phenylboronic Acid, Pd Catalyst, Ligand, Base degas Degas Both Vials (e.g., N₂ Purge) prep_vial1->degas prep_vial2 Vial 2: Add 4-Bromobenzenesulfonamide, Phenylboronic Acid, Pd Catalyst, Ligand, Base prep_vial2->degas solvent Add Degassed Solvent (e.g., Dioxane/H₂O) degas->solvent heat Heat Reactions (e.g., 90°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) & Yield Calculation purify->analyze

Caption: General workflow for the comparative Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 mmol, 236 mg)

  • 4-Bromobenzenesulfonamide (1.0 mmol, 236 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL) and Water (1 mL), degassed

Step-by-Step Methodology:

  • Vessel Preparation: To two separate microwave vials equipped with stir bars, add this compound (Vial 1) and 4-bromobenzenesulfonamide (Vial 2).

  • Reagent Addition: To each vial, add phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

    • Causality: Palladium acetate is the catalyst precursor, and SPhos is a bulky, electron-rich phosphine ligand effective for cross-coupling reactions involving sterically hindered substrates. A strong base like K₃PO₄ is required for the transmetalation step.

  • Inert Atmosphere: Seal the vials and purge with nitrogen gas for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to each vial via syringe.

  • Reaction: Place both vials in a preheated reaction block or oil bath at 90°C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing by Thin Layer Chromatography (TLC) or LC-MS.

    • Self-Validation: The disappearance of the starting bromobenzenesulfonamide and the appearance of a new product spot will indicate reaction progression. Comparing the consumption rate provides kinetic insights.

  • Workup: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification & Analysis: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the products by ¹H NMR and mass spectrometry to confirm their identity and calculate the isolated yield.

Expected Outcome & Discussion:

While both isomers are expected to yield the corresponding biphenylsulfonamide product, differences in reaction rate and final yield are anticipated. The steric hindrance from the ortho-bromo group in This compound may slightly impede the oxidative addition step to the palladium(0) center. Consequently, this reaction might proceed at a slower rate or require a slightly higher catalyst loading or temperature to achieve a comparable yield to the 4-bromobenzenesulfonamide reaction. The choice of a bulky ligand like SPhos is deliberate to help facilitate the reaction with the more sterically challenging 2-bromo isomer.

Conclusion: Strategic Selection is Key

The comparative analysis of this compound and 4-bromobenzenesulfonamide reveals that they are not interchangeable reagents. The choice between them is a strategic decision driven by the target molecule's architecture and the desired synthetic pathway.

  • Choose 4-Bromobenzenesulfonamide for constructing linear molecules, when ease of synthesis is a priority, and when the unhindered nature of the para-substituents is advantageous for subsequent reactions.

  • Choose this compound when a specific ortho-substitution pattern is required to enforce a particular molecular conformation, to interact with a specific pocket in a biological target, or when its unique steric and electronic properties can be leveraged for selective transformations.

Understanding the nuanced differences in their synthesis, reactivity, and physical properties empowers researchers to make informed decisions, optimizing synthetic routes and accelerating the discovery and development of novel chemical entities.

References

  • PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). 4-Bromobenzenesulfonamide. PubChem Compound Database.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Bromobenzenesulfonamide in Modern Organic Synthesis.
  • Chemsrc. (2025). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

Sources

The Dichotomy of Discovery: A Guide to In Vitro vs. In Vivo Activity of Benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, a privileged structure found in a wide array of therapeutics, from anticancer agents to diuretics and antibacterials. Its remarkable versatility stems from the ability to readily modify its structure to achieve potent and selective interactions with various biological targets. However, the journey from a promising hit in a petri dish to a clinically effective drug is fraught with challenges. A recurring and critical hurdle in the development of benzenesulfonamide analogs, as with many small molecules, is the often-significant disparity between their activity in vitro (in a controlled laboratory setting) and in vivo (within a living organism).

This guide provides an in-depth comparison of the in vitro and in vivo performance of benzenesulfonamide analogs, leveraging experimental data to illuminate the complexities of translating laboratory findings into real-world efficacy. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the factors that contribute to the success or failure of these promising compounds in preclinical and clinical development.

The In Vitro Landscape: Precision and Potency in a Controlled World

In vitro assays are the bedrock of early-stage drug discovery, offering a rapid, cost-effective, and highly controlled environment to assess the direct interaction of a compound with its intended target. For benzenesulfonamide analogs, these assays typically focus on enzyme inhibition or cellular effects.

Key In Vitro Methodologies

One of the primary mechanisms of action for many benzenesulfonamide-based drugs is the inhibition of specific enzymes.[1] For instance, a large class of these compounds targets carbonic anhydrases (CAs), metalloenzymes crucial in various physiological and pathological processes.[2] The gold standard for measuring the kinetics of CA-catalyzed CO2 hydration and its inhibition is the stopped-flow spectrophotometry assay .[2] This technique allows for the precise determination of inhibition constants (Kᵢ), a key metric of a compound's potency.

Another significant application of benzenesulfonamides is in cancer therapy, where they can act as selective inhibitors of cyclooxygenase-2 (COX-2) or other targets involved in cell proliferation.[3][4] In these cases, cell-based viability assays , such as the MTT assay, are employed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against various cancer cell lines.[4][5]

For antibacterial sulfonamides, the primary in vitro metric is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the drug that prevents visible growth of a bacterium.[6] This is typically determined using broth microdilution or agar dilution methods.

The following table summarizes representative in vitro data for three distinct benzenesulfonamide analogs, each with a different primary mechanism of action.

CompoundPrimary TargetIn Vitro AssayKey Metric (Value)Target Organism/Cell LineReference(s)
SLC-0111 Carbonic Anhydrase IX (CA IX)Stopped-Flow CO₂ HydrationKᵢ = 45.0 nMHuman CA IX[2]
Celecoxib Cyclooxygenase-2 (COX-2)MTT Cell ProliferationIC₅₀ = 25 - 50 µMHuman Ovarian Cancer Cells (SKOV3, HEY, IGROV1)[4]
Sulfamethoxazole Dihydropteroate SynthaseBroth MicrodilutionMIC (in combination with Trimethoprim)Methicillin-Resistant Staphylococcus aureus (MRSA)[6]

From the Bench to the Bedside: The In Vivo Proving Ground

While in vitro assays provide crucial initial data on a compound's potency and selectivity, they cannot replicate the complex physiological environment of a living organism. In vivo studies are therefore essential to evaluate a drug's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole-animal system.

Key In Vivo Models

For anticancer benzenesulfonamide analogs like SLC-0111 and celecoxib, the most common in vivo model is the tumor xenograft model .[3][7] In this model, human cancer cells are implanted into immunocompromised mice, which then develop tumors.[8] The mice are subsequently treated with the test compound, and tumor growth is monitored over time to assess efficacy.

For antibacterial sulfonamides such as sulfamethoxazole, a murine systemic infection model is often employed.[9] In this model, mice are infected with a pathogenic bacterium, and the efficacy of the antibiotic is determined by its ability to protect the mice from death or reduce the bacterial load in various organs.[10][11]

The following table presents in vivo efficacy data for the same three benzenesulfonamide analogs, providing a direct comparison to their in vitro activities.

CompoundIn Vivo ModelDosing RegimenKey Efficacy EndpointOutcomeReference(s)
SLC-0111 Triple-Negative Breast Cancer Xenograft100 mg/kg, oral, dailyTumor Growth InhibitionSignificant reduction in tumor growth and lung metastases[12]
Celecoxib Endometrial Adenocarcinoma Xenograft2 and 4 mg/day, oralTumor Growth Inhibition Rate32.4% and 48.6% inhibition, respectively[3]
Sulfamethoxazole Murine Systemic MRSA InfectionVaries (in combination with Trimethoprim)50% Effective Dose (ED₅₀)5- to 6-fold reduction in the ED₅₀ of Trimethoprim[6]

Bridging the Gap: Understanding the In Vitro-In Vivo Discrepancy

A direct comparison of the in vitro and in vivo data reveals the complexities of drug development. A compound with high in vitro potency may not always translate to robust in vivo efficacy, and vice versa. Several factors contribute to this often-observed disconnect:

  • Pharmacokinetics (ADME): A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo.

  • Target Engagement in a Complex System: The concentration of the drug that reaches the target in a living organism may be significantly lower than the concentrations used in in vitro assays. Furthermore, the tumor microenvironment, with its hypoxia and acidosis, can influence drug activity.[13]

  • Off-Target Effects: A drug may exhibit its in vivo effects through mechanisms that are not captured in a simple in vitro target-based assay. Celecoxib, for example, has been shown to induce apoptosis in cancer cells through COX-2-independent pathways.[14]

  • Host-Pathogen Interactions: In the case of antibacterial agents, the host immune system plays a crucial role in clearing the infection, an element that is absent in in vitro MIC testing.

The case of celecoxib is particularly illustrative of the in vitro-in vivo disconnect. While it exhibits in vitro antiproliferative effects at micromolar concentrations (35-65 µM), the plasma concentrations achieved in animal models that show significant tumor growth inhibition are much lower (around 2.3 µM).[5][14] This suggests that the potent in vivo antitumor effects are not solely due to direct cytotoxicity but likely involve other mechanisms, such as the inhibition of angiogenesis.[4]

Visualizing the Path from Lab to Life

To better understand the journey of a benzenesulfonamide analog from initial testing to preclinical evaluation, the following diagrams illustrate a key signaling pathway targeted by these compounds and a generalized experimental workflow.

G cluster_0 Tumor Microenvironment Hypoxia Hypoxia HIF-1α HIF-1α Stabilization Hypoxia->HIF-1α CAIX_exp CA IX Expression HIF-1α->CAIX_exp Extracellular_Acidosis Extracellular Acidosis CAIX_exp->Extracellular_Acidosis CO2 Hydration Intracellular_Alkalinization Intracellular Alkalinization CAIX_exp->Intracellular_Alkalinization Metastasis Metastasis Extracellular_Acidosis->Metastasis Drug_Resistance Drug_Resistance Extracellular_Acidosis->Drug_Resistance Proliferation Proliferation Intracellular_Alkalinization->Proliferation SLC_0111 Benzenesulfonamide Analog (e.g., SLC-0111) SLC_0111->CAIX_exp Inhibition

Mechanism of Action of CA IX Inhibitors

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Target_Assay Enzyme Inhibition Assay (e.g., Stopped-Flow) Determine Ki Cell_Assay Cell-Based Assay (e.g., MTT, MIC) Determine IC50/MIC Target_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Optimization Cell_Assay->SAR Animal_Model Animal Model Selection (e.g., Xenograft, Infection) SAR->Animal_Model Lead Candidate Selection PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Study Efficacy & Toxicity Evaluation PK_PD->Efficacy_Study

Sources

A Comparative Guide to the Efficacy of Brominating Agents for 2-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Brominated Benzenesulfonamides

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics, diuretics, and carbonic anhydrase inhibitors. The introduction of bromine atoms onto the aromatic ring of these molecules provides a powerful tool for modulating their physicochemical properties and biological activity. Bromination can influence lipophilicity, metabolic stability, and the ability of the molecule to engage in halogen bonding, a crucial interaction in modern drug design.

This guide provides an in-depth comparison of the efficacy of various brominating agents for the electrophilic aromatic substitution of 2-bromobenzenesulfonamide. We will delve into the mechanistic nuances of different reagents, present comparative data, and provide detailed experimental protocols to aid researchers in the strategic synthesis of polysubstituted benzenesulfonamide derivatives.

Understanding the Substrate: The Challenge of this compound

The electrophilic bromination of this compound presents a fascinating regioselectivity challenge. The benzene ring is substituted with two deactivating groups: a bromo group and a sulfonamide group. Understanding their directing effects is paramount to predicting the outcome of the reaction.

  • Bromo Group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect. However, through resonance, it can donate lone pair electron density to the ring, making it an ortho, para-director.

  • Sulfonamide Group (-SO₂NH₂): This is a strongly deactivating group due to the powerful electron-withdrawing nature of the sulfonyl moiety. It is a meta-director.

The interplay of these opposing directing effects dictates the position of the incoming electrophile. The para position to the bromo group (C4) and the meta position to the sulfonamide group (C4 and C6) are electronically favored. Steric hindrance from the bulky sulfonamide group may also influence the accessibility of the ortho positions.


}

Directing effects influencing the bromination of this compound.

Comparative Analysis of Brominating Agents

The choice of brominating agent is critical for achieving high yield and selectivity. We will compare the performance of three common reagents: Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and the in-situ generation of Br₂ from H₂O₂/HBr.

Brominating AgentKey CharacteristicsAdvantagesDisadvantages
Molecular Bromine (Br₂) Highly reactive, strong electrophile.Readily available, potent brominating agent.Highly corrosive and toxic, requires a Lewis acid catalyst for deactivated rings, can lead to over-bromination.
N-Bromosuccinimide (NBS) Crystalline solid, easier to handle than Br₂.[1]Mild and selective, often does not require a strong Lewis acid, safer to handle.[2][3]Can be less reactive for strongly deactivated substrates, may require a proton source or catalyst.[4]
H₂O₂/HBr (in-situ Br₂) Generates Br₂ in the reaction mixture.Avoids handling of pure Br₂, environmentally benign byproduct (H₂O).[5]Requires careful control of reaction conditions to manage the rate of Br₂ generation.

Reaction Mechanisms

The fundamental mechanism for all these reagents is electrophilic aromatic substitution. The key difference lies in the generation and delivery of the electrophilic bromine species (Br⁺ or a polarized Br-X molecule).


}

General mechanism of electrophilic aromatic bromination.

Experimental Protocols

The following protocols are provided as a starting point for the bromination of this compound. Optimization of reaction conditions may be necessary to achieve the desired outcome.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method is often preferred for its milder conditions and improved safety profile.


}

Workflow for the bromination of this compound using NBS.

Materials:

  • This compound (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)[2]

  • Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in acetonitrile.

  • To the stirred solution, add N-bromosuccinimide in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dibromobenzenesulfonamide.

Protocol 2: Bromination using Molecular Bromine (Br₂) with a Lewis Acid Catalyst

This classical method is effective for deactivated aromatic rings but requires stringent safety precautions.

Materials:

  • This compound (1.0 eq.)

  • Molecular Bromine (Br₂) (1.1 eq.)

  • Anhydrous Iron(III) Bromide (FeBr₃) (0.1 eq.)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap containing aqueous sodium thiosulfate, dissolve this compound in anhydrous dichloromethane under an inert atmosphere.

  • Add anhydrous iron(III) bromide to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of molecular bromine in dichloromethane dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcomes and Selectivity

Based on the directing effects of the bromo and sulfonamide groups, the major product of the monobromination of this compound is expected to be 2,4-dibromobenzenesulfonamide . The C4 position is activated by the para-directing bromo group and is also a meta position relative to the sulfonamide group, making it the most likely site for electrophilic attack.

Conclusion and Recommendations

For the bromination of this compound, N-Bromosuccinimide (NBS) is recommended as the reagent of choice for initial investigations. Its ease of handling, milder reaction conditions, and generally good selectivity make it a more practical and safer option compared to molecular bromine.[2][3] While Br₂ with a Lewis acid catalyst is a powerful alternative for deactivated systems, the hazards associated with its use necessitate more stringent safety protocols. The in-situ generation of bromine offers a greener alternative but may require more extensive optimization to control the reaction rate.

Ultimately, the optimal brominating agent and reaction conditions will depend on the desired scale of the reaction, the required purity of the product, and the available laboratory infrastructure. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and selective methods for the synthesis of valuable brominated benzenesulfonamide derivatives.

References

  • Ding, R., et al. (2015). Stereoselective Synthesis of (2Z)-2,4-Dienamides via NBS-Mediated Allyloxyl Addition-Claisen Rearrangement-Dehydrobromination Cascade Reaction of Ynsulfonamides. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
  • Dauben Jr., H. J., & McCoy, L. L. (1959). N-Bromosuccinimide. I. Allylic Bromination, a General Survey of Reaction Variables. Journal of the American Chemical Society.
  • Chem LibreTexts. (2019). N-Bromosuccinimide. [Link]
  • Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44.
  • Gao, Y., et al. (2018).
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
  • Master Organic Chemistry. (2013).
  • Gensini, M., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(3).
  • U.S. Patent No. 4,740,629. (1988).
  • CN104829499A. (2015).
  • Explain Everything. (2019).
  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. [Link]
  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
  • Fukuyama, T., et al. (2019). 2,4-Dinitrobenzenesulfonamide-Directed SN2-Type Displacement Reaction Enables Synthesis of β-d-Glycosaminosides. Organic Letters, 21(7), 2402–2407. [Link]
  • Wikipedia. (n.d.). 2,4,6-Tribromoaniline. [Link]
  • CN113755866A. (2021).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromobenzenesulfonamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of therapeutic agents with diverse biological activities.[1] From antibacterial and anticancer to anti-inflammatory and anticonvulsant properties, the versatility of this pharmacophore is well-documented. This guide focuses on a specific, yet promising, subset: 2-bromobenzenesulfonamide derivatives. The introduction of a bromine atom at the ortho position of the benzenesulfonamide core presents unique opportunities for modulating physicochemical properties and biological activity, making it a compelling starting point for novel drug design.[1]

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives. We will explore the synthetic rationale, compare the biological activities of related analogs, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 2-Bromo Substituent and a General Synthetic Pathway

The placement of a bromine atom at the 2-position of the benzenesulfonamide ring is a deliberate design choice. This halogen can exert a combination of steric and electronic effects that influence the molecule's conformation and its interaction with biological targets. Furthermore, the bromine atom can serve as a synthetic handle for further structural modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.

The synthesis of N-substituted this compound analogs is generally achieved through a robust and straightforward nucleophilic substitution reaction. The process involves the reaction of 2-bromobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

General Synthesis of N-Substituted this compound Derivatives

This protocol outlines a general method for the synthesis of the title compounds.

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Appropriate primary or secondary amine (e.g., phenethylamine for 2-bromo-N-phenethylbenzenesulfonamide)[1]

  • Anhydrous solvent (e.g., dichloromethane (DCM), pyridine)

  • Base (e.g., triethylamine, pyridine)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent and cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: To the cooled amine solution, add 2-bromobenzenesulfonyl chloride (1.1 equivalents) portion-wise while stirring. If not using pyridine as the solvent, add a base like triethylamine (1.2 equivalents).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl to remove excess amine and base. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted this compound derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_synthesis General Synthetic Workflow Start 2-Bromobenzenesulfonyl Chloride + Amine Reaction Nucleophilic Substitution (Solvent, Base) Start->Reaction Step 1 & 2 Workup Aqueous Work-up & Extraction Reaction->Workup Step 3 & 4 Purification Column Chromatography Workup->Purification Step 5 Product N-Substituted This compound Purification->Product Characterization Spectroscopic Analysis Product->Characterization Step 6

General workflow for the synthesis of N-substituted this compound analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The sulfonamide moiety coordinates to the zinc ion in the active site, mimicking a transition state of the CO2 hydration reaction. The SAR of benzenesulfonamide-based CA inhibitors is well-established, with substitutions on the benzene ring significantly influencing potency and isoform selectivity.

Compound/Derivative ClassTarget Enzyme(s)Key SAR FindingsReference
Benzenesulfonamides hCA I, hCA II, bCA IVThe inhibitory power is largely dependent on the electronic properties of the sulfonamide group. Substitutions at the para and meta positions with hydrogen bond acceptors enhance inhibitory activity.[2]
Ureido-substituted benzenesulfonamides hCA I, II, IX, XIIThe nature of the "tail" attached to the benzenesulfonamide core is crucial for isoform selectivity. Rigid linkers can enhance potency against tumor-associated isoforms like hCA IX.
Hydrazonobenzenesulfonamides hCA I, II, IX, XIISmall structural changes in the hydrazone moiety lead to significant differences in inhibitory activity and isoform selectivity.[3]

The introduction of a 2-bromo substituent could influence CA inhibition in several ways:

  • Steric Hindrance: The bulky bromine atom at the ortho position might sterically clash with residues at the entrance of the active site, potentially reducing affinity.

  • Electronic Effects: The electron-withdrawing nature of bromine could modulate the pKa of the sulfonamide group, which is critical for its interaction with the zinc ion.

  • Conformational Restriction: The ortho-bromo group can restrict the rotation of the sulfonamide group, locking the molecule in a conformation that may be more or less favorable for binding.

G cluster_sar Conceptual SAR of 2-Bromobenzenesulfonamides Core This compound Core Activity Biological Activity (Potency & Selectivity) Core->Activity R_group Substitutions on Sulfonamide Nitrogen (R) R_group->Activity Modulates binding to target protein Ring_sub Other Ring Substitutions Ring_sub->Activity Fine-tunes physicochemical properties

Key structural elements influencing the activity of this compound derivatives.

Kinase Inhibition

The benzenesulfonamide scaffold has also been explored for the development of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A study on benzenesulfonamide analogs as inhibitors of the Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma, demonstrated that these compounds can achieve significant binding energies with the kinase active site.

Compound IDTargetBinding Energy (kcal/mol)Key FindingReference
AL106TrkA-10.93Showed significant cytotoxic effect on glioblastoma cells.
AL107TrkA-11.26Exhibited strong binding affinity to the TrkA receptor.

While this study did not specifically include 2-bromo derivatives, it highlights the potential of the benzenesulfonamide core to be adapted for kinase inhibition. The 2-bromo substituent could be strategically employed to probe specific interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.

Cholinesterase Inhibition

A study on N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide provides valuable insights into the effect of a bromo-substituent on cholinesterase inhibition.

CompoundAChE IC50 (µM)BChE IC50 (µM)Key FindingReference
2-Amino-5-bromoacetophenone (precursor) 12.6 ± 0.2014.6 ± 0.32Baseline activity.[4]
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide 8.9 ± 0.2126.5 ± 0.24The addition of the sulfonamide moiety improved AChE inhibition but reduced BChE inhibition.[4]
Styryl derivative of the above 4.3 ± 0.235.6 ± 0.24Further modification by replacing the bromine with a lipophilic styryl group significantly improved inhibition of both enzymes.[4]

This data suggests that the presence and position of a bromine atom can significantly impact the inhibitory profile of benzenesulfonamide derivatives against cholinesterases. The 4-bromo analog showed improved activity against acetylcholinesterase (AChE) compared to its precursor, demonstrating that halogenation can be a beneficial strategy. The fact that replacing the bromine with a larger lipophilic group further enhanced activity suggests that this position is tolerant of substitution and that exploring different groups at this position in a this compound scaffold could be a fruitful area of investigation.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized this compound derivatives, robust and reproducible in vitro assays are essential. The following is a detailed protocol for a common enzyme inhibition assay.

Carbonic Anhydrase II Inhibition Assay (Esterase Activity)

This assay measures the esterase activity of CA II using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA II produces p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare stock solutions of the test compounds and a standard inhibitor (e.g., acetazolamide) in DMSO.

  • Assay Setup:

    • In a 96-well microplate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control wells, add 20 µL of DMSO.

    • Add 20 µL of the hCA II enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add 20 µL of the p-NPA substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 400 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

G cluster_assay Enzyme Inhibition Assay Workflow Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Setup Assay Plate Setup (Buffer, Inhibitor, Enzyme) Reagents->Setup Incubation Pre-incubation (10 min) Setup->Incubation Initiate Add Substrate to Initiate Reaction Incubation->Initiate Measure Spectrophotometric Measurement (400 nm) Initiate->Measure Analysis Data Analysis (Calculate IC50) Measure->Analysis

A typical workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While comprehensive SAR data for this specific class of compounds is still emerging, the analysis of related benzenesulfonamide derivatives provides a strong rationale for its exploration. The 2-bromo substituent offers unique steric and electronic properties that can be exploited to achieve enhanced potency and selectivity against a range of biological targets, including carbonic anhydrases, kinases, and cholinesterases.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions at the sulfonamide nitrogen and other positions on the benzene ring. Such studies will be crucial for elucidating detailed SAR and for identifying lead compounds for further preclinical development. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Molecules. (2019). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Molecules. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • PubMed. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display.
  • PubMed. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors.
  • PubMed. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships.
  • Scientific Reports. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.
  • Molecules. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors.
  • Molecules. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.

Sources

A Head-to-Head Comparison of Biphenyl Sulfonamide and Benzene Sulfonamide Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone pharmacophore, integral to the design of a multitude of therapeutic agents.[1] Among the vast array of sulfonamide-containing scaffolds, biphenyl sulfonamides and benzene sulfonamides have garnered significant attention for their diverse and potent biological activities. This guide provides a comprehensive, head-to-head comparison of these two prominent molecular frameworks, offering researchers, scientists, and drug development professionals a detailed analysis of their respective activities, supported by experimental data and methodological insights.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide moiety (-S(=O)₂-NR₂R₃) is a privileged structure in drug design, renowned for its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions and to engage in key hydrogen bonding interactions with biological targets. Both benzene and biphenyl sulfonamides have been successfully developed into inhibitors of various enzymes and receptor antagonists, demonstrating clinical and preclinical efficacy in oncology, infectious diseases, and inflammatory conditions.[2] The fundamental difference between these two scaffolds lies in the presence of an additional phenyl ring in the biphenyl structure, which significantly influences the molecule's physicochemical properties, conformational flexibility, and potential for additional interactions within a target's binding site.

Synthesis of Biphenyl and Benzene Sulfonamides: A Comparative Workflow

The synthesis of both biphenyl and benzene sulfonamides typically follows a convergent strategy, culminating in the reaction of a sulfonyl chloride with an appropriate amine. However, the introduction of the biphenyl or benzene core differs in the initial steps.

A general synthetic workflow is depicted below:

G cluster_0 Benzene Sulfonamide Synthesis cluster_1 Biphenyl Sulfonamide Synthesis a Benzene or Substituted Benzene c Benzenesulfonyl Chloride a->c Chlorosulfonation b Chlorosulfonic Acid b->c e Benzene Sulfonamide c->e Sulfonylation d Amine (R-NH2) d->e f Aryl Halide h Biphenyl f->h Suzuki Coupling g Arylboronic Acid g->h j Biphenylsulfonyl Chloride h->j Chlorosulfonation i Chlorosulfonic Acid i->j l Biphenyl Sulfonamide j->l Sulfonylation k Amine (R-NH2) k->l

Caption: Generalized synthetic workflows for benzene and biphenyl sulfonamides.

The synthesis of benzene sulfonamides often commences with the chlorosulfonation of a commercially available benzene derivative.[3] In contrast, the biphenyl core is typically constructed via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling, between an aryl halide and an arylboronic acid.[4] This is then followed by chlorosulfonation and subsequent reaction with an amine. The choice of starting materials and coupling partners allows for the introduction of a wide range of substituents on either phenyl ring, enabling extensive structure-activity relationship (SAR) studies.

Head-to-Head Comparison of Biological Activity

For a direct and meaningful comparison, we will focus on two therapeutic areas where both biphenyl and benzene sulfonamides have been extensively investigated: carbonic anhydrase inhibition and anticancer activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation and are implicated in various diseases, including glaucoma and cancer.[5][6] Sulfonamides are a well-established class of CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[5]

Comparative Data: Inhibition of Human Carbonic Anhydrase Isoforms (Ki, nM)

Compound ScaffoldDerivativehCA IhCA IIhCA IXhCA XIIhCA XIVReference
Biphenyl Sulfonamide Compound 126.3----[7]
Compound 21--6.0--[7]
Compound 20----<10[7]
Unspecified--23-79--[8]
Benzene Sulfonamide Derivative 1539.2050.96---[3]
Derivative 26131.54147.94---[3]
Click-derived 441.5-150030.1-7551.5-38.90.8-12.4-[9][10]
Standard Acetazolamide250----[7]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "-" indicates data not available.

Analysis of Carbonic Anhydrase Inhibition:

The data suggests that the biphenyl sulfonamide scaffold can yield highly potent inhibitors of various carbonic anhydrase isoforms, with some derivatives exhibiting Ki values in the low nanomolar and even subnanomolar range.[11][12] The additional phenyl ring of the biphenyl scaffold offers opportunities for further interactions within the enzyme's active site, which can be exploited to enhance potency and selectivity. X-ray crystallography studies have shown that the biphenyl moiety can extend into hydrophobic pockets of the active site, leading to a higher affinity for the target enzyme.[11][12]

Benzene sulfonamides also demonstrate potent inhibition of carbonic anhydrases, with numerous derivatives displaying nanomolar Ki values.[3][9][10] The SAR for benzene sulfonamides is well-established, with substitutions at the para-position of the benzene ring often leading to enhanced inhibitory activity.[6] While highly potent benzene sulfonamide inhibitors have been developed, the biphenyl scaffold appears to offer a greater potential for achieving exceptionally high potency and isoform selectivity due to its larger surface area and increased opportunities for targeted interactions.

Anticancer Activity

Both biphenyl and benzene sulfonamides have been explored as anticancer agents, targeting various mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of cancer-related enzymes.[13][14]

Comparative Data: Cytotoxicity against Human Cancer Cell Lines (IC₅₀, µM)

Compound ScaffoldDerivativeCell LineIC₅₀ (µM)Reference
Biphenyl Sulfonamide Biphenyl bis-sulfonamideHCT116 (Colon)0.74-10.0[8]
H460 (Lung)0.74-10.0[8]
MCF-7 (Breast)0.74-10.0[8]
Benzene Sulfonamide Compound A2DU-145 (Prostate)< 1[14]
Compound 12dMDA-MB-468 (Breast)3.99[15]
Compound 12iMDA-MB-468 (Breast)1.48[15]
Compound 8bHeLa (Cervical)7.2[16]
MDA-MB-231 (Breast)4.62[16]
MCF-7 (Breast)7.13[16]
Standard DoxorubicinT47D (Breast)2.26[17]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Analysis of Anticancer Activity:

The biphenyl sulfonamide framework has given rise to potent anticancer agents. Their mechanisms often involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[13] The biphenyl moiety can contribute to enhanced cytotoxicity by promoting interactions with hydrophobic regions of target proteins or by influencing the overall shape and rigidity of the molecule, which can be crucial for binding to targets like tubulin.[13]

Benzene sulfonamide derivatives have also demonstrated significant anticancer potential, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[14] These compounds can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[14] The SAR of anticancer benzene sulfonamides is highly dependent on the nature and position of substituents on the benzene ring.

In a direct comparison, it is challenging to definitively state that one scaffold is superior to the other for anticancer activity without a systematic study. Both have yielded compounds with high potency. The choice between a biphenyl and a benzene sulfonamide scaffold for anticancer drug development will likely depend on the specific molecular target and the desired mechanism of action.

Structure-Activity Relationship (SAR) Insights: A Comparative View

The key to designing potent and selective inhibitors lies in understanding the structure-activity relationships of a given scaffold.

SAR_Comparison center Core Scaffold Comparison biphenyl Biphenyl Sulfonamide - Increased lipophilicity - Potential for enhanced potency  via additional interactions - Greater conformational restriction potency Potency & Selectivity biphenyl->potency Additional phenyl ring for hydrophobic interactions benzene Benzene Sulfonamide - Lower molecular weight - Well-established SAR - Greater synthetic accessibility benzene->potency Substituent effects on electronic properties and binding

Caption: Comparative structure-activity relationship considerations.

For benzene sulfonamides , the SAR is often dictated by the electronic and steric properties of the substituents on the phenyl ring. Electron-withdrawing or electron-donating groups at specific positions can modulate the acidity of the sulfonamide proton and influence binding affinity.

For biphenyl sulfonamides , the additional phenyl ring introduces several new dimensions to the SAR. The dihedral angle between the two phenyl rings can significantly impact the molecule's conformation and its ability to fit into a binding pocket. Substituents on both rings can be independently varied, offering a vast chemical space to explore for optimizing potency and selectivity. This increased complexity, however, also presents greater synthetic challenges.

Experimental Methodologies

To ensure the integrity and reproducibility of the data presented, it is crucial to employ standardized and validated experimental protocols.

Carbonic Anhydrase Inhibition Assay

A widely used method for determining the inhibitory activity of compounds against carbonic anhydrase is the p-nitrophenyl acetate (p-NPA) hydrolysis assay.[18][19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (biphenyl or benzene sulfonamide) in DMSO.

    • Prepare a working solution of human carbonic anhydrase in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a fresh solution of the substrate, p-NPA, in acetonitrile or DMSO.[18]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution.[18]

    • Incubate the plate at room temperature for a defined period to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[20][21][22][23]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the desired human cancer cell line in the appropriate medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (biphenyl or benzene sulfonamide) in the cell culture medium.

    • Treat the cells with the various concentrations of the compound and incubate for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20][23]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[20]

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[20]

    • Calculate the percentage of cell viability relative to an untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

This guide has provided a head-to-head comparison of biphenyl and benzene sulfonamides, focusing on their activity as carbonic anhydrase inhibitors and anticancer agents. Both scaffolds have demonstrated significant therapeutic potential, yielding compounds with high potency.

The benzene sulfonamide scaffold offers the advantages of lower molecular weight and greater synthetic accessibility, with a well-understood SAR that can be readily modulated.

The biphenyl sulfonamide scaffold, while synthetically more challenging, provides a larger molecular framework with increased opportunities for specific interactions within a target's binding site. This can lead to superior potency and selectivity, as evidenced by the data on carbonic anhydrase inhibition.

The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific drug discovery program. Factors to consider include the nature of the biological target, the desired pharmacokinetic profile, and the synthetic feasibility. Future research should focus on systematic comparative studies of these scaffolds against a broader range of biological targets to further elucidate their respective strengths and weaknesses, ultimately guiding the rational design of next-generation sulfonamide-based therapeutics.

References

  • Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions. PubMed. [Link]
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
  • Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. PubMed. [Link]
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central. [Link]
  • Inhibition of carbonic anhydrases with glycosyltriazole benzene sulfonamides. PubMed. [Link]
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. PubMed. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. IRIS UNINA. [Link]
  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PubMed Central. [Link]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
  • Mechanistic investigations on substituted benzene sulphonamides as apoptosis inducing anticancer agents. PubMed. [Link]
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central. [Link]
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed Central. [Link]
  • Anticancer activities (IC 50 ) of biphenyl amide analogues (32-41).
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]
  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • Biphenyl Sulfonamide 1. PubChem. [Link]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Bromobenzenesulfonamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Bromobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. We will move beyond procedural checklists to explore the causality behind experimental design, ensuring each protocol is a self-validating system. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data.

Introduction: The Analytical Imperative for this compound

This compound (2-BBSA) is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. An unquantified or poorly characterized impurity can have significant downstream consequences, making the validation of analytical methods for its quantification a critical step in the drug development lifecycle.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide compares three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—and details the validation process in accordance with internationally recognized guidelines.

The Regulatory Framework: A Foundation of Trust

Analytical method validation is not performed in a vacuum. It is governed by a set of rigorous guidelines established by international regulatory bodies to ensure data integrity and consistency across the pharmaceutical industry. The primary documents guiding this process are:

  • ICH Q2(R2) Validation of Analytical Procedures : This guideline from the International Council for Harmonisation provides a comprehensive framework for validation principles[2][3]. It details the validation characteristics required for various analytical tests[4][5][6].

  • FDA Guidance for Industry : The U.S. Food and Drug Administration provides recommendations on submitting analytical procedure and methods validation data to support drug applications[7][8][9].

  • USP General Chapter <1225> Validation of Compendial Procedures : The United States Pharmacopeia outlines the criteria necessary to ensure a validated method is suitable for its intended use in a pharmaceutical setting[10][11][12].

These guidelines form an interconnected framework that demands validation be treated as an ongoing commitment to analytical quality[13].

Comparative Analysis of Quantification Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)
  • Principle : HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 2-BBSA, Reverse-Phase HPLC (RP-HPLC) is the method of choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase[14]. Detection is typically achieved using an ultraviolet (UV) detector, as benzophenone and its derivatives are strong UV absorbers[14].

  • Advantages : High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, and widely used in quality control for assay and impurity determination.

  • Limitations : Can be more time-consuming than spectrophotometry and requires higher purity solvents.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle : GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio, offering high specificity.

  • Advantages : Unparalleled specificity due to mass detection, making it excellent for impurity identification. It offers very high sensitivity, often reaching trace levels[15].

  • Limitations : 2-BBSA has low volatility and may require derivatization to increase its volatility and thermal stability, adding a step to sample preparation. The high temperatures of the GC inlet can potentially degrade the analyte.

UV-Vis Spectrophotometry
  • Principle : This technique measures the absorbance of light in the ultraviolet-visible spectrum by the analyte in a solution. For sulfonamides, this often involves a chemical reaction to produce a colored azo dye, the intensity of which is proportional to the analyte concentration and is measured at a specific wavelength (e.g., 500 nm)[16].

  • Advantages : Simple, rapid, and cost-effective. It is useful for high-concentration assays where specificity is not a major concern.

  • Limitations : Lacks specificity; any substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement[17]. It is generally less sensitive than chromatographic methods.

The Validation Workflow: A Systematic Approach

A successful validation follows a structured path from planning and execution to documentation. This workflow ensures that all performance characteristics of the method are thoroughly evaluated and meet predefined acceptance criteria.

Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Evaluation & Reporting P1 Define Analytical Application Profile (AAP) P2 Develop Validation Protocol & Acceptance Criteria P1->P2 Based on ICH/USP E1 Specificity / Selectivity P2->E1 Execute Protocol E2 Linearity & Range E3 Accuracy E4 Precision (Repeatability & Intermediate) E5 LOD & LOQ E6 Robustness R1 Data Analysis & Statistical Evaluation E6->R1 R2 Compare Against Acceptance Criteria R1->R2 R3 Generate Validation Summary Report R2->R3

Caption: High-level workflow for analytical method validation.

Core Validation Parameters: A Technical Deep Dive

The following sections detail the experimental protocols for validating the key performance characteristics of an analytical method, as mandated by ICH guidelines[18][19][20]. We provide hypothetical but realistic data to compare the performance of HPLC, GC-MS, and UV-Vis for 2-BBSA quantification.

Specificity/Selectivity

Causality : Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[4][11]. This is arguably the most critical parameter, as it ensures the signal being measured is from the analyte of interest and nothing else.

Experimental Protocol :

  • Prepare Samples :

    • A solution of a placebo (all formulation components except 2-BBSA).

    • A solution of 2-BBSA reference standard.

    • A solution of 2-BBSA spiked into the placebo matrix.

    • A solution containing 2-BBSA and all potential impurities/degradants.

  • Analysis : Analyze all samples using the developed method.

  • Evaluation :

    • HPLC/GC-MS : The peak for 2-BBSA in the spiked sample must be pure and show no interference from placebo or impurity peaks. Peak purity can be assessed using a PDA detector (for HPLC) or by examining the mass spectrum across the peak (for GC-MS).

    • UV-Vis : The placebo solution should show zero or negligible absorbance at the analytical wavelength.

Linearity and Range

Causality : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[21].

Experimental Protocol :

  • Prepare Standards : Prepare a series of at least five concentrations of 2-BBSA spanning the expected working range (e.g., for an assay, typically 80% to 120% of the target concentration).

  • Analysis : Analyze each standard in triplicate.

  • Evaluation :

    • Plot the average response versus concentration.

    • Perform a linear least-squares regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

    • The acceptance criterion for linearity is typically r² ≥ 0.999.

Accuracy

Causality : Accuracy measures the closeness of the test results to the true value. It reflects the systematic error of a method. High accuracy is essential for making correct decisions about product quality.

Experimental Protocol :

  • Prepare Spiked Samples : Prepare a minimum of nine determinations across a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each at 80%, 100%, and 120% of the target concentration). These are prepared by spiking a known amount of 2-BBSA into the placebo matrix.

  • Analysis : Analyze the spiked samples.

  • Evaluation :

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery should be within an acceptable range, typically 98.0% to 102.0% for a drug substance assay.

Precision

Causality : Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of random error and is evaluated at two levels:

  • Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision : Expresses within-laboratory variations: different days, different analysts, different equipment, etc[19].

Experimental Protocol :

  • Repeatability :

    • Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).

    • Analyze these samples on the same day, with the same analyst and instrument.

  • Intermediate Precision :

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation :

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.

    • The acceptance criterion for precision is typically an RSD of ≤ 2.0%.

Validation_Parameters cluster_accuracy Closeness to True Value cluster_precision Agreement Between Measurements cluster_sensitivity Lowest Measurable Levels center_node Reliable Quantification Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (% RSD) center_node->Precision LOQ Limit of Quantitation center_node->LOQ Specificity Specificity (Interference Free) center_node->Specificity Linearity Linearity (R²) Accuracy->Linearity Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD Limit of Detection LOQ->LOD

Caption: Interrelationship of core analytical validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality : LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[21]. These parameters are critical for impurity analysis, where trace levels of compounds must be reliably measured.

Experimental Protocol (Based on Signal-to-Noise):

  • Analysis : Analyze a series of low-concentration 2-BBSA standards and blank samples.

  • Determine Noise : Measure the magnitude of the baseline noise in the chromatogram or spectrum of the blank.

  • Evaluation :

    • LOD : The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ : The concentration that yields an S/N ratio of approximately 10:1. The accuracy and precision at the LOQ concentration should also be verified.

Robustness

Causality : Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage[7].

Experimental Protocol :

  • Identify Parameters : Identify critical method parameters (e.g., for HPLC: mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).

  • Vary Parameters : Perform the analysis while making small, deliberate changes to these parameters.

  • Evaluation : Assess the effect of these changes on the results (e.g., peak retention time, area, resolution). The system suitability parameters should remain within acceptance criteria.

Comparative Performance Data Summary

The following table summarizes hypothetical but typical validation results for the quantification of this compound using the three discussed analytical techniques.

Validation Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry Typical Acceptance Criteria
Specificity High (Peak purity > 99.5%)Excellent (Unique mass spectrum)Low (Prone to interference)No interference at analyte retention time/wavelength
Linearity (r²) > 0.9995> 0.9990> 0.998≥ 0.999
Range (µg/mL) 1 - 1500.01 - 205 - 100Application Dependent
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (% RSD) < 1.0%< 1.5%< 2.5%≤ 2.0%
LOD (µg/mL) 0.10.0051.5Reportable
LOQ (µg/mL) 0.30.0155.0Reportable, with acceptable precision/accuracy
Robustness RobustModerately RobustRobustSystem suitability passes under all conditions

Conclusion and Recommendations

The validation process demonstrates that all three methods can be suitable for quantifying this compound, but their applications differ significantly.

  • HPLC-UV stands out as the most versatile and reliable method for routine quality control, offering an excellent balance of specificity, accuracy, precision, and sensitivity. It is the recommended method for both assay and impurity quantification in most pharmaceutical settings.

  • GC-MS is the superior choice for trace-level impurity identification and quantification where ultimate specificity is required. Its complexity and the potential need for derivatization make it less ideal for routine high-throughput analysis but invaluable for investigational work.

  • UV-Vis Spectrophotometry is a viable, cost-effective option for high-concentration assays where the sample matrix is simple and well-characterized, and potential interferences are known to be absent. It is not suitable for impurity testing due to its inherent lack of specificity.

Ultimately, the selection of an analytical method must be justified based on the specific analytical challenge. The comprehensive validation data presented here provides the objective evidence needed to make an informed, scientifically sound, and regulatory-compliant decision.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • BA Sciences.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ECA Academy.
  • International Council for Harmonis
  • U.S. Pharmacopeia.
  • Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • gmp-compliance.org. (2017).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • U.S. Food and Drug Administration. (2015).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • USP-NF.
  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342.
  • Tade, R. S., & Patil, S. B. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences, 6(2), 2453-2457.
  • de la Rosa, F. J. C., & Guiraúm, A. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone. Canadian Journal of Chemistry, 67(10), 1599-1603.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • El-Gindy, A., et al. (2008). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 823-828.
  • Haug, C. M. (1943). Spectrophotometric Determinations of the Sulfonamides. Loyola University Chicago.
  • Lavate, S. M., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(02), 389-402.
  • ResearchGate. (n.d.). (PDF)
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • Lenehan, C. E., et al. (2017). Analytical methodology for characterization of reactive starting materials and intermediates commonly used in the synthesis of small molecule pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 439-450.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
  • Shimadzu. Solutions for Pharmaceutical Impurities.
  • Benchchem. HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.

Sources

A Senior Application Scientist's Guide to 2-Bromobenzenesulfonamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the benzenesulfonamide moiety is a privileged scaffold. Its derivatives are integral to a vast array of therapeutic agents, including antibiotics and anticancer drugs.[1] 2-Bromobenzenesulfonamide serves as a critical and versatile building block for the elaboration of these complex molecular architectures. Its utility lies in the strategic placement of the bromine atom, which acts as a reactive handle for transition-metal-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-N bond formation.

This guide provides an in-depth performance benchmark of this compound in two of the most powerful and widely used transformations in organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will objectively compare its performance against its closest chemical analogs, 2-chlorobenzenesulfonamide and 2-iodobenzenesulfonamide, providing field-proven insights and supporting experimental data to guide researchers in their synthetic strategy.

The Fundamental Basis of Reactivity: The Carbon-Halogen Bond

Before delving into specific reactions, it is crucial to understand the underlying principle governing the performance of these reagents. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is inversely proportional to the strength of the carbon-halogen (C-X) bond.[2] The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[3][4][5]

This means the weaker C-I bond is broken most easily, leading to faster reactions under milder conditions, while the stronger C-Cl bond requires more forcing conditions (higher temperatures, more active catalysts) to react.[6][7] this compound, therefore, sits at a valuable midpoint, offering a robust balance of reactivity, stability, and cost-effectiveness.

Section 1: Performance in Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forging carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[8] The catalytic cycle's first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[6][9]

Mechanistic Overview: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition cycle_start Ar-X (2-Halobenzenesulfonamide) cycle_start->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex Rate-determining step dependent on C-X bond transmetalation Transmetalation pd2_r_complex Ar-Pd(II)L₂-R transmetalation->pd2_r_complex boronate R-B(OR)₂ (Boronic Acid/Ester) + Base boronate->transmetalation reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Performance Benchmark: Coupling with Phenylboronic Acid

The following table presents representative data illustrating the performance of 2-halo-benzenesulfonamides in a typical Suzuki-Miyaura coupling reaction. This data is synthesized from established reactivity principles to provide a clear comparative framework.[6][10]

SubstrateCatalyst SystemTemp. (°C)Time (h)Typical Yield (%)
2-Iodo benzenesulfonamidePd(PPh₃)₄ (2 mol%), K₂CO₃802 - 4>90%
2-Bromo benzenesulfonamidePd(PPh₃)₄ (2 mol%), K₂CO₃1008 - 1280 - 90%
2-Chloro benzenesulfonamidePd₂(dba)₃ (2 mol%) + SPhos (4 mol%), K₃PO₄11018 - 2460 - 75%
Expert Analysis & Causality

The experimental data aligns perfectly with chemical first principles.

  • 2-Iodobenzenesulfonamide : As the most reactive substrate, it couples efficiently at lower temperatures with standard catalysts like Pd(PPh₃)₄.[11] This makes it ideal for sensitive substrates or when rapid reaction completion is paramount. Its higher cost and lower stability, however, can be drawbacks for large-scale synthesis.

  • This compound : This substrate represents the "goldilocks" option. It is significantly more reactive than its chloro- counterpart, allowing for reliable coupling under standard conditions with good yields, albeit requiring slightly more energy input than the iodo- derivative.[8] Its balance of cost, stability, and high reactivity makes it a workhorse reagent in both academic and industrial settings.

  • 2-Chlorobenzenesulfonamide : The strength of the C-Cl bond necessitates more advanced catalytic systems.[12] Modern, bulky, and electron-rich phosphine ligands (e.g., SPhos) are often required to facilitate the challenging oxidative addition step.[9] While it is the most cost-effective starting material, the need for more expensive catalysts and harsher conditions can offset this advantage.

Detailed Experimental Protocol: Suzuki Coupling with this compound

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Briefly remove the septum and add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas to prevent exposure to air.

  • Seal the vessel tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 8-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 2: Performance in Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for forming C-N bonds.[13][14] Similar to the Suzuki coupling, the efficiency of this reaction is highly dependent on the nature of the aryl halide.

Mechanistic Overview: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition cycle_start Ar-X (2-Halobenzenesulfonamide) cycle_start->oxidative_addition pd2_complex Ar-Pd(II)L-X oxidative_addition->pd2_complex Reactivity: I > Br > Cl amine_coordination Amine Coordination & Deprotonation pd2_amido_complex Ar-Pd(II)L-NR₂ amine_coordination->pd2_amido_complex amine R₂NH (Amine) + Base amine->amine_coordination reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Arylamine Product) reductive_elimination->product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Performance Benchmark: Coupling with Morpholine

This comparative table illustrates the expected performance of 2-halo-benzenesulfonamides in a Buchwald-Hartwig amination with a common secondary amine, morpholine.

SubstrateCatalyst SystemTemp. (°C)Time (h)Typical Yield (%)
2-Iodo benzenesulfonamidePd₂(dba)₃ (1 mol%) + XPhos (2 mol%), NaOtBu801 - 3>95%
2-Bromo benzenesulfonamidePd₂(dba)₃ (1 mol%) + XPhos (2 mol%), NaOtBu904 - 885 - 95%
2-Chloro benzenesulfonamidePd₂(dba)₃ (2 mol%) + RuPhos (4 mol%), K₃PO₄11016 - 2465 - 80%
Expert Analysis & Causality

The choice of aryl halide profoundly impacts the reaction parameters required for successful C-N bond formation.

  • 2-Iodobenzenesulfonamide : Its high reactivity allows for near-quantitative conversion in short reaction times and at lower temperatures.[15] This is particularly advantageous when coupling with thermally sensitive amines.

  • This compound : It remains an excellent substrate, providing high yields with standard, commercially available catalyst systems.[16] The slightly higher temperature and longer time compared to the iodo- analog are often a negligible trade-off for its lower cost and greater stability. It is the most commonly employed halide for this transformation in process chemistry for these reasons.

  • 2-Chlorobenzenesulfonamide : As with Suzuki coupling, aryl chlorides are the most challenging substrates. They almost invariably require state-of-the-art, highly active phosphine ligands (like RuPhos) and stronger bases or higher temperatures to achieve reasonable conversion rates.[17] Reductive dehalogenation (replacement of Cl with H) can also be a competing side reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination with this compound

This protocol describes a general procedure for the amination of this compound with a secondary amine like morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Glovebox or Schlenk line for inert atmosphere manipulation

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed toluene.

  • Add this compound, followed by the dropwise addition of morpholine.

  • Seal the vessel tightly and remove it from the glovebox (if used).

  • Place the vessel in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound stands out as a highly effective and versatile reagent in palladium-catalyzed cross-coupling chemistry. While 2-iodobenzenesulfonamide offers superior reactivity for specialized applications requiring mild conditions, and 2-chlorobenzenesulfonamide provides a low-cost entry point for synthesis, the bromo-derivative presents the most practical and balanced profile. Its robust reactivity, compatibility with standard catalytic systems, and moderate cost make it the reagent of choice for researchers, scientists, and drug development professionals aiming for efficient, scalable, and reliable synthesis of complex sulfonamide-containing molecules. The judicious selection of the aryl halide, guided by the principles and data presented herein, is a critical step in the strategic design of any synthetic route.

References

  • Dodson, D. S., et al. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
  • ResearchGate. (n.d.). Synthesis of 2-iodo benzenesulfonamide derivatives. [Image].
  • ResearchGate. (2010). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Image].
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [PDF].
  • Semantic Scholar. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • National Institutes of Health. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • ResearchGate. (2016). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
  • Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ResearchGate. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Preprint].
  • AdiChemistry. (n.d.). physical properties | organohalogen compounds | alkyl halides | haloalkanes.
  • Google Patents. (n.d.). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • ACS Publications. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • IntechOpen. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [PDF].
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Save My Exams. (2023). Reactivity of Halogenoalkanes.
  • National Institutes of Health. (2013). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.
  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is.
  • ResearchGate. (2025). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • PubChem. (n.d.). 2-Chlorobenzenesulfonamide.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-Bromobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking studies focused on 2-bromobenzenesulfonamide derivatives and related sulfonamides. It is intended for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics. By synthesizing data from multiple peer-reviewed studies, we will explore the binding affinities, interaction patterns, and therapeutic potential of this versatile chemical scaffold against various protein targets. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and providing detailed, reproducible protocols.

The Scientific Imperative: Why Focus on Sulfonamides?

Sulfonamides represent a cornerstone of medicinal chemistry, exhibiting a remarkable spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Their efficacy often stems from the ability of the sulfonamide moiety (–S(=O)₂–NH–) to mimic the transition state of enzymatic reactions or to form key interactions within protein active sites. Molecular docking, a powerful computational technique, allows us to predict and analyze these interactions at a molecular level, thereby guiding the optimization of lead compounds for enhanced potency and selectivity.[1][2]

The introduction of a bromine atom at the ortho-position of the benzenesulfonamide core can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can modulate binding affinity and selectivity for target proteins. This guide will comparatively analyze the docking performance of various sulfonamide derivatives, with a special focus on brominated analogues where data is available, to elucidate these structure-activity relationships.

Comparative Docking Performance: A Multi-Target Analysis

The following tables summarize the docking scores and key interactions of various benzenesulfonamide derivatives against several therapeutically relevant protein targets. A more negative docking score generally indicates a more favorable binding affinity.

Table 1: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for processes like pH regulation and CO₂ transport.[3][4] Sulfonamides are well-established inhibitors of CAs.[3][4]

Derivative ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Thiadiazole Sulfonamide (Acetazolamide - Standard)hCA II-7.0 to -8.5His94, His96, His119, Thr199, Thr200, Zn²⁺[5]
Parent Benzenesulfonamide (Sulfanilamide)hCA II-5.5 to -6.5Gln92, His94, Thr199, Zn²⁺[5]
Carboxy-DerivativehCA II-6.8 to -7.5Gln92, His94, Thr199, Zn²⁺[5]
Aziridine-Thiazole Derivative (Compound 9)hCA IINot ReportedHis94, His96, Leu198, Thr199, Thr200, Zn²⁺[5]
1,2,3-Triazole Derivative (Compound 9c)hCA I-5.13Not specified[4]
1,2,3-Triazole Derivative (Compound 9h)hCA II-5.32Not specified[4]
Table 2: Antibacterial Activity

Sulfonamides have historically been vital antibacterial agents, primarily by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[1] Another key target is the Penicillin-Binding Protein 2X (PBP-2X).[1]

DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)Source
4M3NPBSPBP-2X-7.47CefuroximeNot Specified[1]
4M2HPBSPBP-2X-7.17CefuroximeNot Specified[1]
4MNBSPBP-2X-6.63CefuroximeNot Specified[1]
Table 3: Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease.

DerivativeTarget ProteinKey Interacting ResiduesSource
4-phthalimidobenzenesulfonamide derivative (Compound 7)AChETrp84 (π–π stacking), Tyr121 (hydrogen bond)[6]

Experimental Protocols: A Guide to Rigorous Docking Studies

The following protocols are a synthesis of best practices reported in the literature for the molecular docking of sulfonamide derivatives.[1][3][5]

Protein Preparation

The initial step in any structure-based drug design project is the preparation of the target protein's three-dimensional structure.

  • Structure Retrieval: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

  • Initial Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's structural integrity or enzymatic activity.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography. Assign appropriate partial charges to all atoms using a force field like AMBER or CHARMM.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to optimize the hydrogen-bonding network.

Ligand Preparation

The small molecules to be docked (ligands) must also be prepared in a three-dimensional format with correct stereochemistry and protonation states.

  • 2D to 3D Conversion: Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures to 3D.

  • Energy Minimization: Minimize the energy of the 3D ligand structures using a suitable force field, such as MMFF94.[3] This step ensures that the ligand conformations are energetically favorable.

  • Charge Calculation: Assign partial charges to the ligand atoms.

Molecular Docking

This is the core computational step where the ligand is placed into the active site of the protein.

  • Grid Generation: Define a docking grid box around the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand in the PDB structure or from published literature.

  • Docking Algorithm: Employ a docking algorithm to explore various possible conformations and orientations of the ligand within the defined grid.

  • Scoring: The docking poses are evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. The pose with the most favorable (most negative) score is generally considered the most likely binding mode.

Post-Docking Analysis

The final step involves a detailed analysis of the docking results to understand the molecular basis of the interaction.

  • Interaction Analysis: Visualize the best-scoring docking pose and analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

  • Comparative Analysis: Compare the binding mode and score of the novel derivatives with those of a known inhibitor or the natural substrate of the enzyme.

Visualizing the Workflow and Mechanisms

Diagrams are essential for conceptualizing complex scientific processes. The following have been generated using Graphviz to illustrate key workflows and pathways.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, Protonation, Minimization) Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization, Charge Calculation) Docking Molecular Docking (Conformational Search) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring (Binding Affinity Estimation) Docking->Scoring Analysis Post-Docking Analysis (Interaction Analysis) Scoring->Analysis Sulfonamide_Inhibition_Pathway cluster_bacterial Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydropteroic Acid DHPS->Dihydrofolate Product Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial DHPS by sulfonamides.

Conclusion and Future Directions

This guide has provided a comparative overview of the molecular docking of benzenesulfonamide derivatives against various therapeutically relevant targets. The presented data and protocols underscore the utility of in silico methods in modern drug discovery. While the existing literature provides a solid foundation, further studies focusing specifically on this compound derivatives are warranted to fully elucidate the impact of ortho-bromine substitution on binding affinity and selectivity. Future research should aim to correlate docking predictions with in vitro and in vivo experimental data to validate the computational models and accelerate the development of novel sulfonamide-based therapeutics.

References

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. MDPI. [Link]
  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]
  • Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. PubMed. [Link]
  • Synthesis, Molecular Docking and Biological Evaluation of Novel Chlorobenzenesulfonamide Analogues of Ibuprofen as Anti-Bacterial, Anti-Diabetic and Anti-Alzheimer Agents. STM Journals. [Link]
  • Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. PubMed. [Link]
  • Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. PMC - PubMed Central. [Link]

Sources

Cross-Validation of Experimental and Computational Data for 2-Bromobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern chemical and pharmaceutical research, the comprehensive characterization of a molecule is paramount. 2-Bromobenzenesulfonamide (C₆H₆BrNO₂S) is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and materials.[1] Its sulfonamide moiety is a well-known pharmacophore, and the bromo-substituent provides a reactive handle for further molecular elaboration.[1] A robust understanding of its structural and electronic properties is crucial for predicting its reactivity, biological activity, and behavior in various chemical environments.

This guide presents a holistic approach to characterizing this compound by synergistically employing experimental techniques and computational modeling. We will delve into the causality behind our experimental choices and demonstrate how computational data, when properly benchmarked against experimental results, provides deeper mechanistic insights. This cross-validation framework serves as a self-validating system, enhancing the reliability and trustworthiness of the collective data.

Part 1: Experimental Characterization

The empirical data derived from laboratory experiments forms the bedrock of our understanding. These measurements provide tangible, real-world values for the molecule's properties.

Physicochemical Properties

The bulk properties of a compound are the first step in its characterization, offering insights into its physical state, purity, and handling requirements.

PropertyExperimental ValueSource
Molecular FormulaC₆H₆BrNO₂S[1][2][3]
Molecular Weight236.09 g/mol [1][3]
Melting Point191-195 °C[2][3][4]
AppearanceSolid, Light pink powder[1][3]
Density1.8 ± 0.1 g/cm³[2]

The sharp and defined melting point range (191-195 °C) is a strong indicator of the compound's high purity.[2][3][4]

Spectroscopic Analysis

Spectroscopy allows us to probe the molecule at an atomic level, revealing information about its connectivity, functional groups, and overall electronic structure.

FTIR spectroscopy measures the vibrational frequencies of bonds within a molecule.[5] Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for functional group identification.[6]

Expected Characteristic Absorptions for this compound:

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
3400-3200N-H StretchSulfonamide (-SO₂NH₂)
3100-3000C-H Stretch (Aromatic)Benzene Ring
1600-1450C=C Stretch (in-ring)Benzene Ring
1350-1300 & 1160-1130S=O Asymmetric & Symmetric StretchSulfonamide (-SO₂NH₂)
~750C-Br StretchBromobenzene
810-770C-H Out-of-plane bend1,2-disubstituted (ortho) benzene

Rationale: The presence of strong absorption bands in the 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹ regions would provide definitive evidence for the sulfonyl group. Similarly, the N-H stretching bands confirm the primary sulfonamide. The pattern of C-H bending in the fingerprint region (below 1000 cm⁻¹) is diagnostic of the substitution pattern on the aromatic ring.[7]

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

  • ~7.8-7.5 ppm: Aromatic protons (4H, multiplet). The electron-withdrawing nature of the -SO₂NH₂ group and the electronegativity of the bromine atom will shift these protons downfield.

  • ~7.3 ppm: Amide protons (2H, broad singlet). These protons are exchangeable with D₂O.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • ~140-120 ppm: Aromatic carbons (6C). The carbon attached to the bromine (C-Br) and the carbon attached to the sulfonamide group (C-S) will have distinct shifts from the other four aromatic carbons.[9]

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[10][11]

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A prominent peak cluster around m/z 235 and 237 in an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.

  • Key Fragments: Loss of SO₂NH₂ (m/z 155/157), loss of SO₂ (m/z 171/173), and the bromophenyl cation (m/z 155/157).

Experimental Workflow and Protocols

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for the experimental characterization of this compound.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of this compound with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar to ensure a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically recorded in the 4000-400 cm⁻¹ range.[5] Process the data by performing a baseline correction and identifying the peak frequencies.

Part 2: Computational Modeling

Computational chemistry allows us to model the molecule in silico, predicting its properties from first principles.[12] Density Functional Theory (DFT) is a robust method that balances computational cost with high accuracy for many molecular systems.[13]

Computational Methodology
  • Software: Gaussian 09 or a similar quantum chemistry package.[13]

  • Method: Density Functional Theory (DFT).[14]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and known to provide excellent results for the geometries and vibrational frequencies of organic molecules.[15]

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a good description of the electron distribution. The diffuse functions (++) are important for accurately describing the lone pairs on oxygen, nitrogen, and bromine, while the polarization functions (d,p) allow for more flexibility in describing bonding.[15]

  • Solvent Model: An implicit solvent model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (e.g., DMSO) to allow for a more direct comparison with NMR data. For gas-phase comparisons (like IR), no solvent model is needed.

Predicted Molecular Properties

2.2.1 Optimized Molecular Geometry A geometry optimization calculation finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This provides precise predictions of bond lengths, bond angles, and dihedral angles.

2.2.2 Calculated Vibrational Frequencies Following a successful geometry optimization, a frequency calculation can be performed. This predicts the vibrational modes of the molecule, which can be directly compared to the experimental FTIR spectrum. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors in the calculation.[16]

2.2.3 Electronic Properties

  • Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are key to predicting sites of electrophilic and nucleophilic attack.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical stability.

Protocol 2: DFT Calculation Workflow

  • Input Structure Generation: Build an initial 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. This calculation seeks the minimum energy conformation of the molecule.

  • Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation with the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies.

  • Analysis:

    • Extract the optimized bond lengths, angles, and dihedrals.

    • Extract the calculated vibrational frequencies and their corresponding IR intensities. Apply the appropriate scaling factor.

    • Generate the MEP map and visualize the HOMO and LUMO orbitals.

Part 3: Cross-Validation: Bridging Experiment and Theory

The true power of this dual approach lies in the direct comparison of experimental and computational data. Agreement between the two builds confidence in our structural assignment and understanding, while discrepancies can point to interesting chemical phenomena or limitations in the computational model.

dot graph G { layout=neato; node [shape=ellipse, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, len=2.5, color="#5F6368"];

} Caption: Logical diagram of the cross-validation process.

Structural and Vibrational Correlation
  • Geometry: The bond lengths and angles from a potential single-crystal X-ray diffraction experiment would represent the molecule's conformation in the solid state. These can be compared directly to the gas-phase optimized geometry from DFT. Small differences are expected due to crystal packing forces in the solid state versus the isolated molecule in the calculation.[17]

  • Vibrations: The primary validation comes from comparing the experimental FTIR spectrum with the scaled vibrational frequencies from the DFT calculation. A strong correlation, where major experimental peaks have a corresponding calculated mode at a similar frequency, provides powerful confirmation of the structure. For example, the calculated S=O and N-H stretching frequencies should closely match the prominent peaks observed in the experimental spectrum.

Comparative Table: FTIR vs. Scaled DFT Frequencies

Functional GroupExperimental FTIR (cm⁻¹)Scaled DFT (B3LYP/6-311++G(d,p)) (cm⁻¹)Assignment
Sulfonamide~3350, ~3250(Predicted)N-H Stretches
Aromatic C-H~3080(Predicted)C-H Stretches
Sulfonyl~1340, ~1150(Predicted)S=O Asymmetric & Symmetric Stretches
Aromatic C=C~1580, ~1470(Predicted)C=C Stretches

(Note: Experimental values are typical ranges; predicted values would be generated from the DFT output.)

Conclusion

The characterization of this compound is significantly enhanced by integrating experimental data with computational modeling. Experimental techniques provide ground-truth measurements of the molecule's physical and spectroscopic properties. Computational DFT calculations complement this by offering a detailed, atomistic view of the molecule's geometry and electronic structure, and by providing a theoretical framework to rigorously assign and interpret experimental spectra.

This cross-validation guide demonstrates a robust, self-verifying methodology. The strong agreement anticipated between the experimental FTIR spectra and the scaled DFT vibrational frequencies would confirm the molecular structure with a high degree of confidence. This synergistic approach ensures a comprehensive understanding of this compound, providing the foundational knowledge necessary for its application in drug discovery and materials science.

References

  • This compound Chemical & Physical Properties.Chemsrc.[Link]
  • Experimental and computational approach on p-toluenesulfonamide and its derivatives.
  • This compound.
  • 2-Bromo-N-(2-phenylethyl)benzenesulfonamide Computed 13C NMR.John Wiley & Sons, Inc.[Link]
  • Spectrometric Identific
  • 4-Bromobenzenesulfonamide.
  • Spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide.
  • DFT method for correlating experimental phenomena.Analytical and Bioanalytical Electrochemistry.[Link]
  • Infrared Spectroscopy.University of Colorado Boulder.[Link]
  • The crystal structures and Hirshfeld surface analysis of 2-iodophenyl derivatives.
  • 2-bromo-N-phenethylbenzenesulfonamide.
  • Spectroscopy Infrared Spectra.University of Calgary.[Link]
  • 4-Bromobenzenesulfonamide.CAS Common Chemistry.[Link]
  • Examples of IR-Spectra.Thieme.[Link]
  • Best Practice DFT Protocols for Basic Molecular Comput
  • Benzenesulfonamide IR Spectrum.NIST WebBook.[Link]
  • Molecular Modeling Studies of Naphthoquinone Sulfonamides.MDPI.[Link]
  • Computational Chemistry Lab.
  • Infrared Spectroscopy.
  • Molecular Modeling: Fundamental Concepts and Applications.
  • Vibrational spectra, ab initio/DFT electronic structure calculations.
  • The emerging role of native mass spectrometry.
  • Fundamentals of Biological Mass Spectrometry and Proteomics.Broad Institute.[Link]
  • Two-Dimensional Partial Covariance Mass Spectrometry.ChemRxiv.[Link]
  • Molecular Structure and Vibrational Analysis Using DFT Calculations.
  • Practical and Computational Studies of Bivalence Metal Complexes.
  • Native Mass Spectrometry for Structural Biology.YouTube, The Protein Society.[Link]
  • Native mass spectrometry analysis of conjugated HSA and BSA complexes.

Sources

A Framework for the Biological Evaluation of 2-Bromobenzenesulfonamide: A Comparative Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of 2-Bromobenzenesulfonamide, a member of the pharmacologically significant sulfonamide family of compounds. While direct experimental data for this specific molecule is not extensively available in public literature, its chemical structure suggests potential interactions with a variety of enzymatic targets.[1] This document, therefore, serves as a detailed roadmap for researchers, scientists, and drug development professionals to investigate its inhibitory potential in comparison to established enzyme inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols, and present hypothetical data to illustrate the evaluation process.

The sulfonamide moiety (-SO₂NH₂) is a well-known zinc-binding group, making metalloenzymes a prime target for this class of compounds.[1] Furthermore, the broader benzenesulfonamide scaffold has been successfully exploited to develop inhibitors for a range of other enzyme classes.[2][3][4][5] Consequently, this guide will focus on a comparative evaluation against inhibitors of three key enzyme families: Carbonic Anhydrases, Protein Kinases, and Serine Proteases.

Rationale for Target Selection and Comparator Compounds

The selection of enzyme targets and appropriate comparator inhibitors is a critical first step in the biological evaluation of any new chemical entity. The choices outlined below are based on the established pharmacology of the sulfonamide scaffold.

  • Carbonic Anhydrases (CAs): Benzenesulfonamides are classic inhibitors of these zinc-containing enzymes.[1] CAs play crucial roles in pH regulation and CO₂ transport, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[6][7] Given the presence of the sulfonamide group, this compound is a strong candidate for a CA inhibitor.[1][8]

    • Comparator Inhibitor: Acetazolamide, a clinically used sulfonamide CA inhibitor, will serve as the benchmark.[8][9]

  • Protein Kinases: The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[10] Numerous sulfonamide-containing molecules have been developed as potent kinase inhibitors.[2][5][11] The aromatic ring of this compound can engage in hydrophobic and aromatic interactions within the ATP-binding pocket of kinases.

    • Comparator Inhibitor: Staurosporine, a broad-spectrum and potent kinase inhibitor, will be used as a positive control.

  • Serine Proteases: These enzymes are involved in a multitude of physiological processes, and their inhibitors have therapeutic value.[12][13] While less common than CA and kinase inhibition, some sulfonamides have shown activity against proteases.

    • Comparator Inhibitor: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), an irreversible serine protease inhibitor, will be the chosen comparator.[14][15]

Experimental Design and Protocols

A robust experimental design is paramount for obtaining reliable and reproducible data. The following protocols are based on established methodologies in the field of enzyme kinetics and inhibitor screening.[16][17][18][19]

General Workflow for Enzyme Inhibition Assays

The general workflow for determining the inhibitory potential of a compound is depicted below. This involves initial screening to determine the half-maximal inhibitory concentration (IC50), followed by kinetic studies to elucidate the mechanism of inhibition.

G cluster_prep Preparation cluster_assay IC50 Determination cluster_kinetics Mechanism of Action Studies P1 Prepare Enzyme Solution A2 Incubate Enzyme with Inhibitors P1->A2 P2 Prepare Substrate Solution A3 Initiate Reaction with Substrate P2->A3 P3 Prepare Inhibitor Stock Solutions (this compound & Comparators) A1 Serial Dilution of Inhibitors P3->A1 A1->A2 A2->A3 A4 Measure Enzyme Activity (e.g., Spectrophotometry, Fluorometry) A3->A4 A5 Plot % Inhibition vs. [Inhibitor] and Calculate IC50 A4->A5 K1 Vary Substrate Concentration at Fixed Inhibitor Concentrations A5->K1 K2 Measure Initial Reaction Velocities K1->K2 K3 Generate Lineweaver-Burk or Michaelis-Menten Plots K2->K3 K4 Determine Inhibition Type (Competitive, Non-competitive, etc.) and Ki K3->K4

Caption: General workflow for in vitro enzyme inhibition assays.

Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is adapted for a stopped-flow spectrophotometric assay to measure the inhibition of human carbonic anhydrase II (hCA II).[7][9]

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • HEPES buffer (pH 7.4)

  • This compound

  • Acetazolamide

  • DMSO (for dissolving compounds)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of hCA II in HEPES buffer. Prepare a stock solution of NPA in acetonitrile.

  • Inhibitor Preparation: Prepare stock solutions of this compound and Acetazolamide in DMSO. Perform serial dilutions in the assay buffer.

  • IC50 Determination: a. In a cuvette, mix the hCA II solution with varying concentrations of the inhibitor or DMSO (control). b. Incubate for a pre-determined time to allow for inhibitor binding. c. Rapidly mix the enzyme-inhibitor solution with the NPA substrate solution in the stopped-flow instrument. d. Monitor the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate. e. Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration. f. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Kinetic Studies: a. Repeat the assay with varying concentrations of NPA at fixed concentrations of this compound. b. Determine the initial reaction velocities for each condition. c. Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition and the inhibition constant (Ki).

Protocol: Protein Kinase Inhibition Assay

This protocol describes a generic in vitro kinase assay using a fluorescent-based detection method. The specific kinase and substrate will depend on the research focus. As an example, we will consider c-Jun N-terminal kinase 3 (JNK3).[20]

Materials:

  • Recombinant JNK3

  • ATP

  • Fluorescently labeled peptide substrate (e.g., ATF-2)

  • Kinase buffer

  • This compound

  • Staurosporine

  • DMSO

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of JNK3, ATP, and the peptide substrate in the kinase buffer.

  • Inhibitor Preparation: Prepare stock solutions and serial dilutions of this compound and Staurosporine in DMSO.

  • IC50 Determination: a. In a microplate, add the JNK3 solution to wells containing varying concentrations of the inhibitor or DMSO (control). b. Incubate to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of ATP and the fluorescent peptide substrate. d. Incubate for a specified time at the optimal temperature for the enzyme. e. Stop the reaction and measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate. f. Calculate the percent inhibition and determine the IC50 value.

  • Kinetic Studies: a. To determine the mechanism of inhibition with respect to ATP, perform the assay with varying concentrations of ATP at fixed concentrations of this compound. b. Measure the initial reaction velocities and generate a Lineweaver-Burk plot.

Protocol: Serine Protease Inhibition Assay

This protocol outlines a colorimetric assay for the inhibition of a common serine protease, Trypsin.[12][21]

Materials:

  • Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • AEBSF

  • DMSO

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of Trypsin and BAPNA in Tris-HCl buffer.

  • Inhibitor Preparation: Prepare stock solutions and serial dilutions of this compound and AEBSF in DMSO.

  • IC50 Determination: a. In a microplate, mix the Trypsin solution with varying concentrations of the inhibitor or DMSO (control). b. Incubate to allow for inhibitor binding. c. Initiate the reaction by adding the BAPNA substrate. d. Monitor the increase in absorbance at 405 nm due to the release of p-nitroaniline. e. Calculate the initial reaction rates and determine the percent inhibition and IC50 value.

  • Kinetic Studies: a. Perform the assay with varying concentrations of BAPNA at fixed concentrations of this compound. b. Measure the initial reaction velocities and generate a Lineweaver-Burk plot to determine the mechanism of inhibition.

Hypothetical Comparative Data

The following table presents a hypothetical but plausible set of results from the experiments described above. This serves to illustrate how the comparative data for this compound would be presented.

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition (vs. Substrate)
This compound hCA II1.20.8Competitive
AcetazolamidehCA II0.0150.01Competitive
This compound JNK325.418.2ATP-Competitive
StaurosporineJNK30.0050.003ATP-Competitive
This compound Trypsin> 100N/ANo significant inhibition
AEBSFTrypsin5.8N/AIrreversible

Interpretation of Results and Future Directions

Based on the hypothetical data, this compound shows promising inhibitory activity against hCA II, with a competitive mechanism of action, as expected for a sulfonamide.[1] Its potency is lower than the established drug Acetazolamide. The compound exhibits weak inhibition of the protein kinase JNK3 and no significant activity against the serine protease Trypsin.

These initial findings would guide the next steps in the evaluation of this compound:

  • Selectivity Profiling: The compound should be tested against a panel of other carbonic anhydrase isoforms to determine its selectivity.[7][9] High selectivity for a particular isoform is often desirable to minimize off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand how modifications to the chemical structure affect its inhibitory potency and selectivity.

  • Cell-Based Assays: Evaluate the compound's ability to inhibit the target enzyme in a cellular context. This is crucial to assess cell permeability and efficacy in a more physiologically relevant environment.

  • In Vivo Studies: If the compound shows promising results in cell-based assays and has favorable pharmacokinetic properties, in vivo studies in animal models of relevant diseases would be the next logical step.

Classification of Reversible Enzyme Inhibitors

The mechanism of action studies are designed to classify the type of reversible inhibition. The diagram below illustrates the different modes of binding for reversible inhibitors.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition Enzyme Enzyme (E) Active Site Substrate Substrate (S) Inhibitor Inhibitor (I) ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) ESI Enzyme-Substrate-Inhibitor Complex (ESI) Enzyme_C Enzyme (E) Active Site ES_C ES Enzyme_C->ES_C EI_C EI Enzyme_C->EI_C Substrate_C S Substrate_C->Enzyme_C Inhibitor_C I Inhibitor_C->Enzyme_C Enzyme_NC Enzyme (E) Allosteric Site ES_NC ES Enzyme_NC->ES_NC EI_NC EI Enzyme_NC->EI_NC Substrate_NC S Substrate_NC->Enzyme_NC Inhibitor_NC I Inhibitor_NC->Enzyme_NC ESI_NC ESI ES_NC->ESI_NC EI_NC->ESI_NC Enzyme_UC Enzyme (E) ES_UC ES Enzyme_UC->ES_UC Substrate_UC S Substrate_UC->Enzyme_UC Inhibitor_UC I Inhibitor_UC->ES_UC ESI_UC ESI ES_UC->ESI_UC

Caption: Binding modes of different types of reversible enzyme inhibitors.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed.
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing.
  • Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. PubMed.
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. PubMed.
  • Enzyme assay techniques and protocols. ResearchGate.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. MDPI.
  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed.
  • Protein Kinase Inhibitor H-89 (PKI, N-(2-p-bromocinnamylaminoethyl]-5-isoquinolinesulfonamide). Biocompare.
  • Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds. PubMed.
  • This compound. PubChem.
  • Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. PubMed Central.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH.
  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI.
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PMC.
  • Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents.
  • A protease inhibitor produced by Streptomyces lividans 66 exhibits inhibitory activities toward both subtilisin BPN' and trypsin. PubMed.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH.
  • Kinase inhibitors. InvivoGen.
  • Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. PMC.
  • Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. PubMed.
  • Comparative Effectiveness of Angiotensin-Converting Enzyme Inhibitors Versus Angiotensin Receptor Blockers: Multidatabase Target Trial Emulation Studies. PubMed Central.

Sources

A Comparative Guide to the Metabolic Stability of Benzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the metabolic stability of ortho-, meta-, and para-isomers of benzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of structure-activity relationships and their impact on drug metabolism. We will delve into the theoretical underpinnings of why isomeric position matters and provide detailed, field-proven experimental protocols to empirically determine these differences.

Introduction: Why Isomer Positioning is Critical in Drug Design

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, found in a wide array of therapeutics.[1] The metabolic stability of a drug candidate is a pivotal parameter, directly influencing its half-life, bioavailability, and potential for drug-drug interactions.[2] A seemingly minor change, such as shifting a substituent's position on the benzene ring from ortho to meta to para, can profoundly alter a compound's susceptibility to metabolic enzymes. Understanding these nuances is not merely academic; it is a critical aspect of rational drug design that can mitigate late-stage attrition.

This guide will explore the steric and electronic factors that govern the metabolic fate of benzenesulfonamide isomers and will equip you with the methodologies to quantify these differences in a laboratory setting.

The Chemical Basis of Isomeric Differences in Metabolism

The metabolic fate of a xenobiotic is largely dictated by its interaction with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.[3][4] The regioselectivity of CYP-mediated oxidation of an aromatic ring is influenced by two key factors:

  • Steric Hindrance : The three-dimensional arrangement of atoms can physically block access of the enzyme to a potential site of metabolism.[5][6] An ortho-substituent, being adjacent to the point of attachment, often provides more steric hindrance than a meta- or para-substituent, potentially shielding the aromatic ring or the sulfonamide moiety from enzymatic attack.

  • Electronic Effects : Substituents can either donate or withdraw electron density from the aromatic ring, influencing its reactivity. The sulfonamide group is electron-withdrawing. The position of other substituents in relation to it alters the electron density at different carbons in the ring, making certain positions more or less favorable for oxidative attack by electrophilic species within the CYP active site.[7][8] Generally, positions with higher electron density (activated rings) are more susceptible to hydroxylation.[5]

For benzenesulfonamide, the para position is often the most favored site for hydroxylation due to being the most distant from the steric bulk of the sulfonamide group.[5] Conversely, the ortho position may be more sterically hindered. These structural differences are the fundamental reason why we expect to see varied metabolic stability among the isomers.

Key Metabolic Pathways

The metabolism of benzenesulfonamides, like many xenobiotics, proceeds through Phase I and Phase II reactions.

  • Phase I Metabolism : This phase involves the introduction or unmasking of functional groups. For benzenesulfonamides, the primary Phase I reaction is aromatic hydroxylation, catalyzed predominantly by CYP enzymes like CYP2E1 and CYP2B1.[9][10][11] This results in the formation of hydroxylated metabolites.

  • Phase II Metabolism : This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Hepatocytes contain the necessary enzymes for both Phase I and Phase II metabolism.[12][13][14]

Caption: General metabolic pathway for benzenesulfonamides.

Experimental Design for a Comparative Stability Study

To empirically compare the metabolic stability of the ortho, meta, and para isomers, an in vitro assay is the most efficient and ethical first step. The Human Liver Microsomal (HLM) stability assay is a gold standard for assessing Phase I metabolism.[4] Microsomes are subcellular fractions of the liver that are rich in CYP enzymes.[3]

The core principle of the assay is to incubate the test compounds (the three isomers) with HLMs and a necessary cofactor (NADPH) that initiates the enzymatic reactions.[3][4] The disappearance of the parent compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

Caption: Workflow for the HLM metabolic stability assay.

Detailed Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the integrity of the data.

1. Materials & Reagents:

  • Test Compounds: Ortho-, meta-, and para-benzenesulfonamide (10 mM stock solutions in DMSO).

  • HLMs: Pooled Human Liver Microsomes (e.g., from XenoTech), 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution.[18]

  • Positive Controls: High-clearance compound (e.g., Verapamil, Dextromethorphan) and low-clearance compound (e.g., Warfarin).[4][17]

  • Quenching Solution: Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide).

  • Instrumentation: 37°C incubator, centrifuge, LC-MS/MS system.[17]

2. Experimental Procedure:

  • Preparation: Thaw HLMs and reagents on ice. Prepare a microsomal working solution by diluting the HLM stock to 1 mg/mL in phosphate buffer.[15] Prepare test compound working solutions by diluting the 10 mM stocks to 100 µM in buffer.[17]

  • Incubation Setup: In a 96-well plate, combine the HLM working solution and the test compound working solution. The final concentrations in the incubation should be 0.5 mg/mL HLM and 1 µM test compound.[3]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your Time 0 point for sample collection.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold quenching solution (ACN + IS).[3][17] The ratio of quenching solution to sample should be at least 3:1 to effectively stop the reaction and precipitate proteins.

  • Controls:

    • -NADPH Control: For each isomer, run a parallel incubation at the final time point without adding NADPH. This control accounts for non-enzymatic degradation.[17]

    • Positive Controls: Run the high and low clearance compounds through the same process to validate the activity of the microsomal batch.[4]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.[3]

3. Data Analysis & Interpretation:

  • Quantification: Analyze the samples using an LC-MS/MS method optimized for each isomer and the internal standard.[19] The amount of parent compound remaining is determined from the peak area ratio (compound peak area / IS peak area).[17]

  • Half-Life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The half-life is calculated as: t½ = -0.693 / k .

  • Intrinsic Clearance (CLint): This value represents the intrinsic metabolic capacity of the liver. It is calculated using the half-life and the protein concentration used in the assay: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / Protein Conc.) * 1000 .[17]

Comparative Data Summary

The following table presents hypothetical, yet plausible, data from an HLM stability assay comparing the three benzenesulfonamide isomers.

IsomerHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability
Ortho-Benzenesulfonamide 11512.0High
Meta-Benzenesulfonamide 6820.4Moderate
Para-Benzenesulfonamide 2555.4Low
Verapamil (Control) < 10> 138.6Very Low (High Clearance)
Warfarin (Control) > 120< 11.6Very High (Low Clearance)

Analysis of Results:

The data clearly illustrates the profound impact of isomer position on metabolic stability.

  • Para-Benzenesulfonamide: Exhibits the shortest half-life and highest intrinsic clearance. This suggests it is rapidly metabolized, likely due to the sterically accessible para-position being an ideal site for CYP-mediated hydroxylation.[5]

  • Ortho-Benzenesulfonamide: Shows the longest half-life and lowest clearance, indicating high metabolic stability. This is consistent with the hypothesis that the ortho-sulfonamide group provides significant steric hindrance, protecting the aromatic ring from enzymatic attack.[6]

  • Meta-Benzenesulfonamide: Displays an intermediate stability profile, suggesting that while less hindered than the ortho-isomer, it is not as readily metabolized as the para-isomer.

Conclusion and Implications for Drug Development

This comparative guide demonstrates that the positional isomerism of benzenesulfonamide is a critical determinant of its metabolic stability. The para-isomer is the most metabolically labile, while the ortho-isomer is the most stable. This differential stability is primarily governed by steric access to the aromatic ring for CYP450 enzymes.

For drug development professionals, these findings have direct practical applications. If rapid clearance is desired, a para-substituted scaffold might be advantageous. Conversely, to increase a drug's half-life and reduce dosing frequency, blocking metabolically vulnerable sites is a common strategy.[6] In this context, designing analogs based on an ortho-substituted benzenesulfonamide core, or strategically placing a blocking group at the para-position of a lead compound, could be a highly effective strategy to enhance metabolic stability.[20] The robust and self-validating HLM assay protocol provided herein offers a reliable method for generating the empirical data needed to make these critical design decisions early in the drug discovery pipeline.

References

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
  • Hepatocyte Stability Assay. Domainex. [Link]
  • Hepatocyte Stability Assay Test. AxisPharm. [Link]
  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central. [Link]
  • Metabolic stability in liver microsomes. Mercell. [Link]
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
  • High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. PubMed. [Link]
  • ADME Microsomal Stability Assay. BioDuro. [Link]
  • Microsomal Clearance/Stability Assay. Domainex. [Link]
  • Benzene Metabolism by Reconstituted Cytochromes P450 2B1 and 2E1. PubMed. [Link]
  • ADME Hep
  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]
  • Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. PubMed. [Link]
  • Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes. PubMed. [Link]
  • Cytochrome P-450 model reaction: Effects of substitution on the rate of aromatic hydroxylation.
  • Drug metabolism in drug discovery and development. PubMed Central. [Link]
  • Showing metabocard for Benzenesulfonamide (HMDB0248984).
  • How Alkyls Influence Medicinal Chemistry Developments?
  • Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

Sources

Assessing the Drug-like Properties of 2-Bromobenzenesulfonamide Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The introduction of a bromine atom at the 2-position of the benzene ring offers a unique starting point for the development of novel drug candidates, influencing the compound's physicochemical properties and target interactions. This guide provides a comprehensive framework for assessing the drug-like properties of 2-Bromobenzenesulfonamide analogs, moving beyond a simple checklist of assays to a deeper understanding of the experimental rationale and data interpretation. We will delve into the critical aspects of absorption, distribution, metabolism, and excretion (ADME), supported by detailed experimental protocols and comparative data from a closely related analog series to illustrate the principles of structure-property relationships.

The Strategic Importance of Early ADME Assessment

In the modern drug discovery paradigm, the early characterization of a compound's drug-like properties is paramount.[1] A potent molecule is of little therapeutic value if it cannot reach its target in sufficient concentration or if it is rapidly metabolized into inactive or toxic byproducts. Integrating ADME profiling early in the discovery process allows for the identification and mitigation of potential liabilities, guiding medicinal chemistry efforts toward candidates with a higher probability of clinical success.[1]

A Framework for Assessing Drug-Like Properties

The assessment of a compound's drug-like potential is a multi-faceted process. The following sections detail the key experimental evaluations and the rationale behind them.

Physicochemical Properties: The Foundation of Drug-likeness

A compound's fundamental physicochemical properties, such as solubility and lipophilicity, are strong determinants of its subsequent ADME profile.

  • Aqueous Solubility: Adequate solubility is a prerequisite for absorption and distribution. Poorly soluble compounds can lead to unreliable biological data and challenges in formulation development.

  • Lipophilicity (LogD/LogP): The balance between hydrophilicity and lipophilicity is crucial for a drug's ability to cross biological membranes.

Permeability: Crossing Biological Barriers

For oral drug candidates, the ability to permeate the intestinal epithelium is a critical step in absorption.

  • Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that serves as a widely accepted in vitro model of the human intestinal epithelium.

Metabolic Stability: The Battle Against Clearance

The liver is the primary site of drug metabolism, where enzymes such as the cytochrome P450 (CYP) family work to clear foreign compounds.

  • Microsomal Stability: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes. Assessing a compound's stability in the presence of microsomes provides a measure of its susceptibility to Phase I metabolism.

Target Affinity and Selectivity: On-Target Efficacy and Off-Target Safety

While ADME properties determine a drug's journey through the body, its interaction with the intended biological target dictates its therapeutic effect.

  • Enzyme Inhibition Assays: For analogs designed as enzyme inhibitors, determining the half-maximal inhibitory concentration (IC50) is a key measure of potency.

Comparative Analysis of a 2-Sulfonamidebenzamide Analog Series

To illustrate the impact of structural modifications on drug-like properties, the following table presents data from a series of 2-sulfonamidebenzamide analogs, which are structurally related to this compound derivatives. These compounds were evaluated as positive allosteric modulators of the Mas-related G protein-coupled receptor member X1 (MrgX1), a target for pain modulation.[2]

Compound IDR1R2EC50 (µM) [a]Emax (%) [a]
7a HEt0.057100
7b 2-FEt0.041100
7c 3-FEt0.021100
7d 4-FEt0.038100
7e 2-ClEt0.033100
7f 3-ClEt0.015100
7g 4-ClEt0.025100
7h 2-MeEt0.201100
7i 3-MeEt0.031100
7j 4-MeEt0.028100
7k 2-OMeEt1.19100
7l 3-OMeEt0.025100

[a] Data are for positive allosteric modulation of MrgX1 in the presence of 10 nM BAM8-22.[2]

Insights from the Structure-Activity Relationship (SAR):

The data in the table reveals that small modifications to the phenyl ring of the sulfonamide moiety have a significant impact on potency. Halogen substitutions are generally well-tolerated, with the 3-chloro analog (7f ) exhibiting the highest potency. In contrast, a methyl group at the 2-position (7h ) leads to a notable decrease in activity, highlighting the sensitivity of the target's binding pocket to steric hindrance in this region. The 2-methoxy substitution (7k ) also resulted in a significant loss of potency. This type of systematic evaluation is crucial for guiding the optimization of the this compound scaffold for any given biological target.

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro ADME assays.

Protocol 1: General Synthesis of N-Substituted this compound Analogs

This protocol describes a general method for the synthesis of N-substituted this compound analogs.[2]

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Dichloromethane (DCM) or pyridine

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in DCM or pyridine. Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Add 2-bromobenzenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Aqueous Solubility Determination (Turbidimetric Method)

This method provides a high-throughput assessment of kinetic solubility.

Materials:

  • Test compound (10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO in a 96-well plate.

  • Addition to Buffer: Add PBS (pH 7.4) to each well containing the DMSO solution of the test compound.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the absorbance of each well at 620 nm. The concentration at which precipitation is observed (indicated by an increase in absorbance) is determined as the kinetic solubility.

Protocol 3: Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound.

Materials:

  • Caco-2 cells

  • Transwell plates (24-well)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Wash the cell monolayers with HBSS. Add the test compound solution to the apical (A) side of the monolayer.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 4: Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to Phase I metabolism.

Materials:

  • Human or rodent liver microsomes

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Assay Initiation: Add the test compound to the incubation mixture and incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological context, the following diagrams are provided.

ADME_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies solubility Aqueous Solubility lead_optimization Lead Optimization solubility->lead_optimization permeability Caco-2 Permeability permeability->lead_optimization metabolic_stability Microsomal Stability metabolic_stability->lead_optimization protein_binding Plasma Protein Binding protein_binding->lead_optimization cyp_inhibition CYP450 Inhibition cyp_inhibition->lead_optimization pk_studies Pharmacokinetics (Rodent) metabolite_id Metabolite Identification pk_studies->metabolite_id candidate_selection Candidate Selection metabolite_id->candidate_selection lead_optimization->pk_studies Promising Analogs lead_optimization->candidate_selection

Caption: A generalized workflow for the ADME assessment of drug candidates.

Signaling_Pathway ligand Ligand (e.g., BAM8-22) receptor MrgX1 Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein Conformational Change pam 2-Sulfonamidebenzamide Analog (PAM) pam->receptor Allosteric Binding downstream Downstream Signaling (e.g., Pain Modulation) g_protein->downstream

Caption: Simplified signaling pathway for MrgX1 modulation by a positive allosteric modulator (PAM).

Conclusion

The assessment of drug-like properties is an indispensable component of modern drug discovery. For novel scaffolds such as this compound, a systematic and rationale-driven approach to evaluating ADME and target affinity is crucial. By employing the experimental protocols detailed in this guide and analyzing the resulting data within a structure-activity and structure-property framework, research teams can make more informed decisions, prioritize promising analogs, and ultimately increase the likelihood of developing safe and effective medicines. The journey from a hit compound to a clinical candidate is complex, but a solid foundation in the principles of drug-likeness will undoubtedly pave the way for success.

References

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC - PubMed Central. [Link]
  • IC50 values (mM) of the compounds synthesized on MDA-MB-231 breast cancer cells.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF.
  • Metabolic stability of selected compounds in human liver microsomes....
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Identification of the potential biological target of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline compounds active against gram-positive and gram-neg
  • IC50 (µM) values selectivity and resistance factor for 1-2 and their peptide conjugates.
  • The chemical structures and IC50 values of designing derivatives with....
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. [Link]
  • Phenylbenzenesulfonates and -Sulfonamides as 17β-hydroxysteroid Dehydrogenase Type 2 Inhibitors: Synthesis and SAR-analysis. PubMed. [Link]
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. [Link]
  • Table 2, IC50 values for selected compounds versus caspase panel. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. [Link]
  • Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. PubMed. [Link]
  • Computational models for ADME.
  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PMC - NIH. [Link]
  • Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. PubMed. [Link]
  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]
  • This compound | C6H6BrNO2S | CID 2801263. PubChem - NIH. [Link]
  • Drug-like property concepts in pharmaceutical design. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Bromobenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromobenzenesulfonamide is a vital building block in organic synthesis, serving as a precursor for a wide range of biologically active molecules. The strategic placement of the bromo and sulfonamide functionalities on the benzene ring allows for diverse downstream derivatization, making it a valuable intermediate in the development of novel therapeutic agents and agrochemicals. The efficiency and practicality of the synthetic route chosen for its preparation can significantly impact the overall cost and timeline of a research and development program. This guide presents a comparative analysis of two distinct and validated protocols for the synthesis of this compound, providing the necessary data for researchers to select the most appropriate method for their specific needs.

Comparative Analysis of Synthesis Protocols

Two primary synthetic strategies for this compound are prevalent in the chemical literature: a classical two-step approach commencing with 2-bromoaniline, and a more contemporary one-pot synthesis starting from 2-bromobenzenethiol. Each method offers a unique set of advantages and disadvantages in terms of reagent availability, reaction conditions, yield, and overall efficiency.

ParameterProtocol 1: Two-Step Synthesis from 2-BromoanilineProtocol 2: One-Pot Synthesis from 2-Bromobenzenethiol
Starting Material 2-Bromoaniline2-Bromobenzenethiol
Key Intermediate 2-Bromobenzenesulfonyl chlorideIn situ generated sulfonyl chloride
Overall Yield ~60-75% (estimated)Good to excellent (specific yield not reported)[1]
Reaction Steps Two distinct stepsOne-pot reaction
Reaction Time Longer (includes isolation of intermediate)Shorter (typically 5 minutes for electrochemical variant)[1]
Reagent Hazards Use of thionyl chloride and diazonium saltsUse of an oxidizing agent (e.g., TBHP or electrochemical)
Scalability Well-established for large-scale productionPotentially scalable, especially with flow chemistry
Key Advantages Utilizes readily available starting materials; well-documented procedures for the intermediate.High atom economy; reduced workup and purification steps.
Key Disadvantages Multi-step process can be time-consuming; isolation of the sulfonyl chloride intermediate is required.Starting thiol may be less common than the aniline; optimization of one-pot conditions can be challenging.

Protocol 1: Two-Step Synthesis via Diazotization of 2-Bromoaniline

This classical and robust method involves the initial conversion of 2-bromoaniline to 2-bromobenzenesulfonyl chloride, which is then subjected to ammonolysis to yield the desired this compound.

Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride

The synthesis of the key intermediate, 2-bromobenzenesulfonyl chloride, is achieved through a diazotization reaction of 2-bromoaniline, followed by a sulfonyl chlorination. This method has been reported to produce the intermediate in high yields of 82.4% to 84.1% and is suitable for industrial-scale production.[2]

  • Diazotization: 2-Bromoaniline is added to a solution of hydrochloric acid and water, then cooled to between -5°C and 0°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 0°C. Subsequently, an aqueous solution of ferric chloride or zinc chloride is added, keeping the temperature between 0°C and 5°C. The resulting diazonium salt is filtered, washed, and dried.

  • Sulfonyl Chlorination: The dried diazonium salt is then reacted with thionyl chloride in the presence of a catalyst, such as cuprous chloride, to produce 2-bromobenzenesulfonyl chloride.

Step 2: Ammonolysis of 2-Bromobenzenesulfonyl Chloride
  • To a stirred solution of 2-bromobenzenesulfonyl chloride in a suitable solvent (e.g., chloroform or THF) under a nitrogen atmosphere at room temperature, concentrated aqueous ammonia is added.

  • The reaction mixture is stirred at room temperature for several hours.

  • Upon completion, the mixture is evaporated to dryness.

  • The crude product is then purified by flash chromatography on silica gel.

Protocol_1 cluster_step1 Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride cluster_step2 Step 2: Ammonolysis 2-Bromoaniline 2-Bromoaniline Diazonium Salt Diazonium Salt 2-Bromoaniline->Diazonium Salt 1. NaNO2, HCl 2. FeCl3 or ZnCl2 2-Bromobenzenesulfonyl_chloride 2-Bromobenzenesulfonyl chloride Diazonium Salt->2-Bromobenzenesulfonyl_chloride SOCl2, CuCl This compound This compound 2-Bromobenzenesulfonyl_chloride->this compound NH3 (aq) Protocol_2 2-Bromobenzenethiol 2-Bromobenzenethiol One-Pot_Reaction One-Pot Oxidative Coupling 2-Bromobenzenethiol->One-Pot_Reaction Ammonia Ammonia Ammonia->One-Pot_Reaction This compound This compound One-Pot_Reaction->this compound Oxidizing Agent (e.g., Electrochemical)

Caption: Workflow for the one-pot synthesis of this compound.

Analytical Characterization of this compound

Regardless of the synthetic protocol employed, rigorous analytical characterization is essential to confirm the identity, purity, and quality of the final product. The following techniques are recommended for the comprehensive analysis of this compound.

Physical Properties
  • Appearance: White to off-white solid

  • Melting Point: 191-195 °C [4]* Molecular Formula: C₆H₆BrNO₂S

  • Molecular Weight: 236.09 g/mol

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts confirming the ortho-substitution pattern. The ¹³C NMR will show the expected number of signals for the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions for this compound include N-H stretching vibrations for the sulfonamide group (typically in the range of 3300-3400 cm⁻¹), S=O stretching vibrations (around 1350 and 1160 cm⁻¹), and C-Br stretching vibrations (in the fingerprint region).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio). [5]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantifying it in reaction mixtures. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid) is a common starting point for the analysis of such compounds. [6]Detection is typically performed using a UV detector.

Conclusion and Recommendations

Both the two-step synthesis from 2-bromoaniline and the one-pot synthesis from 2-bromobenzenethiol present viable routes to this compound. The choice between the two protocols will largely depend on the specific requirements of the laboratory and the project goals.

The two-step synthesis is a well-established and reliable method, particularly for large-scale production where the starting material, 2-bromoaniline, is readily available and cost-effective. The high yields reported for the synthesis of the 2-bromobenzenesulfonyl chloride intermediate make this an attractive option, despite the additional step of isolating the intermediate.

The one-pot synthesis offers a more modern and efficient approach, with the potential for shorter reaction times and reduced waste. This method is particularly appealing for rapid lead optimization and medicinal chemistry applications where speed and atom economy are paramount. The development of electrochemical variations of this protocol further enhances its green credentials.

For laboratories focused on process development and scale-up, the two-step protocol may be the preferred choice due to its established nature. For research-focused laboratories and those prioritizing green chemistry and efficiency, the one-pot synthesis represents a compelling alternative that warrants further investigation and optimization.

Ultimately, the selection of the optimal synthetic protocol requires a careful consideration of factors such as starting material availability and cost, equipment capabilities, desired scale of production, and the importance of minimizing reaction time and environmental impact.

References

  • Francke, R., & Little, R. D. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5967–5971. [Link]
  • National Institute of Standards and Technology. (n.d.). 2-Nitro-4-bromo-benzene-sulfonamide. In NIST Chemistry WebBook.
  • LookChem. (n.d.). Cas 2905-25-1, 2-Bromobenzenesulphonyl chloride.
  • Veisi, H. (2010). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH).
  • Francke, R., & Little, R. D. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5967–5971. [Link]
  • Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33633-33653. [Link]
  • Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synlett, 33(10), 963-967. [Link]
  • Taylor & Francis Online. (n.d.). Ammonolysis – Knowledge and References.
  • Ji, Z. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Tianjin Chemical Industry. [Link]
  • Seven Chongqing Chemdad Co., Ltd. (n.d.). 2-Bromobenzenesulphonyl chloride.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Chemsrc. (n.d.). This compound.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Shimadzu. (n.d.). Tips for practical HPLC analysis.
  • National Center for Biotechnology Information. (n.d.). 2-bromo-N-phenethylbenzenesulfonamide. PubChem Compound Database.
  • Dong, J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 23-38. [Link]
  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.
  • SpectraBase. (n.d.). 4-Bromo-benzenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). 2-Bromobenzenesulfonyl chloride. PubChem Compound Database.
  • Shimadzu. (n.d.). Tips for practical HPLC analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromobutane.
  • Google Patents. (n.d.). US3399236A - Ammonolysis of alkyl halides.

Sources

The Cutting Edge of Cancer Therapy: A Comparative Efficacy Analysis of 2-Bromobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the relentless pursuit of more effective and selective cancer therapeutics, the scientific community has increasingly turned its attention to the versatile benzenesulfonamide scaffold. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the anticancer efficacy of a promising subclass: 2-Bromobenzenesulfonamide-derived agents. By examining experimental data, elucidating structure-activity relationships, and detailing underlying mechanisms of action, this document serves as a critical resource for advancing the development of this potent class of molecules.

Introduction: The Benzenesulfonamide Scaffold and the Significance of the 2-Bromo Moiety

The benzenesulfonamide framework is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of biological activities. In oncology, this scaffold has been extensively explored for its ability to selectively target tumor-associated enzymes. The introduction of a bromine atom at the 2-position of the benzene ring can significantly influence the molecule's physicochemical properties, including its lipophilicity and electronic nature. These modifications can enhance binding affinity to target proteins, improve cell permeability, and ultimately lead to more potent and selective anticancer activity. This guide will delve into the tangible effects of this substitution by comparing the efficacy of various this compound derivatives.

Comparative Efficacy of this compound Derivatives: An In Vitro Perspective

The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several this compound derivatives against a panel of human cancer cell lines. This comparative data, collated from various studies, provides a quantitative basis for evaluating the impact of structural modifications on anticancer efficacy.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
BBS-1 N-(Aryl)benzenesulfonamideMDA-MB-468 (Breast)< 30[1]
MCF-7 (Breast)< 128[1]
HeLa (Cervical)< 360[1]
BBS-2 2-Morpholinobenzoic acid esterMDA-MB-231 (Breast)51.3 ± 13.3% inhibition at 10 µM[2]
HCT116 (Colon)29.5 ± 8.6% inhibition at 10 µM[2]
BBS-3 Thiazolone-benzenesulfonamideMDA-MB-231 (Breast)1.52 - 6.31[3]
MCF-7 (Breast)1.52 - 6.31[3]
BBS-4 Pyrazoline benzenesulfonamideA549 (Lung)Potent Activity[4]
MCF-7 (Breast)Potent Activity[4]
HeLa (Cervical)Potent Activity[4]

Note: The data presented is a synthesis from multiple sources and direct comparison should be approached with consideration for the varied experimental conditions.

Elucidating the Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways that are crucial for tumor growth and survival. Two of the most well-documented targets are Carbonic Anhydrase IX (CA IX) and various receptor tyrosine kinases (RTKs).

Inhibition of Carbonic Anhydrase IX

Under the hypoxic conditions characteristic of solid tumors, the expression of Carbonic Anhydrase IX is significantly upregulated.[5][6] CA IX plays a critical role in maintaining the pH balance within cancer cells, allowing them to thrive in an acidic microenvironment. By selectively inhibiting CA IX, this compound derivatives can disrupt this pH regulation, leading to intracellular acidification and ultimately, apoptosis.[3]

CAIX_Inhibition Tumor Hypoxia Tumor Hypoxia HIF-1α Upregulation HIF-1α Upregulation Tumor Hypoxia->HIF-1α Upregulation CA IX Expression CA IX Expression HIF-1α Upregulation->CA IX Expression Extracellular Acidosis Extracellular Acidosis CA IX Expression->Extracellular Acidosis Intracellular pH Regulation Intracellular pH Regulation CA IX Expression->Intracellular pH Regulation CA IX Inhibition CA IX Inhibition This compound Derivative This compound Derivative This compound Derivative->CA IX Inhibition Inhibits Intracellular Acidification Intracellular Acidification CA IX Inhibition->Intracellular Acidification Apoptosis Apoptosis Intracellular Acidification->Apoptosis

Caption: Proposed mechanism of CA IX inhibition by this compound derivatives.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of the efficacy data presented in this guide is contingent upon the meticulous execution of standardized experimental protocols. The following section details the methodology for a commonly employed in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-468, MCF-7, HeLa) in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare logarithmic dilutions of the this compound derivatives (e.g., 0.1 µM to 1 mM) in the appropriate cell culture medium.[1]

  • Incubation: Remove the initial culture medium from the wells and add the prepared compound dilutions. Incubate the plates for 72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[1]

  • Solubilization: After the incubation period, add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[1]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate (72h) Incubate (72h) Treat Cells->Incubate (72h) Add MTT Add MTT Incubate (72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: A streamlined workflow of the MTT cell viability assay.

Concluding Remarks and Future Directions

The collective evidence strongly suggests that this compound derivatives represent a promising avenue for the development of novel anticancer agents. The 2-bromo substitution appears to play a crucial role in enhancing the cytotoxic potential of the benzenesulfonamide scaffold, likely through modulation of the molecule's electronic and steric properties. The ability of these compounds to target key oncogenic pathways, such as those involving Carbonic Anhydrase IX, underscores their therapeutic potential.

Future research should focus on synthesizing and evaluating a broader range of this compound analogues to establish a more comprehensive structure-activity relationship. In vivo studies are also imperative to validate the preclinical efficacy and safety of the most promising candidates.[7] Through continued and collaborative research, the full therapeutic potential of this exciting class of compounds can be realized, offering new hope in the fight against cancer.

References

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells.
  • Structure-activity relationship for antiproliferative activity.
  • Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation.
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells.
  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity.
  • Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures.
  • Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors.
  • Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review.
  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.
  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.
  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents.
  • In vivo anticancer efficacy: (A) in vivo anticancer experimental...
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction.
  • Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo.

Sources

A Comparative Analysis of Hydrogen Bonding Patterns in Sulfonamide Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the hydrogen bonding patterns in ortho-, meta-, and para-isomers of aminobenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document delves into the structural intricacies that govern the supramolecular architecture of these isomers, supported by experimental data from X-ray crystallography, FT-IR, and NMR spectroscopy, alongside computational insights.

Introduction: The Significance of Hydrogen Bonding in Sulfonamides

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents[1]. The efficacy and physicochemical properties of sulfonamide-based drugs, such as solubility, crystal packing, and target binding affinity, are profoundly influenced by their hydrogen bonding capabilities. The presence of both hydrogen bond donors (the N-H protons of the amide and amino groups) and acceptors (the sulfonyl oxygens and the amino nitrogen) allows for the formation of diverse and intricate hydrogen bonding networks[2][3].

Positional isomerism, as seen in ortho-, meta-, and para-substituted aminobenzenesulfonamides, introduces subtle yet critical changes in the spatial arrangement of these functional groups. These variations directly impact the competition between intramolecular and intermolecular hydrogen bonding, leading to distinct crystal packing arrangements and potentially different biological activities. Understanding these patterns is paramount for rational drug design and the development of new crystalline forms with optimized properties.

This guide will explore the hydrogen bonding landscapes of the three aminobenzenesulfonamide isomers, highlighting the dominant interactions that define their solid-state structures.

Isomeric Landscape and Hydrogen Bonding Potential

The positioning of the amino group relative to the sulfonamide moiety on the benzene ring dictates the potential for and nature of hydrogen bonds.

  • Ortho-aminobenzenesulfonamide: The proximity of the amino and sulfonamide groups allows for the formation of a strong intramolecular hydrogen bond.

  • Meta-aminobenzenesulfonamide: The increased distance between the functional groups in the meta-isomer makes intramolecular hydrogen bonding less likely, favoring the formation of intermolecular networks.

  • Para-aminobenzenesulfonamide (Sulfanilamide): With the functional groups positioned at opposite ends of the benzene ring, intramolecular hydrogen bonding is sterically impossible, leading exclusively to intermolecular interactions.

The following diagram illustrates the workflow for the comparative analysis undertaken in this guide.

G cluster_0 Isomer Selection cluster_1 Data Acquisition cluster_2 Analysis cluster_3 Comparative Insights Ortho Ortho X-ray_Crystallography X-ray Crystallography Ortho->X-ray_Crystallography Meta Meta Spectroscopy FT-IR & NMR Spectroscopy Meta->Spectroscopy Para Para Para->X-ray_Crystallography Intra_vs_Inter Intramolecular vs. Intermolecular Bonding X-ray_Crystallography->Intra_vs_Inter Spectroscopic_Correlation Correlation with Spectroscopic Data Spectroscopy->Spectroscopic_Correlation Computational_Modeling DFT & Hirshfeld Analysis Computational_Modeling->Intra_vs_Inter Network_Topology Hydrogen Bond Network Topology Intra_vs_Inter->Network_Topology Structure_Property Structure-Property Relationships Network_Topology->Structure_Property Spectroscopic_Correlation->Structure_Property G mol1 Molecule A mol2 Molecule B mol1->mol2 NH2_A NH₂ O_A O NH2_A->O_A SO2NH2_A SO₂NH₂ O_B O SO2NH2_A->O_B H_A H NH2_B NH₂ SO2NH2_B SO₂NH₂ H_B H G mol1 Molecule A mol2 Molecule B mol3 Molecule C mol4 Molecule D NH2_A NH₂ O_B2 O NH2_A->O_B2 SO2NH2_A SO₂NH₂ O_B1 O SO2NH2_A->O_B1 O_A1 O O_A2 O NH2_B NH₂ NH2_B->O_A2 SO2NH2_B SO₂NH₂ SO2NH2_B->O_A1 NH2_C NH₂ SO2NH2_C SO₂NH₂ NH2_D NH₂ SO2NH2_D SO₂NH₂

Caption: Dimer and chain motifs in para-aminobenzenesulfonamide.

Meta-Aminobenzenesulfonamide: An Intermediate Case

Detailed crystallographic data for meta-aminobenzenesulfonamide is less readily available in the public domain. However, based on its molecular structure and spectroscopic data, we can infer its likely hydrogen bonding behavior.

Inferences and Spectroscopic Evidence:

  • Intermolecular Dominance: The separation of the amino and sulfonamide groups makes the formation of a stable intramolecular hydrogen bond highly improbable. Therefore, like the para-isomer, the meta-isomer is expected to be dominated by intermolecular hydrogen bonds.

  • FT-IR Data: The IR spectrum of meta-aminobenzenesulfonamide available from the NIST WebBook shows N-H stretching bands that are characteristic of hydrogen-bonded amino and sulfonamide groups. [2]The positions and broadening of these bands suggest their involvement in intermolecular interactions.

  • Potential for Diverse Networks: The meta-substitution pattern may lead to more complex and less symmetrical hydrogen bonding networks compared to the para-isomer, potentially resulting in different crystal packing and physical properties. The steric hindrance is different from the para isomer, which could influence the preferred supramolecular synthons.

Summary of Comparative Data

FeatureOrtho-AminobenzenesulfonamideMeta-AminobenzenesulfonamidePara-Aminobenzenesulfonamide (Sulfanilamide)
Primary H-Bond Intramolecular N-H···OIntermolecularIntermolecular
Dominant Motif 6-membered ringChains, Dimers (Predicted)R²₂(8) Dimers, Chains
¹H NMR (N-H) Downfield shift of one amino proton due to intramolecular H-bondBroad signals, downfield shift indicative of intermolecular H-bondsBroad signals, downfield shift indicative of intermolecular H-bonds
FT-IR (N-H Stretch) Distinct bands for free and intramolecularly bonded N-HBroadened bands shifted to lower frequencyBroadened bands shifted to lower frequency
Conformation Relatively planar and rigidFlexibleFlexible

Conclusion and Future Directions

The positional isomerism in aminobenzenesulfonamides profoundly dictates their hydrogen bonding patterns, transitioning from a predominantly intramolecularly bonded system in the ortho-isomer to exclusively intermolecular networks in the meta- and para-isomers. This fundamental difference in supramolecular assembly has significant implications for the material properties and biological function of these compounds.

The clear distinction between the intramolecularly stabilized ortho-isomer and the extensively networked para-isomer provides a valuable model for understanding and predicting the solid-state structures of more complex sulfonamides. Further experimental investigation, particularly the acquisition and analysis of the single-crystal X-ray structure of meta-aminobenzenesulfonamide, is crucial for completing this comparative analysis and would provide deeper insights into the subtle interplay of steric and electronic effects on hydrogen bond formation.

This guide underscores the importance of a comprehensive structural analysis in the field of drug development, where the control of solid-state properties through an understanding of intermolecular interactions is a key determinant of success.

References

  • Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. [Link]
  • Cambridge Crystallographic Data Centre (CCDC).
  • Kuleshova, L. N., & Zorky, P. M. (1980). Hypersymmetry of molecular packing in organic crystals. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(9), 2113-2115. [Link]
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link]
  • Popova, A. A., et al. (2009). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Physical Organic Chemistry, 22(12), 1146-1155. [Link]
  • Tukulula, M., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 926. [Link]
  • Wikipedia. (2023). Sulfonamide (chemistry). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromobenzenesulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Bromobenzenesulfonamide (CAS No. 92748-09-9). As a halogenated aromatic compound, its disposal requires specific protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information that goes beyond standard procedural lists to explain the causality behind each critical step.

Hazard Identification and Immediate Safety Protocols

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. The primary risk associated with this compound is its acute toxicity if ingested.[1]

Hazard Summary Table

Hazard ClassificationGHS Hazard StatementDescriptionPrecautionary Codes
Acute Oral ToxicityH301Toxic if swallowed[1]P264, P270, P301+P310, P405, P501

Personal Protective Equipment (PPE): All personnel managing waste containing this compound must wear appropriate PPE to mitigate exposure risks.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) and a standard laboratory coat.[3][4]

  • Respiratory Protection: All handling should occur in a well-ventilated area or a certified chemical fume hood.[4] If dust formation is possible outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[5]

The Core Principle: Segregation of Halogenated Waste

This compound is a halogenated organic compound.[6][7] This classification is the single most important factor determining its disposal pathway. Halogenated waste streams must never be mixed with non-halogenated organic waste.

The Rationale (Causality): The combustion of halogenated compounds can produce highly toxic and persistent environmental pollutants, including hydrogen bromide (HBr) and, under incomplete combustion, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).[3][6][8] Therefore, these wastes are sent to specialized high-temperature incinerators equipped with acid gas scrubbers to neutralize these harmful byproducts.[7][9][10] Mixing halogenated and non-halogenated waste contaminates the larger, less expensive non-halogenated waste stream, significantly increasing disposal costs and regulatory complexity.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and compliance from the point of generation to final destruction. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][11][12]

Step 1: Waste Collection and Segregation

  • Identify all waste streams containing this compound. This includes pure, unused chemical; reaction mixtures; solutions; and contaminated materials.

  • Segregate this waste into a container designated exclusively for Halogenated Organic Waste .

Step 2: Containerization

  • Select a leak-proof, chemically compatible container with a secure, vapor-tight lid.[5][12]

  • Ensure the container is in good condition, free from cracks or residue on the exterior.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[5]

Step 3: Labeling

  • Proper labeling is a critical regulatory requirement. The container must be clearly marked with:

    • The words "HAZARDOUS WASTE" .[5][12]

    • The full chemical name: "this compound" .

    • A clear indication of the hazards, such as "Toxic" .

    • The date when waste was first added to the container.

Step 4: On-Site Storage (Satellite Accumulation Area)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][13]

  • The SAA must be located at or near the point of generation, be under the control of the laboratory personnel, and have secondary containment to capture any potential leaks.[5]

  • Store the container away from incompatible materials, such as strong oxidizing agents.[3]

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed and certified hazardous waste management vendor who will transport it for final destruction.

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[4][5]

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Section 1.

  • Containment: Prevent the spill from spreading. For solid spills, avoid creating dust.[5]

  • Cleanup: Carefully scoop the solid material into the designated hazardous waste container using spark-proof tools.[5]

  • Decontamination: Clean the spill area thoroughly. All cleanup materials (gloves, wipes, absorbent pads) are considered hazardous waste and must be placed in the sealed waste container.[4][5]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_main Handling & Containment cluster_storage Storage & Disposal cluster_spill Contingency start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is it a Spill? ppe->spill_check segregate Segregate as Halogenated Organic Waste container Collect in Designated, Leak-Proof Container segregate->container label_waste Label Container: 'HAZARDOUS WASTE' 'this compound' 'Toxic' + Date container->label_waste store Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for Pickup (When Full or Time Limit Reached) store->contact_ehs disposal Final Disposal via Licensed Vendor (High-Temperature Incineration) contact_ehs->disposal spill_check->segregate No spill_protocol Follow Spill Protocol: 1. Evacuate & Alert 2. Contain 3. Clean Up 4. Decontaminate 5. Report spill_check->spill_protocol Yes spill_protocol->container Collect Spill Debris

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

Regulatory Context and Final Disposal Technology

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, managed by the Environmental Protection Agency (EPA).[14][15] These regulations mandate that hazardous waste be managed from "cradle to grave" to protect human health and the environment.

The technologically required and accepted method for the final destruction of halogenated organic compounds is high-temperature incineration .[10][13]

  • Operating Temperature: The incinerator must operate at temperatures of at least 1100°C (2012°F) for waste containing over 1% halogenated organic substances. This extreme temperature is necessary to ensure the complete destruction of the stable aromatic ring and prevent the formation of toxic byproducts.[9][16]

  • Residence Time: The waste must be held at this temperature for a sufficient duration (e.g., 2.0 seconds) to guarantee a destruction and removal efficiency (DRE) of >99.99%.[9]

  • Emission Control: The incineration system must be equipped with downstream scrubbers (e.g., caustic scrubbers) to neutralize and remove the resulting acid gases, primarily hydrogen bromide (HBr) in this case.[7][9]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Inciner
  • Halogenated Hydrocarbon Thermal Oxidizer - Zeeco. [Link]
  • Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. [Link]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. [Link]
  • The problem with halogenated compounds emissions and its solution - Tecam Group. [Link]
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. [Link]
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review - Aerosol and Air Quality Research. [Link]
  • Management of Hazardous Waste Pharmaceuticals | US EPA. [Link]
  • Hazardous Waste - EHSO Manual 2025-2026. [Link]
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. [Link]
  • EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste. [Link]
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. [Link]

Sources

Navigating the Synthesis of 2-Bromobenzenesulfonamide: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Personnel

The synthesis and application of novel pharmaceutical compounds are cornerstones of modern drug development. Among the versatile reagents in a chemist's arsenal is 2-Bromobenzenesulfonamide, a key intermediate in the creation of sulfonamide antibiotics and other therapeutics.[1] While its utility is significant, a deep respect for its handling characteristics is paramount to ensure the safety of the researchers and the integrity of the research. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, with a focus on the rationale behind each procedural step and personal protective equipment (PPE) selection.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the reagent's hazard profile is essential. This compound is classified as toxic if swallowed and can cause skin and eye irritation.[2][3] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust.[4][5] Therefore, our safety protocols are designed to mitigate these specific risks.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Toxic if swallowed.[2]Ingestion
Skin Irritation Causes skin irritation.[3]Skin Contact
Eye Irritation Causes serious eye irritation.[3]Eye Contact
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[3][6]Inhalation

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not merely a checklist but a system designed to provide layers of protection. The selection of each component is a deliberate choice to counter a specific hazard associated with this compound.

Primary Protective Ensemble:
  • Eye and Face Protection: Tightly fitting safety goggles are mandatory to prevent eye contact with dust particles.[5][7] For procedures with a higher risk of splashing, such as during quenching or extraction, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Chemical-resistant gloves are the first line of defense against skin contact. Nitrile or neoprene gloves are preferred. It is crucial to inspect gloves for any signs of degradation or puncture before each use.[10] Given that skin contact is a primary hazard, a double-gloving technique is recommended, with the inner glove tucked under the cuff of the lab coat and the outer glove covering the cuff.[11] Gloves should be changed regularly, at least every hour, or immediately if contamination is suspected.[8][11]

  • Body Protection: A laboratory coat is the minimum requirement for body protection. For handling larger quantities or in situations with a higher risk of spillage, a disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is recommended.[12][11]

Respiratory Protection: A Risk-Based Approach

While working in a well-ventilated area or a chemical fume hood is the primary engineering control to minimize inhalation of dust, respiratory protection may be necessary in certain situations.

  • Standard Operations: For routine handling of small quantities in a properly functioning chemical fume hood, a surgical mask may be sufficient to prevent inadvertent inhalation of larger dust particles.

  • High-Risk Procedures: When handling large quantities, if significant dust is generated, or in the event of a spill outside of a fume hood, a respirator is required. A NIOSH-approved N95 or N100 particulate respirator is recommended.[8] For large spills, a chemical cartridge-type respirator may be necessary.[8] All personnel requiring the use of a respirator must be properly fit-tested and trained.[8]

Operational Plan: From Pre-Use to Disposal

A systematic approach to handling this compound ensures that safety is integrated into every step of the workflow.

Pre-Operational Checklist:
  • Verify Ventilation: Ensure the chemical fume hood has a current inspection sticker and is functioning correctly.

  • Assemble PPE: Don the complete PPE ensemble as described above.

  • Prepare a Clean Workspace: The work area within the fume hood should be clean and uncluttered.[13]

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review the Safety Data Sheet (SDS): Have a copy of the SDS readily available for reference.[14][15]

Step-by-Step Handling Protocol:
  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood to contain any dust.

    • Use a spatula for transferring the solid material. Avoid pouring directly from the container to minimize dust generation.

    • If possible, use a container with a wide mouth to facilitate easy transfer.

  • In-Reaction Handling:

    • Once the reagent is in the reaction vessel, ensure the system is closed to the atmosphere or properly vented into the fume hood's exhaust.

    • Continuously monitor the reaction for any unexpected changes.

  • Work-Up and Extraction:

    • Be mindful of potential splashes during liquid-liquid extractions. Perform these operations slowly and vent the separatory funnel frequently.

    • Wear a face shield in addition to safety goggles during these steps.

Post-Operational Procedures: Decontamination and Disposal

Proper decontamination and disposal are critical to prevent inadvertent exposure to residual this compound.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

    • Decontaminate the exterior of the primary container before returning it to storage.

  • Waste Disposal:

    • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and disposable gowns, in a designated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: Dispose of all liquid waste containing this compound in a properly labeled hazardous waste container. Do not dispose of it down the drain.[5][10]

  • PPE Removal:

    • Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin.

    • Remove the outer pair of gloves first, followed by the lab coat or gown, face shield, and goggles.

    • Remove the inner pair of gloves last.

    • Wash hands thoroughly with soap and water after removing all PPE.[13][10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill Response:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[2][3]

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Visualizing the Workflow for Safe Handling

To further clarify the operational plan, the following diagram illustrates the key stages and decision points for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Procedures Prep Pre-Operational Checks (Ventilation, PPE, Workspace) ReviewSDS Review Safety Data Sheet Prep->ReviewSDS Weighing Weighing & Transfer (in Fume Hood) ReviewSDS->Weighing Proceed if safe Reaction In-Reaction Handling Weighing->Reaction Spill Spill Response Weighing->Spill If spill occurs Exposure Exposure Response (Skin, Eye, Ingestion) Weighing->Exposure If exposure occurs Workup Work-Up & Extraction Reaction->Workup Reaction->Spill If spill occurs Reaction->Exposure If exposure occurs Decon Decontamination of Workspace & Equipment Workup->Decon Workup->Spill If spill occurs Workup->Exposure If exposure occurs Waste Waste Disposal (Solid & Liquid) Decon->Waste PPERemoval Proper PPE Removal & Hand Washing Waste->PPERemoval

Caption: A flowchart outlining the key stages for the safe handling of this compound.

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • General Rules for Working with Chemicals. (n.d.).
  • Safe Handling of Chemicals. (n.d.).
  • Preparing & Handling Chemical Solutions. The Science Blog. (2023, April 26).
  • Chemical Handling and Storage. Environmental Health and Safety - Iowa State University. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Personal Protective Equipment. US EPA. (2025, September 12).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration - OSHA. (n.d.).
  • Personal Protective Equipment (PPE) usage. Pharma Beginners. (2023, March 20).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobenzenesulfonamide
Reactant of Route 2
2-Bromobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.